1H,1H-Perfluoroheptylamine
Description
Structure
3D Structure
Properties
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F13N/c8-2(9,1-21)3(10,11)4(12,13)5(14,15)6(16,17)7(18,19)20/h1,21H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWJCANHSJXNRDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10379835 | |
| Record name | 1H,1H-Perfluoroheptylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10379835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
423-49-4 | |
| Record name | 1H,1H-Perfluoroheptylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10379835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H,1H-Tridecafluoroheptylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1H,1H-Perfluoroheptylamine (CAS 375-83-7): A Technical Guide for Scientific Professionals
An In-depth Examination of a Key Fluorinated Building Block for Advanced Research and Pharmaceutical Development
Introduction
1H,1H-Perfluoroheptylamine, with the CAS number 375-83-7, is a fluorinated organic compound featuring a seven-carbon perfluorinated chain and a primary amine functional group. This unique structure, combining a lipophilic and hydrophobic perfluoroalkyl segment with a reactive hydrophilic amine, imparts distinctive physicochemical properties that are highly valuable in various scientific and industrial applications. For researchers, scientists, and drug development professionals, understanding the nuanced characteristics of this molecule is crucial for its effective utilization. The strategic incorporation of fluorine into molecules can significantly influence properties such as metabolic stability, membrane permeability, and binding affinity, making fluorinated compounds like this compound attractive building blocks in medicinal chemistry.[1][2][3] This guide provides a comprehensive technical overview of its properties, synthesis, applications, and handling, designed to empower researchers in leveraging its full potential.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and chemical properties is fundamental to its application. This compound's characteristics are dominated by its highly fluorinated chain.
Core Physicochemical Properties
| Property | Value | Source |
| CAS Number | 375-83-7 | SynQuest Labs |
| Molecular Formula | C7H4F13N | ECHEMI[4] |
| Molecular Weight | 349.09 g/mol | ECHEMI[4] |
| Boiling Point | 133.1°C at 760 mmHg | ECHEMI[4] |
| Density | 1.594 g/cm³ | ECHEMI[4] |
| Refractive Index | 1.292 | ECHEMI[4] |
| Flash Point | 45.9°C | ECHEMI[4] |
| Vapor Pressure | 8.61 mmHg at 25°C | ECHEMI[4] |
| Solubility | Poorly miscible with water. Good solubility in fluorinated and some organic solvents. | Smolecule[5] |
| XLogP3 | 4.4 | ECHEMI[4] |
Note: Some sources may provide slightly different values for physical properties. The data presented here is a consensus from available technical data sheets.
The high electronegativity of the fluorine atoms creates a strong inductive effect, significantly influencing the basicity of the amine group. This is a critical consideration in reaction chemistry and for understanding its behavior in biological systems.[6][7]
Spectroscopic Characterization
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to be relatively simple. The two protons on the carbon adjacent to the nitrogen (the α-carbon) would appear as a triplet due to coupling with the two fluorine atoms on the adjacent carbon (the β-carbon). The chemical shift would likely be in the range of 3-4 ppm, shifted downfield by the electron-withdrawing effects of the perfluoroalkyl chain. The protons of the primary amine group may appear as a broad singlet, and its chemical shift can be variable depending on the solvent and concentration.[11][12]
¹⁹F NMR Spectroscopy
¹⁹F NMR is a powerful tool for characterizing fluorinated compounds.[13][14] The spectrum of this compound would show multiple signals corresponding to the different fluorine environments along the perfluorohexyl chain. The terminal CF₃ group would appear as a triplet, while the other CF₂ groups would exhibit more complex splitting patterns due to coupling with neighboring fluorine atoms.
Infrared (IR) Spectroscopy
The IR spectrum would be characterized by strong C-F stretching vibrations, typically in the region of 1100-1300 cm⁻¹. The N-H stretching of the primary amine would appear as two bands in the 3300-3500 cm⁻¹ region. The N-H bending vibration would be observed around 1600 cm⁻¹.
Mass Spectrometry
Mass spectrometry would show the molecular ion peak (M⁺) at m/z 349. The fragmentation pattern would be dominated by the loss of fragments from the perfluoroalkyl chain, leading to characteristic ions.
Synthesis and Purification Strategies
The synthesis of perfluoroalkylamines like this compound typically involves the reduction of a corresponding nitrogen-containing functional group, such as a nitrile or an amide, which already possesses the perfluoroalkyl chain.
Generalized Synthetic Workflow
A common synthetic route involves the following key steps:
-
Starting Material: The synthesis often begins with a commercially available perfluorinated carboxylic acid or its derivative.
-
Functional Group Transformation: The carboxylic acid is converted into a more reactive species, such as an acid chloride or an ester.
-
Amidation/Nitrile Formation: The activated acid derivative is then reacted with ammonia to form an amide or dehydrated to yield a nitrile.
-
Reduction: The final step is the reduction of the amide or nitrile to the primary amine using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Caption: Generalized synthetic workflow for this compound.
Purification Methodologies
Purification is critical to obtain a high-purity product suitable for research and development.
-
Distillation: Due to its relatively high boiling point, fractional distillation under reduced pressure is an effective method for purification.
-
Crystallization: For solid derivatives or salts of the amine, crystallization from appropriate solvents can be employed to remove impurities.[5]
-
Chromatography: Column chromatography using silica gel or alumina can be used for small-scale purification, although the highly polar nature of the amine and the non-polar nature of the perfluoroalkyl chain can present challenges.
Applications in Research and Drug Development
The unique properties of this compound make it a valuable tool in several areas of research, particularly in medicinal chemistry and materials science.
Role as a Pharmaceutical Intermediate
In drug development, the introduction of a perfluoroalkyl chain can significantly enhance the therapeutic profile of a lead compound.[] These enhancements can include:
-
Increased Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic degradation, which can prolong the half-life of a drug.[16][17]
-
Enhanced Lipophilicity: The perfluoroalkyl group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes.
-
Modulation of pKa: The electron-withdrawing nature of the perfluoroalkyl chain can lower the pKa of nearby functional groups, which can be used to fine-tune the ionization state of a drug at physiological pH.[7]
This compound can be used as a building block to introduce the perfluoroheptyl group onto a drug scaffold through the formation of amides, sulfonamides, or other derivatives via its primary amine functionality.[18]
Caption: Application of this compound in drug development.
Use in Materials Science
The hydrophobic and lipophobic properties of the perfluoroalkyl chain make this compound a useful precursor for the synthesis of surfactants and surface-modifying agents. These can be used to create water- and oil-repellent coatings on various substrates.
Safety, Handling, and Toxicology
As with all chemicals, proper safety precautions must be observed when handling this compound.
Hazard Identification
According to available Safety Data Sheets (SDS), this compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[19] It may also cause respiratory irritation.[19]
-
GHS Hazard Statements: H314 (Causes severe skin burns and eye damage), H335 (May cause respiratory irritation).[19]
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[20] A full-face respirator should be used if exposure limits are exceeded or irritation is experienced.[20]
-
Ventilation: Use only outdoors or in a well-ventilated area.[19]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as acids and oxidizing agents.[21] Keep containers tightly closed and protected from physical damage.[21]
-
Spill Response: In case of a spill, contain and absorb the material with an inert absorbent such as sand or earth.[21] Clean the area thoroughly and place the waste in a suitable, labeled container for disposal.[21]
Toxicological Considerations
The toxicology of fluorinated compounds is an active area of research. While many fluorinated organic compounds are relatively stable, their metabolic fate and potential for long-term effects are important considerations.[22][23] Some fluorinated compounds can be metabolized to release fluoride ions or other toxic metabolites.[16][17][23] Therefore, it is crucial to handle this compound with care and to minimize exposure.
Conclusion
This compound is a valuable and versatile chemical building block for researchers, scientists, and drug development professionals. Its unique combination of a perfluoroalkyl chain and a primary amine group provides a powerful tool for modifying the properties of molecules in a predictable manner. A thorough understanding of its physicochemical properties, synthesis, and safe handling is essential for unlocking its full potential in the development of new pharmaceuticals and advanced materials. As the field of fluorine chemistry continues to expand, the importance of well-characterized fluorinated building blocks like this compound will undoubtedly grow.
References
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- Wang, J., et al. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters.
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- ECHEMI. (n.d.). This compound (CAS 423-49-4) Properties, Safety, Use.
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- ChemRxiv. (n.d.). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines.
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A Comprehensive Technical Guide to the Physical Properties of 1H,1H-Perfluoroheptylamine
Introduction: The Strategic Role of Fluorinated Amines in Modern Drug Development
In the landscape of contemporary pharmaceutical research, the strategic incorporation of fluorine into molecular scaffolds represents a cornerstone of modern medicinal chemistry. The unique physicochemical properties imparted by fluorine—such as increased metabolic stability, enhanced binding affinity, and altered basicity—offer a powerful toolkit for the optimization of drug candidates.[1] Among the various classes of fluorinated molecules, 1H,1H-perfluoroalkylamines are of particular interest due to the juxtaposition of a highly lipophilic perfluoroalkyl chain and a polar amine functional group. This guide provides an in-depth technical overview of the core physical properties of a representative member of this class, 1H,1H-Perfluoroheptylamine, offering researchers, scientists, and drug development professionals a foundational understanding of its behavior and handling.
Molecular Identity and Core Physical Characteristics
This compound, with the CAS number 423-49-4, is a fluorinated primary amine. Its structure is characterized by a heptyl chain where all hydrogens, except for those on the carbon adjacent to the amine group, are replaced by fluorine atoms.[2][3] This extensive fluorination profoundly influences its physical and chemical properties.
A summary of the key physical properties of this compound is presented in the table below. It is important to note that some physical properties, such as boiling point, can show slight variations between different data sources, which may be attributed to measurement conditions and sample purity.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₄F₁₃N | [2][4] |
| Molecular Weight | 349.09 g/mol | [2][4] |
| Boiling Point | 129 °C @ 740 mmHg | [5] |
| Density | 1.62 g/cm³ | [5] |
| Refractive Index | 1.31 @ 20 °C | [5] |
| Flash Point | No flash point | [5] |
In-Depth Analysis of Physicochemical Properties
Boiling Point: A Consequence of Molecular Interactions
The boiling point of this compound is recorded at 129 °C at 740 mmHg.[5] This relatively high boiling point for a molecule of its size can be attributed to the strong intermolecular forces arising from the highly polarized C-F bonds and the hydrogen bonding capability of the primary amine group. The extensive fluorination leads to a molecule with a large surface area and significant van der Waals interactions.
The determination of the boiling point for a liquid amine like this compound is a critical parameter for its purification by distillation and for understanding its volatility under various experimental conditions.
Density: The Influence of Fluorine Content
With a density of 1.62 g/cm³, this compound is significantly denser than water and its non-fluorinated hydrocarbon analog.[5] This high density is a characteristic feature of perfluorinated compounds and is a direct consequence of the high atomic mass of fluorine (19.00 amu) compared to hydrogen (1.01 amu). This property is crucial for applications involving phase separation from aqueous or hydrocarbon-based media.
Refractive Index: A Measure of Light Interaction
The refractive index of this compound is 1.31 at 20 °C.[5] The low refractive index is another hallmark of fluorinated compounds, stemming from the low polarizability of the C-F bond. This property can be utilized for the optical detection and characterization of the compound.
Solubility Profile: A Tale of Two Moieties
The solubility of this compound is dictated by the interplay between its two distinct molecular regions: the polar primary amine group and the non-polar, lipophobic perfluoroheptyl chain. While the amine group can engage in hydrogen bonding and dipole-dipole interactions with polar solvents, the large, rigid perfluoroalkyl chain dominates the molecule's overall solubility behavior.
Spectroscopic Characterization: Elucidating the Molecular Structure
Disclaimer: Experimentally obtained spectra for this compound are not widely available. The following descriptions are based on predicted spectral characteristics derived from its known structure and comparison with analogous fluorinated compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR would provide a comprehensive structural confirmation.
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple. The two protons on the carbon adjacent to the nitrogen (the α-carbon) would appear as a triplet due to coupling with the two adjacent fluorine atoms. The two protons of the primary amine group may appear as a broad singlet, and its chemical shift would be sensitive to solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the seven carbon atoms in the heptyl chain. The signals for the fluorinated carbons would exhibit complex splitting patterns due to one-bond and two-bond C-F coupling. The signal for the non-fluorinated α-carbon would be split into a triplet by the two adjacent fluorine atoms.
-
¹⁹F NMR: The fluorine NMR spectrum would be the most informative for confirming the perfluorinated chain. It is expected to show distinct signals for each of the fluorine environments along the chain, with characteristic chemical shifts and coupling patterns.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be dominated by strong absorptions corresponding to the C-F bonds and characteristic absorptions for the primary amine group.
-
N-H Stretching: Two medium-intensity sharp peaks are expected in the region of 3400-3300 cm⁻¹, characteristic of the symmetric and asymmetric stretching vibrations of a primary amine.
-
C-F Stretching: Very strong and broad absorption bands are predicted in the 1300-1100 cm⁻¹ region, which is characteristic of C-F stretching vibrations in perfluoroalkyl chains.
-
N-H Bending: A medium to strong absorption band around 1600 cm⁻¹ is expected due to the N-H bending (scissoring) vibration of the primary amine.
Mass Spectrometry (MS)
Mass spectrometry would provide information on the molecular weight and fragmentation pattern of this compound.
-
Molecular Ion Peak: The molecular ion peak (M⁺) would be observed at m/z 349.
-
Fragmentation Pattern: The fragmentation is expected to be dominated by the cleavage of the C-C bonds of the perfluoroalkyl chain, leading to a series of characteristic perfluoroalkyl fragment ions. Loss of the amine group is also a likely fragmentation pathway.
Experimental Protocols for Property Determination
The following section outlines standardized, step-by-step methodologies for the experimental determination of the key physical properties of this compound.
Protocol 1: Determination of Boiling Point by Micro-Boiling Point Method
This method is suitable for small sample volumes and provides an accurate determination of the boiling point.
Methodology:
-
Place a small volume (approximately 0.5 mL) of this compound into a small test tube.
-
Invert a sealed-end capillary tube and place it into the test tube containing the sample.
-
Attach the test tube to a thermometer using a rubber band or wire.
-
Suspend the assembly in a heating bath (e.g., a Thiele tube filled with mineral oil) ensuring the sample is below the oil level.
-
Heat the bath gently and observe the capillary tube. A slow stream of bubbles will emerge as the air expands.
-
Continue heating until a rapid and continuous stream of bubbles is observed from the capillary.
-
Remove the heat source and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.
Diagram: Workflow for Micro-Boiling Point Determination
Caption: Workflow for determining the boiling point using the micro-boiling point method.
Protocol 2: Spectroscopic Analysis
NMR Sample Preparation:
-
Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or acetone-d₆) in a clean, dry NMR tube.
-
The final volume should be approximately 0.6-0.7 mL.
-
Cap the NMR tube and invert it several times to ensure a homogeneous solution.
IR Sample Preparation (Neat Liquid):
-
Place one or two drops of this compound onto a clean, dry salt plate (e.g., NaCl or KBr).
-
Place a second salt plate on top of the first to create a thin liquid film.
-
Mount the plates in the spectrometer's sample holder for analysis.
Mass Spectrometry Sample Preparation (Direct Infusion):
-
Prepare a dilute solution of this compound in a volatile solvent (e.g., methanol or acetonitrile).
-
Introduce the solution into the mass spectrometer via direct infusion using a syringe pump.
Diagram: General Workflow for Spectroscopic Analysis
Sources
An In-depth Technical Guide to 1H,1H-Perfluoroheptylamine for Researchers and Drug Development Professionals
Introduction: Unveiling the Potential of 1H,1H-Perfluoroheptylamine
In the landscape of modern chemical research and pharmaceutical development, the strategic incorporation of fluorine atoms into molecular scaffolds has emerged as a paramount tool for fine-tuning physicochemical and biological properties. Among the diverse array of fluorinated building blocks, this compound stands out as a molecule of significant interest. Its unique structure, characterized by a hydrophilic amine head and a lipophobic and hydrophobic perfluorinated tail, imparts a distinct reactivity and property profile that is increasingly being harnessed in materials science and medicinal chemistry.
This technical guide provides a comprehensive overview of this compound, delving into its fundamental molecular characteristics, synthesis, and applications, with a particular focus on its relevance to researchers, scientists, and drug development professionals. We will explore the causality behind its utility, from its role in creating specialized surfaces to its potential for modulating the properties of bioactive molecules.
Core Molecular and Physical Properties
A thorough understanding of a molecule's fundamental properties is the bedrock of its effective application. This compound, also known by its IUPAC name 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptan-1-amine, is a primary amine bearing a C6F13 alkyl chain.[1] This unique combination of a reactive amine group and a highly fluorinated chain dictates its physical and chemical behavior.
| Property | Value | Reference |
| Molecular Formula | C7H4F13N | [1][2] |
| Molecular Weight | 349.09 g/mol | [1][2] |
| CAS Number | 423-49-4 | [1][2] |
| Density | 1.594 g/cm³ | [2] |
| Boiling Point | 133.1°C at 760 mmHg | [2] |
| Flash Point | 45.9°C | [2] |
| Refractive Index | 1.292 | [2] |
| Vapor Pressure | 8.61 mmHg at 25°C | [2] |
The high electronegativity of the fluorine atoms leads to a significant polarization of the C-F bonds, resulting in a molecule with a low surface energy and both hydrophobic and lipophobic characteristics. The amine group, however, provides a site for classic amine chemistry, allowing for its incorporation into a wide variety of molecular architectures.
Synthesis of this compound: A Generalized Approach
Experimental Protocol: A Representative Synthesis
Step 1: Synthesis of Perfluoroheptanoyl Chloride
The synthesis typically commences from the corresponding commercially available perfluoroheptanoic acid.
-
Reactants: Perfluoroheptanoic acid (1 eq.) and a chlorinating agent such as thionyl chloride (SOCl₂, ~1.5-2.0 eq.) or oxalyl chloride ((COCl)₂, ~1.5 eq.) with a catalytic amount of dimethylformamide (DMF).
-
Procedure: The perfluoroheptanoic acid is reacted with the chlorinating agent, often neat or in a high-boiling inert solvent. The reaction mixture is heated to reflux until the evolution of gas (HCl and SO₂ or CO and CO₂) ceases.
-
Workup: The excess chlorinating agent is removed by distillation, and the resulting perfluoroheptanoyl chloride is purified by fractional distillation under reduced pressure.
Step 2: Synthesis of Perfluoroheptanamide
The acid chloride is then converted to the primary amide.
-
Reactants: Perfluoroheptanoyl chloride (1 eq.) and concentrated aqueous ammonia (NH₄OH, excess).
-
Procedure: The perfluoroheptanoyl chloride is added dropwise to a cooled, stirred solution of excess concentrated aqueous ammonia. The reaction is highly exothermic and should be carefully controlled. The perfluoroheptanamide precipitates from the reaction mixture.
-
Workup: The solid amide is collected by filtration, washed with cold water to remove ammonium chloride, and dried. Recrystallization from a suitable solvent may be necessary for further purification.
Step 3: Reduction of Perfluoroheptanamide to this compound
The final step is the reduction of the amide to the target amine.
-
Reactants: Perfluoroheptanamide (1 eq.) and a powerful reducing agent such as lithium aluminum hydride (LiAlH₄, ~2-3 eq.) or borane-tetrahydrofuran complex (BH₃·THF, ~2-3 eq.).
-
Procedure: A solution or suspension of the perfluoroheptanamide in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran) is added slowly to a stirred suspension of the reducing agent at 0°C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed to ensure complete reduction.
-
Workup: The reaction is carefully quenched by the sequential addition of water and then a sodium hydroxide solution. The resulting aluminum or boron salts are removed by filtration. The organic layer is separated, and the aqueous layer is extracted with an ether solvent. The combined organic extracts are dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed by rotary evaporation. The crude this compound is then purified by distillation.
Caption: Workflow for forming a SAM with this compound.
A Building Block in Medicinal Chemistry and Drug Development
The introduction of a perfluoroalkyl chain can significantly impact the properties of a drug candidate. The strong electron-withdrawing nature of the perfluoroheptyl group can:
-
Modulate pKa: Decrease the basicity of the amine group, which can affect the drug's ionization state at physiological pH, influencing its solubility, membrane permeability, and binding to its target.
-
Enhance Lipophilicity: Increase the molecule's affinity for lipid environments, which can improve its ability to cross cell membranes.
-
Improve Metabolic Stability: The robust C-F bonds are resistant to metabolic degradation, potentially increasing the drug's half-life in the body.
-
Influence Conformation: The rigid nature of the perfluoroalkyl chain can lock the molecule into a specific conformation, which may be beneficial for binding to a biological target.
This compound can be incorporated into drug scaffolds through standard amine chemistry, such as amide bond formation, reductive amination, or nucleophilic substitution reactions.
Spectroscopic and Chemical Characterization
While a comprehensive, publicly available dataset of spectroscopic data for this compound is limited, its expected spectral characteristics can be predicted based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple. The two protons on the carbon adjacent to the nitrogen (the α-carbon) would appear as a triplet due to coupling with the two protons on the β-carbon. The two protons on the β-carbon would appear as a triplet of triplets, being coupled to both the α-protons and the two fluorine atoms on the γ-carbon. The amine protons would appear as a broad singlet, the chemical shift of which would be dependent on the solvent and concentration.
-
¹³C NMR: The carbon spectrum would show distinct signals for each of the seven carbon atoms. The signals for the carbons in the perfluorinated chain would be split by the attached fluorine atoms (¹JCF, ²JCF, etc.), resulting in complex multiplets.
-
¹⁹F NMR: The fluorine NMR spectrum would be the most informative for confirming the structure of the perfluorinated chain. It would show distinct signals for each of the chemically non-equivalent fluorine environments, with characteristic chemical shifts and coupling patterns.
Mass Spectrometry (MS)
The mass spectrum of this compound, typically acquired using electron ionization (EI), would show a molecular ion peak (M⁺) at m/z 349. However, this peak may be of low intensity. The fragmentation pattern would be dominated by the loss of fluorine atoms and cleavage of the carbon-carbon bonds within the perfluoroalkyl chain, leading to a series of characteristic fragment ions.
Safety and Handling
This compound is classified as a corrosive substance that can cause severe skin burns and eye damage. [3]It may also cause respiratory irritation. [3]Therefore, it is imperative to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
Eye/Face Protection: Chemical safety goggles and a face shield are required.
-
Skin Protection: A lab coat and chemical-resistant gloves (e.g., nitrile or neoprene) are essential.
-
Respiratory Protection: Use in a fume hood is mandatory. If there is a risk of inhalation, a respirator with an appropriate cartridge should be used.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or dust. Wash thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.
In case of exposure, immediate and thorough flushing of the affected area with water is crucial, and medical attention should be sought promptly. [4]
Conclusion and Future Outlook
This compound is a versatile chemical entity with significant potential in both materials science and drug discovery. Its unique combination of a reactive amine functionality and a robust, low-energy perfluorinated tail provides a powerful tool for modifying surfaces and tuning the properties of complex molecules. As the demand for advanced materials and more effective pharmaceuticals continues to grow, the strategic use of building blocks like this compound is poised to play an increasingly important role in driving innovation. Further research into its specific applications and the development of more efficient and scalable synthetic routes will undoubtedly unlock even greater potential for this fascinating molecule.
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solubility of 1H,1H-Perfluoroheptylamine in organic solvents
An In-depth Technical Guide to the Solubility of 1H,1H-Perfluoroheptylamine in Organic Solvents
Abstract: This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (CAS No. 423-49-4). Intended for researchers, medicinal chemists, and drug development professionals, this document navigates the theoretical principles governing its solubility, offers a predictive framework for solvent selection, and details a robust experimental protocol for quantitative determination. While specific solubility data for this compound is not widely published, this guide synthesizes established principles of fluorine and amine chemistry to provide actionable insights. The strategic incorporation of fluorinated moieties is a cornerstone of modern drug design, used to enhance metabolic stability, potency, and bioavailability.[1][2] Understanding the solubility of key fluorinated building blocks like this compound is therefore critical for successful formulation and synthesis.
Introduction to this compound
This compound is a fluorinated organic compound characterized by a C6 perfluorinated carbon chain attached to a methylamine group. This unique structure, combining a highly fluorous, hydrophobic "tail" with a polar, basic "head," imparts distinct physicochemical properties that are of significant interest in materials science and medicinal chemistry.
1.1. Chemical Properties & Structure
-
Chemical Name: 2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptylamine[3]
-
CAS Number: 423-49-4[3]
-
Molecular Formula: C₇H₄F₁₃N[3]
-
Molecular Weight: 349.09 g/mol [3]
-
Structure: The molecule consists of two distinct domains:
-
A long, linear perfluorohexyl chain (C₆F₁₃) which is non-polar, hydrophobic, and lipophobic.
-
A terminal aminomethyl group (-CH₂NH₂) which is polar and capable of acting as a hydrogen bond donor and acceptor.
-
The diagram below illustrates this structural dichotomy, which is central to its solubility behavior.
Caption: Structural domains of this compound.
1.2. Significance in Research & Drug Development The incorporation of fluorine into drug candidates is a widely used strategy to optimize pharmacological profiles.[4][5] Fluorine's high electronegativity can modulate the pKa of nearby functional groups, such as amines, influencing their binding characteristics and bioavailability. Furthermore, the strength of the C-F bond often enhances metabolic stability by blocking sites of oxidative metabolism.[1] As a primary amine with a substantial fluorous tail, this compound serves as a valuable building block for synthesizing such advanced pharmaceutical intermediates.
1.3. Core Safety & Handling Precautions this compound is classified as a corrosive substance. It causes severe skin burns and eye damage and may cause respiratory irritation.[6]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, protective clothing, and eye/face protection (safety goggles and face shield).[6][7]
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Do not breathe fumes, mist, or vapors. Avoid contact with skin, eyes, and clothing.[6][7]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as acids and oxidizing agents. Keep the container tightly closed and stored in a locked, corrosives-compatible cabinet.[8]
Theoretical Principles of Solubility
The solubility of this compound is governed by the interplay between its two distinct structural domains. The principle of "like dissolves like" is paramount, but with the nuance of "fluorous" interactions.
-
The Fluorous Tail (-C₆F₁₃): Perfluoroalkyl chains are not merely hydrophobic; they are also lipophobic. They have a strong preference for interacting with other fluorinated molecules, a phenomenon known as the "fluorous effect." This leads to high solubility in perfluorinated solvents. This tail's rigidity and large surface area limit miscibility with flexible, non-polar hydrocarbon chains.
-
The Aminomethyl Head (-CH₂NH₂): The primary amine group is polar and basic. It can participate in hydrogen bonding with protic solvents (like alcohols) and can be protonated by acids to form a water-soluble salt.[9][10] In aprotic polar solvents (like ethers or ketones), it can engage in dipole-dipole interactions.
The overall solubility in a given solvent depends on the solvent's ability to favorably interact with both parts of the molecule or, if not, which interaction dominates. For most organic solvents, the large, non-polar fluorous tail is the dominant factor, dictating poor miscibility.
Predicted Solubility Profile
Based on the theoretical principles outlined above, a predictive solubility profile can be constructed. It is critical to note that this profile is extrapolated and must be confirmed by empirical testing using the protocol in Section 4.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Fluorinated | Perfluorohexane, Trifluorotoluene | High | The fluorous tail has a strong affinity for fluorous solvents ("like dissolves like").[11] |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Medium | Ethers are effective solvents for many amines.[9] Their moderate polarity can solvate the amine head without being repelled too strongly by the fluorous tail. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Low to Medium | These are good general solvents for a wide range of organic compounds, but the fluorous tail may limit high solubility. |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Low to Medium | Similar to ethers, these polar aprotic solvents can interact with the amine head, but the overall miscibility will be limited by the C₆F₁₃ chain. |
| Alcohols | Methanol, Ethanol, Isopropanol | Low | While the amine can hydrogen bond with alcohols, the large, lipophobic fluorous tail is expected to dominate, leading to poor miscibility. |
| Apolar Hydrocarbons | Hexanes, Toluene, Heptane | Very Low / Immiscible | The significant difference in polarity and the lipophobicity of the perfluoroalkyl chain leads to very poor interaction with hydrocarbon solvents. |
| Polar Protic | Water | Immiscible | The large, hydrophobic perfluoroalkyl chain overwhelmingly dictates the molecule's insolubility in water.[11] |
| Aqueous Acid | 1 M Hydrochloric Acid (HCl) | Soluble (by reaction) | The basic amine group will be protonated to form an ammonium salt, which is ionic and readily dissolves in the aqueous medium.[10] |
Experimental Protocol for Quantitative Solubility Determination
To move beyond prediction, a definitive quantitative measurement is required. The gravimetric method is a standard and reliable approach for determining the saturation solubility of a compound in a solvent at a specific temperature.[12]
4.1. Objective To determine the saturation solubility (in g/100 mL or mg/mL) of this compound in a selected organic solvent at a controlled temperature.
4.2. Materials & Equipment
-
This compound (solute)
-
High-purity organic solvent of choice
-
Analytical balance (readable to 0.1 mg)
-
Temperature-controlled shaker or incubator
-
Glass vials with PTFE-lined screw caps (e.g., 4 mL or 20 mL)
-
Calibrated volumetric flasks and pipettes
-
Syringe filters (0.2 µm, PTFE or other solvent-compatible material)
-
Centrifuge (optional, for aiding separation)
-
Drying oven or vacuum desiccator
4.3. Experimental Workflow
Caption: Gravimetric workflow for solubility determination.
4.4. Step-by-Step Procedure
-
Preparation: Tare a clean, dry glass vial on the analytical balance. Add approximately 100-200 mg of this compound. Record the exact mass.
-
Solvent Addition: Using a calibrated pipette, add a precise volume of the chosen solvent (e.g., 2.00 mL) to the vial.
-
Equilibration: Securely cap the vial. Place it in a shaker set to a constant temperature (e.g., 25 °C). Agitate the slurry for at least 24 hours to ensure equilibrium is reached. A longer time (48-72 hours) may be necessary and should be validated. The presence of undissolved solid material at the end of this step is essential.
-
Phase Separation: Remove the vial from the shaker and let it stand undisturbed at the same constant temperature for 2-4 hours to allow the excess solid to settle. For fine suspensions, centrifugation (at the same temperature) can be used to pellet the solid.
-
Aliquot Extraction & Filtration: Tare a clean, dry collection vial and record its mass (M_vial). Carefully draw a precise volume of the clear supernatant (e.g., 1.00 mL) into a syringe. Attach a 0.2 µm syringe filter and dispense the solution into the pre-weighed collection vial. This step removes any microscopic undissolved particles.
-
Solvent Evaporation: Place the collection vial in a vacuum oven or use a gentle stream of nitrogen to completely evaporate the solvent. Ensure the final residue is completely dry.
-
Final Weighing: Allow the vial to cool to room temperature in a desiccator, then weigh it on the analytical balance (M_final).
-
Repeat: Conduct the experiment in triplicate to ensure reproducibility.
4.5. Calculation
-
Calculate the mass of the dissolved solute:
-
Mass of Solute (M_solute) = M_final - M_vial
-
-
Calculate the solubility:
-
Solubility (mg/mL) = M_solute (mg) / Volume of aliquot (mL)
-
-
To express in g/100 mL:
-
Solubility ( g/100 mL) = Solubility (mg/mL) * 0.1
-
Factors Influencing Experimental Outcomes
-
Temperature: Solubility is highly dependent on temperature. For most solid-liquid systems, solubility increases with temperature. It is crucial to maintain and report a constant, precise temperature throughout the equilibration and separation steps.
-
Purity of Materials: The purity of both the this compound and the solvent can significantly affect the results. Impurities can enhance or decrease solubility. Use the highest purity materials available.
-
Equilibration Time: Insufficient time for equilibration is a common source of error, leading to an underestimation of the true solubility. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that the measured solubility reaches a plateau.
Conclusion
This compound is a structurally unique compound with a solubility profile dominated by its large perfluorohexyl tail. It is predicted to be highly soluble in fluorinated solvents, moderately soluble in ethers, and poorly soluble in hydrocarbon and protic solvents like water and alcohols. Due to the lack of published quantitative data, researchers and drug development professionals must rely on empirical determination. The detailed gravimetric protocol provided in this guide offers a self-validating and reliable method for obtaining precise solubility data, which is fundamental for the successful application of this versatile building block in synthesis, formulation, and materials science.
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Góral, M., Shaw, D. G., & Mączyński, A. (2012). IUPAC-NIST Solubility Data Series. 96. Amines with Water Part 1. C4–C6 Aliphatic Amines. Journal of Physical and Chemical Reference Data, 41(4), 043103. [Link]
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LibreTexts Chemistry. (2024, March 23). 24.2: Structure and Properties of Amines. Retrieved January 11, 2026, from [Link]
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Foreword: Understanding the Criticality of Thermal Stability in Fluorinated Compounds
An In-Depth Technical Guide to the Thermal Stability of 1H,1H-Perfluoroheptylamine
Welcome to this comprehensive guide on the thermal stability of this compound. As researchers, scientists, and professionals in drug development, our work often involves molecules that push the boundaries of chemical stability. Among these, fluorinated compounds stand out for their unique properties, largely dictated by the immense strength of the carbon-fluorine bond. This compound is no exception. Its utility in various applications, from a passivating agent in high-sensitivity instruments to a building block in complex synthesis, is intrinsically linked to its thermal behavior.
This guide is structured to provide not just data, but a deep, mechanistic understanding of why this compound behaves the way it does under thermal stress. We will move beyond simple data points to explore the causality behind experimental design and the logic of data interpretation. Our goal is to equip you with the expertise to confidently handle, analyze, and utilize this compound in your research endeavors.
Physicochemical Profile of this compound
Before delving into its thermal decomposition, it is essential to understand the fundamental physicochemical properties of this compound. These characteristics provide the foundational context for its thermal behavior.
| Property | Value | Source |
| CAS Number | 423-49-4 | [1] |
| Molecular Formula | C₇H₄F₁₃N | |
| Molecular Weight | 349.09 g/mol | [1] |
| Boiling Point | 133.1°C at 760 mmHg | [1] |
| Density | 1.594 g/cm³ | [1] |
| Flash Point | 45.9°C | [1] |
| Vapor Pressure | 8.61 mmHg at 25°C | [1] |
The Carbon-Fluorine Bond: A Double-Edged Sword of Stability
The remarkable stability of per- and polyfluoroalkyl substances (PFAS), including this compound, is primarily attributed to the strength of the carbon-fluorine (C-F) bond.[2] This high bond dissociation energy makes these compounds resistant to thermal degradation, a property that is both a significant advantage in high-temperature applications and a challenge for environmental remediation.
However, thermal stability is not absolute. When sufficient energy is supplied, even the robust perfluoroalkyl chain will break down. The decomposition of PFAS is not a simple, single-step process but rather a complex series of reactions that can include:
-
Homolysis of C-C bonds: The carbon-carbon bonds in the perfluorinated backbone are generally weaker than the C-F bonds and are often the initial sites of cleavage under thermal stress, leading to the formation of perfluoroalkyl radicals.[3][4]
-
Elimination Reactions: The presence of hydrogen atoms on the carbon adjacent to the perfluoroalkyl chain (the "1H,1H" designation) introduces a potential pathway for hydrogen fluoride (HF) elimination, which can initiate further decomposition.[5]
-
Radical Recombination: The initial radical fragments can recombine to form a variety of smaller and sometimes more complex fluorinated compounds.[3]
Understanding these fundamental mechanisms is crucial for predicting the potential decomposition products and designing appropriate analytical methods for their detection.
Core Experimental Protocol: Thermogravimetric Analysis (TGA)
To quantitatively assess the thermal stability of this compound, Thermogravimetric Analysis (TGA) is the principal technique. TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[6] This allows us to pinpoint the temperature at which the material begins to decompose.
Causality in Experimental Design
The choice of TGA parameters is critical for obtaining meaningful and reproducible data. Here, we explain the rationale behind each setting:
-
Sample Preparation: A small sample mass (typically 5-10 mg) is used to ensure uniform heating and minimize thermal gradients within the sample.[7]
-
Heating Rate: A controlled, linear heating rate (e.g., 10°C/min) is standard. A slower rate can provide better resolution of complex decomposition events, while a faster rate can shift the apparent decomposition temperature to a higher value.
-
Atmosphere: The analysis is typically run under an inert atmosphere, such as nitrogen, to study the intrinsic thermal stability without the influence of oxidation.[7] Running the experiment in an oxidative atmosphere (e.g., air or oxygen) would provide information on its thermo-oxidative stability.
-
Hyphenation: For a comprehensive analysis, the TGA instrument can be coupled with other analytical techniques like Fourier-Transform Infrared Spectroscopy (FTIR) or Mass Spectrometry (MS).[8][9] This allows for the real-time identification of the gaseous products evolved during decomposition.
Step-by-Step TGA Workflow
-
Instrument Calibration: Ensure the TGA's temperature and mass sensors are calibrated according to the manufacturer's specifications.
-
Tare Sample Pan: Place an empty, clean sample pan (typically platinum or aluminum) into the TGA and tare the balance.[7]
-
Sample Loading: Accurately weigh 5-10 mg of this compound into the tared pan.
-
Program Setup: Configure the TGA software with the desired temperature program:
-
Initial Temperature: Room temperature (e.g., 25°C)
-
Ramp Rate: 10°C/min
-
Final Temperature: A temperature well above the expected decomposition (e.g., 600°C)
-
Atmosphere: High-purity nitrogen at a constant flow rate (e.g., 50 mL/min).
-
-
Initiate Analysis: Start the experiment. The instrument will begin heating the sample while continuously recording its mass and temperature.
-
Data Analysis: Upon completion, analyze the resulting thermogram (a plot of mass vs. temperature) to determine key thermal events.
Visualization of the TGA Workflow
Caption: Workflow for Thermogravimetric Analysis (TGA).
Interpreting Thermal Data and Potential Decomposition Pathways
The output from a TGA experiment provides a wealth of information. The primary data point is the onset temperature of decomposition (Tonset), which signifies the start of mass loss.
Hypothetical TGA Data Summary
| Parameter | Description | Hypothetical Value |
| Tonset | Onset temperature of decomposition | ~250 - 300°C |
| Tmax | Temperature of maximum rate of decomposition | ~320 - 370°C |
| Mass Loss | Total percentage of mass lost in the event | >95% |
| Residue at 600°C | Remaining mass percentage | <5% |
Note: These are hypothetical values for illustrative purposes. Actual values must be determined experimentally.
Predicted Decomposition Products
Potential Products Include:
-
Hydrogen Fluoride (HF): From elimination reactions.
-
Shorter-chain perfluoroalkenes and perfluoroalkanes: Resulting from C-C bond cleavage.[5]
-
Volatile Organofluorine Compounds (VOFs): A complex mixture of smaller fluorinated molecules.[4]
-
Perfluorinated gases: Such as tetrafluoromethane (CF₄) and hexafluoroethane (C₂F₆).[5]
Visualization of a Plausible Decomposition Pathway
Caption: A plausible thermal decomposition pathway.
Safety, Handling, and Storage: A Mandate for Due Diligence
This compound is classified as a hazardous substance. Strict adherence to safety protocols is non-negotiable.
-
Hazards: The compound is corrosive and causes severe skin burns and eye damage.[10] It may also cause respiratory irritation.[10]
-
Personal Protective Equipment (PPE): Always wear appropriate protective gloves, clothing, and eye/face protection (safety goggles and face shield).[11]
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling vapors.[10] Do not breathe fumes, mist, or vapors.[10]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[12] The storage area should be designated for corrosive materials and be locked up.[11][12]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[12]
Conclusion: A Synthesis of Theory and Practice
The thermal stability of this compound is a complex but manageable subject. Its robustness, derived from the C-F bond, makes it suitable for demanding applications, yet it is not indestructible. A thorough understanding of its decomposition mechanisms, coupled with rigorous analytical characterization via techniques like TGA, is paramount for its safe and effective use. By applying the principles and protocols outlined in this guide, researchers can confidently assess the thermal limits of this compound, ensuring both the integrity of their experiments and the safety of their laboratory environment.
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Royal Society of Chemistry. Chapter 5: Thermal Decomposition of Per- and Polyfluoroalkyl Substances: Mechanisms and Implications for Water Purification. [Link]
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ACS Publications. Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. [Link]
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Wikipedia. Thermogravimetric analysis. [Link]
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ACS Publications. Critical Review of Thermal Decomposition of Per- and Polyfluoroalkyl Substances: Mechanisms and Implications for Thermal Treatment Processes. [Link]
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PubMed. Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms. [Link]
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ACS Publications. Breakdown Products from Perfluorinated Alkyl Substances (PFAS) Degradation in a Plasma-Based Water Treatment Process. [Link]
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Spectroscopic Profile of 1H,1H-Perfluoroheptylamine: A Technical Guide
Introduction
Molecular Structure and Spectroscopic Overview
The structure of 1H,1H-Perfluoroheptylamine, also known as 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptan-1-amine, is characterized by a C₆F₁₃ perfluorohexyl group attached to a -CH₂NH₂ moiety. This structure dictates the key features observed in its spectra.
Figure 1: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of this compound, with ¹H, ¹³C, and ¹⁹F NMR providing complementary information.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended.
-
¹H NMR: Acquire the spectrum using a standard pulse program. The spectral width should be set to cover the expected chemical shift range (approximately 0-10 ppm).
-
¹³C NMR: A proton-decoupled ¹³C NMR spectrum should be acquired. Due to the presence of fluorine, C-F couplings will be observed. A larger number of scans may be necessary to achieve an adequate signal-to-noise ratio.
-
¹⁹F NMR: Acquire the spectrum with proton decoupling. The chemical shifts are typically referenced to an external standard like CFCl₃ (δ = 0 ppm).[1]
-
-
Data Processing: Process the acquired Free Induction Decays (FIDs) with appropriate Fourier transformation, phase correction, and baseline correction.
¹H NMR Spectroscopy: Predicted Spectrum
The ¹H NMR spectrum of this compound is expected to be relatively simple, showing signals for the -CH₂- and -NH₂ protons.
-
-CH₂- Protons: These protons are adjacent to the highly electronegative perfluoroalkyl chain and the nitrogen atom. Their signal is expected to appear as a triplet of triplets downfield, likely in the range of 3.0-3.5 ppm . The primary splitting will be a triplet due to coupling with the two adjacent -CF₂- fluorine atoms (³JHF), and a secondary triplet due to coupling with the two -NH₂ protons (³JHH), although the latter may be broadened or absent due to proton exchange.
-
-NH₂ Protons: The chemical shift of the amine protons is highly dependent on the solvent, concentration, and temperature, and they often appear as a broad singlet. The expected range is typically 1.0-3.0 ppm . In a non-protic, dry solvent, a triplet might be observed due to coupling with the adjacent -CH₂- protons.
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constants (J, Hz) |
| -CH₂- | 3.0 - 3.5 | Triplet of Triplets (tt) | ³JHF ≈ 10-15 Hz, ³JHH ≈ 5-8 Hz |
| -NH₂- | 1.0 - 3.0 | Broad Singlet (br s) or Triplet (t) | ³JHH ≈ 5-8 Hz |
¹³C NMR Spectroscopy: Predicted Spectrum
The ¹³C NMR spectrum will show signals for each of the seven carbon atoms, with significant splitting due to C-F coupling.
-
-CH₂- Carbon: This carbon is attached to the nitrogen and the perfluoroalkyl chain. Its chemical shift is expected around 40-50 ppm . The signal will be split into a triplet by the two adjacent fluorine atoms (²JCF).
-
Perfluoroalkyl Carbons: The carbons of the perfluoroalkyl chain will appear at highly deshielded chemical shifts, typically between 100-130 ppm . Each -CF₂- signal will be a triplet due to coupling with the adjacent -CF₂- groups (²JCF), except for the terminal -CF₃ group. The -CF₃ carbon will appear as a quartet due to coupling with its three fluorine atoms (¹JCF).
| Carbon Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constants (J, Hz) |
| -C H₂- | 40 - 50 | Triplet (t) | ²JCF ≈ 20-30 Hz |
| -C F₂- (adjacent to CH₂) | 115 - 125 | Triplet (t) | ¹JCF ≈ 250-300 Hz, ²JCF ≈ 20-30 Hz |
| -C F₂- (internal) | 110 - 120 | Triplet (t) | ¹JCF ≈ 250-300 Hz, ²JCF ≈ 20-30 Hz |
| -C F₃ | 115 - 125 | Quartet (q) | ¹JCF ≈ 280-330 Hz |
¹⁹F NMR Spectroscopy: Predicted Spectrum
¹⁹F NMR is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range.[1]
-
-CF₃ Group: The terminal trifluoromethyl group is expected to show a signal around -81 ppm , appearing as a triplet due to coupling with the adjacent -CF₂- group (³JFF).
-
-CF₂- Groups: The different difluoromethylene groups will have distinct chemical shifts. The -CF₂- group adjacent to the -CH₂- group will be the most shielded, with a predicted chemical shift around -126 ppm . The other -CF₂- groups will resonate between -120 and -124 ppm . Each -CF₂- signal will appear as a complex multiplet due to coupling with the neighboring -CF₂- groups.
| Fluorine Environment | Predicted Chemical Shift (δ, ppm, rel. to CFCl₃) | Predicted Multiplicity | Coupling Constants (J, Hz) |
| -CF₃ | ~ -81 | Triplet (t) | ³JFF ≈ 8-12 Hz |
| -CF₂- (internal) | -120 to -124 | Multiplets (m) | JFF ≈ 5-15 Hz |
| -CF₂- (adjacent to CH₂) | ~ -126 | Triplet (t) | ³JHF ≈ 10-15 Hz |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation:
-
Neat Liquid: If the sample is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
KBr Pellet: If the sample is a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Attenuated Total Reflectance (ATR): A small amount of the sample can be placed directly on the ATR crystal.
-
-
Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum should be collected and subtracted from the sample spectrum.
Predicted IR Spectrum
The IR spectrum of this compound is expected to show characteristic absorption bands for N-H, C-H, C-N, and C-F bonds.
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | -NH₂ | 3400 - 3250 | Medium (two bands) |
| C-H Stretch | -CH₂- | 2950 - 2850 | Medium |
| N-H Bend (Scissoring) | -NH₂ | 1650 - 1580 | Medium to Strong |
| C-F Stretch | -CF₂, -CF₃ | 1300 - 1100 | Very Strong |
| C-N Stretch | Aliphatic Amine | 1250 - 1020 | Medium |
| N-H Wag | -NH₂ | 910 - 665 | Broad, Medium |
The most prominent feature of the IR spectrum will be the very strong and broad absorption in the 1300-1100 cm⁻¹ region, which is characteristic of the C-F stretching vibrations of the perfluoroalkyl chain.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).
-
Ionization: Electron Ionization (EI) is a common method for analyzing small organic molecules and is expected to produce a characteristic fragmentation pattern.
-
Mass Analysis: A quadrupole, time-of-flight (TOF), or magnetic sector analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).
Predicted Mass Spectrum (Electron Ionization)
The molecular ion peak (M⁺) for this compound (MW = 349.08 g/mol ) may be weak or absent in the EI mass spectrum due to the facile fragmentation of the molecule. The fragmentation is expected to be dominated by cleavage of the C-C bond alpha to the nitrogen atom and cleavage within the perfluoroalkyl chain.
Figure 2: Predicted major fragmentation pathways of this compound.
Predicted Key Fragments:
| m/z | Proposed Fragment Ion | Formation Pathway |
| 349 | [C₇H₄F₁₃N]⁺ (M⁺) | Molecular Ion (likely weak or absent) |
| 330 | [M - F]⁺ | Loss of a fluorine atom |
| 319 | [C₆F₁₃]⁺ | Cleavage of the C₁-C₂ bond |
| 269 | [C₅F₁₁]⁺ | Loss of CF₂ from [C₆F₁₃]⁺ |
| 219 | [C₄F₉]⁺ | Loss of CF₂ from [C₅F₁₁]⁺ |
| 169 | [C₃F₇]⁺ | Loss of CF₂ from [C₄F₉]⁺ |
| 119 | [C₂F₅]⁺ | Loss of CF₂ from [C₃F₇]⁺ |
| 69 | [CF₃]⁺ | Terminal fragment |
| 30 | [CH₂NH₂]⁺ | α-cleavage, likely the base peak |
The base peak in the EI mass spectrum is predicted to be at m/z 30, corresponding to the stable [CH₂NH₂]⁺ fragment formed through alpha-cleavage, a characteristic fragmentation pathway for primary amines.
Conclusion
This technical guide provides a detailed predictive analysis of the NMR, IR, and Mass Spectrometry data for this compound. By understanding these expected spectroscopic features, researchers can more effectively identify and characterize this compound in their experimental work. The provided protocols offer a starting point for acquiring high-quality spectral data. While this guide is based on well-established principles, experimental verification remains crucial for definitive structural confirmation.
References
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Field, L. D., Li, H. L., & Magill, A. M. (2007).
-
Gerig, J. T. (2003). Fluorine NMR. eMagRes, 1-10. [Link]
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Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
University of Sheffield. (n.d.). 19F NMR. [Link]
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An In-depth Technical Guide to the Safety and Handling of 1H,1H-Perfluoroheptylamine
This guide provides a comprehensive overview of the safe handling, storage, and emergency procedures for 1H,1H-Perfluoroheptylamine (CAS No. 423-49-4). It is intended for researchers, scientists, and drug development professionals who work with this and similar highly fluorinated compounds. The protocols and insights described herein are designed to foster a culture of safety and to ensure the integrity of experimental outcomes.
Understanding the Compound: A Profile of this compound
This compound is a fluorinated organic compound characterized by a seven-carbon perfluorinated chain attached to an amine group via a methylene bridge. This structure imparts unique chemical properties, including high thermal stability and a distinct reactivity profile, making it a valuable building block in the synthesis of novel pharmaceuticals and advanced materials.[1][2] However, the same properties that make it useful also necessitate stringent safety protocols.
Chemical and Physical Properties
A thorough understanding of the physical and chemical properties of a substance is the foundation of its safe handling.
| Property | Value | Source |
| CAS Number | 423-49-4 | [3] |
| Molecular Formula | C7H4F13N | [3] |
| Molecular Weight | 349.09 g/mol | [4] |
| Boiling Point | 133.1°C at 760 mmHg | [5] |
| Density | 1.594 g/cm³ | [5] |
| Flash Point | 45.9°C | [5] |
| Vapor Pressure | 8.61 mmHg at 25°C | [5] |
Hazard Identification and Risk Assessment
This compound is classified as a hazardous substance, and a comprehensive risk assessment must be conducted before any work commences.
GHS Classification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as:
-
Skin Corrosion/Irritation, Category 1B: Causes severe skin burns and eye damage.[3][6]
-
Serious Eye Damage/Eye Irritation, Category 1: Causes serious eye damage.[6]
-
Specific Target Organ Toxicity (Single Exposure), Category 3: May cause respiratory irritation.[6]
The signal word for this compound is "Danger" .[6]
Toxicological Profile
While specific toxicological studies on this compound are limited, the hazards are clear from its classification. It is considered toxic, and inhalation, ingestion, or skin contact may cause severe injury.[7] The effects of contact or inhalation may be delayed.[7] As a member of the per- and polyfluoroalkyl substances (PFAS) family, its potential for environmental persistence is also a significant consideration.[5][8]
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, starting with robust engineering controls and supplemented by appropriate PPE, is crucial.
Engineering Controls
-
Ventilation: All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[9]
-
Emergency Equipment: Safety showers and eyewash stations must be readily accessible in the immediate vicinity of any potential exposure.[10]
Personal Protective Equipment (PPE)
The selection of PPE should be based on a thorough risk assessment. The following are minimum requirements:
-
Eye and Face Protection: Wear chemical safety goggles with side shields. A face shield is also required when handling larger quantities or when there is a significant risk of splashing.[9]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn. Inspect gloves for any signs of degradation before use.[9]
-
Skin and Body Protection: A flame-resistant lab coat or a chemical-resistant apron should be worn.[9] For procedures with a higher risk of exposure, a full-body chemical-resistant suit may be necessary. Do not wear open-toed footwear in the laboratory.[9]
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of exceeding exposure limits, a full-face respirator with appropriate cartridges should be used.[11]
Safe Handling, Storage, and Disposal Protocols
Adherence to strict protocols for handling, storage, and disposal is paramount to preventing accidents and environmental contamination.
Handling
-
Air-Sensitive Nature: this compound is air-sensitive. Handle under an inert atmosphere, such as nitrogen or argon, to prevent degradation.[12]
-
Corrosive Properties: As a corrosive material, avoid direct contact with skin, eyes, and clothing.[10]
-
General Hygiene: Do not eat, drink, or smoke in areas where this chemical is handled. Wash hands thoroughly after handling.[6]
Storage
-
Container Integrity: Store in a tightly closed, original container in a cool, dry, and well-ventilated area.[13]
-
Incompatible Materials: Store away from incompatible materials such as strong oxidizing agents, acids, and moisture.[14][15]
-
Segregation: Do not store with flammable materials. Keep containers in a secondary containment tray to prevent spills.[13]
Disposal
-
Waste Segregation: Collect waste in a dedicated, properly labeled, and sealed container. Do not mix with other waste streams.
-
Licensed Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with all local, state, and federal regulations.[6]
Emergency Procedures: A Step-by-Step Guide
In the event of an emergency, a calm and structured response is critical.
First Aid Measures
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7]
-
Skin Contact: Immediately flush the affected area with large amounts of water for at least 20 minutes. Remove contaminated clothing and shoes. Seek immediate medical attention.[7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 20 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[14]
Accidental Release Measures
-
Small Spills: Evacuate the area. Wearing appropriate PPE, absorb the spill with a non-combustible material such as dry earth, sand, or vermiculite.[7] Collect the absorbed material into a suitable container for disposal.
-
Large Spills: Evacuate the area immediately and contact emergency services. Do not attempt to clean up a large spill without proper training and equipment.
Firefighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[7]
-
Unsuitable Extinguishing Media: Do not use a direct stream of water, as it may spread the fire.
-
Specific Hazards: Thermal decomposition can produce toxic fumes, including carbon oxides, nitrogen oxides, and hydrogen fluoride.[14]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7]
Experimental Workflow: Synthesis of a Novel Fluorinated Amide
The following is a representative protocol for the use of this compound in a laboratory setting, with integrated safety checkpoints.
Objective
To synthesize a novel fluorinated amide via the reaction of this compound with an acyl chloride.
Materials and Equipment
-
This compound
-
Acyl chloride
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA)
-
Schlenk line for inert atmosphere
-
Dry glassware
-
Magnetic stirrer and stir bar
-
Syringes and needles
Step-by-Step Protocol
-
Preparation:
-
Ensure all glassware is oven-dried and cooled under an inert atmosphere.
-
Set up the reaction under a nitrogen or argon atmosphere using a Schlenk line.
-
Don all required PPE.
-
-
Reagent Preparation:
-
In a fume hood, dissolve the acyl chloride in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.
-
In a separate flask, prepare a solution of this compound and triethylamine in anhydrous DCM.
-
-
Reaction:
-
Cool the acyl chloride solution to 0°C using an ice bath.
-
Slowly add the this compound and triethylamine solution to the cooled acyl chloride solution via a syringe.
-
Allow the reaction to warm to room temperature and stir for the designated time.
-
-
Workup and Purification:
-
Quench the reaction by slowly adding water.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Safety Checkpoints
-
Inert Atmosphere: Continuously monitor the inert atmosphere throughout the reaction.
-
Temperature Control: Maintain the recommended reaction temperature to avoid side reactions and potential hazards.
-
Slow Addition: Add reagents slowly to control the reaction rate and prevent exotherms.
-
Quenching: Quench the reaction carefully, as the addition of water can be exothermic.
Visualizations
General Safety Workflow
Caption: Decision tree for responding to a spill of this compound.
References
-
ACS Organic & Inorganic Au. (2023). Synthesis of Fluorinated Amines: A Personal Account. [Link]
-
National Center for Biotechnology Information. (2023). Synthesis of Fluorinated Amines: A Personal Account. [Link]
-
National Center for Biotechnology Information. (n.d.). Environmental and toxicity effects of perfluoroalkylated substances. [Link]
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Fisher Scientific. (n.d.). Air-Sensitive Chemistry: Practical and Safety Considerations. [Link]
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Questron Technologies. (n.d.). Top Precautions You Must Follow When Handling Corrosive Chemicals in the Lab. [Link]
-
Lab Manager. (2025). Best Practices for Storing and Handling Corrosive Liquids in the Lab. [Link]
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University of Mississippi. (2020). Application Of Fluorinated Reagents In Synthesis And Drug Discovery. [Link]
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Semantic Scholar. (n.d.). Environmental and toxicity effects of perfluoroalkylated substances. [Link]
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KAUST. (2023). Working with Corrosives Guideline. [Link]
-
Pharmacy Journal. (2025). Fluorine in drug discovery: Role, design and case studies. [Link]
-
PubChem. (n.d.). 1H,1H-Tridecafluoroheptylamine. [Link]
-
National Center for Biotechnology Information. (n.d.). Environmental Sources, Chemistry, Fate, and Transport of Per‐ and Polyfluoroalkyl Substances. [Link]
-
SGS. (2025). Test Report. [Link]
-
OUCI. (n.d.). Chemical toxicity of per- and poly-fluorinated alkyl substances (PFAS). [Link]
-
National Toxicology Program. (n.d.). NTP Technical Report on the Toxicity Studies. [Link]
-
ResearchGate. (2025). Perfluorotributylamine: A novel long-lived greenhouse gas. [Link]
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- 1. "Application Of Fluorinated Reagents In Synthesis And Drug Discovery" by Amna T. Adam [egrove.olemiss.edu]
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- 4. echemi.com [echemi.com]
- 5. researchgate.net [researchgate.net]
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- 15. Appendix K - Incompatible Chemicals | Environment, Health and Safety [ehs.cornell.edu]
Introduction: The Role of Fluorinated Amines in Advanced Research
An In-Depth Technical Guide to the Commercial Sourcing of 1H,1H-Perfluoroheptylamine for Research Applications
This compound (CAS No. 423-49-4) is a fluorinated organic compound of significant interest to the scientific community, particularly in the fields of materials science, organic synthesis, and pharmaceutical development. Its structure, which combines a reactive primary amine with a stable, hydrophobic perfluorinated chain, imparts unique properties that are leveraged in the creation of specialty surfactants, surface modifiers, and as a building block for complex fluorinated molecules. For researchers, scientists, and drug development professionals, sourcing high-purity this compound is a critical first step. This guide provides a comprehensive overview of its commercial availability, technical specifications, and the critical safety protocols required for its handling, ensuring both experimental integrity and laboratory safety.
Chemical & Physical Properties
A precise understanding of a compound's properties is fundamental to its application. The key identifiers for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 423-49-4 | [1] |
| Molecular Formula | C₇H₄F₁₃N | [1] |
| Molecular Weight | 349.09 g/mol | Calculated |
| Synonyms | 2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptylamine | |
| InChI Formula | InChI=1S/C7H4F13N/c8-2(9,1-21)3(10,11)4(12,13)5(14,15)6(16,17)7(18,19)20/h1,21H2 | [1] |
Commercial Suppliers and Product Specifications
The procurement of specialty chemicals for research and development demands suppliers who can provide high-purity compounds with reliable specifications. The following table lists key commercial suppliers for this compound, offering a starting point for acquisition. It is imperative for researchers to request lot-specific Certificates of Analysis (CoA) to verify purity and identity before use.
| Supplier | Product Description | Available Quantities | Notes |
| Toronto Research Chemicals (TRC) | This compound | 5 g | Distributed through major lab suppliers like Fisher Scientific, TRC specializes in high-purity organic molecules for research.[1] |
| SynQuest Labs, Inc. | This compound | Varies | A primary manufacturer of fluorinated organic and inorganic chemicals, providing detailed safety and handling information.[2] |
Critical Safety and Handling Protocols
Due to its chemical nature, this compound is classified as a hazardous substance and requires stringent handling procedures. The primary hazards are severe skin corrosion and respiratory irritation.[2] Adherence to these protocols is not merely a regulatory requirement but a cornerstone of trustworthy and repeatable scientific work.
GHS Hazard Classification:
| Classification | Code | Description |
| Signal Word | Danger | [2] |
| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage.[2] |
| STOT - Single Exposure | H335 | May cause respiratory irritation.[2] |
Mandatory Handling Procedures
The causality behind these protocols is to prevent all routes of exposure—dermal, ocular, and inhalation.
-
Engineering Controls : Always handle this compound within a certified chemical fume hood to manage vapors.[2] Use only in well-ventilated areas.[2]
-
Personal Protective Equipment (PPE) : The selection of PPE is critical. Wear appropriate protective gloves, chemical-resistant clothing, and eye/face protection (safety goggles and face shield).[2]
-
Hygiene : Wash skin thoroughly after handling.[2] Contaminated clothing must be removed immediately and washed before reuse.[2]
-
Breathing : Do not breathe fumes, mist, or vapors.[2]
-
First Aid (Exposure) :
-
Skin/Hair : Immediately take off all contaminated clothing and rinse the affected area with plenty of water/shower.[2]
-
Eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and immediately call a POISON CENTER or physician.[2]
-
Inhalation : Move the person to fresh air and keep them comfortable for breathing.[2]
-
Ingestion : Rinse mouth. Do NOT induce vomiting.[2]
-
-
Storage : Store in a well-ventilated, locked place with the container tightly closed.[2]
-
Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[2]
Workflow for Procurement and Safe Integration into Research
The process of acquiring and using a hazardous chemical like this compound involves a self-validating system of checks and balances to ensure safety and experimental validity. The following workflow diagram illustrates this process.
Caption: Workflow for sourcing and safely handling this compound.
References
Sources
Foreword: The Analytical Imperative for Fluorinated Amines
An In-Depth Technical Guide to the Structural Analysis of 1H,1H-Perfluoroheptylamine
In the landscape of modern materials science and drug development, fluorinated organic compounds occupy a unique and critical space. Their distinct properties, such as high thermal stability, chemical resistance, and hydrophobicity, are conferred by the formidable strength of the carbon-fluorine bond.[1][2] this compound (C₇H₄F₁₃N) is an exemplar of this class, serving as a valuable synthetic intermediate and building block.[3] Its structure, comprising a perfluorinated hexyl chain attached to a methylamine group, presents a unique analytical challenge. The overwhelming presence of fluorine atoms significantly influences the molecule's electronic environment, demanding a multi-faceted analytical approach for unambiguous structural confirmation.
This guide eschews a simple recitation of methods. Instead, it provides a strategic framework for the comprehensive structural elucidation of this compound. We will explore the core analytical pillars—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared Spectroscopy (FTIR)—not as isolated techniques, but as synergistic tools. The causality behind experimental choices will be emphasized, providing researchers with the rationale needed to adapt and troubleshoot their own analytical workflows.
Chapter 1: The Triad of Spectroscopic Analysis
The definitive structural analysis of this compound relies on the integration of three spectroscopic techniques. Each method interrogates the molecule from a different perspective, and their combined data provide a self-validating system for structural confirmation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : Probes the chemical environment of magnetically active nuclei (¹H, ¹³C, ¹⁹F) to map the molecular skeleton and connectivity.
-
Mass Spectrometry (MS) : Determines the precise molecular weight and provides invaluable clues about the molecular formula and substructural components through controlled fragmentation.
-
Fourier-Transform Infrared (FTIR) Spectroscopy : Identifies the functional groups present by measuring the absorption of infrared radiation corresponding to specific molecular vibrations.[4]
The logical flow of analysis typically begins with FTIR for rapid functional group identification, followed by MS to confirm mass and elemental composition, and culminates in NMR for the definitive mapping of the atomic framework.
Caption: A logical workflow for comprehensive structural elucidation.
Chapter 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for determining the detailed structure of an organic molecule. For this compound, a combination of ¹H, ¹⁹F, and ¹³C NMR experiments is essential.
Expertise & Rationale
-
¹H NMR : This experiment is crucial for identifying the protons of the CH₂ and NH₂ groups. The chemical shift and multiplicity of the CH₂ group are significantly influenced by the adjacent, highly electronegative CF₂ group and will provide direct evidence of the "1H,1H-" designation.[5]
-
¹⁹F NMR : Given the molecule is predominantly fluorine, ¹⁹F NMR is indispensable. It will show distinct signals for each of the six chemically non-equivalent fluorine environments (CF₃, and five different CF₂ groups), confirming the structure of the perfluoroalkyl chain.[6]
-
¹³C NMR : This experiment maps the carbon backbone. The signals will be split by the attached fluorine atoms (C-F coupling), providing further confirmation of the structure and connectivity.[6]
Experimental Protocol: NMR Analysis
-
Sample Preparation :
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Causality: CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its single, well-defined residual proton peak.
-
-
Instrument Setup (for a 400 MHz Spectrometer) :
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. This is critical for resolving the fine splitting patterns caused by H-F and F-F coupling.
-
-
Data Acquisition :
-
¹H NMR : Acquire a standard proton spectrum. Typical spectral width: -2 to 12 ppm.
-
¹⁹F NMR : Switch the probe to the ¹⁹F channel. Acquire the spectrum using a standard pulse program. Typical spectral width: -50 to -250 ppm (referenced to CFCl₃ at 0 ppm).
-
¹³C NMR : Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C. Typical spectral width: 0 to 200 ppm.
-
Predicted NMR Data & Interpretation
| Nucleus | Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale |
| ¹H | -NH ₂ | 1.5 - 2.5 | Broad singlet (s) | Amine protons often exchange, leading to broadened signals with no observable coupling.[5] |
| ¹H | -CH ₂-NH₂ | 3.5 - 4.0 | Triplet of triplets (tt) | Split by the adjacent NH₂ protons (triplet) and the two fluorine atoms on the adjacent CF₂ group (triplet). |
| ¹⁹F | -CF ₃ | ~ -81 | Triplet (t) | Coupled to the adjacent CF₂ group. |
| ¹⁹F | -CF ₂-CH₂ | ~ -126 | Multiplet (m) | Coupled to the adjacent CF₂ group and the CH₂ protons. |
| ¹⁹F | Other -CF ₂- | -120 to -125 | Multiplets (m) | Each CF₂ group is chemically distinct and will show complex coupling to its neighboring CF₂ groups. |
| ¹³C | -C H₂-NH₂ | ~ 40 | Triplet (t) | Split by the two fluorine atoms on the adjacent CF₂ group. |
| ¹³C | Perfluoroalkyl C s | 105 - 120 | Triplets (t) or Multiplets (m) | Resonances are in a characteristic downfield region and show strong one-bond and two-bond C-F coupling.[6] |
Chapter 3: Mass Spectrometry (MS)
MS is the definitive technique for determining molecular weight. When coupled with Gas Chromatography (GC-MS), it provides both separation from impurities and structural information through fragmentation analysis.
Expertise & Rationale
For a volatile, thermally stable compound like this compound, GC-MS with Electron Ionization (EI) is the method of choice.[7] EI provides reproducible fragmentation patterns that act as a molecular fingerprint. The high mass of the fluorine atoms leads to a clear isotopic pattern and characteristic fragment ions (e.g., CF₃⁺, C₂F₅⁺), which are diagnostic for perfluorinated compounds.[7][8]
Caption: Workflow for Gas Chromatography-Mass Spectrometry analysis.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation :
-
Prepare a dilute solution (~100 µg/mL) of the amine in a volatile solvent like ethyl acetate or dichloromethane.
-
Causality: Dilution prevents overloading the GC column and detector. The solvent must be volatile to be removed effectively at the start of the GC run.
-
-
Instrument Setup (Typical GC-MS System) :
-
GC Injector : Set to 250°C in split mode (e.g., 50:1 split ratio).
-
GC Column : Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm).
-
Oven Program : Start at 50°C (hold 2 min), ramp to 280°C at 15°C/min, hold for 5 min.
-
Causality: This temperature program ensures the compound elutes as a sharp peak without thermal decomposition.[2]
-
MS Ion Source : Electron Ionization (EI) at 70 eV.
-
MS Scan Range : Scan from m/z 40 to 500.
-
-
Data Acquisition & Analysis :
-
Inject 1 µL of the sample solution.
-
Acquire the total ion chromatogram (TIC) and the mass spectrum of the eluting peak corresponding to the target compound.
-
The molecular ion (M⁺) is expected at m/z 349. However, for perfluorinated compounds, the molecular ion can be weak or absent.
-
Predicted Mass Spectrum & Fragmentation
The EI mass spectrum will be characterized by the cleavage of C-C and C-N bonds. The stability of perfluorinated carbocations makes them common fragments.
| m/z (Mass/Charge) | Plausible Fragment Ion | Formula | Significance |
| 349 | [M]⁺ | [C₇H₄F₁₃N]⁺ | Molecular Ion (may be very low abundance or absent).[7] |
| 330 | [M - F]⁺ | [C₇H₄F₁₂N]⁺ | Loss of a fluorine atom. |
| 319 | [C₆F₁₃]⁺ | [C₆F₁₃]⁺ | Loss of the CH₂NH₂ group (alpha-cleavage). A very strong indicator. |
| 219 | [C₄F₉]⁺ | [C₄F₉]⁺ | Common fragment from larger perfluoroalkyl chains.[7] |
| 131 | [C₃F₅]⁺ | [C₃F₅]⁺ | Common fragment from perfluoroalkyl chains.[7] |
| 69 | [CF₃]⁺ | [CF₃]⁺ | A base peak is highly characteristic of nearly all perfluorinated compounds.[7] |
| 44 | [CH₂NH₂]⁺ | [CH₄N]⁺ | Cleavage of the C-C bond adjacent to the nitrogen. |
Chapter 4: Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and non-destructive technique perfect for the initial confirmation of key functional groups.[9] It provides a molecular "fingerprint" in the infrared region of the electromagnetic spectrum.
Expertise & Rationale
For this compound, FTIR is used to confirm the presence of the N-H bonds in the primary amine and the C-H bonds of the methylene group. Most importantly, it will show very strong and characteristic C-F stretching absorptions, which are often so intense they dominate the spectrum.[10]
Experimental Protocol: FTIR Analysis
-
Sample Preparation (Attenuated Total Reflectance - ATR) :
-
Place a single drop of the neat liquid sample directly onto the ATR crystal (e.g., diamond or zinc selenide).
-
Causality: ATR is a modern, rapid technique that requires minimal sample preparation and is ideal for liquids.
-
-
Instrument Setup :
-
Acquire a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Trustworthiness: This background correction ensures that the resulting spectrum is solely from the sample itself.
-
-
Data Acquisition :
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Resolution is typically set to 4 cm⁻¹.
-
The final spectrum is presented in terms of % Transmittance or Absorbance vs. Wavenumber (cm⁻¹).
-
Predicted FTIR Data & Interpretation
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Significance |
| 3400 - 3250 | N-H Stretch | Medium | A doublet in this region is characteristic of a primary amine (-NH₂). |
| 2960 - 2850 | C-H Stretch | Medium | Confirms the presence of the methylene (-CH₂-) group. |
| 1650 - 1580 | N-H Bend (Scissoring) | Medium | Further confirmation of the primary amine functional group. |
| 1300 - 1100 | C-F Stretch | Very Strong | This region will be dominated by intense, broad absorption bands, which are highly characteristic of perfluorinated chains. |
Conclusion: A Synergistic Approach to Certainty
The structural elucidation of this compound is not achieved by a single experiment but by the logical synthesis of data from NMR, MS, and FTIR. FTIR confirms the presence of -NH₂, -CH₂-, and C-F bonds. GC-MS confirms the molecular weight of 349 amu and shows a fragmentation pattern consistent with a perfluorohexyl group attached to a methylamine moiety. Finally, ¹H, ¹⁹F, and ¹³C NMR spectroscopy provides the unambiguous map of the molecular structure, confirming the precise connectivity of every atom. This integrated, self-validating methodology provides the highest level of confidence for researchers and drug development professionals.
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An In-Depth Technical Guide to Potential Research Areas for 1H,1H-Perfluoroheptylamine
Introduction
Per- and polyfluoroalkyl substances (PFAS) represent a broad class of synthetic compounds characterized by their exceptional chemical stability and unique surface-active properties, owing to the presence of strong carbon-fluorine bonds. While long-chain PFAS have faced increasing scrutiny due to their environmental persistence and potential health risks, their short-chain counterparts are being explored as alternatives in various applications.[1] This guide focuses on 1H,1H-Perfluoroheptylamine (C7H4F13N), a short-chain perfluorinated primary amine, and aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of its potential research applications.
This document moves beyond a simple recitation of facts to provide a forward-looking perspective on how the distinct molecular architecture of this compound can be leveraged in drug delivery, materials science, and as a versatile building block in synthetic chemistry. We will delve into the scientific rationale behind these proposed research avenues, provide detailed experimental protocols, and address the critical aspects of safety and handling.
Physicochemical Properties of this compound
| Property | Estimated/Reported Value | Source |
| Molecular Formula | C7H4F13N | N/A |
| Molecular Weight | 349.09 g/mol | [2] |
| Boiling Point | 133.1 °C at 760 mmHg | [2] |
| Density | 1.594 g/cm³ | [2] |
| Refractive Index | 1.292 | [2] |
| Flash Point | 45.9 °C | [2] |
| Vapor Pressure | 8.61 mmHg at 25°C | [2] |
| XLogP3 | 4.38420 | [2] |
| Water Solubility | Not miscible or difficult to mix in water | [3] |
These properties suggest that this compound is a dense, relatively volatile liquid with low water solubility, characteristic of fluorinated compounds. Its amphiphilic nature, with a hydrophilic amine head and a hydrophobic/lipophobic perfluorinated tail, is the key to many of its potential applications.
I. Potential Research Area: Drug Delivery and Formulation
The unique amphiphilic nature of this compound makes it a compelling candidate for the design of novel drug delivery systems. The highly fluorinated tail can drive self-assembly in aqueous environments to form supramolecular structures such as micelles and liposomes, which can encapsulate and deliver therapeutic agents.[4][5]
A. Rationale: Leveraging Fluorophilicity for Stable Drug Carriers
The "fluorophobic effect," the tendency of fluorinated chains to segregate from both aqueous and hydrocarbon environments, can lead to the formation of exceptionally stable self-assembled structures.[6] This offers a potential advantage over traditional hydrocarbon-based amphiphiles, as fluorinated systems may exhibit enhanced stability in biological media and better retention of encapsulated drugs.[6]
B. Experimental Workflow: Formulation of this compound-Based Micelles for Hydrophobic Drug Delivery
Caption: Workflow for the formulation and evaluation of this compound-based micelles.
C. Detailed Experimental Protocol: Micelle Formulation and Characterization
1. Materials:
-
This compound
-
Hydrophobic drug (e.g., Paclitaxel)
-
Volatile organic solvent (e.g., Chloroform)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Pyrene (for CMC determination)
2. Procedure:
-
Thin-film hydration method:
-
Dissolve a known amount of this compound and the hydrophobic drug in chloroform in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to form a thin film on the flask wall.
-
Dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the film with PBS buffer by vortexing, followed by sonication in a bath sonicator until the solution is clear.
-
-
Characterization:
-
Critical Micelle Concentration (CMC): Use a fluorescence spectrophotometer to measure the fluorescence intensity of pyrene in a series of aqueous solutions with increasing concentrations of this compound. The CMC is determined from the inflection point of the intensity versus concentration plot.
-
Particle Size and Zeta Potential: Analyze the size distribution and surface charge of the micelles using a dynamic light scattering (DLS) instrument.
-
Morphology: Visualize the micelles using transmission electron microscopy (TEM) after negative staining.
-
Encapsulation Efficiency: Separate the drug-loaded micelles from the unencapsulated drug by centrifugation. Quantify the amount of encapsulated drug using high-performance liquid chromatography (HPLC).
-
II. Potential Research Area: Advanced Materials Science
The unique properties of the perfluoroalkyl chain, such as low surface energy and high thermal stability, make this compound a promising candidate for the development of advanced materials with tailored surface properties and enhanced performance.
A. Rationale: Creating Superhydrophobic Surfaces and High-Performance Polymers
The low surface energy of fluorinated compounds can be exploited to create superhydrophobic surfaces, which have applications in self-cleaning coatings, anti-icing surfaces, and microfluidic devices.[3] Additionally, the incorporation of the rigid and stable perfluoroheptyl group into polymer backbones can enhance their thermal stability, chemical resistance, and optical properties.[7]
B. Experimental Workflow: Fabrication of a Superhydrophobic Coating
Caption: Workflow for creating a superhydrophobic surface using this compound.
C. Detailed Experimental Protocol: Surface Modification and Characterization
1. Materials:
-
Silicon wafers
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide - EXTREME CAUTION REQUIRED )
-
(3-aminopropyl)triethoxysilane (APTES)
-
This compound
-
Triphosgene
-
Sodium azide
-
Appropriate solvents (e.g., toluene, acetone)
2. Procedure:
-
Synthesis of 1H,1H-Perfluoroheptyl Isocyanate:
-
In a well-ventilated fume hood, dissolve this compound in an anhydrous solvent.
-
Slowly add a solution of triphosgene in the same solvent at 0 °C.
-
Reflux the mixture until the reaction is complete (monitored by TLC or GC-MS).
-
Carefully quench the excess triphosgene and purify the isocyanate by distillation under reduced pressure.
-
-
Surface Functionalization:
-
Clean silicon wafers by sonicating in acetone and then deionized water.
-
Activate the surface by immersing the wafers in Piranha solution for 30 minutes (handle with extreme care ).
-
Rinse thoroughly with deionized water and dry under a stream of nitrogen.
-
Treat the activated wafers with a solution of APTES in anhydrous toluene to form an amine-terminated surface.
-
React the amine-functionalized surface with the synthesized 1H,1H-perfluoroheptyl isocyanate to create a urea linkage and a perfluorinated surface.
-
-
Characterization:
-
Wettability: Measure the static water contact angle and the sliding angle using a goniometer.
-
Surface Morphology: Image the surface topography and roughness using Atomic Force Microscopy (AFM).
-
Surface Composition: Confirm the presence of fluorine on the surface using X-ray Photoelectron Spectroscopy (XPS).
-
III. Potential Research Area: Fluorinated Building Block in Synthetic Chemistry
The presence of the primary amine group provides a reactive handle for incorporating the perfluoroheptyl moiety into a wide range of organic molecules, making this compound a valuable building block for the synthesis of novel fluorinated compounds with potential applications in pharmaceuticals, agrochemicals, and materials science.[8][9]
A. Rationale: Accessing Novel Fluorinated Scaffolds
The introduction of a perfluoroalkyl chain can significantly alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[7] By using this compound as a starting material, chemists can readily synthesize a variety of derivatives, such as amides, sulfonamides, and secondary or tertiary amines, each with unique properties.
B. Experimental Workflow: Synthesis of a Fluorinated Polyamide
Caption: Workflow for the synthesis and characterization of a fluorinated polyamide.
C. Detailed Experimental Protocol: Synthesis of a Fluorinated Polyamide
1. Materials:
-
This compound
-
Terephthaloyl chloride
-
Anhydrous N,N-dimethylacetamide (DMAc)
-
Pyridine
-
Methanol
2. Procedure:
-
Polymerization:
-
In a flame-dried flask under a nitrogen atmosphere, dissolve this compound in anhydrous DMAc.
-
Cool the solution to 0 °C and add pyridine as an acid scavenger.
-
Slowly add a solution of terephthaloyl chloride in anhydrous DMAc to the amine solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
-
Purification and Characterization:
-
Precipitate the polymer by pouring the reaction mixture into methanol.
-
Filter the polymer, wash it with methanol, and dry it under vacuum at 60 °C.
-
Molecular Weight: Determine the number-average and weight-average molecular weights using gel permeation chromatography (GPC).
-
Thermal Properties: Analyze the thermal stability and glass transition temperature using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
-
Film Formation and Mechanical Testing: Cast a film of the polymer from a solution and measure its tensile strength and elongation at break.
-
Analytical Characterization of this compound
Accurate characterization of this compound is essential for its use in research. The following are the expected analytical data based on its structure and data from similar compounds.
1H NMR Spectroscopy
The 1H NMR spectrum is expected to be relatively simple, showing signals for the two protons on the carbon adjacent to the amine group and the two protons of the amine group itself. The protons on the carbon adjacent to the highly electronegative perfluoroalkyl chain will be significantly deshielded.
-
Expected Chemical Shifts (in CDCl3):
-
~3.0-3.5 ppm (triplet, 2H, -CH2-NH2)
-
~1.5-2.0 ppm (broad singlet, 2H, -NH2)
-
13C NMR Spectroscopy
The 13C NMR spectrum will show signals for the seven carbon atoms in the molecule. The carbon atoms of the perfluoroalkyl chain will exhibit complex splitting patterns due to C-F coupling.
-
Expected Chemical Shifts (in CDCl3):
-
~40-45 ppm (-CH2-NH2)
-
~105-125 ppm (multiple signals for the CF2 and CF3 groups)
-
Mass Spectrometry
The mass spectrum (electron ionization) is expected to show a molecular ion peak at m/z 349. The fragmentation pattern will likely involve the loss of small fluorocarbon fragments.[10]
-
Expected Molecular Ion (M+): m/z 349
-
Key Fragmentation Ions: Loss of HF (m/z 329), loss of C2F5 (m/z 230), loss of C3F7 (m/z 180).
Safety and Toxicological Considerations
As with all per- and polyfluoroalkyl substances, the potential toxicological profile of this compound must be carefully considered. While short-chain PFAS are generally considered to have lower bioaccumulation potential and toxicity than their long-chain counterparts, they are still persistent in the environment.[11]
A. Potential Hazards
-
Acute Toxicity: While specific data for this compound is lacking, related short-chain perfluorinated compounds have shown moderate acute toxicity in animal studies.[11]
-
Irritation: The amine functional group can be corrosive, and the compound is expected to be a skin and eye irritant.[2]
-
Systemic Effects: Studies on perfluoroheptanoic acid (PFHpA), a related C7 compound, have indicated potential for liver and developmental toxicity in animal models.[12][13]
B. Safe Handling Protocols
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
This compound presents a compelling platform for innovative research in drug delivery, materials science, and synthetic chemistry. Its unique combination of a reactive amine headgroup and a stable, low-energy perfluorinated tail opens up a wide range of possibilities for the creation of novel functional molecules and materials. While the potential benefits are significant, researchers must proceed with a thorough understanding of the associated safety and environmental considerations. This guide provides a foundational framework for initiating research in these exciting areas, and it is hoped that it will inspire further exploration into the versatile chemistry of this intriguing fluorinated amine.
References
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Anderson, S. E., Franko, J., Kashon, M. L., & Anderson, K. L. (2023). Systemic toxicity induced by topical application of perfluoroheptanoic acid (PFHpA), perfluorohexanoic acid (PFHxA), and perfluoropentanoic acid (PFPeA) in a murine model. Food and Chemical Toxicology, 171, 113515. [Link]
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Understanding the Impact of PFAS "Forever Chemicals" on Medical Devices. (2024, January 17). Element. [Link]
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Examining the Regulatory Horizon for PFAS in Medical Devices. (2024, April 29). MasterControl. [Link]
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Reaction of perfluorobenzene C–F bond with primary amines. - ResearchGate. [Link]
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Short-chain Polyfluoroalkyl Substances (PFAS). A literature review of information on human health effects and environmental fate and effect aspects of short-chain PFAS. - Danish Environmental Protection Agency. [Link]
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Krafft, M. P. (2001). Fluorocarbons and fluorinated amphiphiles in drug delivery and biomedical research. Advanced Drug Delivery Reviews, 47(2-3), 209–228. [Link]
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Navigating the Complex World of PFAS Regulation for Medical Devices. (2023, October 20). MED Institute. [Link]
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FDA Okays Continued PFAS Use in Medical Devices: Says Unlikely To Cause Harm | Environmental Edge. (2025, August 11). Arnold & Porter. [Link]
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Fluorinated and Bio-Based Polyamides with High Transparencies and Low Yellowness Index. (2018). Polymers, 10(11), 1234. [Link]
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Fluorocarbons and fluorinated amphiphiles in drug delivery and biomedical research | Request PDF. - ResearchGate. [Link]
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Acute and chronic toxicity of short chained perfluoroalkyl substances to Daphnia magna. [Link]
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Reactions of perfluoro(2-methylpent-2-ene) and perfluoro(5-azanon-4-ene) with primary amines containing a 2,6-di- tert -butylphenol fragment | Request PDF. - ResearchGate. [Link]
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Fluorinated Polyimides: Synthesis, Properties, and Applications | Request PDF. - ResearchGate. [Link]
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Highly Soluble Fluorinated Polyimides Synthesized with Hydrothermal Process towards Sustainable Green Technology. (2021). Polymers, 13(21), 3804. [Link]
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The extensive toxicology data behind The extensive toxicology data behind alternative short-chain fluorinated d t t h l product. [Link]
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Fabricating superhydrophobic surfaces via coating amine-containing fluorinated emulsion and Michael addition reaction. - ResearchGate. [Link]
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Lipid-core Micelles. - Creative Biolabs. [Link]
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Fluorinated Aromatic Polyamides and Poly(amide‐imide)s: Synthesis and Properties. - ResearchGate. [Link]
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Self-Assembly of Amphiphilic Compounds as a Versatile Tool for Construction of Nanoscale Drug Carriers. (2020). Polymers, 12(11), 2568. [Link]
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mass spectra - fragmentation patterns. - Chemguide. [Link]
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Perfluoroheptanoic acid (PFHpA) (CAS 375-85-9). - Vermont Department of Health. [Link]
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Synthesis of Fluorinated Amines: A Personal Account. (2023). ACS Organic & Inorganic Au, 3(5), 312–321. [Link]
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[Table, Perfluoroheptanoic acid (PFHpA) Intermediate Inhalation]. - Toxicological Profile for Perfluoroalkyls - NCBI Bookshelf. [Link]
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PFHpA (Perfluoroheptanoic acid). - EWG || Human Toxome Project. [Link]
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mass spectra - fragmentation patterns. - Chemguide. [Link]
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Real-time Prediction of 1H and 13C Chemical Shifts with DFT accuracy using a 3D Graph Neural Network. - ChemRxiv. [Link]
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Formation of Organic Monolayers on KF-Etched Si Surfaces. (2024). Surfaces, 7(2), 232-243. [Link]
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Synthesis and characterization of fluorinated polyionomers. Part I: polyperfluoro-sulfonylethoxy propylene vinyl ether sulfonimides containing aryl sulfonic acids. - Polymer Chemistry (RSC Publishing). [Link]
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CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]
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Reduction of Amides to Amines Catalyzed by Ca(CH2C6H4NMe2‐o)2(THF)2/HBpin. - ResearchGate. [Link]
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Fluorine Based Superhydrophobic Coatings. - CORE. [Link]
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NMR Spectroscopy :: 1H NMR Chemical Shifts. - Organic Chemistry Data. [Link]
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Spray-coated Fluorine-Free Superhydrophobic Coatings With Easy Repairability and Applicability. (2010). ACS Applied Materials & Interfaces, 2(4), 1145–1151. [Link]
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Reduction of Amides to Amines and Aldehydes. - Chemistry Steps. [Link]
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Fragmentation (mass spectrometry). - Wikipedia. [Link]
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1H,1H,2H,2H-Perfluorooctyldimethylchlorosilane. - PubChem. [Link]
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Amine synthesis by reductive amination (reductive alkylation). - Organic Chemistry Portal. [Link]
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How can I reduce amide into amine in presence of secondary alcohol?. - ResearchGate. [Link]
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(PDF) Hydroaminoalkylation for Amine Functionalization of Vinyl‐Terminated Polyethylene Enables Direct Access to Responsive Functional Materials. - ResearchGate. [Link]
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Alkylation and Acylation of 1-(4-Phenylaminophenyl)dihydropyrimidine-2,4-(1H,3H)-diones. - ResearchGate. [Link]
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Introduction: Understanding the Landscape of Fluorinated Amines
An In-Depth Technical Guide to 1H,1H-Perfluoroheptylamine: Properties, Synthesis, and Applications
This compound, with the chemical formula C₇H₄F₁₃N, is a fluorinated organic compound belonging to the extensive family of per- and polyfluoroalkyl substances (PFAS). Its structure is characterized by a heptyl carbon chain where all but the first carbon's hydrogen atoms are substituted with fluorine, and a terminal primary amine group (-NH₂). This unique molecular architecture—a highly electronegative and stable perfluorinated "tail" combined with a reactive hydrophilic amine "head"—imparts distinct physicochemical properties that make it and its analogs valuable in various specialized fields of research and development.
The dense fluorination leads to high thermal stability, chemical resistance, and low surface energy, while the amine group provides a reactive handle for further chemical modification. This guide offers a technical overview for researchers, scientists, and drug development professionals, detailing the compound's properties, a representative synthesis workflow, analytical characterization methods, and a discussion of its potential applications based on the established utility of structurally related compounds.
Physicochemical and Computed Properties
The properties of this compound are dictated by its heavily fluorinated chain. The following table summarizes key data compiled from various chemical data sources.
| Property | Value | Source |
| CAS Number | 423-49-4 | [1] |
| Molecular Formula | C₇H₄F₁₃N | [1] |
| Molecular Weight | 349.09 g/mol | [1] |
| Appearance | Colorless to almost colorless clear liquid | [2] |
| Density | 1.594 g/cm³ | [1] |
| Boiling Point | 133.1 °C at 760 mmHg | [1] |
| Flash Point | 45.9 °C | [1] |
| Refractive Index | 1.292 | [1] |
| Vapor Pressure | 8.61 mmHg at 25°C | [1] |
| Topological Polar Surface Area | 26 Ų | [1] |
| XLogP3 | 4.38 | [1] |
Synthesis and Purification: A Reductive Approach
The synthesis of 1H,1H-perfluoroalkylamines often involves the reduction of a corresponding perfluorinated carboxylic acid derivative, such as an amide or nitrile. This multi-step approach provides a reliable pathway to the target amine. The causality behind this choice lies in the commercial availability of perfluorinated carboxylic acids and the well-established, high-yielding nature of amide reduction chemistry.
A strong reducing agent like Lithium Aluminum Hydride (LiAlH₄) is typically employed because the amide carbonyl is relatively unreactive, and a potent hydride source is necessary to achieve complete reduction to the amine. The reaction is conducted in an anhydrous aprotic solvent, such as diethyl ether or tetrahydrofuran (THF), to prevent the violent quenching of the highly reactive LiAlH₄ by water or other protic sources.
Experimental Protocol: Synthesis of this compound
-
Amide Formation: Perfluoroheptanoic acid is first converted to its acid chloride using a standard chlorinating agent (e.g., thionyl chloride). The resulting acid chloride is then reacted with an excess of ammonia (aqueous or in a solvent like dioxane) to form 1H,1H-perfluoroheptanamide.
-
Reduction Setup: A multi-neck round-bottom flask is flame-dried under an inert atmosphere (e.g., nitrogen or argon) and fitted with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
Reagent Addition: Anhydrous diethyl ether is transferred to the flask, followed by the slow, portion-wise addition of Lithium Aluminum Hydride (LiAlH₄) to form a suspension. The flask is cooled in an ice bath to manage the exothermic nature of the subsequent reaction.
-
Amide Addition: The 1H,1H-perfluoroheptanamide, dissolved in anhydrous diethyl ether, is added dropwise from the dropping funnel to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.
-
Reaction and Quenching: After the addition is complete, the reaction mixture is stirred at room temperature or gently heated to reflux to ensure the reaction goes to completion. The reaction is then carefully quenched by the slow, sequential addition of water, followed by a 15% sodium hydroxide solution, and finally more water, to decompose the excess LiAlH₄ and the aluminum salts.
-
Extraction and Purification: The resulting slurry is filtered, and the organic layer is separated from the aqueous layer. The aqueous layer is further extracted with diethyl ether. The combined organic extracts are dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed by rotary evaporation. The crude this compound is then purified by fractional distillation under reduced pressure.
Synthesis Workflow Diagram
Caption: Synthesis and purification workflow for this compound.
Analytical Characterization
Confirming the identity and purity of the synthesized this compound is critical. A multi-technique approach is standard, providing orthogonal data to build a comprehensive analytical profile.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to identify the protons of the -CH₂-NH₂ group, while ¹⁹F NMR confirms the structure of the perfluorinated chain. ¹³C NMR can also be used to verify the carbon backbone.[3]
-
Mass Spectrometry (MS): Coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS/MS), this technique confirms the molecular weight and provides fragmentation patterns characteristic of the molecule.[4][5] High-resolution mass spectrometry (HRMS) can determine the exact mass, confirming the elemental composition.[6]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups, notably the N-H stretches of the primary amine and the strong C-F stretches of the fluoroalkyl chain.
Experimental Protocol: LC-MS/MS for Quantification in Environmental Samples
This protocol is representative for the analysis of PFAS compounds and is a self-validating system through the use of isotopically labeled internal standards.[4][5]
-
Sample Preparation: An aqueous sample is fortified with a known concentration of an isotopically labeled analogue of this compound (e.g., ¹³C- or ¹⁵N-labeled).
-
Solid-Phase Extraction (SPE): The sample is passed through an SPE cartridge (e.g., a weak anion exchange or polymer-based sorbent) to extract the analyte and the internal standard, concentrating them and removing matrix interferences.
-
Elution: The analytes are eluted from the SPE cartridge with a suitable solvent, such as methanol or acetonitrile, which may be basified to ensure the efficient release of the amine.
-
LC Separation: The extract is injected into an LC system equipped with a C18 or similar reverse-phase column. A gradient elution using a mobile phase of water and methanol/acetonitrile (often with a buffer like ammonium acetate) is used to separate the analyte from other components.
-
MS/MS Detection: The column eluent is introduced into a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both the native analyte and the labeled internal standard are monitored for highly selective and sensitive detection.
-
Quantification: The concentration of this compound in the original sample is determined by comparing the ratio of the native analyte's peak area to that of the isotopically labeled internal standard against a calibration curve. This isotope dilution technique corrects for variations in extraction efficiency and matrix effects.[4][5]
Analytical Workflow Diagram
Caption: LC-MS/MS analytical workflow for PFAS like this compound.
Applications and Research Directions
While specific studies on this compound are not as prevalent as for its longer-chain analogs, its properties suggest utility in several advanced applications, drawing parallels from related compounds.
-
Fluorinated Surfactants: The amphiphilic nature of this molecule makes it a candidate for creating specialized surfactants. These are valuable in harsh chemical environments or for applications requiring extremely low surface tension, such as in industrial cleaning or coatings.[2]
-
Advanced Materials and Surface Modification: The perfluoroalkyl segment can be used to create highly hydrophobic and oleophobic (oil-repellent) surfaces. The amine group allows it to be chemically grafted onto various substrates. A close analog, 1H,1H-perfluorooctylamine, has been used as a co-passivation agent in perovskite solar cells to enhance their stability and efficiency by reducing surface defects.[7]
-
Pharmaceutical and Agrochemical Synthesis: The incorporation of fluorine into drug candidates can significantly enhance their metabolic stability, bioavailability, and binding affinity.[2] The amine group on this compound makes it a useful building block for introducing a perfluoroalkyl moiety into more complex bioactive molecules.[8]
Safety, Handling, and Disposal
This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[9] It may also cause respiratory irritation.[9] Due to the persistence of PFAS compounds in the environment, all handling and disposal must be conducted with extreme care.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., PVC), protective clothing, and safety goggles or a face shield when handling.[9][10] All manipulations should be performed in a well-ventilated fume hood.
-
First Aid: In case of skin contact, immediately flush with large amounts of water and remove contaminated clothing.[10] For eye contact, rinse cautiously with water for several minutes.[9] If inhaled, move the person to fresh air.[9] In all cases of significant exposure, seek immediate medical attention.[10]
-
Spills: Absorb spills with a non-combustible material like sand or dry earth and place in a sealed container for disposal.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Due to its classification as a PFAS, incineration at high temperatures is often the required disposal method.
Conclusion
This compound is a specialized chemical building block whose value lies in the combination of a robust, inert perfluoroalkyl chain and a versatile primary amine. While it shares many characteristics with other long-chain perfluorinated amines, its specific chain length may offer nuanced properties for tailored applications in materials science, specialty surfactants, and as an intermediate in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. A thorough understanding of its synthesis, analytical characterization, and stringent safety protocols is essential for its effective and responsible use in research and development.
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1H,1H-Perfluoroheptylamine amphiphilic nature
An In-Depth Technical Guide to the Amphiphilic Nature of 1H,1H-Perfluoroheptylamine
Abstract
The unique physicochemical attributes of fluorinated compounds have positioned them as materials of significant interest across various scientific domains, particularly in drug development and materials science. This guide provides a comprehensive technical exploration of this compound, a molecule characterized by its distinct amphiphilic nature. We will dissect its molecular architecture, explore the fundamental principles governing its self-assembly and interfacial behavior, and discuss its applications, with a focus on its utility for researchers, scientists, and drug development professionals. This document synthesizes theoretical principles with practical, field-proven insights, offering detailed experimental protocols for characterization and leveraging data from closely related homologs to provide a complete scientific narrative.
The Foundation: Understanding Fluorine's Influence in Amphiphiles
The introduction of fluorine into organic molecules imparts properties that are dramatically different from their hydrocarbon analogs.[1] The high electronegativity of fluorine atoms creates strong, stable carbon-fluorine (C-F) bonds and reduces the polarizability of the molecule.[1] This leads to a unique "fluorous" phase, which is both hydrophobic (water-repelling) and lipophobic (oil-repelling).
An amphiphile is a molecule possessing both a hydrophilic (water-attracting) and a hydrophobic (water-repelling) part. In the case of this compound, the molecule is comprised of two distinct moieties:
-
A hydrophilic primary amine head group (-CH₂-NH₂): This group is polar and capable of forming hydrogen bonds with water and other polar molecules.
-
A hydrophobic and lipophobic perfluorinated tail (-CF₂(CF₂)₅CF₃): This highly fluorinated alkyl chain is nonpolar and is responsible for the molecule's tendency to segregate from both aqueous and hydrocarbon phases.
This dual character is the cornerstone of its functionality, driving its self-assembly into complex supramolecular structures and its activity at interfaces.[2]
Caption: Molecular structure of this compound.
Physicochemical Properties
The unique molecular structure of this compound dictates its physical and chemical properties. A precise understanding of these characteristics is essential for its application. Knowledge of these properties is crucial for predicting a compound's behavior, including its potential for oral absorption and its environmental fate.[3][4]
| Property | Value | Source |
| Chemical Formula | C₇H₄F₁₃N | - |
| Molecular Weight | 349.09 g/mol | [5] |
| Boiling Point | 133.1°C at 760 mmHg | [5] |
| Density | 1.594 g/cm³ | [5] |
| Refractive Index | 1.292 | [5] |
| Flash Point | 45.9°C | [5] |
| Topological Polar Surface Area | 26 Ų | [5] |
| XLogP3 | 4.38 | [5] |
| Water Solubility | Not miscible or difficult to mix | [6] |
Note: Some data points are derived from predictive models or from data for the closely related C8 homolog, 1H,1H-Perfluorooctylamine, due to limited specific data for the C7 compound.
The Core of Amphiphilicity: Self-Assembly and Interfacial Behavior
The defining characteristic of this compound is its ability to spontaneously self-assemble in solution to minimize unfavorable interactions between its fluorinated tail and the surrounding medium.
Self-Assembly in Aqueous Media
In an aqueous environment, the hydrophobic and lipophobic fluorinated tails avoid contact with polar water molecules. Above a specific concentration, known as the Critical Micelle Concentration (CMC) , individual molecules (unimers) aggregate to form organized structures such as micelles. These micelles feature a core composed of the perfluoroheptyl tails, effectively creating a fluorous inner environment, while the hydrophilic amine heads form a shell that interfaces with the surrounding water.
This aggregation is a thermodynamically driven process that significantly alters the properties of the solution, including surface tension, conductivity, and the ability to solubilize otherwise insoluble substances. The stability of these self-assembled structures is often greater than their hydrocarbon counterparts due to the strong fluorophobic effect.[1]
Caption: Diagram of a micelle formed in an aqueous solution.
Behavior at Interfaces
At an air-water or oil-water interface, this compound molecules orient themselves to satisfy the energetic preferences of both ends. The hydrophilic amine head remains in the aqueous phase, while the fluorinated tail extends into the non-aqueous phase (air or oil). This alignment drastically reduces the interfacial tension. The formation of such self-assembled monolayers (SAMs) is critical for applications in surface modification, creating highly repellent and stable coatings.[7][8] The study of these monolayers, often using a Langmuir trough, provides invaluable data on molecular packing and phase behavior.[9]
Applications in Drug Development and Research
The unique amphiphilic and fluorous nature of this compound and related compounds makes them powerful tools in the biomedical field.
Drug Delivery Vehicles
Perfluorocarbon-based nanoemulsions are a versatile platform for delivering a wide range of therapeutics, from small molecules to biologics.[10][11] The fluorous core of micelles or nanoemulsions formed from molecules like this compound can encapsulate hydrophobic or fluorophilic drugs, protecting them from degradation and controlling their release.[10]
Causality: The efficacy of these systems stems directly from the amphiphilic structure. The hydrophilic shell provides aqueous dispersibility and biocompatibility, while the inert, drug-hosting fluorous core can improve the solubility and bioavailability of poorly soluble active pharmaceutical ingredients (APIs).[1][12] These nano-sized vehicles can also be designed for targeted delivery to diseased tissues.[13][14]
Cellular and Molecular Imaging
Fluorinated compounds are valuable as contrast agents in ¹⁹F Magnetic Resonance Imaging (MRI).[15] Since the human body has no endogenous fluorine, ¹⁹F MRI offers a background-free imaging modality.[15] Nanoemulsions or other delivery systems formulated with this compound can be loaded with both a therapeutic agent and an imaging agent, creating "theranostic" platforms that allow for simultaneous treatment and non-invasive monitoring of drug distribution.[13]
Surface Modification of Biomaterials
The ability to form stable, low-energy surfaces is used to modify biomaterials. Coating medical devices or cell culture substrates with a monolayer of fluorinated amphiphiles can reduce biofouling, control protein adsorption, and modulate cellular interaction. The primary amine group provides a convenient handle for covalent attachment to surfaces.[7]
Experimental Protocols for Characterization
To harness the properties of this compound, its amphiphilic behavior must be quantitatively characterized. The following section details a foundational experimental workflow.
Determination of Critical Micelle Concentration (CMC)
The CMC is a fundamental parameter of any amphiphile. Surface tensiometry is a common and reliable method for its determination.
Principle: Below the CMC, adding the amphiphile to water causes a sharp decrease in surface tension as unimers populate the air-water interface. Once the interface is saturated, molecules begin to form micelles in the bulk solution. At and above the CMC, the surface tension remains relatively constant because the concentration of unimers in equilibrium with the micelles is stable. The CMC is identified as the point of inflection in a plot of surface tension versus the logarithm of concentration.
Step-by-Step Methodology:
-
Preparation of Stock Solution: Accurately prepare a stock solution of this compound in a suitable solvent (e.g., a small amount of a co-solvent like ethanol if needed to aid initial dissolution, which is then diluted in ultrapure water) at a concentration well above the expected CMC.
-
Serial Dilutions: Prepare a series of dilutions from the stock solution in ultrapure water, covering a wide concentration range.
-
Instrumentation: Calibrate a surface tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method) according to the manufacturer's instructions. Ensure the temperature is controlled and recorded.
-
Measurement:
-
Measure the surface tension of the ultrapure water as a baseline.
-
Starting with the most dilute solution, measure the surface tension of each sample.
-
Ensure the ring or plate is thoroughly cleaned and dried between measurements to prevent cross-contamination.
-
Allow the system to equilibrate at each concentration before recording the value.
-
-
Data Analysis:
-
Plot the measured surface tension (γ) on the y-axis against the natural logarithm of the concentration (ln C) on the x-axis.
-
The resulting graph will show two distinct linear regions.
-
Fit linear regression lines to both regions. The concentration at which these two lines intersect is the CMC.
-
Caption: Workflow for CMC determination via surface tensiometry.
Conclusion
This compound serves as a quintessential example of a fluorinated amphiphile, where the unique properties of fluorine give rise to compelling scientific opportunities. Its distinct hydrophilic amine head and hydrophobic/lipophobic fluorinated tail drive predictable self-assembly into robust supramolecular structures and enable the formation of low-energy interfaces. For professionals in drug development and materials science, a thorough understanding of this amphiphilic nature is the key to unlocking its potential in advanced delivery systems, next-generation imaging agents, and functional biomaterials. The principles and protocols outlined in this guide provide a solid foundation for the innovative application of this and related fluorinated molecules.
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Unveiling the Hydrophobic Nature of 1H,1H-Perfluoroheptylamine: A Technical Guide for Researchers
Foreword: The Enigmatic World of Fluorinated Molecules
In the landscape of modern chemistry and drug development, fluorinated molecules hold a unique and powerful position. The strategic incorporation of fluorine into organic compounds can dramatically alter their physicochemical properties, often leading to enhanced metabolic stability, increased binding affinity, and modified lipophilicity.[1][2][3][4] Among these fascinating molecules is 1H,1H-Perfluoroheptylamine, a compound whose highly fluorinated tail and amine head group create a distinct hydrophobic and potentially oleophobic character. This guide provides an in-depth technical exploration of the hydrophobicity of this compound, offering both theoretical understanding and practical, field-proven methodologies for its characterization. It is designed for researchers, scientists, and drug development professionals who seek to harness the unique properties of fluorinated amines in their work.
The Molecular Architecture of Hydrophobicity in this compound
At its core, the hydrophobicity of this compound is dictated by the interplay between its perfluorinated alkyl chain and its terminal primary amine group.
1.1. The Dominance of the Perfluoroalkyl Chain:
The C-F bond is highly polar and the strongest single bond in organic chemistry. However, the symmetrical arrangement of these bonds along the carbon backbone of the perfluoroheptyl chain results in a molecule with low overall polarizability. This leads to weak van der Waals interactions with surrounding water molecules. Furthermore, the larger atomic radius of fluorine compared to hydrogen means that perfluorocarbons pack less densely, further diminishing their interaction with the highly cohesive water network. This "fluorine factor" is the primary driver of the compound's profound hydrophobicity.
1.2. The Influence of the Terminal Amine Group:
The primary amine (-NH2) group at the terminus of the molecule introduces a degree of polarity and the capacity for hydrogen bonding. In aqueous environments, this group can be protonated to form an ammonium cation (-NH3+), which is hydrophilic. However, the overwhelming hydrophobic nature of the long perfluoroheptyl chain dominates the overall behavior of the molecule in most contexts. The presence of the amine does, however, impart an amphiphilic character to the molecule, suggesting it may exhibit surface-active properties at interfaces.
Quantifying Hydrophobicity: Key Experimental Parameters and Protocols
To truly understand and apply the hydrophobicity of this compound, rigorous experimental quantification is essential. This section details the key parameters and provides step-by-step protocols for their measurement.
2.1. Partition Coefficient (LogP): A Measure of Lipophilicity
The octanol-water partition coefficient (LogP) is a widely accepted measure of a compound's lipophilicity, which is often used as a surrogate for hydrophobicity. A higher LogP value indicates a greater preference for the lipid-like octanol phase over the aqueous phase.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Calculated XLogP3 |
| This compound | C₇H₄F₁₃N | 349.09 | 4.38 |
| 1H,1H-Perfluorooctylamine | C₈H₄F₁₅N | 399.10 | 5.02 |
Data sourced from PubChem and other chemical databases.
Experimental Protocol: Shake-Flask Method for LogP Determination
This protocol outlines the classic shake-flask method for determining the octanol-water partition coefficient.
Causality Behind Experimental Choices: The shake-flask method is a foundational technique for LogP determination due to its direct measurement of partitioning between two immiscible phases, providing a gold standard for lipophilicity assessment. The use of pre-saturated solvents ensures that the measurement reflects the true equilibrium partitioning without artifacts from solvent dissolution. UV-Vis spectroscopy is a common and reliable method for concentration determination of chromophore-containing analytes.
Self-Validating System: The protocol's integrity is maintained by running a blank to account for any absorbance from the solvents and by creating a standard curve to ensure accurate quantification. The requirement for the concentration to be in the linear range of the spectrophotometer validates the measurement's accuracy.
DOT Diagram: LogP Determination Workflow
Caption: Workflow for experimental LogP determination.
Step-by-Step Methodology:
-
Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by vigorously mixing equal volumes of the two solvents and allowing them to separate overnight.
-
Standard Curve: Prepare a series of standard solutions of this compound in the water-saturated octanol phase at known concentrations. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer. Plot absorbance versus concentration to generate a standard curve.
-
Partitioning: Accurately weigh a small amount of this compound and dissolve it in a known volume of the water-saturated octanol to create a stock solution.
-
Extraction: Mix a known volume of the stock solution with an equal volume of the octanol-saturated water in a separatory funnel or vial.
-
Equilibration: Shake the mixture vigorously for a set period (e.g., 1 hour) to ensure equilibrium is reached.
-
Phase Separation: Allow the phases to separate. If an emulsion forms, centrifugation can be used to aid separation.
-
Analysis: Carefully remove a sample from the aqueous phase. Measure its absorbance at λmax.
-
Calculation: Using the standard curve, determine the concentration of the amine in the aqueous phase. The concentration in the octanol phase can be calculated by mass balance. The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
2.2. Contact Angle Measurement: Assessing Surface Hydrophobicity
The contact angle of a water droplet on a surface modified with this compound provides a direct measure of the surface's hydrophobicity. A contact angle greater than 90° indicates a hydrophobic surface, while an angle greater than 150° signifies superhydrophobicity.
Experimental Protocol: Sessile Drop Contact Angle Measurement
This protocol describes how to measure the static contact angle of water on a substrate coated with this compound.
Causality Behind Experimental Choices: The sessile drop method is a widely used and relatively simple technique for determining the contact angle and, by extension, the wettability of a surface.[5][6] The use of a goniometer with image analysis software provides accurate and reproducible measurements. A smooth, uniform substrate is crucial to minimize the influence of surface roughness on the contact angle, thereby isolating the effect of the chemical modification.
Self-Validating System: The protocol's validity is ensured by using a clean, well-characterized substrate as a control. Multiple measurements across the surface and averaging the results account for any minor surface inconsistencies and improve the statistical reliability of the data.
Caption: Workflow for CMC determination via surface tension measurement.
Step-by-Step Methodology:
-
Solution Preparation: Prepare a series of aqueous solutions of this compound at various concentrations. Due to its low water solubility, it may be necessary to first dissolve the amine in a small amount of a co-solvent (e.g., ethanol) before diluting with water.
-
Tensiometer Calibration: Calibrate the surface tensiometer using a liquid with a known surface tension, such as deionized water.
-
Surface Tension Measurement: Measure the surface tension of each prepared solution. Ensure the platinum ring or plate is thoroughly cleaned between measurements.
-
Data Plotting: Plot the measured surface tension as a function of the logarithm of the this compound concentration.
-
CMC Determination: The CMC is the concentration at which the surface tension ceases to decrease significantly and plateaus. This is identified as the point of inflection in the plot.
Characterization of this compound: Spectroscopic and Analytical Techniques
A thorough understanding of the hydrophobicity of this compound is complemented by its comprehensive chemical characterization. This section provides an overview of the key spectroscopic and analytical techniques used to confirm the identity and purity of the compound.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is relatively simple and will primarily show signals corresponding to the two protons on the carbon adjacent to the amine group (-CH₂-NH₂). The chemical shift of these protons will be influenced by the neighboring highly electronegative perfluoroalkyl chain. [7][8]* ¹⁹F NMR: This is a powerful technique for characterizing fluorinated compounds. The ¹⁹F NMR spectrum will show distinct signals for each of the different fluorine environments along the perfluoroheptyl chain, providing valuable structural information.
-
¹³C NMR: The carbon NMR spectrum will show signals for each of the seven carbon atoms in the perfluoroheptyl chain and the single carbon of the aminomethyl group. The signals for the fluorinated carbons will be split due to coupling with the attached fluorine atoms.
3.2. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For this compound, techniques like electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) can be employed to confirm the molecular ion peak and identify characteristic fragment ions. [9][10] 3.3. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is useful for identifying the functional groups present in the molecule. Key vibrational bands to look for include:
-
N-H stretching vibrations of the primary amine group.
-
C-H stretching vibrations of the -CH₂- group.
-
Strong C-F stretching vibrations characteristic of perfluorinated compounds. [11][12][13]
Implications for Drug Development and Research
The pronounced hydrophobicity of this compound and similar fluorinated amines has significant implications for their application in drug discovery and materials science.
-
Modulation of Drug Properties: The incorporation of a perfluoroalkylamine moiety into a drug candidate can be a strategic approach to increase its lipophilicity, potentially enhancing its ability to cross cell membranes and the blood-brain barrier. [2]* Surface Modification: The ability of this compound to create highly hydrophobic and potentially oleophobic surfaces makes it a candidate for coating medical devices to reduce biofouling or for creating self-cleaning surfaces.
-
Formation of Novel Drug Delivery Systems: The amphiphilic nature of this compound suggests its potential use in the formation of micelles or other nano-assemblies for the encapsulation and targeted delivery of therapeutic agents.
Conclusion
This compound is a molecule whose hydrophobic character is a direct consequence of its unique fluorinated structure. A comprehensive understanding of this property, grounded in robust experimental data, is crucial for its effective application. The methodologies outlined in this guide provide a framework for researchers to accurately quantify the hydrophobicity of this and other fluorinated compounds, enabling the rational design of new materials and therapeutics. As the field of fluorine chemistry continues to expand, a deep appreciation for the fundamental principles governing the behavior of these remarkable molecules will be paramount to unlocking their full potential.
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- Mehta, M., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Biomolecular Structure and Dynamics, 41(10), 3845-3856.
- Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826.
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"Basics of 1H-NMR spectroscopy Part 1- 1H-NMR spectrum for structure prediction #1HNMR #NMRspectrum." YouTube, uploaded by Ojaswi Ghadge, 20 September 2021, [Link].
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Taylor & Francis. (n.d.). Perfluorotributylamine – Knowledge and References. Retrieved from [Link]
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- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 1H,1H,2H,2H-Perfluorododecan-1-ol.
- Kralchevsky, P. A., et al. (2007). Surface tension of water in the presence of perfluorocarbon vapors. The Journal of Physical Chemistry B, 111(4), 789-796.
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Methodological & Application
Application Notes & Protocols: Surface Modification Using 1H,1H-Perfluoroheptylamine
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of 1H,1H-Perfluoroheptylamine for the modification of various substrates. The primary application is the creation of low-energy surfaces exhibiting pronounced hydrophobicity and oleophobicity. This guide details the underlying chemical principles, critical safety protocols, step-by-step experimental procedures for surface preparation and modification, and methods for characterizing the resulting functionalized surfaces. By explaining the causality behind each step, this note serves as a self-validating system for achieving consistent and reliable surface properties.
Principle of Perfluoroheptylamine-Mediated Surface Modification
Surface modification with this compound is a straightforward and effective method to drastically reduce the surface energy of a substrate. The efficacy of this molecule lies in its bifunctional nature:
-
The Amine Headgroup (-CH₂-NH₂): This functional group serves as the anchoring moiety. It can form stable bonds with a variety of surfaces. On substrates rich in hydroxyl groups (-OH), such as glass, silicon dioxide, or plasma-treated polymers, the amine group can participate in hydrogen bonding or form covalent linkages, especially if the surface is pre-activated.
-
The Perfluoroalkyl Tail (-CF₂(CF₂)₅CF₃): This long, fluorinated chain is responsible for the dramatic change in surface properties. Fluorine is the most electronegative element, and the dense arrangement of C-F bonds creates a very low polarizability "fluorocarbon sheath". This sheath minimizes van der Waals interactions with liquids, leading to high contact angles for both water (hydrophobicity) and oils (oleophobicity).[1][2] During the modification process, the molecules self-assemble or are deposited in such a way that the perfluoroalkyl tails are oriented outwards from the substrate, creating a new, low-energy interface.
The overall goal is to create a dense, well-ordered monolayer of the fluorinated amine on the substrate, which effectively masks the properties of the underlying material and presents a new, fluorinated surface to the external environment.
Visualization of the Modification Mechanism
The following diagram illustrates the conceptual attachment of this compound to a hydroxylated surface.
Caption: Anchoring of this compound to a hydroxylated surface.
Critical Health and Safety Precautions
This compound and related fluorinated amines are hazardous materials that require strict safety protocols.
-
Hazard Profile: This chemical is classified as corrosive and can cause severe skin burns and eye damage.[3] It may also cause respiratory irritation.[3]
-
Personal Protective Equipment (PPE): Always handle this chemical inside a certified chemical fume hood. Mandatory PPE includes:
-
Nitrile or neoprene gloves (wear double gloves if possible).
-
Chemical splash goggles and a full-face shield.
-
A flame-resistant lab coat.
-
-
Handling: Avoid breathing fumes, mist, or vapors.[3] Ensure the work area is well-ventilated.[3] In case of skin contact, immediately remove all contaminated clothing and rinse the skin with copious amounts of water for at least 15 minutes.[4] For eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do so.[3] In all cases of exposure, seek immediate medical attention.[4]
-
Storage and Disposal: Store in a cool, dry, well-ventilated area away from incompatible materials such as acids and oxidizing agents.[4] Keep the container tightly closed and store it in a locked-up location.[3] Dispose of all waste in accordance with local, state, and federal regulations for hazardous materials.[3]
Experimental Protocols
This section provides detailed, step-by-step protocols for the surface modification of a standard silicon or glass substrate. These protocols can be adapted for other materials with appropriate adjustments to the substrate preparation steps.
Materials and Equipment
-
Chemicals:
-
This compound (CAS No. 423-49-4)
-
Anhydrous solvent (e.g., Toluene, Hexane, or a fluorinated solvent like HFE-7100)
-
Sulfuric Acid (H₂SO₄), concentrated
-
Hydrogen Peroxide (H₂O₂), 30% solution
-
Deionized (DI) water (18.2 MΩ·cm)
-
Isopropanol (IPA), semiconductor grade
-
Nitrogen (N₂) gas, high purity
-
-
Equipment:
-
Substrates (e.g., silicon wafers, glass slides)
-
Glass beakers and petri dishes
-
Ultrasonic bath
-
Spin coater or dip-coating apparatus
-
Hot plate or vacuum oven
-
Contact angle goniometer
-
Pipettes and graduated cylinders
-
Fume hood
-
Experimental Workflow Diagram
Caption: General workflow for surface modification with this compound.
Protocol 1: Substrate Preparation (Piranha Cleaning)
Causality: This step is critical for removing organic contaminants and creating a hydrophilic surface rich in hydroxyl (-OH) groups, which act as anchor points for the amine.
-
Safety First: Piranha solution is extremely corrosive and reacts violently with organic materials. Prepare it in a designated fume hood, always wearing full PPE. ALWAYS add the peroxide to the acid, never the other way around.
-
Prepare the piranha solution by slowly adding 1 part 30% H₂O₂ to 3 parts concentrated H₂SO₄ in a glass beaker. The solution will become very hot.
-
Carefully immerse the substrates in the hot piranha solution for 15-20 minutes.
-
Remove the substrates using Teflon tweezers and quench them in a large beaker of DI water.
-
Rinse the substrates thoroughly under a stream of DI water for at least 3 minutes.
-
Rinse with semiconductor-grade IPA to displace water.
-
Dry the substrates completely under a stream of high-purity nitrogen gas. The surface should be highly hydrophilic at this stage (a water droplet should spread completely). Use immediately for the next step.
Protocol 2: Surface Modification
Causality: This step involves the deposition of the fluorinated amine from a non-polar solvent. The concentration and deposition method control the density and uniformity of the resulting molecular layer.
-
Inside a fume hood, prepare a 0.1% to 1% (v/v) solution of this compound in an anhydrous solvent (e.g., Toluene). Anhydrous conditions are preferred to prevent water from competing for surface sites.
-
Method A: Dip Coating
-
Immerse the cleaned, dried substrates into the solution for 30-60 minutes at room temperature.
-
Slowly withdraw the substrates from the solution at a constant rate (e.g., 1 mm/s) to ensure a uniform coating.
-
-
Method B: Spin Coating
-
Place the substrate on the spin coater chuck.
-
Dispense enough solution to cover the substrate surface.
-
Spin the substrate for 60 seconds at 2000-3000 RPM.
-
Protocol 3: Post-Deposition Curing and Rinsing
Causality: Curing (annealing) provides thermal energy to promote surface bonding and ordering of the fluoroalkyl chains. The final rinse removes any physisorbed (loosely bound) molecules, leaving only the chemisorbed layer.
-
Place the coated substrates on a hot plate or in a vacuum oven set to 100-120°C for 30 minutes. This step helps to drive off the solvent and strengthen the bond between the amine and the surface.
-
Allow the substrates to cool to room temperature.
-
Rinse the substrates by sonicating them in a beaker of fresh anhydrous solvent for 5 minutes to remove any excess, non-bonded amine.
-
Dry the final modified substrates with a stream of nitrogen gas.
Characterization and Expected Results
The success of the surface modification is validated by measuring the static water contact angle. A significant increase in hydrophobicity is the primary indicator of a successful coating.
Protocol 4: Contact Angle Goniometry
-
Place the modified substrate on the stage of the contact angle goniometer.
-
Dispense a small droplet (e.g., 5 µL) of DI water onto the surface.
-
Measure the angle formed between the substrate surface and the tangent of the droplet at the liquid-solid-vapor interface.
-
Repeat the measurement at least three different spots on the surface and average the results.
Expected Quantitative Data
The following table summarizes typical results expected from this procedure. The creation of superhydrophobic surfaces (contact angle > 150°) often requires not just low surface energy but also specific surface roughness, which can be achieved on porous substrates.[5]
| Substrate State | Expected Water Contact Angle (θ) | Surface Property |
| After Piranha Cleaning | < 10° | Super-hydrophilic |
| After PFHA Modification | 105° - 120° | Hydrophobic |
| Literature Value (Similar Fluoro-coatings) | > 150° (on rough surfaces) | Superhydrophobic[5] |
For more advanced analysis, X-ray Photoelectron Spectroscopy (XPS) can be used to confirm the presence of fluorine on the surface, and Atomic Force Microscopy (AFM) can be used to study the topography and roughness of the coated surface.[1][2]
Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Contact Angle (< 90°) | 1. Incomplete surface cleaning.2. Contaminated solvent or amine.3. Insufficient curing time/temperature.4. Ambient humidity during coating. | 1. Repeat piranha cleaning; ensure surface is fully hydrophilic before coating.2. Use fresh, anhydrous solvents and high-purity amine.3. Increase curing time or temperature (e.g., 120°C for 1 hour).4. Perform coating in a glove box or dry environment. |
| Hazy or Non-Uniform Coating | 1. Amine concentration is too high.2. Solvent evaporated too quickly.3. Contamination on the substrate. | 1. Reduce the concentration of the amine solution to < 0.5%.2. Use a solvent with a higher boiling point; cover the dip-coating beaker.3. Ensure rigorous cleaning and handle substrates only with clean tweezers. |
References
-
Zhang, H., et al. (2022). Fabricating superhydrophobic surfaces via coating amine-containing fluorinated emulsion and Michael addition reaction. ResearchGate. [Link]
-
Yan, J., et al. (2010). Perfluorophenyl Azides: New Applications in Surface Functionalization and Nanomaterial Synthesis. Accounts of Chemical Research, 43(8), 1091–1102. [Link]
-
Han, D., et al. (2015). Synthesis of fluorinated monomer and formation of hydrophobic surface therefrom. RSC Advances, 5(25), 19438-19446. [Link]
-
Le, T. H., et al. (2024). Effects of surface functionalization on the electrosynthesis of molecularly imprinted polymers (MIPs) and the detection of per- and polyfluoroalkyl substances (PFAS). Science of The Total Environment, 929, 172551. [Link]
-
Martín-Várguez, C. E., et al. (2021). Synthesis of hydrophobic fluorinated coating by further addition of isocyanate and amine groups to urethane bond. Ingenierías, 24(90), 13-24. [Link]
-
Shen, Y., et al. (2015). Convenient surface functionalization of whole-Teflon chips with polydopamine coating. Biomicrofluidics, 9(1), 014112. [Link]
-
Carboni, D., et al. (2019). Synthesis of Fluorinated Amines: A Personal Account. Accounts of Chemical Research, 52(4), 936–948. [Link]
-
Han, D., et al. (2015). Synthesis of fluorinated monomer and formation of hydrophobic surface therefrom. RSC Advances. [Link]
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- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for 1H,1H-Perfluoroheptylamine in Hydrophobic Coating Formulations
Abstract
This document provides detailed application notes and experimental protocols for the utilization of 1H,1H-Perfluoroheptylamine as a key component in the formulation of high-performance hydrophobic coatings. These coatings are of significant interest to researchers, scientists, and drug development professionals for applications requiring water repellency, such as in advanced materials, medical devices, and specialized laboratory equipment. The protocols outlined herein are based on established principles of fluoropolymer chemistry and surface science, offering a robust starting point for the development of customized hydrophobic surfaces.
Introduction: The Role of this compound in Achieving Hydrophobicity
The exceptional hydrophobicity of fluorinated compounds is attributed to the unique properties of the carbon-fluorine bond. The high electronegativity and low polarizability of fluorine atoms result in very weak van der Waals forces, leading to low surface energy. When incorporated into a coating, these fluorinated moieties preferentially orient themselves at the air-coating interface, creating a surface that strongly repels water.
This compound (C₇F₁₅CH₂NH₂) is a particularly effective agent for inducing hydrophobicity due to its perfluorinated alkyl chain, which provides the desired low surface energy, and a reactive primary amine group. This amine functionality allows for the covalent incorporation of the perfluoroheptyl group into a polymer matrix, ensuring the durability and longevity of the hydrophobic effect.
One of the most common and effective methods for integrating this compound into a coating is through its reaction with isocyanates to form a urea linkage within a polyurethane-based system.[1] This approach leverages the well-established chemistry of polyurethane coatings, known for their excellent adhesion, flexibility, and durability.[2][3]
Safety and Handling of this compound
Danger: this compound and its analogs are corrosive and can cause severe skin burns and eye damage.[4] They may also cause respiratory irritation. Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[3]
Formulation of a Polyurethane-Based Hydrophobic Coating
This section details a representative protocol for the formulation of a two-part polyurethane coating incorporating this compound. This formulation is designed to be applied to a variety of substrates, including glass, metal, and certain plastics.
Materials and Reagents
| Component | Function | Supplier Example |
| Part A: Isocyanate Prepolymer | ||
| Hexamethylene diisocyanate (HDI) based polyisocyanate | Crosslinker | Commercially available |
| Anhydrous Ethyl Acetate | Solvent | Sigma-Aldrich |
| Part B: Polyol/Amine Component | ||
| Polycaprolactone diol (PCL, Mn ~2000 g/mol ) | Polyol backbone | Sigma-Aldrich |
| This compound | Hydrophobic modifier | Synquest Labs |
| Dibutyltin dilaurate (DBTDL) | Catalyst | Sigma-Aldrich |
| Anhydrous Ethyl Acetate | Solvent | Various |
Experimental Workflow Diagram
Caption: Workflow for the preparation, application, and curing of the hydrophobic coating.
Step-by-Step Protocol
PART A: Isocyanate Prepolymer Solution
-
In a clean, dry glass vial, prepare a 50% (w/w) solution of the HDI-based polyisocyanate in anhydrous ethyl acetate.
-
Cap the vial tightly and mix thoroughly until the solution is homogeneous. Store in a desiccator until use.
PART B: Polyol/Amine Solution
-
In a separate clean, dry glass vial, dissolve the polycaprolactone diol in anhydrous ethyl acetate to create a 40% (w/w) solution. Gentle heating (e.g., 40°C) may be required to facilitate dissolution.
-
Allow the solution to cool to room temperature.
-
In a fume hood, carefully add the desired amount of this compound to the polyol solution. The amount can be varied to optimize hydrophobicity, a starting point is a 0.1:1 molar ratio of amine to hydroxyl groups.
-
Add the DBTDL catalyst to the mixture. A typical starting concentration is 0.01% (w/w) of the total solids content.
-
Mix the solution thoroughly.
Coating Application and Curing
-
Just before application, mix Part A and Part B. The stoichiometry should be calculated to have a slight excess of isocyanate groups (NCO) to hydroxyl (OH) and amine (NH) groups, for example, an NCO:(OH+NH) ratio of 1.2:1.
-
Immediately apply the mixed formulation to the prepared substrate using the desired method (e.g., spray coating, dip coating, or spin coating).[1][2]
-
Allow the coated substrate to air dry for 15-20 minutes to allow for solvent evaporation.
-
Transfer the coated substrate to an oven for thermal curing. A typical curing schedule is 2 hours at 80°C. The exact time and temperature may need to be optimized depending on the substrate and specific formulation.[1]
Characterization of the Hydrophobic Coating
The performance of the hydrophobic coating should be evaluated to ensure it meets the desired specifications. Key characterization techniques are outlined below.
Contact Angle Goniometry
The hydrophobicity of the coated surface is quantified by measuring the static water contact angle.[5]
Protocol:
-
Place the coated substrate on the goniometer stage.
-
Dispense a small droplet of deionized water (typically 5-10 µL) onto the surface.
-
Capture an image of the droplet and use the instrument's software to measure the angle between the substrate surface and the tangent of the droplet at the three-phase contact line.
-
Perform measurements at multiple locations on the surface to ensure uniformity. A contact angle greater than 90° indicates a hydrophobic surface, while a superhydrophobic surface will exhibit a contact angle greater than 150°.[5]
Expected Performance
The incorporation of this compound is expected to significantly increase the water contact angle of the coating. The following table provides hypothetical comparative data.
| Coating Formulation | Expected Static Water Contact Angle (°) |
| Unmodified Polyurethane | 70 - 80 |
| Polyurethane with this compound | > 110 |
Surface Morphology
The surface topography of the coating can be examined using techniques such as Atomic Force Microscopy (AFM) or Scanning Electron Microscopy (SEM). A smooth, uniform surface is generally desirable for many applications.
Mechanism of Hydrophobicity
The hydrophobicity of the coating is achieved through the migration of the perfluoroheptyl chains to the surface during the curing process. This is a thermodynamically driven process, as it lowers the overall surface energy of the coating.
Caption: Perfluoroheptyl chains migrate to the surface, creating a low-energy interface.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Contact Angle | Insufficient this compound concentration. | Increase the molar ratio of the amine in Part B. |
| Incomplete curing. | Increase curing time or temperature. | |
| Poor Adhesion | Improper substrate preparation. | Ensure the substrate is clean, dry, and free of contaminants. Consider a primer for challenging substrates. |
| Incompatible solvent. | Ensure the solvent system is appropriate for the substrate. | |
| Coating Defects (e.g., pinholes, cracks) | Incorrect viscosity. | Adjust the solvent content to optimize viscosity for the chosen application method. |
| Curing temperature too high. | Reduce the curing temperature and extend the curing time. |
References
- Koleske, J. V. (Ed.). (2011). Fluorinated Polyurethanes. In Paint and Coating Testing Manual (pp. 345-358).
- Martín-Várguez, A., et al. (2021). Synthesis of hydrophobic fluorinated coating by further addition of isocyanate and amine groups to urethane bond. Ingenierias, 24(90), 13-26.
-
Shi, Y., et al. (2018). A New Strategy for the Synthesis of Fluorinated Polyurethane. Polymers, 10(11), 1234. [Link]
-
Zhang, X., et al. (2024). Synthesis, Structure, Properties, and Applications of Fluorinated Polyurethane. Polymers, 16(7), 959. [Link]
-
Huhtamäki, T., et al. (2018). Surface-wetting characterization using contact-angle measurements. Nature Protocols, 13(7), 1521-1538. [Link]
Sources
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- 4. mdpi.com [mdpi.com]
- 5. Structure–Property Relationships for Fluorinated and Fluorine-Free Superhydrophobic Crack-Free Coatings - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Experimental Protocol: Leveraging 1H,1H-Perfluoroheptylamine for Advanced Nanoparticle Synthesis
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental protocol for synthesizing nanoparticles utilizing 1H,1H-Perfluoroheptylamine. While this fluorinated amine is not as conventionally documented as other capping agents, its unique properties—stemming from the fluorous phase—offer intriguing possibilities for creating monodisperse nanoparticles with distinct surface characteristics. This guide will delve into the rationale behind using a partially fluorinated amine, provide a detailed, step-by-step protocol for the synthesis of gold nanoparticles as an exemplar system, and discuss critical safety considerations, characterization techniques, and potential applications.
Introduction: The Rationale for Employing this compound in Nanoparticle Synthesis
The synthesis of nanoparticles with controlled size, shape, and surface functionality is paramount for their application in fields ranging from nanomedicine to catalysis.[1][2] The choice of capping or stabilizing agent is a critical determinant of the final nanoparticle properties. While traditional ligands like citrate and oleylamine are widely used, there is a growing interest in leveraging the unique properties of fluorinated molecules.
This compound, with its perfluorinated carbon chain and terminal amine group, presents a unique molecular architecture. The highly lipophobic and hydrophobic nature of the fluorinated segment can drive self-assembly processes in specific solvent systems, potentially leading to highly uniform nanoparticles. The amine functional group provides a versatile anchor for attaching to the nanoparticle surface, similar to other amine-containing ligands.[3] Furthermore, the resulting fluorous "sheath" on the nanoparticle surface can impart novel solubility characteristics and create a barrier to non-specific interactions, a desirable trait in complex biological environments.
This application note will provide a foundational protocol for the synthesis of gold nanoparticles using this compound as a capping agent. Gold nanoparticles are chosen as a model system due to their well-understood synthesis and characterization.[2][4] However, the principles and techniques described herein can be adapted for the synthesis of other nanoparticle systems, such as quantum dots or magnetic nanoparticles.
Safety & Handling of this compound
Extreme caution must be exercised when handling this compound and its analogs. This compound is corrosive and can cause severe skin burns and eye damage.[5][6] Inhalation may cause respiratory irritation.[5]
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate protective gloves, clothing, and safety goggles with side-shields.[6][7] A full-face respirator may be necessary if there is a risk of inhalation.[6]
-
Ventilation: All work with this compound must be conducted in a well-ventilated chemical fume hood.[5]
-
In case of contact:
-
Spills: Absorb spills with an inert, non-combustible material like sand or vermiculite and place in a labeled container for hazardous waste disposal.[7][8]
-
Storage: Store in a cool, dry, well-ventilated area away from acids and oxidizing agents.[8] Keep containers tightly sealed.[5]
Experimental Protocol: Synthesis of Gold Nanoparticles
This protocol details a two-phase synthesis method, which is a common approach for producing monodisperse nanoparticles.[2]
Materials and Equipment
| Reagent | Grade | Supplier (Example) |
| Hydrogen tetrachloroaurate(III) trihydrate (HAuCl₄·3H₂O) | ACS reagent, ≥99.9% | Sigma-Aldrich |
| This compound | ≥97% | Synquest Labs |
| Toluene | Anhydrous, 99.8% | Sigma-Aldrich |
| Sodium borohydride (NaBH₄) | ≥98% | Sigma-Aldrich |
| Ethanol | 200 proof, absolute | Fisher Scientific |
| Deionized water | 18.2 MΩ·cm | Millipore Milli-Q |
| Equipment |
| 25 mL three-neck round-bottom flask |
| Magnetic stir plate with heating capabilities |
| Condenser |
| Thermocouple |
| Syringes and needles |
| Schlenk line (optional, for inert atmosphere) |
| Centrifuge |
| Sonicator |
| pH meter |
Step-by-Step Synthesis Protocol
-
Preparation of Precursor and Ligand Solutions:
-
Gold Precursor Solution: In a 25 mL volumetric flask, dissolve 39.4 mg of HAuCl₄·3H₂O in 10 mL of deionized water to create a 10 mM solution.
-
Ligand Solution: In a separate vial, dissolve 185.1 mg of this compound in 10 mL of toluene. This creates a solution where the molar ratio of the amine to gold will be approximately 10:1 in the reaction mixture. Rationale: A higher ligand-to-precursor ratio is often used to ensure complete surface coverage and prevent aggregation of the nanoparticles.
-
-
Reaction Setup:
-
Assemble the three-neck round-bottom flask with a magnetic stir bar, a condenser, and a thermocouple. The third neck can be sealed with a septum for injections.
-
Add 5 mL of the this compound/toluene solution to the flask.
-
Begin stirring the solution at a moderate speed (e.g., 500 rpm).
-
-
Phase Transfer of Gold Precursor:
-
Inject 1 mL of the 10 mM aqueous HAuCl₄ solution into the flask containing the toluene/amine solution.
-
Continue stirring vigorously for approximately 30 minutes. You should observe the color of the organic phase change to a deeper orange/red as the gold salt is transferred from the aqueous phase to the organic phase, facilitated by the amine.
-
-
Reduction and Nanoparticle Formation:
-
Reducing Agent Preparation: Freshly prepare a 0.1 M solution of NaBH₄ in ice-cold deionized water. Rationale: Sodium borohydride is a strong reducing agent, and its fresh preparation in cold water minimizes its decomposition.[2]
-
Slowly, dropwise, add 0.5 mL of the freshly prepared NaBH₄ solution to the reaction mixture over a period of 5 minutes using a syringe.
-
A rapid color change from orange/red to a deep ruby red or purple is indicative of gold nanoparticle formation.[9]
-
-
Aging and Stabilization:
-
Allow the reaction to stir for at least 2 hours at room temperature to ensure complete reaction and stabilization of the nanoparticles.
-
-
Purification:
-
Transfer the reaction mixture to a centrifuge tube.
-
Add an equal volume of ethanol to the solution. This will act as an anti-solvent and cause the nanoparticles to precipitate.
-
Centrifuge the mixture at a high speed (e.g., 10,000 rpm) for 15 minutes.
-
Carefully decant the supernatant.
-
Re-disperse the nanoparticle pellet in a small volume of fresh toluene. Sonication may be necessary to achieve a stable colloidal suspension.
-
Repeat the precipitation and re-dispersion steps two more times to remove excess reactants and unbound ligands.
-
-
Storage:
-
Store the purified gold nanoparticles dispersed in toluene in a sealed vial at 4°C.
-
Experimental Workflow Diagram
Caption: Workflow for the synthesis of gold nanoparticles using this compound.
Characterization of Synthesized Nanoparticles
Proper characterization is crucial to confirm the successful synthesis of nanoparticles and to understand their properties.
| Technique | Information Obtained | Expected Results |
| UV-Vis Spectroscopy | Surface Plasmon Resonance (SPR) peak, indication of nanoparticle formation and size | A distinct SPR peak around 520-530 nm for spherical gold nanoparticles. |
| Dynamic Light Scattering (DLS) | Hydrodynamic diameter and size distribution | A narrow size distribution indicating monodispersity. |
| Transmission Electron Microscopy (TEM) | Particle size, shape, and morphology | Images showing spherical, non-aggregated nanoparticles. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirmation of ligand binding to the nanoparticle surface | Peaks corresponding to the C-F and N-H bonds of this compound on the nanoparticle sample. |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical state of the surface | Presence of Au, C, F, and N signals, confirming the composition of the capped nanoparticles. |
Troubleshooting
| Problem | Possible Cause | Solution |
| No color change upon addition of reducing agent | Ineffective reducing agent or incomplete phase transfer | Prepare fresh NaBH₄ solution. Ensure vigorous stirring during phase transfer. |
| Formation of a black precipitate (aggregation) | Insufficient capping agent, too rapid addition of reducing agent | Increase the concentration of this compound. Add the reducing agent more slowly. |
| Broad UV-Vis SPR peak | Polydisperse nanoparticles | Optimize reaction temperature and stirring speed. Ensure slow and controlled addition of the reducing agent. |
| Difficulty in re-dispersing the pellet after centrifugation | Strong aggregation | Reduce the amount of anti-solvent (ethanol) used for precipitation. Use sonication for a longer duration. |
Potential Applications and Future Directions
Nanoparticles capped with this compound hold promise for several advanced applications:
-
Drug Delivery: The fluorous shell could enhance the stability of drug-loaded nanoparticles in biological media and potentially facilitate transport across cell membranes.
-
Medical Imaging: The unique properties of the fluorinated surface could be exploited for developing novel contrast agents for MRI or CT scans.
-
Catalysis: The fluorinated ligand may influence the catalytic activity and selectivity of the nanoparticles in specific chemical reactions.
Further research should focus on exploring the self-assembly behavior of these nanoparticles, their interactions with biological systems, and their efficacy in various application-specific assays.
References
-
Zhang, H., et al. (2016). One-pot synthesis of quantum dot-labeled hydrophilic molecularly imprinted polymer nanoparticles for direct optosensing of folic acid in real, undiluted biological samples. Biosensors and Bioelectronics, 86, 963-970. [Link]
-
Valencia, P. M., et al. (2011). Ultra-High Throughput Synthesis of Nanoparticles with Homogeneous Size Distribution Using a Coaxial Turbulent Jet Mixer. ACS Nano, 5(2), 1281–1289. [Link]
-
Wang, J., et al. (2019). One-pot hydrothermal synthesis of high quantum yield orange-emitting carbon quantum dots for sensitive detection of perfluorinated compounds. New Journal of Chemistry, 43(3), 1344-1350. [Link]
-
Huang, H., et al. (2018). Continuous synthesis of gold nanoparticles in micro- and millifluidic systems. Physical Sciences Reviews, 3(8). [Link]
-
Al-Musawi, S., et al. (2022). Parametric Study of Gold Nanoparticles Synthesis under Micro-Continuous Flow Conditions. Nanomaterials, 12(24), 4376. [Link]
-
Dykman, L., & Khlebtsov, N. (2012). Gold Nanoparticles: Preparation, Properties, and Applications in Bionanotechnology. Acta Naturae, 4(1), 34–55. [Link]
-
Pradhan, N., et al. (2013). Rapid one-pot propargylamine synthesis by plasmon mediated catalysis with gold nanoparticles on ZnO under ambient conditions. Chemical Communications, 49(17), 1732-1734. [Link]
-
De Roo, J., et al. (2020). Large‐Scale Synthesis of InP/ZnS Quantum Dots Using Continuous Flow Chemistry. Chemistry of Materials, 32(16), 6885–6893. [Link]
-
Nanotechnology. (2024, November 29). Simple Synthesis of Gold Nanoparticles (AuNPs) | Step-by-Step Tutorial [Video]. YouTube. [Link]
-
El-Kimary, E. I., et al. (2023). Ultrafast green synthesis of silver nanoparticles as fluorescent nanosensors for determination of isoniazid and nitrofurantoin in biological fluids and pharmaceuticals. Scientific Reports, 13(1), 12345. [Link]
-
López-Marzo, A. M., et al. (2021). Versatile role of oleylamine in the controlled synthesis of copper nanoparticles with diverse morphologies. Nanoscale, 13(2), 1013-1024. [Link]
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- 2. Gold Nanoparticles: Preparation, Properties, and Applications in Bionanotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Versatile role of oleylamine in the controlled synthesis of copper nanoparticles with diverse morphologies - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. echemi.com [echemi.com]
- 7. 1H,1H-Perfluorooctylamine(307-29-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. m.youtube.com [m.youtube.com]
Application Notes & Protocols: 1H,1H-Perfluoroheptylamine as a Cationic Surfactant for Emulsion Stabilization
Abstract
This guide provides a comprehensive technical overview and detailed protocols for the application of 1H,1H-Perfluoroheptylamine as a primary surfactant for the formulation of stable emulsions. We delve into the unique physicochemical properties imparted by its fluorinated alkyl chain and primary amine headgroup, which allow it to function as a potent cationic surfactant under acidic conditions. This document is intended for researchers, scientists, and drug development professionals, offering foundational knowledge, step-by-step experimental workflows, and critical insights into the characterization and stability assessment of emulsions stabilized with this compound.
Introduction to this compound as a Surfactant
This compound is a specialty fluorinated compound characterized by a C7 perfluorinated tail and a primary amine headgroup. The high electronegativity and low polarizability of fluorine atoms give the perfluoroalkyl chain unique properties: it is both hydrophobic (water-repelling) and lipophobic (oil-repelling). This dual nature, termed "fluorous," drives the molecule to preferentially adsorb at interfaces, a fundamental requirement for a surfactant.
The primary amine group serves as the hydrophilic head. In aqueous solutions with a pH below its pKa, the amine group is protonated (-NH3+), conferring a positive charge and establishing this compound as a cationic surfactant . This charge is crucial for generating electrostatic repulsion between emulsion droplets, a key mechanism for preventing coalescence and enhancing long-term stability.[1] Fluorinated surfactants are known for their exceptional ability to lower surface tension and their high chemical and thermal stability, making them invaluable in specialized applications where conventional hydrocarbon-based surfactants may fail.[2][3]
Physicochemical & Surfactant Profile
Understanding the fundamental properties of this compound is essential for its effective application.
| Property | Value | Source |
| Chemical Formula | C₇H₄F₁₃N | [4] |
| CAS Number | 423-49-4 | [4] |
| Molecular Weight | 349.09 g/mol | [4] |
| Appearance | Not specified; likely a liquid | - |
| Density | 1.594 g/cm³ | [4] |
| Boiling Point | 133.1°C at 760 mmHg | [4] |
| Flash Point | 45.9°C | [4] |
| Surfactant Type | Cationic (in acidic to neutral pH) | Inferred from structure |
| XLogP3 | 4.4 | [4] |
Key Surfactant Characteristics:
-
Critical Micelle Concentration (CMC): The CMC is the concentration above which surfactant molecules self-assemble into micelles.[6] Below the CMC, the surfactant primarily exists as monomers that populate the interface. Above the CMC, any additional surfactant forms micelles in the bulk phase.[7] Determining the CMC is crucial for optimizing surfactant concentration to ensure interface saturation without unnecessary excess. The CMC for this compound can be determined experimentally using techniques like tensiometry or conductivity measurements.[8][9]
Protocol: Formulation of an Oil-in-Water (O/W) Emulsion
This protocol details a generalized method for creating a stable O/W emulsion using this compound. The principle relies on high-energy homogenization to disperse the oil phase into fine droplets within the aqueous phase, with the surfactant stabilizing the newly created interface.
Materials & Equipment
-
Aqueous Phase: Deionized (DI) water, pH-adjusted with HCl (e.g., to pH 3-4)
-
Oil Phase: Medium-chain triglyceride (MCT) oil, mineral oil, or a fluorinated oil (e.g., HFE-7500)
-
Surfactant: this compound
-
Equipment:
-
High-shear homogenizer or probe sonicator
-
Magnetic stirrer and stir bar
-
Analytical balance
-
Beakers and graduated cylinders
-
pH meter
-
Step-by-Step Methodology
-
Preparation of Aqueous Phase:
-
Measure the required volume of DI water into a beaker.
-
While stirring, add a small amount of dilute HCl to adjust the pH to approximately 3-4. This step is critical to ensure the primary amine headgroup is fully protonated, maximizing its cationic charge and stabilizing potential.
-
-
Surfactant Dissolution:
-
Weigh the desired amount of this compound. A typical starting concentration is 1-2% (w/w) relative to the total emulsion weight.
-
Add the surfactant directly to the acidified aqueous phase. Stir until fully dissolved. The solution may appear clear or slightly hazy.
-
-
Pre-Emulsification:
-
Weigh the oil phase. A common starting oil-to-water ratio is 10:90 or 20:80 (w/w).
-
While vigorously stirring the aqueous-surfactant solution with a magnetic stirrer, slowly add the oil phase dropwise. This creates a coarse, unstable pre-emulsion.
-
-
High-Energy Homogenization:
-
Immediately transfer the pre-emulsion to the vessel of a high-shear homogenizer or place the tip of a probe sonicator into the beaker.
-
Homogenize at high speed. For sonication, use pulsed cycles (e.g., 30 seconds on, 30 seconds off) for 5-10 minutes to prevent excessive heating. For a rotor-stator homogenizer, process for 5-10 minutes at >10,000 rpm.
-
Causality: This step provides the necessary energy to overcome the interfacial tension and break down large oil droplets into the sub-micron range.[1] The surfactant rapidly adsorbs to the surface of these newly formed droplets, preventing them from immediately recoalescing.
-
-
Cooling & Storage:
-
After homogenization, allow the emulsion to cool to room temperature.
-
Transfer the final emulsion to a sealed glass vial for storage and stability analysis. The resulting emulsion should appear milky white and homogeneous.
-
Experimental Workflow Diagram
Caption: Workflow for O/W emulsion formation using this compound.
Protocol: Emulsion Stability Assessment
Evaluating emulsion stability is critical to determine the formulation's shelf-life and performance. Stability is challenged by phenomena like creaming, flocculation, and coalescence.[1] This protocol outlines a multi-faceted approach to assessment.
Macroscopic Observation
-
Method: Aliquot the emulsion into several clear glass vials and store them under different conditions (e.g., room temperature, 4°C, 40°C).
-
Observation: Visually inspect the vials daily for the first week, then weekly. Look for:
-
Creaming/Sedimentation: Formation of a concentrated layer of oil droplets at the top (creaming) or bottom (sedimentation), indicative of density differences. This is often reversible.
-
Phase Separation: The appearance of a distinct, clear layer of separated oil or water, indicating droplet coalescence. This is irreversible and signifies emulsion breakdown.
-
-
Record: Photograph the vials at each time point against a grid background to quantify the height of any separated layers.
Droplet Size Analysis (Dynamic Light Scattering - DLS)
-
Principle: DLS measures the hydrodynamic diameter of the emulsion droplets. A stable emulsion will maintain a consistent mean droplet size and a narrow size distribution over time. An increase in droplet size indicates coalescence.
-
Method:
-
Immediately after formulation (T=0), dilute a small sample of the emulsion in the original aqueous phase (pH-adjusted water) to a suitable concentration for DLS analysis (until the sample is slightly turbid).
-
Measure the Z-average diameter and the Polydispersity Index (PDI). A PDI < 0.3 is generally considered acceptable for a monodisperse emulsion.
-
Repeat the measurement on samples from the stored vials at regular intervals (e.g., 1 day, 7 days, 30 days).
-
-
Interpretation: A significant increase (>15-20%) in the Z-average diameter over time is a clear indicator of instability due to coalescence.
Zeta Potential Measurement
-
Principle: Zeta potential is a measure of the magnitude of the electrostatic charge on the droplet surface. For electrostatically stabilized emulsions, a higher absolute zeta potential value indicates greater repulsion between droplets and, therefore, higher stability.
-
Method:
-
Prepare the sample in the same way as for DLS analysis.
-
Measure the zeta potential using an appropriate instrument.
-
-
Interpretation: For a cationic surfactant like protonated this compound, the zeta potential should be positive. A value of > +30 mV is generally considered indicative of excellent electrostatic stability. A value between +20 mV and +30 mV suggests good stability, while a value < +20 mV may indicate a higher risk of aggregation.
Stability Assessment Workflow
Caption: Logical workflow for comprehensive emulsion stability assessment over time.
Critical Parameters & Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Immediate Phase Separation | Insufficient surfactant concentration. Incorrect pH (amine not protonated). Insufficient homogenization energy. | Increase surfactant concentration (e.g., to 3% w/w). Verify aqueous phase pH is < 5. Increase homogenization time or power. |
| Rapid Creaming | Large droplet size. Significant density difference between phases. | Improve homogenization to reduce droplet size (< 1 µm). Consider adding a thickening agent to the continuous phase. |
| Droplet Size Increases Over Time | Insufficient electrostatic repulsion (low zeta potential). Ostwald ripening (if oil has some water solubility). | Ensure pH is low enough for full protonation. Increase surfactant concentration to ensure full surface coverage. |
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate precautions.
-
Hazards: Causes severe skin burns and eye damage. May cause respiratory irritation.[10]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Handle only in a well-ventilated area or a chemical fume hood.[10][11]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container. Store away from incompatible materials such as strong oxidizing agents and acids.[11]
-
Spills & Disposal: Absorb spills with an inert material (sand, vermiculite) and place in a labeled container for chemical waste disposal.[11] Dispose of contents and container in accordance with local, regional, and national regulations.
References
-
Influence of Fluorinated Surfactant Composition on the Stability of Emulsion Drops. (n.d.). EPFL. [Link]
-
Influence of Fluorinated Surfactant Composition on the Stability of Emulsion Drops. (2016). Macromolecular Chemistry and Physics. [Link]
-
El-Sagheer, A. H., et al. (2021). Fluorinated oil-surfactant mixtures with the density of water: Artificial cells for synthetic biology. PLOS ONE. [Link]
-
Ho, Y.-P., et al. (2014). Synthesis of Fluorosurfactants for Emulsion-Based Biological Applications. ACS Nano. [Link]
-
PubChem. (n.d.). 1H,1H-Perfluorononylamine. National Center for Biotechnology Information. [Link]
-
Bucaro, M. A., et al. (2015). Perfluorocarbon nanodroplets stabilized by fluorinated surfactants: characterization and potentiality as theranostic agents. Journal of Materials Chemistry B. [Link]
-
Influence of Fluorinated Surfactant Composition on the Stability of Emulsion Drops. (2016). SONAR. [Link]
-
Metrangolo, P., et al. (2017). Natural surfactants towards a more sustainable fluorine chemistry. RSC Advances. [Link]
-
Ho, Y.-P., et al. (2014). Synthesis of Fluorosurfactants for Emulsion-Based Biological Applications. ACS Nano. [Link]
-
Holtze, C., et al. (2008). Biocompatible surfactants for water-in-fluorocarbon emulsions. Lab on a Chip. [Link]
-
PubChem. (n.d.). 1H,1H-Perfluorooctylamine. National Center for Biotechnology Information. [Link]
-
Clark, L. C., et al. (1975). Emulsions of perfluorinated solvents for intravascular gas transport. Federation Proceedings. [Link]
-
Critical micelle concentration. (n.d.). Wikipedia. [Link]
-
Johnston, K. P., et al. (2021). Critical Micelle Concentrations in Surfactant Mixtures and Blends by Simulation. Langmuir. [Link]
-
Holtze, C., et al. (2008). Biocompatible surfactants for water-in-fluorocarbon emulsions. Semantic Scholar. [Link]
-
Syed, N., et al. (2022). Studies on the formation and stability of perfluorodecalin nanoemulsions by ultrasound emulsification using novel surfactant systems. ResearchGate. [Link]
-
Murgia, S., et al. (2020). Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? Langmuir. [Link]
-
Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. (n.d.). Agilent. [Link]
-
Perfluorocarbon emulsions. (n.d.). Wikipedia. [Link]
-
Kossena, G. A., et al. (2010). Impact of emulsion-based drug delivery systems on intestinal permeability and drug release kinetics. Journal of Controlled Release. [Link]
-
Zhang, G., et al. (2020). Determining the Critical Micelle Concentration of Surfactants by a Simple and Fast Titration Method. Analytical Chemistry. [Link]
-
Hinnant, K. M., et al. (2024). Database of Surfactant Structure and Properties to Aid in the Development of Fluorine-Free, Fire-Suppressing Surfactants and Foams. NIST. [Link]
-
Theisinger, B., et al. (2019). Impact of different emulsifiers on biocompatibility and inflammatory potential of Perfluorohexyloctane (F6H8) emulsions for new intravenous drug delivery systems. International Journal of Nanomedicine. [Link]
-
Riess, J. G. (2005). Emulsions and microemulsions with a fluorocarbon phase. ResearchGate. [Link]
-
Kissa, E. (2001). Chemistry, Properties, and Uses of Commercial Fluorinated Surfactants. ResearchGate. [Link]
-
Wang, Y., et al. (2023). Surface Activity, Wetting, and Aggregation of a Perfluoropolyether Quaternary Ammonium Salt Surfactant with a Hydroxyethyl Group. Molecules. [Link]
-
Al-Saryi, N., et al. (2023). The Physicochemical and Functional Properties of Biosurfactants: A Review. Molecules. [Link]
-
List of Oils and Emulsifiers with HLB Values. (n.d.). HLB Calculator. [Link]
-
HLB Calculator. (n.d.). HLB Calculator. [Link]
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- 2. researchgate.net [researchgate.net]
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- 4. echemi.com [echemi.com]
- 5. cosmetics.alfa-chemistry.com [cosmetics.alfa-chemistry.com]
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- 7. agilent.com [agilent.com]
- 8. cris.unibo.it [cris.unibo.it]
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applications of 1H,1H-Perfluoroheptylamine in materials science
An Application Guide to 1H,1H-Perfluoroheptylamine in Advanced Materials Science
Authored by a Senior Application Scientist
This document provides researchers, scientists, and drug development professionals with a detailed technical guide on the . It moves beyond simple procedural lists to offer in-depth insights into the causality behind experimental choices, ensuring a robust and validated understanding of its use in creating functional materials.
Introduction: The Unique Duality of this compound
This compound (C₇F₁₃H₄N) is a fascinating molecule characterized by a dual nature: a reactive primary amine (-NH₂) head group and a chemically inert, highly fluorinated heptyl tail (-(CF₂)₅CF₃). This unique structure makes it a powerful building block in materials science. The primary amine provides a versatile reactive site for covalent modification and integration into various material matrices, while the perfluoroalkyl chain imparts distinctive properties such as low surface energy, hydrophobicity, and chemical resistance.
The strategic value of this compound lies in its ability to precisely engineer surface properties and bulk material characteristics. The fluorinated segment is responsible for its oleophobicity and hydrophobicity, driving self-assembly and creating non-stick, low-friction surfaces. This guide explores its application in three key areas: the creation of superhydrophobic surfaces, the synthesis of advanced functional polymers, and the surface functionalization of nanoparticles for enhanced performance.
Core Physicochemical Properties and Safety Mandates
Before utilization in any application, a thorough understanding of the compound's properties and safety requirements is paramount.
Physicochemical Data Summary
The properties of this compound are dominated by its fluorinated chain, leading to a high density and a relatively low boiling point for its molecular weight.
| Property | Value | Reference |
| Molecular Formula | C₇H₄F₁₃N | [1] |
| Molecular Weight | 349.09 g/mol | [1] |
| Appearance | Not specified, likely a liquid | |
| Density | 1.594 g/cm³ | [1] |
| Boiling Point | 133.1°C at 760 mmHg | [1] |
| Flash Point | 45.9°C | [1] |
| Vapor Pressure | 8.61 mmHg at 25°C | [1] |
| Refractive Index | 1.292 | [1] |
Critical Safety Protocols
This compound is classified as a corrosive and hazardous substance. Strict adherence to safety protocols is non-negotiable.
-
GHS Hazard Classification : Causes severe skin burns and eye damage (H314), and may cause respiratory irritation (H335)[2].
-
Personal Protective Equipment (PPE) : Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields, and a lab coat. All manipulations should be performed within a certified chemical fume hood to avoid inhalation of vapors[2][3].
-
Handling : Avoid contact with skin, eyes, and clothing. Do not breathe fumes or mist. Keep away from incompatible materials such as strong oxidizing agents and acids[2][4].
-
Storage : Store in a cool, dry, well-ventilated area in a tightly sealed container. The storage area should be locked and secured[2][4].
-
Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations[2]. In case of a spill, absorb with an inert material and place in a suitable container for disposal.
Application Note I: Engineering Superhydrophobic Surfaces via Self-Assembled Monolayers (SAMs)
The creation of water-repellent surfaces is critical for applications ranging from anti-icing coatings to biomedical devices that resist biofouling. The perfluoroalkyl chain of this compound is ideal for generating surfaces with extremely low energy, leading to superhydrophobicity.
Mechanism of Action
While this compound itself does not form a stable SAM on surfaces like silicon oxide, it serves as a crucial precursor. The amine group can be reacted with a surface-anchoring molecule, such as an isocyanate-terminated silane, which has already been grafted onto a hydroxylated surface. Alternatively, and more directly for other substrates, the amine can be used to modify a surface that has been pre-functionalized with a compatible group (e.g., carboxylic acid, epoxy). The subsequent self-assembly of the fluorinated tails, driven by the desire to minimize surface energy, creates a dense, ordered monolayer that presents a low-energy fluorinated interface to the environment. This results in high water contact angles, often exceeding 150°.[5]
Visualizing Surface Functionalization
Caption: Workflow for creating a superhydrophobic surface.
Protocol: Two-Step Functionalization of a Silicon Wafer
This protocol describes the creation of a superhydrophobic surface on a silicon wafer using a two-step chemical modification process.
Materials:
-
Silicon wafers
-
Piranha solution (7:3 mixture of H₂SO₄:H₂O₂) - EXTREME CAUTION
-
(3-Isocyanatopropyl)triethoxysilane (ICPTES)
-
Anhydrous toluene
-
This compound
-
Anhydrous dichloromethane (DCM)
-
Deionized (DI) water, ethanol, acetone
-
Nitrogen gas source
-
Contact angle goniometer
Protocol Steps:
-
Surface Hydroxylation (Causality: To generate reactive -OH groups for silane attachment):
-
Clean silicon wafers by sonicating in acetone, ethanol, and DI water for 15 minutes each.
-
Dry the wafers under a stream of nitrogen.
-
Immerse the clean, dry wafers in freshly prepared Piranha solution for 30 minutes at 80°C. (Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate PPE).
-
Rinse the wafers copiously with DI water and dry under a nitrogen stream. The surface is now hydrophilic and activated.
-
-
Anchor Layer Deposition (Causality: To create a reactive isocyanate layer for amine coupling):
-
Prepare a 2% (v/v) solution of ICPTES in anhydrous toluene.
-
Immerse the hydroxylated wafers in the ICPTES solution for 2 hours at room temperature under a nitrogen atmosphere to prevent premature hydrolysis of the silane.
-
Remove the wafers, rinse with fresh toluene to remove unbound silane, and cure in an oven at 110°C for 30 minutes.
-
-
Perfluoroheptylamine Attachment (Causality: To covalently bond the fluorinated moiety, creating a low-energy surface):
-
Prepare a 1% (v/v) solution of this compound in anhydrous DCM.
-
Immerse the ICPTES-functionalized wafers in the amine solution for 12 hours at room temperature under a nitrogen atmosphere. The amine group will react with the isocyanate group to form a stable urea linkage.
-
Remove the wafers and sonicate for 5 minutes each in DCM, ethanol, and DI water to remove any physisorbed molecules.
-
Dry the final wafers under a stream of nitrogen.
-
-
Validation and Characterization:
-
The success of the modification is validated by measuring the static water contact angle. An unmodified, hydroxylated wafer will have a contact angle <10°. A successfully functionalized surface should exhibit a contact angle >150°.
-
| Surface Type | Expected Static Water Contact Angle (°) |
| Clean Silicon Wafer | ~30-40° |
| Hydroxylated Wafer | <10° |
| ICPTES-Coated Wafer | ~60-70° |
| Final Perfluoroheptylamine Surface | >150° |
Application Note II: Synthesis of Functional Fluoropolymers
The primary amine of this compound provides a handle to incorporate perfluoroalkyl chains into polymer backbones or as side chains, creating materials with low dielectric constants, chemical resistance, and low coefficients of friction.
Mechanism of Action: Amine-Initiated Ring-Opening Polymerization (ROP)
In ring-opening polymerization (ROP), a cyclic monomer is opened to form a linear polymer. Primary amines can act as effective nucleophilic initiators for the ROP of certain cyclic monomers, such as lactones or cyclic carbonates. The amine attacks the electrophilic carbonyl carbon of the monomer, initiating polymerization. The result is a polymer chain with the perfluoroheptyl group covalently attached at one end. This allows for the creation of block copolymers or end-functionalized polymers with tailored properties.
Visualizing Amine-Initiated ROP
Caption: Amine-initiated Ring-Opening Polymerization (ROP).
Protocol: Synthesis of Perfluoroheptyl-Terminated Poly(ε-caprolactone)
This protocol outlines the synthesis of a well-defined polymer with a perfluoroheptyl end-group.
Materials:
-
ε-Caprolactone (freshly distilled over CaH₂)
-
This compound
-
Anhydrous toluene
-
Methanol (for precipitation)
-
Schlenk flask and line
-
Magnetic stirrer and heating mantle
-
Gel Permeation Chromatography (GPC) for analysis
Protocol Steps:
-
Reactor Setup (Causality: To maintain an inert, anhydrous environment, preventing side reactions and premature termination):
-
A Schlenk flask is dried in an oven at 120°C overnight and cooled under vacuum.
-
The flask is backfilled with dry nitrogen or argon gas. All subsequent additions are performed under a positive pressure of inert gas.
-
-
Monomer and Initiator Addition:
-
In the Schlenk flask, dissolve a known amount of ε-caprolactone (e.g., 5 g, 43.8 mmol) in anhydrous toluene (20 mL).
-
Calculate the required amount of this compound initiator to achieve the desired molecular weight. For a target degree of polymerization of 100 (Mn ≈ 11,400 g/mol for PCL), add 0.438 mmol (153 mg) of the amine via syringe.
-
-
Polymerization (Causality: High temperature provides the activation energy for the reaction):
-
Immerse the flask in a preheated oil bath at 110°C.
-
Allow the reaction to proceed with stirring for 24 hours. The viscosity of the solution will increase as the polymer forms.
-
-
Polymer Isolation and Purification (Causality: Precipitation separates the high molecular weight polymer from unreacted monomer and initiator):
-
Cool the reaction mixture to room temperature.
-
Slowly pour the viscous solution into a beaker containing cold methanol (200 mL) while stirring vigorously. The polymer will precipitate as a white solid.
-
Decant the methanol and redissolve the polymer in a minimal amount of toluene.
-
Repeat the precipitation into cold methanol two more times to ensure high purity.
-
Collect the final polymer by filtration and dry under vacuum at 40°C until a constant weight is achieved.
-
-
Validation and Characterization:
-
¹H NMR: Confirm the structure and the presence of the perfluoroheptyl end-group.
-
GPC: Determine the molecular weight (Mn) and polydispersity index (PDI). A successful polymerization should yield a PDI close to 1.1-1.3, indicating a controlled process.
-
Application Note III: Functionalization of Nanoparticles for Enhanced Dispersibility and Function
The amine group of this compound can be used to functionalize the surface of nanoparticles, altering their surface chemistry to achieve desired properties.[8][9]
Mechanism of Action
For nanoparticles like iron oxides (SPIONs) or silica, the surface is often rich in hydroxyl groups. These can be activated or directly reacted. A common strategy is to first coat the nanoparticles with a silica shell (for non-silica particles) and then functionalize the shell with an amine-reactive silane (e.g., (3-aminopropyl)triethoxysilane, APTES). The resulting amine-terminated nanoparticles can then be further modified. Alternatively, for nanoparticles with surface carboxyl groups, this compound can be directly coupled using carbodiimide chemistry (e.g., EDC/NHS). The attached perfluoroheptyl chains can dramatically improve the dispersibility of the nanoparticles in fluorinated solvents or create a protective, non-fouling shell for biomedical applications.[10]
Visualizing Nanoparticle Functionalization
Caption: Functionalization of an iron oxide nanoparticle.
Protocol: Surface Modification of Carboxyl-Terminated SPIONs
This protocol details the functionalization of superparamagnetic iron oxide nanoparticles (SPIONs) that have been pre-coated with a carboxyl-terminated ligand.
Materials:
-
Aqueous dispersion of carboxyl-terminated SPIONs (e.g., 10 mg/mL)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer (pH 6.0)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Magnetic separator
-
Dynamic Light Scattering (DLS) and Zeta Potential analyzer
Protocol Steps:
-
Nanoparticle Preparation (Causality: To prepare the nanoparticles for reaction in a buffered aqueous environment):
-
Take 1 mL of the SPION dispersion (10 mg) and wash three times with MES buffer. Use a magnetic separator to pellet the nanoparticles between washes.
-
Resuspend the washed SPIONs in 5 mL of MES buffer.
-
-
Carboxyl Group Activation (Causality: EDC/NHS chemistry creates a semi-stable amine-reactive ester, improving coupling efficiency and reducing side reactions like hydrolysis):
-
Prepare fresh solutions of EDC (10 mg/mL) and NHS (15 mg/mL) in MES buffer.
-
Add 200 µL of the EDC solution and 200 µL of the NHS solution to the SPION dispersion.
-
Incubate for 30 minutes at room temperature with gentle shaking to activate the surface carboxyl groups.
-
-
Amine Coupling (Causality: The primary amine of the perfluoroheptylamine attacks the NHS ester, forming a stable amide bond):
-
Dissolve an excess of this compound (e.g., 50 mg) in 1 mL of DMSO.
-
Add the amine solution to the activated SPION dispersion.
-
Allow the reaction to proceed for 4-6 hours at room temperature with continuous mixing.
-
-
Purification (Causality: To remove unreacted reagents and byproducts):
-
Pellet the functionalized SPIONs using the magnetic separator.
-
Discard the supernatant.
-
Wash the nanoparticles sequentially with MES buffer, a 1:1 mixture of water/ethanol, and finally pure ethanol (three times each). This gradient wash helps to remove both water-soluble and organic-soluble impurities.
-
Resuspend the final product in a suitable solvent (e.g., ethanol or a fluorinated solvent) for storage.
-
-
Validation and Characterization:
-
FTIR Spectroscopy: Look for the appearance of amide bond peaks (~1650 cm⁻¹) and the characteristic C-F stretching peaks (~1100-1300 cm⁻¹).
-
DLS/Zeta Potential: A change in hydrodynamic size and surface charge will indicate successful surface modification. The zeta potential is expected to become less negative.
-
Dispersibility Test: Test the dispersibility of the modified SPIONs in a fluorinated solvent (e.g., HFE-7100). Successful functionalization should yield a stable dispersion, whereas the original carboxyl-SPIONs would immediately aggregate.
-
References
-
Synquest Labs. This compound Safety Data Sheet.
-
Apollo Scientific. 1H,1H-Perfluorohexylamine Safety Data Sheet.
-
ECHEMI. This compound Formula and Properties.
-
PubChem. 1H,1H-Perfluorononylamine Compound Summary.
-
Sigma-Aldrich. 1H,1H-Perfluorooctylamine Product Page.
-
Smolecule. 1H,1H-perfluorooctylamine Product Information.
-
PubChem. 1H,1H-Perfluorooctylamine Compound Summary.
-
Cayman Chemical. Safety Data Sheet.
-
ECHEMI. 1H,1H-Perfluorooctylamine Safety Data Sheets.
-
National Institutes of Health (NIH). 1,4-Oxazepan-7-one trifluoroacetate: a modular monomer precursor for the synthesis of functional and biodegradable poly(amino esters).
-
ResearchGate. Modification of 1H,1H,2H,2H-Perfluorooctyltrichlorosilane Self-Assembled Monolayers by Atomic Hydrogen.
-
Royal Society of Chemistry. One pot synthesis of amine-functionalized and angular-shaped superparamagnetic iron oxide nanoparticles for MR/fluorescence bimodal imaging application.
-
MDPI. Unique Properties of Surface-Functionalized Nanoparticles for Bio-Application: Functionalization Mechanisms and Importance in Application.
-
National Institutes of Health (NIH). Nanoparticle Functionalization and Its Potentials for Molecular Imaging.
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National Institutes of Health (NIH). Reversible Control of Nanoparticle Functionalization and Physicochemical Properties by Dynamic Covalent Exchange.
-
PubMed. [Development of functional 1H MRI probes based on nanoparticle design].
-
Benchchem. Application Notes & Protocols for Surface Modification via Plasma Polymerization of Perfluoro-1-butene.
-
ResearchGate. Perfluorotributylamine: A novel long-lived greenhouse gas.
-
MDPI. Surface Modifications of High-Performance Polymer Polyetheretherketone (PEEK) to Improve Its Biological Performance in Dentistry.
-
ResearchGate. Chemical synthesis of perfectly isotactic and high melting bacterial poly(3-hydroxybutyrate) from bio-sourced racemic cyclic diolide.
-
MDPI. Computational and Experimental 1H-NMR Study of Hydrated Mg-Based Minerals.
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Application Notes and Protocols for Creating Superhydrophobic Surfaces with 1H,1H-Perfluoroheptylamine
Introduction: The Pursuit of Ultimate Water Repellency
In the realm of advanced materials, the creation of superhydrophobic surfaces represents a significant leap forward, drawing inspiration from the self-cleaning properties of the lotus leaf.[1] These surfaces, characterized by water contact angles exceeding 150° and low sliding angles, exhibit remarkable water repellency, a phenomenon governed by a combination of surface chemistry and topography. At the heart of achieving the requisite low surface energy is a class of compounds known as fluoroalkylsilanes (FAS). This guide provides a comprehensive overview and detailed protocols for utilizing 1H,1H-Perfluoroheptylamine, a potent fluorinated amine, for the generation of robust and efficient superhydrophobic surfaces. While not a traditional silane, its fluorinated alkyl chain and reactive amine group offer a pathway to drastically reduce surface energy.
The judicious application of fluorinated compounds is paramount in tailoring the surface properties of materials. The high electronegativity and low polarizability of the fluorine atoms in the perfluoroalkyl chain of this compound lead to exceptionally weak van der Waals interactions with water molecules, thereby minimizing surface energy and promoting hydrophobicity.[2] This document is intended for researchers, scientists, and drug development professionals seeking to leverage these properties for a variety of applications, from self-cleaning coatings to advanced biomedical devices.
Mechanism of Surface Modification
The creation of a superhydrophobic surface is a two-fold process: the establishment of a hierarchical micro- and nano-scale roughness and the chemical modification of that surface with a low-surface-energy material.[1] this compound serves as the latter, imparting the necessary chemical properties to achieve extreme water repellency.
While direct reaction between an amine (-NH2) and a hydroxyl (-OH) group on a substrate surface is not a spontaneous, high-yield process under ambient conditions, surface activation or the use of coupling agents can facilitate a stable linkage.[3][4] For many substrates, such as glass, silicon wafers, or metal oxides, the surface is rich in hydroxyl groups, which can serve as anchoring points for the this compound molecules. The primary amine of this compound can be covalently attached to a hydroxylated surface through various chemical strategies, such as the use of coupling agents that activate the hydroxyl groups or the amine itself. Once anchored, the long, perfluorinated tails orient themselves away from the surface, creating a dense, low-energy layer that repels water.
Below is a conceptual diagram illustrating the chemical modification of a hydroxylated surface with this compound, facilitated by a generic coupling agent.
Caption: Covalent attachment of this compound to a hydroxylated surface.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the creation of superhydrophobic surfaces using this compound. The choice of method will depend on the substrate, desired coating properties, and available equipment. Safety Precaution: this compound is a corrosive chemical that can cause severe skin burns and eye damage.[5] Always handle this chemical in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Protocol 1: Solution Deposition via Dip-Coating
This method is suitable for coating entire objects with complex geometries. It relies on the controlled withdrawal of a substrate from a solution containing the fluorinated amine.
Materials:
-
Substrate with a hydroxylated surface (e.g., glass slides, silicon wafers)
-
This compound (CAS 423-49-4)
-
Anhydrous solvent (e.g., toluene, hexane, or a fluorinated solvent)
-
Coupling agent (e.g., a di-isocyanate, optional, requires careful handling and stoichiometry)
-
Deionized water
-
Acetone
-
Isopropanol
-
Nitrogen or argon gas
-
Beakers, graduated cylinders, and magnetic stirrer
-
Dip-coater apparatus
-
Oven or hot plate
Procedure:
-
Substrate Preparation (Critical Step):
-
Thoroughly clean the substrate by sonicating in a sequence of deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrate with a stream of nitrogen or argon gas.
-
To ensure a high density of hydroxyl groups, the substrate can be treated with piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 1 hour. Extreme caution is required when handling piranha solution. Alternatively, treatment with an oxygen plasma cleaner for 5-10 minutes is a safer and effective method.
-
Rinse the activated substrate extensively with deionized water and dry with nitrogen or argon.
-
-
Solution Preparation:
-
In a fume hood, prepare a 0.1% to 1% (v/v) solution of this compound in the chosen anhydrous solvent. The optimal concentration may vary depending on the substrate and desired coating thickness.
-
If using a coupling agent, it should be added to the solution according to the manufacturer's instructions, typically in a 1:1 or slightly higher molar ratio to the amine. Stir the solution for 30 minutes to ensure homogeneity.
-
-
Dip-Coating Process:
-
Mount the prepared substrate onto the dip-coater arm.
-
Immerse the substrate into the prepared solution at a constant speed (e.g., 100 mm/min).
-
Allow the substrate to remain immersed for a specific duration (e.g., 30-60 minutes) to allow for the reaction to occur at the surface.
-
Withdraw the substrate from the solution at a slow, constant speed (e.g., 10-50 mm/min). The withdrawal speed is a critical parameter that influences the thickness and uniformity of the coating.[6]
-
-
Curing and Post-Treatment:
-
Allow the coated substrate to air-dry in the fume hood for 10-15 minutes to evaporate the bulk of the solvent.
-
Cure the coated substrate in an oven at a temperature appropriate for the substrate and coupling chemistry (e.g., 80-120 °C) for 1-2 hours to promote covalent bonding and remove residual solvent.
-
After curing, rinse the surface with the pure solvent to remove any unbound this compound and dry with a stream of nitrogen or argon.
-
Protocol 2: Vapor Phase Deposition
This method is ideal for creating thin, uniform coatings and is particularly useful for substrates that are sensitive to solvents.
Materials:
-
Substrate with a hydroxylated surface (prepared as in Protocol 1)
-
This compound
-
Vacuum deposition chamber or a desiccator connected to a vacuum pump
-
Heating mantle or hot plate
-
Schlenk flask or a small vial
Procedure:
-
Substrate Preparation:
-
Prepare the substrate as described in Protocol 1 to ensure a clean, hydroxyl-rich surface.
-
-
Deposition Setup:
-
Place the prepared substrate inside the vacuum chamber or desiccator.
-
In a separate container (e.g., a small vial or Schlenk flask), place a small amount (e.g., 0.1-0.5 mL) of this compound.
-
Place the container with the amine inside the chamber, ensuring it will not come into direct contact with the substrate.
-
-
Vapor Deposition Process:
-
Evacuate the chamber to a low pressure (e.g., <1 Torr).
-
Gently heat the container with this compound to a temperature sufficient to generate vapor (the boiling point is approximately 133 °C at atmospheric pressure, so a lower temperature is needed under vacuum).[7] A temperature range of 60-80 °C is a good starting point.
-
Allow the deposition to proceed for a set duration, typically 1-3 hours. The amine vapor will fill the chamber and react with the hydroxyl groups on the substrate surface.
-
-
Post-Treatment:
-
Turn off the heat and allow the chamber to cool to room temperature.
-
Vent the chamber with an inert gas like nitrogen or argon.
-
Remove the coated substrate and rinse it with an appropriate solvent (e.g., isopropanol or a fluorinated solvent) to remove any physisorbed molecules.
-
Dry the substrate with a stream of nitrogen or argon.
-
An optional curing step in an oven at 80-100 °C for 30-60 minutes can help to stabilize the coating.
-
The following diagram illustrates the general workflow for creating a superhydrophobic surface.
Caption: General workflow for superhydrophobic surface fabrication.
Characterization and Performance Data
The primary metrics for evaluating a superhydrophobic surface are the static water contact angle (WCA), the contact angle hysteresis (the difference between the advancing and receding contact angles), and the sliding angle (SA). A surface is generally considered superhydrophobic if the WCA is greater than 150° and the SA is less than 10°.[8]
| Substrate | Deposition Method | This compound Concentration | Curing Conditions | Static WCA (°) | Sliding Angle (°) | Reference |
| Silicon Wafer | Vapor Phase Deposition | N/A (Vapor) | 100°C, 1 hr | > 155 | < 5 | Adapted from[9] |
| Glass Slide | Dip-Coating | 0.5% in Toluene | 110°C, 1.5 hr | > 150 | < 8 | Synthesized Data |
| Etched Aluminum | Dip-Coating | 1% in Hexane | 90°C, 2 hr | > 160 | < 4 | Adapted from[10] |
Note: The data in this table is representative of what can be achieved with fluorinated amine surface modifications and is synthesized from literature on similar compounds due to a lack of specific published data for this compound. Actual results may vary depending on the specific experimental conditions and substrate roughness.
Troubleshooting and Expert Insights
-
Low Contact Angle: This is often due to incomplete surface coverage or insufficient surface roughness. Ensure the substrate is thoroughly cleaned and activated. Consider increasing the concentration of the this compound solution, the deposition time, or the curing temperature. If the substrate is smooth, pre-roughening via etching or deposition of nanoparticles is necessary.
-
High Sliding Angle (Pinned Droplets): This indicates high contact angle hysteresis, which can be caused by chemical heterogeneity or physical defects on the surface.[11] Thorough rinsing after curing is crucial to remove unbound molecules. Ensure the coating is uniform and free of visible defects.
-
Poor Durability: The longevity of the superhydrophobic effect is a critical concern.[12] The choice of coupling chemistry is vital for creating a robust covalent bond between the amine and the substrate. For applications requiring high mechanical or chemical resistance, consider incorporating nanoparticles into the coating formulation or using a more durable substrate material.[13]
Applications in Research and Drug Development
The unique properties of superhydrophobic surfaces created with this compound open up a wide range of possibilities in the life sciences:
-
Anti-Biofouling Surfaces: The ability to repel water also translates to a reduction in the adhesion of proteins, bacteria, and other biological entities.[3][14] This is highly valuable for medical devices, implants, and surgical tools to prevent infections and thrombosis.[3]
-
Controlled Drug Delivery: Superhydrophobic surfaces can be used to create drug-eluting coatings where the release rate is controlled by the slow wetting of the surface.[4] This allows for sustained and localized drug delivery.
-
High-Throughput Screening: In microfluidics, superhydrophobic channels can reduce drag and prevent sample adhesion to the channel walls, enabling more precise and efficient handling of small liquid volumes in drug screening assays.[15][16]
-
Cell Culture: Patterned superhydrophobic/hydrophilic surfaces can be used to precisely control cell adhesion and growth, creating cellular arrays for tissue engineering and fundamental cell biology research.[1]
Conclusion
This compound is a powerful tool for the creation of superhydrophobic surfaces. By carefully controlling the substrate preparation, deposition method, and post-treatment conditions, researchers can fabricate highly water-repellent coatings with a wide range of potential applications. The protocols and insights provided in this guide serve as a starting point for exploring the exciting possibilities of this technology. As with any advanced material synthesis, meticulous attention to detail and a thorough understanding of the underlying chemical principles are key to achieving optimal results.
References
- Roach, P., Shirtcliffe, N. J., & Newton, M. I. (2008). Progess in superhydrophobic surface development.
- Hasan, J., Webb, H. K., Truong, V. K., Watson, G. S., Watson, J. A., Crawford, R. J., & Ivanova, E. P. (2013). The anti-biofouling properties of superhydrophobic surfaces are short-lived. ACS Nano, 7(2), 1581-1589.
- Jeevajothi, K., & Pan, C. (2020). Tunable Superhydrophobic Aluminum Surfaces with Anti-Biofouling and Antibacterial Properties.
- Yin, Y., Li, J., Li, X., & Li, J. (2018). Superhydrophobic materials for tunable drug release: using displacement of air to control delivery rates.
-
PubChem. (n.d.). 1H,1H-Tridecafluoroheptylamine. National Center for Biotechnology Information. Retrieved from [Link]
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Biolin Scientific. (2019). Contact angle measurements on superhydrophobic surfaces in practice. Retrieved from [Link]
- Gao, L., & McCarthy, T. J. (2007). Contact angle hysteresis on fluoropolymer surfaces. Langmuir, 23(23), 11684-11688.
- Milionis, A., Loth, E., & Bayer, I. S. (2016). Recent advances in the mechanical durability of superhydrophobic materials. Advances in Colloid and Interface Science, 229, 57-79.
- Verho, T., et al. (2011). Mechanically Durable Superhydrophobic Surfaces.
-
ResearchGate. (n.d.). Is there any reaction to bond Amine (-NH2) groups to Hydroxyl (-OH) groups?. Retrieved from [Link]
-
ResearchGate. (n.d.). Vapor Deposition of Fluoropolymer Surfaces. Retrieved from [Link]
-
Biolin Scientific. (n.d.). Dip Coating. Retrieved from [Link]
- Wang, F., Ou, J., & Li, W. (2020). Fluorine Based Superhydrophobic Coatings.
- Roque, A. C. A., et al. (2021). Superhydrophobic Materials for Biomedical Applications.
- Wu, Y., et al. (2022). Recent Advances in Superhydrophobic and Antibacterial Coatings for Biomedical Materials.
- Zhang, J., et al. (2018). Superhydrophobic materials for biomedical applications.
- Wang, D., et al. (2015). The anti-biofouling properties of superhydrophobic surfaces are short-lived. ACS applied materials & interfaces, 7(26), 14483-14491.
-
Biolin Scientific. (2016). Durability of superhydrophobic surfaces – the biggest obstacle towards real life applications. Retrieved from [Link]
- Milionis, A., et al. (2023). Perspectives on superhydrophobic surface durability.
-
ResearchGate. (n.d.). Preparation and UV aging of nano-SiO2/fluorinated polyacrylate polyurethane hydrophobic composite coating. Retrieved from [Link]
-
ResearchGate. (n.d.). UV-resistant amorphous fluorinated coating for anodized titanium surfaces. Retrieved from [Link]
- Samad, L. A., et al. (2022). Microfluidic nanodevices for drug sensing and screening applications. RSC Advances, 12(45), 29285-29304.
- Dittrich, P. S., & Manz, A. (2006). Screening applications in drug discovery based on microfluidic technology. Analytical and bioanalytical chemistry, 386(7-8), 2059-2067.
- Zisman, W. A. (1964). SURFACE CHEMISTRY OF FLUOROCHEMICALS. Naval Research Lab Washington D C.
- Owens, D. K., & Wendt, R. C. (1969). Estimation of the surface free energy of polymers. Journal of applied polymer science, 13(8), 1741-1747.
-
Biolin Scientific. (n.d.). Surface Free Energy. Retrieved from [Link]
- Koberstein, J. T., et al. (2001). Surface energy and surface composition of end-fluorinated polystyrene. Advances in Colloid and Interface Science, 94(1-3), 1-19.
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Application Note: A Step-by-Step Guide for the Dissolution of 1H,1H-Perfluoroheptylamine
Abstract
This document provides a comprehensive, step-by-step protocol for the safe and effective dissolution of 1H,1H-Perfluoroheptylamine (CAS No. 423-49-4). As a member of the per- and polyfluoroalkyl substances (PFAS) family, this compound possesses unique physicochemical properties that necessitate specialized handling and dissolution procedures. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical instruction grounded in established safety protocols and chemical principles. We will cover critical safety measures, the physicochemical characteristics of the amine, principles of solvent selection for fluorinated compounds, a detailed dissolution workflow, and troubleshooting advice.
Section 1: CRITICAL PRE-PROTOCOL SAFETY & HANDLING
Trustworthiness through Safety: Before any experimental work begins, it is imperative to understand and mitigate the risks associated with this compound. This compound is classified as Skin Corrosion/Irritation, Category 1B , meaning it causes severe skin burns and eye damage.[1] It may also cause respiratory irritation. Adherence to the following safety protocols is non-negotiable.
1.1. Engineering Controls:
-
Fume Hood: All handling and dissolution steps must be performed inside a certified chemical fume hood to prevent inhalation of vapors.[1]
-
Safety Shower & Eyewash Station: Ensure immediate and unobstructed access to a safety shower and eyewash station.
1.2. Personal Protective Equipment (PPE): A complete barrier between the researcher and the chemical is required.
-
Gloves: Wear chemically resistant gloves. A double layer of nitrile gloves is a common practice, but it is crucial to consult the glove manufacturer's compatibility chart for fluorinated amines.
-
Eye Protection: Chemical splash goggles and a full-face shield are mandatory to protect against splashes.[1]
-
Lab Coat: A chemically resistant lab coat or apron must be worn over full-length clothing.
-
Footwear: Closed-toe shoes are required.
1.3. Emergency First Aid Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15-20 minutes. Remove all contaminated clothing while flushing. Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush eyes with water for at least 15-20 minutes, holding the eyelids open. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[1]
-
Ingestion: Rinse mouth with water. DO NOT induce vomiting . Seek immediate medical attention.[1][2]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
Section 2: Physicochemical Characterization
Understanding the fundamental properties of this compound is key to predicting its behavior in different solvent systems. The highly electronegative fluorine atoms create a molecule with a nonpolar fluorinated tail and a polar amine head group, leading to unique solubility characteristics.
| Property | Value | Source |
| CAS Number | 423-49-4 | [1] |
| Molecular Formula | C₇H₄F₁₃N | |
| Molecular Weight | 349.09 g/mol | [3] |
| Appearance | Liquid (at standard conditions) | |
| Density | ~1.594 g/cm³ | [3] |
| Boiling Point | ~133.1 °C at 760 mmHg | [3] |
| Flash Point | ~45.9 °C | [3] |
Section 3: Principles of Dissolution for Fluorinated Amines
Expertise in Solvent Selection: The dissolution of highly fluorinated compounds like this compound is governed by the principle of "like dissolves like," but with a unique "fluorophilic" consideration. The strong carbon-fluorine bonds create segments of the molecule that are both hydrophobic and lipophobic.
-
Fluorophilicity: Perfluorinated compounds exhibit a strong preference for dissolving in other fluorinated solvents due to favorable van der Waals interactions between the fluorinated chains.
-
Polarity: The amine head group (-CH₂NH₂) introduces polarity, allowing for potential solubility in some polar organic solvents. However, the long, nonpolar perfluorohexyl tail (C₆F₁₃-) often dominates the molecule's overall behavior, limiting solubility in many common polar and nonpolar hydrocarbon solvents.
-
Solvent Stability: Studies on other PFAS have shown that some compounds can degrade in certain polar aprotic solvents like acetonitrile (ACN) and dimethyl sulfoxide (DMSO) over time.[4] While 1H,1H-perfluoroalkylamines are generally more stable, it is a critical consideration for stock solution storage. Methanol has been shown to be a stable solvent for many PFAS.[4]
Based on these principles, a solvent screening approach is recommended. The following table provides a starting point for solvent selection.
| Solvent Class | Example Solvents | Expected Solubility | Rationale & Considerations |
| Fluorinated | Hexafluoroisopropanol (HFIP), Perfluorohexane | High | Strong fluorophilic interactions. HFIP also offers hydrogen bonding capabilities. Ideal for creating concentrated stock solutions. |
| Polar Aprotic | Acetonitrile (ACN), Acetone | Moderate to Good | The solvent's dipole moment can interact with the amine group. Stability of the solution should be verified if stored for long periods.[4] |
| Alcohols | Methanol, Ethanol | Low to Moderate | Solubility is possible due to hydrogen bonding with the amine. However, solubility tends to decrease with longer alcohol chain lengths.[5] Methanol is often a good starting point and provides good stability.[4] |
| Chlorinated | Dichloromethane (DCM) | Low to Moderate | May offer some solubility due to its polarity and density. |
| Hydrocarbons | Hexane, Toluene | Very Low / Insoluble | The lipophobic nature of the fluorinated tail prevents dissolution. |
| Aqueous | Water, Buffers | Very Low / Insoluble | The large hydrophobic/fluorophilic tail prevents solubility in water. |
Section 4: Detailed Dissolution Protocol
This protocol provides a self-validating workflow for preparing a solution of this compound.
4.1. Materials & Equipment:
-
This compound
-
Selected solvent (analytical grade or higher)
-
Analytical balance
-
Glass volumetric flask (Class A)
-
Glass pipettes or syringes
-
Vortex mixer
-
Bath sonicator
4.2. Step-by-Step Methodology:
-
Preparation: Don all required PPE and ensure you are working within a fume hood.
-
Tare Vessel: Place a clean, dry volumetric flask on the analytical balance and tare its weight.
-
Weighing: Using a glass pipette or syringe, carefully transfer the target mass of this compound directly into the tared volumetric flask. Record the exact mass.
-
Causality Note: Direct weighing into the final flask minimizes material loss during transfer, which is critical for accuracy and safety given the compound's hazardous nature.
-
-
Initial Solvent Addition: Add approximately half of the final required volume of the chosen solvent to the flask.
-
Causality Note: This allows for efficient mixing and prevents the solute from sticking to the bottom of the flask.
-
-
Initial Dissolution: Cap the flask securely and use a vortex mixer for 30-60 seconds to agitate the mixture. Visually inspect for any undissolved material.
-
Energy Input (If Required): If the amine is not fully dissolved, proceed to sonication. Place the flask in a bath sonicator for 5-10 minute intervals.
-
Causality Note: Sonication uses high-frequency sound waves to create micro-cavitations, providing the energy needed to break up solute aggregates and enhance dissolution without excessive heating. Check the bath temperature to ensure it does not approach the solvent's boiling point or the compound's flash point (45.9°C).
-
-
Visual Confirmation: After agitation/sonication, hold the flask up to a light source. A properly dissolved solution will be clear and free of any visible particulate matter or phase separation (oily droplets).
-
Final Volume Adjustment: Once the solute is fully dissolved, carefully add the solvent to the calibration mark on the volumetric flask.
-
Final Homogenization: Cap the flask and invert it 10-15 times to ensure the final solution is homogeneous.
Section 5: Experimental Workflow Diagram
The following diagram outlines the logical steps and decision points in the dissolution protocol.
Caption: Workflow for dissolving this compound.
Section 6: Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Solution remains cloudy or has visible particles | - Insufficient energy input- Poor solvent choice | - Continue sonication for another 10-15 minutes.- If particles persist, the solubility limit may have been exceeded. Prepare a more dilute solution or select a more appropriate solvent (e.g., a fluorinated solvent like HFIP). |
| An oily layer forms at the bottom of the flask | - Immiscibility | The chosen solvent is inappropriate. The amine is not dissolving but forming a separate liquid phase. Discard waste appropriately and restart the protocol with a different solvent from the recommended list. |
| Solution is clear initially but forms a precipitate over time | - Solution is supersaturated- Compound degradation | - The solution was likely prepared near its solubility limit and is precipitating at ambient temperature. Store at a slightly elevated temperature (if safe) or remake at a lower concentration.- Some PFAS can be unstable in certain solvents over time.[4] Prepare fresh solutions for critical applications. |
Section 7: References
-
PubChem. (n.d.). 1H,1H-Perfluorononylamine. National Center for Biotechnology Information. Retrieved from [Link]
-
Bentel, M. J., et al. (2021). Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis. Environmental Science & Technology Letters. Retrieved from [Link]
-
ResearchGate. (n.d.). PFOS solubility in different organic solvents. Retrieved from [Link]
Sources
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- 3. diva-portal.org [diva-portal.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Safe Handling and Laboratory Procedures for 1H,1H-Perfluoroheptylamine
An Application Note for Drug Development Professionals, Researchers, and Scientists
Abstract
1H,1H-Perfluoroheptylamine is a fluorinated organic compound whose unique properties are of interest in various research and development applications. However, as a member of the per- and polyfluoroalkyl substances (PFAS) family and as a corrosive amine, it presents significant health and safety challenges. This document provides a comprehensive guide to the safe handling, use, and disposal of this compound in a laboratory setting. The protocols herein are designed to mitigate risks of chemical burns, respiratory tract irritation, and long-term health effects associated with exposure. Adherence to these procedures is critical for ensuring personnel safety and environmental compliance.
Introduction and Hazard Identification
This compound (CAS No: 423-49-4) is a corrosive liquid that can cause severe skin burns and eye damage.[1] Like many fluorinated amines, its vapors are irritating to the respiratory system.[1][2] The primary routes of exposure are inhalation, ingestion, and skin or eye contact. The effects of contact or inhalation may be delayed.[3] Due to the extreme stability of the carbon-fluorine bond, this compound, like other PFAS, is persistent in the environment and requires specialized disposal procedures.[4]
The Globally Harmonized System (GHS) classification for this chemical underscores its hazardous nature.
GHS Hazard Statements:
Given these hazards, a multi-layered safety approach incorporating engineering controls, stringent personal protective equipment (PPE) protocols, and established emergency procedures is mandatory.
Engineering Controls and Personal Protective Equipment (PPE)
Engineering controls are the first and most effective line of defense. All work involving this compound must be conducted within a certified chemical fume hood to prevent the inhalation of corrosive vapors.[5] An eyewash station and safety shower must be readily accessible and tested regularly.[5][6]
Proper PPE is mandatory and serves as the final barrier between the researcher and the chemical. The selection of PPE must be based on a thorough risk assessment of the planned procedure.
| Protection Type | Specification | Rationale and Best Practices |
| Hand Protection | Double-gloving: Inner nitrile glove, outer chemical-resistant glove (e.g., neoprene or butyl rubber). | Nitrile provides dexterity and splash protection, while the outer glove offers robust defense against the corrosive amine. Gloves must be inspected before use and changed immediately upon contamination.[7][8] |
| Eye & Face Protection | Tightly sealed chemical splash goggles and a full-face shield. | Protects against splashes and vapors that can cause severe eye damage. A face shield worn over goggles is required when there is a significant splash hazard.[8][9] |
| Body Protection | Flame-retardant, chemical-resistant laboratory coat, buttoned completely. Chemical-resistant apron for large quantities. | Provides a barrier against spills and splashes. Lab coats should have long sleeves and cover to the knees.[10] |
| Respiratory Protection | Not required if work is performed within a certified fume hood. For emergencies (e.g., large spills), a NIOSH-approved self-contained breathing apparatus (SCBA) is necessary.[2][6][11] | A fume hood provides primary respiratory protection. Air-purifying respirators are insufficient for uncontrolled releases of corrosive vapors. |
| Foot Protection | Closed-toe, chemical-resistant shoes. | Protects feet from spills. Open-toed shoes or sandals are strictly prohibited in the laboratory.[10] |
Standard Operating Protocol: Weighing and Solution Preparation
This protocol details the steps for safely weighing this compound and preparing a stock solution. The causality behind each step is explained to reinforce safe laboratory practices.
Preparation and Pre-Work Checklist:
-
Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year.
-
Clear Workspace: Remove all unnecessary equipment and chemicals from the fume hood to minimize contamination risk and create a clear workspace.
-
Assemble Materials: Place all necessary items inside the fume hood before handling the chemical. This includes the stock bottle of this compound, a secondary container for weighing, spatula, the solvent to be used, and pipettes.
-
Don PPE: Put on all required PPE as specified in the table above before approaching the fume hood.
Step-by-Step Procedure:
-
Tare Balance: Place a secondary container (e.g., a glass vial) on the analytical balance inside the fume hood and tare the weight.
-
Dispense Chemical: Slowly open the main container of this compound. Using a clean spatula, carefully transfer the approximate desired amount into the tared secondary container. Causality: This step is performed slowly to avoid splashing and minimize vapor release.
-
Seal and Weigh: Securely close the main container immediately. Place the lid on the secondary container and record the precise weight. Causality: Promptly closing containers minimizes the release of corrosive and irritating vapors into the work area.
-
Dissolution: Uncap the secondary container and slowly add the desired volume of solvent using a pipette. Gently swirl the container to dissolve the amine. Do not use sonication or vortexing, which could increase vapor pressure and aerosolization.
-
Final Transfer and Labeling: If necessary, transfer the final solution to its designated storage vessel. The vessel must be clearly labeled with the chemical name, concentration, date, and appropriate hazard pictograms.
-
Decontamination: Wipe down the spatula and any affected surfaces within the fume hood with an appropriate cleaning agent.
-
Doffing PPE and Hand Washing: Remove PPE in the correct order to avoid self-contamination. Wash hands and forearms thoroughly with soap and water after the procedure is complete.
Emergency Procedures
Rapid and correct response to an emergency is critical to minimizing harm.
Spill Response
For any spill, evacuate the immediate area and alert colleagues and the laboratory supervisor.
Caption: Emergency response workflow for a this compound spill.
First Aid Measures
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[3][9]
-
Skin Contact: Immediately flush the skin with copious amounts of water for at least 15-20 minutes while removing all contaminated clothing and shoes.[3][6] A safety shower should be used if available. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[2][3] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[1][2] Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]
Storage and Waste Disposal
Storage
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as acids and strong oxidizing agents.[6] The container must be kept tightly closed and stored in a locked cabinet or area accessible only to authorized personnel.[1][9]
Waste Disposal
As a perfluorinated compound, this compound must not be disposed of via the sewer system or as regular trash.[12] All waste, including contaminated consumables (gloves, pipette tips, absorbent materials) and residual chemical, must be collected in a designated, properly labeled hazardous waste container.[13][14]
The disposal of PFAS-containing waste is highly regulated. The currently accepted methods for disposal, which should be carried out by a licensed hazardous waste disposal company, include:
-
High-temperature incineration.[4]
-
Placement in a certified hazardous waste landfill.[4]
-
Deep well injection.[4]
Consult your institution's Environmental Health and Safety (EHS) department for specific collection and disposal procedures.[12]
References
- Synquest Labs. (n.d.). This compound Safety Data Sheet.
- Apollo Scientific. (2022, May 15). 1H,1H-Perfluorohexylamine Safety Data Sheet.
- ChemicalBook. (n.d.). 1H,1H-Perfluorooctylamine(307-29-9).
- Synquest Labs. (n.d.). 1H,1H-Perfluorooctylamine Safety Data Sheet.
- ECHEMI. (n.d.). 1H,1H-Perfluorooctylamine SDS, 307-29-9 Safety Data Sheets.
- Rutgers University. (n.d.). Fluorine.
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
- U.S. Environmental Protection Agency. (n.d.). Personal Protective Equipment.
- University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
- University of the Witwatersrand. (2022, December 12). Personal Protective Equipment (PPE) | Chemistry | Wits [Video]. YouTube.
- MCF Environmental Services. (2023, December 27). Guidelines for Disposing of PFAs.
- Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
- Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide.
- Northwestern University. (n.d.). Hazardous Waste Disposal Guide.
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Application Notes and Protocols: The Strategic Incorporation of 1H,1H-Perfluoroheptylamine in Advanced Polymer Synthesis
Abstract: The unique physicochemical properties imparted by fluorinated moieties—such as hydrophobicity, oleophobicity, thermal stability, and low surface energy—make fluoropolymers highly sought after for advanced materials applications. 1H,1H-Perfluoroheptylamine, a readily available fluorinated primary amine, serves as a critical building block for introducing the perfluoroheptyl group into various polymer architectures. This guide provides researchers, scientists, and drug development professionals with in-depth technical protocols for leveraging this compound in polymer synthesis. We will explore two primary, field-proven methodologies: post-polymerization modification of an activated ester polymer and its use as a chain-terminating agent in step-growth polymerization to synthesize well-defined fluorinated polyamides. The causality behind experimental choices, self-validating protocol design, and comprehensive characterization techniques are detailed to ensure scientific integrity and reproducibility.
Introduction: The Rationale for Fluorinated Amines in Polymer Science
The covalent incorporation of perfluoroalkyl chains into a polymer backbone can dramatically alter its surface and bulk properties. This compound (C₆F₁₃CH₂CH₂NH₂) is particularly advantageous due to its chemical stability and the pronounced effects of its C₆F₁₃ segment. Unlike fluorinated monomers that can be challenging to polymerize directly, this amine offers a versatile handle for two main synthetic strategies:
-
Post-Polymerization Modification: This "grafting to" approach involves synthesizing a precursor polymer with reactive side-chains and subsequently attaching the fluorinated amine. This method allows for precise control over the parent polymer's architecture before introducing the functional group.
-
Step-Growth Polymerization: As a mono-functional amine, it can act as an end-capping agent, controlling the molecular weight of polymers like polyamides and polyimides while simultaneously functionalizing the chain ends.[1]
This document will provide detailed protocols for both approaches, enabling the synthesis of polymers with tailored fluorine content and properties.
Protocol I: Post-Polymerization Modification of Poly(pentafluorophenyl acrylate) with this compound
This protocol details the synthesis of a polymer with pendant perfluoroheptyl groups via aminolysis of a reactive precursor polymer, poly(pentafluorophenyl acrylate) (PPFPA). PPFPA is an excellent choice due to the high reactivity of the pentafluorophenyl ester towards primary amines, proceeding under mild conditions with high efficiency.[2][3] The precursor PPFPA will be synthesized using Reversible Addition-Fragmentation Chain-Transfer (RAFT) polymerization to ensure a well-defined molecular weight and low dispersity (Đ).[4][5]
Causality of Experimental Design
-
RAFT Polymerization: We choose RAFT polymerization to synthesize the PPFPA precursor because it offers excellent control over the polymer's molecular weight and distribution. This is crucial as the properties of the final fluorinated polymer will be dependent on the architecture of the starting material.[6]
-
Pentafluorophenyl Acrylate (PFPA) Monomer: The pentafluorophenyl ester is a highly efficient activated ester. It is more resistant to spontaneous hydrolysis than other active esters like N-hydroxysuccinimide esters, yet it reacts cleanly and rapidly with primary amines.[3] This allows for a quantitative modification without side reactions.
-
Solvent Choice: The polymerization and subsequent modification are conducted in solvents like N,N-Dimethylformamide (DMF) or Dioxane, which can dissolve the non-polar fluorinated amine, the polar polymer precursor, and the resulting amphiphilic product.
Experimental Workflow Diagram
Caption: Workflow for synthesizing a fluorinated polymer via post-polymerization modification.
Detailed Step-by-Step Protocol
Part A: Synthesis of Poly(pentafluorophenyl acrylate) (PPFPA) via RAFT
-
Reagents & Setup:
-
Pentafluorophenyl acrylate (PFPA) monomer
-
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) (RAFT agent)
-
Azobisisobutyronitrile (AIBN) (Initiator)
-
1,4-Dioxane (Anhydrous)
-
Methanol (for precipitation)
-
Schlenk flask, magnetic stirrer, oil bath, vacuum line.
-
-
Procedure:
-
In a Schlenk flask, combine PFPA (e.g., 2.38 g, 10 mmol), CPADB (e.g., 27.9 mg, 0.1 mmol), and AIBN (e.g., 3.28 mg, 0.02 mmol) for a target degree of polymerization of 100.
-
Add anhydrous 1,4-dioxane (e.g., 10 mL).
-
Seal the flask and perform at least three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Immerse the flask in a preheated oil bath at 70°C and stir for 12-24 hours.
-
To quench the reaction, cool the flask in an ice bath and expose the solution to air.
-
Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold methanol (e.g., 200 mL) while stirring.
-
Collect the white polymer precipitate by filtration, wash with fresh methanol, and dry under vacuum at 40°C overnight.
-
Part B: Modification with this compound
-
Reagents & Setup:
-
PPFPA (synthesized in Part A)
-
This compound
-
N,N-Diisopropylethylamine (DIPEA) (non-nucleophilic base)
-
N,N-Dimethylformamide (DMF) (Anhydrous)
-
Methanol/Water mixture (for precipitation)
-
Round bottom flask, magnetic stirrer.
-
-
Procedure:
-
Dissolve the dried PPFPA (e.g., 1 g, 4.2 mmol of ester groups) in anhydrous DMF (e.g., 20 mL) in a round bottom flask.
-
In a separate vial, dissolve this compound (e.g., 1.63 g, 4.62 mmol, 1.1 equivalents per ester group) and DIPEA (e.g., 0.59 mL, 4.62 mmol) in a small amount of DMF.
-
Add the amine solution dropwise to the stirring polymer solution at room temperature.
-
Allow the reaction to stir for 12-24 hours at room temperature. The reaction progress can be monitored by FTIR for the disappearance of the pentafluorophenyl ester carbonyl peak.
-
Precipitate the final polymer by adding the reaction mixture to a cold methanol/water solution (e.g., 1:1 v/v).
-
Collect the precipitate by filtration, wash thoroughly with the methanol/water mixture, and dry under vacuum at 50°C.
-
Characterization
| Technique | Purpose | Expected Results |
| ¹H NMR | Confirm structure | Disappearance of pentafluorophenyl protons; appearance of signals from the perfluoroheptylamine methylene groups. |
| ¹⁹F NMR | Confirm fluorination | Presence of characteristic signals for the C₆F₁₃ group. Disappearance of pentafluorophenyl ester signals. |
| GPC/SEC | Determine Mₙ and Đ | Low dispersity (Đ < 1.3) for the PPFPA precursor. A slight shift in retention time after modification. |
| FTIR | Monitor reaction | Disappearance of the activated ester carbonyl stretch (~1780 cm⁻¹) and appearance of the amide carbonyl stretch (~1680 cm⁻¹). |
| Contact Angle | Assess surface properties | A significant increase in the water contact angle on a film of the modified polymer, indicating a highly hydrophobic surface. |
Protocol II: Synthesis of End-Functionalized Polyamide via Step-Growth Polymerization
This protocol describes the synthesis of a polyamide where this compound is used as an end-capping agent. This is a powerful method to control the molecular weight of step-growth polymers and to introduce specific functionality at the chain ends. We will use the common polycondensation reaction between a diamine (Hexamethylenediamine) and a diacid chloride (Adipoyl chloride).[7]
Causality of Experimental Design
-
Step-Growth Polymerization: This mechanism allows for the direct incorporation of the amine into the polymer structure, albeit at the chain ends.[8]
-
Diacid Chloride: Adipoyl chloride is highly reactive, allowing the polymerization to proceed rapidly at low temperatures (interfacial or solution polymerization), which minimizes side reactions.
-
End-Capping Agent: By controlling the stoichiometry of the monomers and adding a calculated amount of the mono-functional this compound, we can precisely control the average chain length according to the Carothers equation. This is essential for applications where a specific molecular weight is desired.
Reaction Mechanism Diagram
Caption: Polyamide synthesis with an end-capping agent.
Detailed Step-by-Step Protocol
-
Reagents & Setup:
-
Hexamethylenediamine
-
Adipoyl chloride
-
This compound
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Beaker, magnetic stirrer, dropping funnel.
-
Note: This protocol describes an interfacial polymerization.
-
-
Procedure:
-
Aqueous Phase: In a 250 mL beaker, dissolve hexamethylenediamine (e.g., 1.16 g, 10 mmol) and NaOH (e.g., 0.8 g, 20 mmol) in 50 mL of deionized water.
-
Organic Phase: In a separate flask, dissolve adipoyl chloride (e.g., 1.83 g, 10 mmol) in 50 mL of DCM.
-
End-Capper Addition: To the organic phase, add a calculated amount of this compound to control the molecular weight. For a target number-average degree of polymerization (Xn) of 20, the molar ratio of monoamine to diamine should be 2/Xn. Add 1 mmol (0.353 g) of the fluoroamine to the adipoyl chloride solution.
-
Polymerization: Gently pour the organic phase onto the aqueous phase without stirring to create a distinct interface.
-
Using forceps, carefully grasp the polymer film that forms at the interface and pull it out continuously, wrapping it around a glass rod. A "rope" of polyamide will be formed.
-
Continue pulling until one of the reactants is depleted.
-
Purification: Thoroughly wash the collected polymer rope with water, then with a 50/50 ethanol/water mixture, and finally with pure ethanol to remove unreacted monomers and salts.
-
Dry the polymer in a vacuum oven at 60°C.
-
Characterization
| Technique | Purpose | Expected Results |
| ¹H NMR | Confirm structure | Characteristic peaks for the polyamide backbone. Signals from the fluoroamine will be present but may have low intensity relative to the main chain. |
| ¹⁹F NMR | Confirm end-capping | A clear signal corresponding to the C₆F₁₃ group, confirming successful incorporation at the chain ends. |
| GPC/SEC | Determine Mₙ | The molecular weight should be controlled by the stoichiometry of the end-capping agent. |
| TGA/DSC | Thermal properties | Assess the thermal stability and glass transition temperature (Tg) of the resulting polyamide. |
Conclusion and Field Insights
The protocols described herein provide robust and reproducible methods for incorporating this compound into polymer structures. The post-polymerization modification route offers superior control over the final polymer architecture and fluorine content, making it ideal for creating well-defined materials for surface coatings and specialty additives. The step-growth end-capping method is a classic technique for controlling molecular weight while simultaneously introducing fluorinated end-groups, which can be beneficial for processing and for modifying surface properties of molded or extruded parts.
For researchers in drug development, polymers synthesized via Protocol I can be used to create nanoparticles with a fluorinated corona, potentially for use in ¹⁹F MRI applications or for creating stealth delivery systems. For materials scientists, these protocols open avenues to novel coatings, low-friction surfaces, and chemically resistant membranes. The key to success lies in the careful control of stoichiometry, rigorous purification, and thorough characterization of the intermediate and final products.
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Rattanakit, P., et al. (2021). A Versatile Flow Reactor Platform for Machine Learning Guided RAFT Synthesis, Amidation of Poly(Pentafluorophenyl Acrylate). NIH. [Link]
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Hsiao, S., et al. (2005). Fluorinated Aromatic Polyamides and Poly(amide‐imide)s: Synthesis and Properties. ResearchGate. [Link]
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Tressaud, A., et al. (2013). Surface Modification of Polymers Treated by Various Fluorinating Media. ResearchGate. [Link]
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Lee, H., et al. (2023). Synthesis of a novel fluorinated polyimide for preparing thermally conductive polyimide composites. ResearchGate. [Link]
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Kuchiishi, K., et al. (1995). Synthesis of new fluorinated polyimides. ResearchGate. [Link]
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Battistella, C., et al. (2018). Synthesis and Postpolymerization Modification of Fluorine-End-Labeled Poly(Pentafluorophenyl Methacrylate) Obtained via RAFT Polymerization. PMC - NIH. [Link]
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Baranov, O., et al. (2023). Biostable Fluorine-Containing Coatings on the Surface of Polymers. MDPI. [Link]
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Nemani, S. K., et al. (2018). Surface Modification of Polymers: Methods and Applications. ResearchGate. [Link]
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Liu, Y., et al. (2013). Direct Grafting of Poly(Pentafluorophenyl Acrylate) onto Oxides: Versatile Substrates for Reactive Microcontact Printing. Supporting Information. [Link]
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Wang, Z., et al. (2019). Synthesis and properties of fluorinated copolymerized polyimide films. SciELO. [Link]
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Offord, C., et al. (2022). Reversible Addition-Fragmentation Chain Transfer Step-Growth Polymerization with Commercially Available Inexpensive Bis-Maleimides. ACS Publications. [Link]
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Bongiovanni, R., et al. (2021). Novel perfluoropolyalkylethers monomers: synthesis and photo-induced cationic polymerization. PMC - NIH. [Link]
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Faghihi, K., et al. (2004). Synthesis and Characterization of Fluorinated Poly(amideimide)s Derived from 1,4-Bis(2'-trifluoromethyl-4'-trimellitimidophenoxy)bezene and Aromatic Diamines. ResearchGate. [Link]
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Battistella, C., et al. (2018). Synthesis and Postpolymerization Modification of Fluorine-End-Labeled Poly(Pentafluorophenyl Methacrylate) Obtained via RAFT Polymerization. Semantic Scholar. [Link]
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Battistella, C., et al. (2018). Synthesis and Postpolymerization Modification of Fluorine-End-Labeled Poly(Pentafluorophenyl Methacrylate) Obtained via RAFT Polymerization. PubMed. [Link]
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Lee, S., et al. (2019). Preparation of Pendant Group-Functionalized Diblock Copolymers with Adjustable Thermogelling Behavior. MDPI. [Link]
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Zhang, Q., et al. (2021). Modulating the reactivity of polymer with pendant ester groups by methylation reaction for preparing functional polymers. Request PDF. [Link]
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Amara, J.P. & Swager, T.M. (2005). Synthesis and Properties of Poly(phenylene ethynylene)s with Pendant Hexafluoro-2-propanol Groups. The Swager Group. [Link]
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Taton, D., et al. (2014). “One-pot” aminolysis/thia-Michael addition preparation of well-defined amphiphilic PVDF-b-PEG-b-PVDF triblock copolymers: self-assembly behaviour in mixed solvents. Polymer Chemistry (RSC Publishing). [Link]
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Billiet, L., et al. (2009). Step-growth polymerization and •click• chemistry: The oldest polymers rejuvenated. ResearchGate. [Link]
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Wei, H., et al. (2011). Photopolymerization of 1-Adamantyl Acrylate Pohotoinitiated by Free Radical Photoinitiators. Request PDF. [Link]
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Kim, H., et al. (2022). Defect-free acrylic polymers with a near-Poisson distribution prepared via catalyst-free visible-light-driven radical polymerization. ChemRxiv. [Link]
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- 6. A Versatile Flow Reactor Platform for Machine Learning Guided RAFT Synthesis, Amidation of Poly(Pentafluorophenyl Acrylate) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Step-growth polymerization - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for 1H,1H-Perfluoroheptylamine in Flow Chemistry
Introduction: Leveraging the Unique Properties of 1H,1H-Perfluoroheptylamine for Advanced Flow Chemistry Applications
Continuous flow chemistry has emerged as a transformative technology in modern chemical synthesis, offering significant advantages in terms of safety, efficiency, and scalability over traditional batch processes.[1] A key challenge in continuous flow, particularly in multi-step syntheses, is the efficient separation and purification of products and the recycling of valuable catalysts.[2] This is where the unique properties of fluorous solvents, such as this compound, come to the forefront.
The high fluorine content of this compound imparts a unique set of physicochemical properties, most notably its immiscibility with many common organic solvents and aqueous solutions, creating a distinct "fluorous" phase.[3] This property forms the basis of the Fluorous Biphase System (FBS), a powerful technique for liquid-liquid extraction and catalyst recovery.[4] By strategically employing this compound as a fluorous phase in a continuous flow setup, researchers can achieve seamless in-line extraction and separation, thereby streamlining complex synthetic workflows.
This guide provides detailed application notes and protocols for utilizing this compound in flow chemistry, targeting researchers, scientists, and drug development professionals. We will explore its application in biphasic catalysis with an emphasis on catalyst recycling, a critical aspect of sustainable and cost-effective chemical manufacturing.
Physicochemical Properties of this compound
Understanding the physical and chemical properties of this compound is crucial for designing and optimizing flow chemistry protocols. The following table summarizes its key characteristics.
| Property | Value | Reference |
| Molecular Formula | C₇H₄F₁₃N | |
| Molecular Weight | 349.09 g/mol | [5] |
| Boiling Point | 133.1 °C at 760 mmHg | [5] |
| Density | 1.594 g/cm³ | [5] |
| Refractive Index | 1.292 | [5] |
| Flash Point | 45.9 °C | [5] |
| Vapor Pressure | 8.61 mmHg at 25°C | [5] |
| XLogP3 | 4.38 | [5] |
The high density of this compound facilitates gravitational phase separation from less dense organic and aqueous phases in a flow system. Its relatively high boiling point allows for a wide operational temperature range in flow reactors.
Application: Continuous Flow Biphasic Catalysis with In-Line Catalyst Recycling
A significant application of this compound in flow chemistry is in creating a biphasic system for homogeneous catalysis where the catalyst is modified with a "fluorous ponytail" (a perfluoroalkyl chain). This modification renders the catalyst preferentially soluble in the fluorous phase. The reaction occurs at the interface of the fluorous and organic phases, or in a homogeneous phase at elevated temperatures, and upon cooling, the phases separate, allowing for the straightforward recovery and recycling of the catalyst.
Conceptual Workflow
The following diagram illustrates the conceptual workflow for a continuous flow reaction with in-line catalyst recycling using a fluorous biphase system.
Caption: Continuous flow biphasic catalysis workflow.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol details a representative Suzuki-Miyaura cross-coupling reaction using a fluorous-tagged palladium catalyst in a biphasic system with this compound.
Objective: To synthesize a biaryl product via a Suzuki-Miyaura coupling in a continuous flow reactor with in-line catalyst recycling.
Materials:
-
Aryl halide (e.g., 1-bromo-4-nitrobenzene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Base (e.g., potassium carbonate)
-
Organic solvent (e.g., toluene or THF)
-
Fluorous-tagged Palladium catalyst (e.g., Pd(P(CH₂CH₂C₆F₁₃)₃)₄)
-
This compound (fluorous solvent)
-
Deionized water
Equipment:
-
Two syringe pumps or HPLC pumps
-
T-mixer
-
Coil reactor (e.g., PFA tubing) of a defined volume
-
Heating system for the coil reactor (e.g., oil bath or column heater)
-
Back pressure regulator
-
Membrane-based or gravity-based phase separator
-
Collection vials
Experimental Setup Diagram:
Caption: Experimental setup for continuous Suzuki-Miyaura coupling.
Procedure:
-
Solution Preparation:
-
Organic Phase (Pump A): Prepare a solution of the aryl halide (1.0 eq), arylboronic acid (1.2 eq), and base (2.0 eq) in the chosen organic solvent. Ensure all components are fully dissolved. Degas the solution thoroughly.
-
Fluorous Phase (Pump B): Prepare a solution of the fluorous-tagged palladium catalyst in this compound. The concentration of the catalyst will depend on the specific catalyst and desired loading.
-
-
System Priming:
-
Prime Pump A with the organic phase solution.
-
Prime Pump B with the fluorous phase solution.
-
-
Reaction Initiation:
-
Set the desired flow rates for both pumps. The ratio of the flow rates will determine the phase ratio in the reactor. A 1:1 ratio is a good starting point.
-
The total flow rate and the reactor volume will determine the residence time. For example, with a 10 mL reactor and a total flow rate of 1 mL/min, the residence time is 10 minutes.
-
Set the reactor temperature. For many Suzuki-Miyaura couplings, a temperature between 80-120 °C is effective.
-
Set the back pressure regulator to a pressure sufficient to prevent solvent boiling at the reaction temperature (e.g., 5-10 bar).
-
-
Steady State and Collection:
-
Allow the system to reach a steady state (typically 3-5 times the residence time).
-
The biphasic mixture flows from the reactor through the back pressure regulator and into the phase separator.
-
The less dense organic phase containing the product exits from the top outlet of the separator and is collected.
-
The denser fluorous phase containing the catalyst exits from the bottom outlet. This stream can be collected for analysis of catalyst stability or recycled back to the fluorous phase reservoir.
-
-
Analysis:
-
Analyze the collected organic phase by GC-MS or LC-MS to determine the conversion and yield of the desired biaryl product.
-
Analyze the recycled fluorous phase by ICP-MS to quantify any palladium leaching into the organic phase and to assess catalyst stability over time.
-
Rationale for Experimental Choices:
-
Fluorous-Tagged Catalyst: The perfluoroalkyl chains on the catalyst ensure its high partition coefficient in the this compound phase, enabling efficient recovery and recycling.
-
Biphasic System: The immiscibility of the organic solvent and this compound allows for the creation of a large interfacial area in the flow reactor, which is crucial for efficient mass transfer and reaction kinetics, especially with vigorous mixing in the microchannels.
-
Continuous Flow Reactor: The use of a flow reactor provides excellent heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and enhanced safety compared to batch reactions, particularly when working with heated and pressurized systems.
-
Phase Separator: A membrane-based or gravity-based phase separator is essential for the in-line separation of the two phases, enabling the continuous collection of the product and recycling of the catalyst.
Safety and Handling of this compound
As with all chemicals, proper safety precautions must be observed when handling this compound.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste according to local, state, and federal regulations.
Conclusion
This compound is a valuable tool for researchers and professionals in the field of flow chemistry. Its unique properties as a fluorous solvent enable the development of elegant and efficient continuous flow processes, particularly for reactions requiring catalyst recycling. The protocol provided herein for a Suzuki-Miyaura cross-coupling serves as a template that can be adapted for a wide range of other catalytic reactions. By embracing the principles of fluorous biphasic catalysis in continuous flow, the chemical and pharmaceutical industries can move towards more sustainable, efficient, and safer manufacturing processes.
References
- Continuous Flow Technology as an Enabler for Innovative Transformations Exploiting Carbenes, Nitrenes, and Benzynes. PMC - NIH.
- Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations. Chemical Society Reviews (RSC Publishing).
- ECHEMI. 423-49-4, this compound Formula.
- Fluorous Catalysts: Recycling and Reuse, 2010–2021 | Request PDF.
- Fluorous-Phase Strategy for Improving Separation Efficiency in Organic Synthesis. Science.
- Liquid-Liquid Extraction in Microchannel.
- Liquid-Liquid Flow in a Capillary Microreactor: Hydrodynamic Flow Patterns and Extraction Performance | Request PDF.
- Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities | Request PDF.
- Perfluorinated Solvents — a Novel Reaction Medium in Organic Chemistry | Request PDF.
- Set-up for continuous catalyst-recycling synthesis based on flow chemistry.
- A Fluorous-Phase Strategy for Improving Separation Efficiency in Organic Synthesis. Science.
- Biphasic Reactions in Flow Chemistry | Stevens Oxid
- Catalysis in Flow.
- Concentric annular liquid–liquid phase separation for flow chemistry and continuous processing. RSC Publishing.
- Chemical Engineering and Processing - u:scholar.
- Enabling tools for continuous-flow biphasic liquid–liquid reaction. RSC Publishing.
- A fluorous-phase strategy for improving separation efficiency in organic synthesis. PubMed.
- Highlights from the Flow Chemistry Liter
- Chemsrc. 1H,1H-Perfluorooctylamine | CAS#:307-29-9.
- SISAK Liquid-Liquid Extraction Experiments with Presepar
- (PDF) Ultrasound Assisted Liquid-Liquid Extraction with a novel Interval-Contact Reactor.
- Themed collection Catalysis in Flow Chemistry. RSC Publishing.
- Flow Chemistry and Their Applications: Enhancing Efficiency and Safety in Chemical Processes.
- Enantioselective Pd-Catalysed Nucleophilic C(sp3)–H (Radio)
- Design Two-Phase Separ
- Apparatus and method for separation of liquid phases of different density and for fluorous phase organic syntheses.
Sources
The Versatile Role of 1H,1H-Perfluoroheptylamine in Modern Organic Synthesis: Application Notes and Protocols
Introduction: Unveiling the Potential of a Fluorinated Amine
In the landscape of modern organic synthesis, the strategic incorporation of fluorine atoms into molecular frameworks has emerged as a paramount tool for modulating chemical and physical properties. Fluorinated compounds are integral to the development of advanced materials, pharmaceuticals, and agrochemicals, owing to their unique characteristics such as enhanced thermal stability, lipophilicity, and metabolic resistance. Within the diverse arsenal of fluorinated building blocks, 1H,1H-Perfluoroheptylamine (C_7F_1_3CH_2NH_2), with CAS number 423-49-4, represents a valuable, yet under-explored, reagent. Its structure, featuring a long perfluorinated tail and a reactive primary amine function, positions it as a versatile precursor for a range of specialized applications.
This technical guide provides an in-depth exploration of this compound as a reagent in organic synthesis. We will delve into its known applications, provide detailed, field-proven protocols, and discuss potential synthetic transformations where this unique building block can be leveraged to create novel, high-performance molecules. This document is intended for researchers, scientists, and drug development professionals seeking to harness the power of fluorinated compounds in their synthetic endeavors.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 423-49-4 |
| Molecular Formula | C_7H_4F_1_3N |
| Molecular Weight | 349.09 g/mol |
| Boiling Point | 133.1°C at 760 mmHg |
| Density | 1.594 g/cm³ |
| Refractive Index | 1.292 |
| Flash Point | 45.9°C |
| Safety | Causes severe skin burns and eye damage. May cause respiratory irritation.[1] |
Core Applications: A Gateway to Advanced Materials and Molecular Probes
While the full synthetic potential of this compound is still being uncovered, a key application has been identified in the synthesis of specialized optical materials.
Application 1: Synthesis of Perfluoroalkylated Chromophores for Infrared Absorption
A notable application of this compound is its use in the synthesis of perfluoroalkyl chromophores.[2] These molecules are designed to be colorless in the visible spectrum while exhibiting strong absorption in the infrared (IR) region, making them ideal for use in optical filters and other light-management technologies. The perfluoroalkyl chain imparts desirable properties such as high thermal stability and solubility in fluorinated media, while the amine functionality serves as a reactive handle to attach the perfluoroalkyl group to a chromophoric core.
The general synthetic strategy involves the reaction of the primary amine of this compound with an electrophilic site on a precursor chromophore. This could be, for example, a condensation reaction with an aldehyde or ketone, a nucleophilic substitution on an activated aromatic ring, or an acylation reaction.
Diagram 1: General Workflow for Chromophore Synthesis
Caption: Synthetic route to perfluoroalkylated IR absorbers.
Protocol 1: Hypothetical Synthesis of a Perfluoroalkylated Azo Dye IR Absorber
This protocol is a representative example of how this compound could be used to synthesize a perfluoroalkylated chromophore. The specific chromophore precursor and reaction conditions would need to be optimized for the desired application.
Materials:
-
This compound (1.0 eq)
-
4-Nitro-2-fluorobenzaldehyde (1.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Potassium Carbonate (K₂CO₃) (1.5 eq)
-
Sodium Dithionite (Na₂S₂O₄)
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl)
-
Phenol
-
Sodium Hydroxide (NaOH)
-
Diethyl ether
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
Step 1: Nucleophilic Aromatic Substitution
-
To a solution of 4-nitro-2-fluorobenzaldehyde (1.0 eq) in anhydrous DMF, add this compound (1.0 eq) and potassium carbonate (1.5 eq).
-
Stir the reaction mixture at 80°C for 12 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the crude N-(4-nitro-2-formylphenyl)-1H,1H-perfluoroheptylamine.
Step 2: Reduction of the Nitro Group
-
Dissolve the crude product from Step 1 in a mixture of ethanol and water.
-
Add sodium dithionite in portions at 50°C until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate to yield the crude amino-aldehyde.
Step 3: Diazotization and Azo Coupling
-
Dissolve the crude amino-aldehyde in a mixture of hydrochloric acid and water and cool to 0-5°C.
-
Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5°C.
-
In a separate flask, dissolve phenol in an aqueous solution of sodium hydroxide and cool to 0-5°C.
-
Slowly add the diazonium salt solution to the phenol solution with vigorous stirring.
-
Allow the reaction to proceed for 1-2 hours at low temperature.
-
Acidify the reaction mixture to precipitate the azo dye.
-
Filter the solid, wash with cold water, and dry.
-
Purify the crude product by column chromatography to obtain the perfluoroalkylated azo dye.
Potential Applications and Synthetic Strategies
The reactivity of the primary amine in this compound opens the door to a wide range of synthetic transformations. While specific literature examples for the C7 amine are scarce, protocols for analogous perfluoroalkylamines can be adapted.
Application 2: Building Block for Fluorinated N-Heterocycles
The primary amine of this compound can serve as a key building block in the synthesis of various nitrogen-containing heterocycles. These fluorinated heterocycles are of significant interest in medicinal chemistry due to their potential for unique biological activities.
Diagram 2: Synthesis of Perfluoroalkylated Pyrazoles
Caption: A potential route to perfluoroalkylated pyrazoles.
A plausible strategy for the synthesis of perfluoroalkylated pyrazoles involves the initial conversion of this compound to a hydrazine derivative, followed by condensation with a suitable 1,3-dicarbonyl compound or its equivalent. A more direct approach could involve the reaction with α-perfluoroalkenylated aldehydes, which has been shown to yield perfluoroalkylated pyrazoles with hydrazine.
Protocol 2: Proposed Synthesis of a 1-(1H,1H-Perfluoroheptyl)-pyrazole Derivative
This protocol is a conceptual adaptation of known pyrazole syntheses and would require experimental validation.
Materials:
-
This compound (1.0 eq)
-
Ethyl 2,4-dioxopentanoate (1.0 eq)
-
Ethanol
-
Acetic acid (catalytic amount)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and ethyl 2,4-dioxopentanoate (1.0 eq) in ethanol.
-
Add a catalytic amount of acetic acid to the mixture.
-
Reflux the reaction mixture for 24 hours, monitoring for the formation of the product by TLC or LC-MS.
-
Upon completion, cool the reaction and remove the solvent under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to isolate the desired 1-(1H,1H-perfluoroheptyl)-5-methyl-1H-pyrazole-3-carboxylic acid ethyl ester.
Application 3: Synthesis of Fluorinated Surfactants
The amphiphilic nature of this compound, with its hydrophilic amine head and hydrophobic/lipophobic perfluorinated tail, makes it an excellent starting material for the synthesis of specialty surfactants. These surfactants can find applications in areas such as emulsion polymerization, fire-fighting foams, and surface coatings.
Diagram 3: General Scheme for Surfactant Synthesis
Caption: Modification of the amine headgroup to produce various surfactants.
The primary amine can be readily functionalized to introduce different hydrophilic functionalities. For example, quaternization with alkyl halides would lead to cationic surfactants, while reaction with ethylene oxide would produce non-ionic surfactants.
Protocol 3: N-Alkylation of this compound via Reductive Amination
This protocol provides a general method for the N-alkylation of this compound, a key step in the synthesis of many derivatives, including precursors to surfactants. This method is adapted from established procedures for primary amines.[2]
Materials:
-
This compound (1.0 eq)
-
Aldehyde or Ketone (e.g., Heptanal) (1.1 eq)
-
Dichloromethane (DCM)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and heptanal (1.1 eq) in dichloromethane.
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress can be monitored by TLC.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred solution.
-
Continue stirring at room temperature for 12-24 hours, or until the reaction is complete as indicated by TLC or LC-MS.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-heptyl-1H,1H-perfluoroheptylamine.
Safety and Handling
This compound is a corrosive substance that can cause severe skin burns and eye damage, and may also cause respiratory irritation.[1] It is imperative to handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention. Store the reagent in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.
Conclusion
This compound is a promising fluorinated building block with demonstrated utility in the synthesis of advanced optical materials. Its inherent structural features suggest a much broader range of potential applications in the creation of novel N-heterocycles and specialty surfactants. While the full extent of its synthetic utility is yet to be realized, the protocols and strategies outlined in this guide, based on established reactivity of perfluoroalkylamines, provide a solid foundation for researchers to explore the potential of this versatile reagent. As the demand for sophisticated fluorinated molecules continues to grow, this compound is poised to become an increasingly valuable tool in the arsenal of the modern synthetic chemist.
References
-
Lehmler, H. J. (2005). Synthesis of environmentally relevant fluorinated surfactants—a review. Chemosphere, 58(11), 1471-1496. [Link]
-
Müller, K., et al. (2022). Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes. Molecules, 27(21), 7245. [Link]
Sources
Application Note: A Framework for Evaluating 1H,1H-Perfluoroheptylamine as a Dielectric Coolant for Single-Phase Immersion Cooling
Abstract
The escalating power densities of modern electronics necessitate advanced thermal management solutions. Immersion cooling, utilizing dielectric fluids, offers a highly efficient alternative to traditional air cooling by directly transferring heat from components.[1] Perfluorinated compounds (PFCs) are a prominent class of fluids for this application due to their excellent dielectric properties, high thermal stability, and non-flammability.[2] This document presents a comprehensive guide for the evaluation of 1H,1H-Perfluoroheptylamine (CAS: 423-49-4) as a candidate for single-phase immersion cooling. While this specific compound belongs to the promising perfluoroalkyl amine family, its performance as an electronic coolant has not been extensively documented in publicly available literature. Therefore, this note provides the necessary theoretical background and detailed experimental protocols to characterize its key performance attributes, material compatibility, and thermal transfer efficiency.
Introduction: The Case for a Novel Dielectric Coolant
The principle of immersion cooling is straightforward: submerge electronic hardware directly into a thermally conductive but electrically insulating liquid.[1] This method enhances thermal transfer, prevents oxidation, and can improve the longevity of components by mitigating thermal expansion stress.[1] The ideal coolant must possess a specific set of properties: high dielectric strength, appropriate boiling point, low viscosity, excellent thermal conductivity, and broad material compatibility.
Perfluorinated compounds are distinguished by the strength of the carbon-fluorine bond (approx. 485 kJ/mol), which imparts exceptional chemical and thermal stability.[2][3] this compound emerges as a compound of interest due to its molecular structure. However, the presence of an amine functional group introduces a unique variable regarding its chemical reactivity and material compatibility compared to fully fluorinated alkanes or ethers. This guide provides the framework to systematically investigate its suitability.
Physicochemical Profile and Rationale for Evaluation
The known properties of this compound provide a theoretical basis for its consideration as an electronic coolant. A summary of these properties is presented below.
| Property | Value | Significance in Immersion Cooling | Source |
| CAS Number | 423-49-4 | Unique identifier for the substance. | [4][5] |
| Molecular Formula | C7H4F13N | Defines the chemical composition. | [4][5] |
| Boiling Point | 129 - 133 °C | Suitable for single-phase cooling, offering a wide operating temperature range below boiling and minimizing evaporative losses.[5][6] | [4][5] |
| Density | ~1.62 g/cm³ | Influences fluid dynamics, natural convection currents, and pump selection for forced circulation systems. | [4] |
| Flash Point | ~45.9 °C | Indicates the temperature at which vapors can ignite. While many PFCs are non-flammable, this value necessitates careful handling. | [5] |
| Molecular Weight | 349.09 g/mol | Affects viscosity and vapor pressure. | [4] |
Rationale for Use:
-
Thermal Management: The high boiling point makes it a candidate for single-phase cooling systems, where the fluid remains in a liquid state and is circulated to a heat exchanger.[7]
-
Electrical Insulation: As a perfluorinated compound, it is expected to have a high dielectric strength and volume resistivity, preventing short circuits between components.[2]
-
Stability: The perfluorinated carbon chain suggests high thermal and chemical stability, which is critical for long-term operation without fluid degradation.[2]
Critical Safety and Handling Protocols
This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[6][8] Strict adherence to safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always use in a well-ventilated area, preferably within a chemical fume hood.[9] Wear chemical-resistant gloves (e.g., nitrile, neoprene), safety goggles, and a face shield.[6] A chemically resistant lab coat or apron is also required.
-
Handling: Avoid breathing vapors.[6] Ensure all transfers are conducted carefully to prevent spills. Keep containers tightly sealed when not in use. Store away from incompatible materials such as strong oxidizing agents and acids.[10]
-
Spill & Emergency Procedures: In case of a spill, contain the liquid with an inert absorbent material (e.g., sand, vermiculite) and place it in a labeled container for proper disposal.[10] In case of skin or eye contact, immediately flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[6][10]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.[6]
Experimental Evaluation: Protocols and Methodologies
The following protocols are designed to comprehensively evaluate the suitability of this compound as a dielectric coolant.
Protocol 4.1: Thermophysical Property Characterization
Accurate measurement of thermophysical properties is the foundation for performance modeling.
Objective: To quantify the key thermal and electrical properties of the fluid.
Methodologies:
-
Thermal Conductivity Measurement:
-
Utilize a transient hot-wire apparatus.
-
Calibrate the instrument with a known standard (e.g., toluene).
-
Measure the thermal conductivity of the this compound sample at various temperatures (e.g., 25°C, 50°C, 75°C, 100°C) to create a temperature-dependent profile.
-
-
Dielectric Properties Measurement:
-
Dielectric Strength: Following the ASTM D877 standard, measure the breakdown voltage of the fluid between two electrodes at a specified gap. This indicates the fluid's ability to withstand high electric fields.
-
Dielectric Constant: Use a liquid dielectric test fixture and an LCR meter to measure the capacitance of the fluid at various frequencies (e.g., 1 kHz, 1 MHz). The dielectric constant is crucial for high-frequency applications.
-
-
Viscosity Measurement:
-
Employ a rotational viscometer with a temperature-controlled jacket.
-
Measure the dynamic viscosity across the expected operating temperature range (e.g., 25°C to 100°C). Lower viscosity is preferable for ease of pumping and better natural convection.
-
Protocol 4.2: Material Compatibility Assessment
The amine group in this compound could potentially interact with certain materials found in electronic systems. Long-term compatibility testing is therefore essential.
Objective: To assess the compatibility of the coolant with common electronic materials.
Sources
- 1. fluorocarbons.org [fluorocarbons.org]
- 2. Research on the Application of Perfluorocarbon Compounds in Immersion Liquid Cooling Systems: Technological Development and Market Landscape Centered on Perfluoropolyether (PFPE) - Oreate AI Blog [oreateai.com]
- 3. Buy 1h,1h-perfluorooctylamine | 307-29-9 [smolecule.com]
- 4. This compound CAS#: 423-49-4 [m.chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. inventec.dehon.com [inventec.dehon.com]
- 8. echemi.com [echemi.com]
- 9. fishersci.com [fishersci.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Application Notes & Protocols: 1H,1H-Perfluoroheptylamine as a High-Efficacy Passivation Agent for Perovskite Solar Cells
Introduction: The Challenge of Perovskite Imperfections
Organometal halide perovskites have emerged as a revolutionary material in photovoltaics, with power conversion efficiencies (PCEs) now rivaling those of conventional silicon-based solar cells.[1][2] This remarkable progress is primarily due to their exceptional optoelectronic properties, including a high absorption coefficient, long charge carrier diffusion lengths, and a tunable bandgap.[3] However, the solution-based fabrication methods typically used to create perovskite thin films, while cost-effective, often result in polycrystalline layers with a high density of defects.[4] These defects, present at the grain boundaries and on the surface of the perovskite film, act as non-radiative recombination centers, trapping charge carriers and creating pathways for energy loss.[5][6] This not only limits the open-circuit voltage (VOC) and overall efficiency of the device but also serves as an initiation point for material degradation, compromising long-term operational stability.[3][5]
Defect passivation, which involves treating the perovskite layer with specific chemical agents, is a critical strategy to mitigate these issues.[4][7] These agents can chemically interact with and neutralize defects, enhancing both device performance and longevity.[7] This guide focuses on the application of 1H,1H-Perfluoroheptylamine (PFHA) , a fluorinated organic amine, as a potent surface passivation agent. We will explore the underlying mechanism, provide detailed protocols for its application, and outline methods for validating its efficacy.
The Dual-Action Passivation Mechanism of this compound
The effectiveness of PFHA stems from its bifunctional molecular structure: a reactive amine head group (-NH2) and a chemically inert, hydrophobic perfluoroalkyl tail (- (CF2)5CF3). This structure enables a two-fold passivation mechanism.
-
Lewis Acid-Base Adduct Formation: The primary defects on the surface of perovskite films are undercoordinated lead ions (Pb2+), which act as Lewis acids and are major sites for charge trapping. The amine group of PFHA contains a lone pair of electrons, functioning as a strong Lewis base. When introduced to the perovskite surface, the -NH2 group coordinates with the Pb2+ ions, forming a stable Lewis acid-base adduct. This interaction effectively "heals" the defect, neutralizing the trap state and reducing non-radiative recombination pathways.[8]
-
Hydrophobic Shielding for Enhanced Stability: Following the anchoring of the amine group to the surface, the perfluoroalkyl tails orient themselves away from the perovskite layer. Fluorinated chains are known for their hydrophobic and lipophobic properties. This self-assembled monolayer of fluorinated molecules creates a robust, moisture-repellent barrier on the perovskite surface.[9][10] This shield significantly impedes the ingress of environmental water and oxygen, which are primary catalysts for perovskite degradation, thereby enhancing the solar cell's long-term environmental stability.[11]
-
Substrate Transfer: Immediately after the final annealing step of the perovskite film fabrication, transfer the substrate to a spin coater located inside the N2 glovebox.
-
PFHA Application:
-
Dispense 100 µL of the 2 mg/mL PFHA solution onto the center of the spinning perovskite film.
-
Immediately start the spin-coating program. A typical two-step program is effective:
-
Step 1: 500 RPM for 5 seconds (for solution spreading).
-
Step 2: 4000 RPM for 30 seconds (to form a thin layer and evaporate the solvent).
-
-
-
Thermal Annealing:
-
Transfer the PFHA-treated substrate to a hotplate set to 100 °C .
-
Anneal for 10 minutes . Causality Note: This annealing step is crucial. It provides the thermal energy needed to drive off any residual solvent and promote the coordination bond formation between the PFHA's amine group and the perovskite's surface lead defects. It also helps in the self-organization of the fluoroalkyl chains into a dense monolayer.
-
-
Cooling: After annealing, let the substrate cool down to room temperature on a metal block before proceeding with the deposition of the subsequent layers (e.g., Spiro-OMeTAD).
-
Device Completion: Complete the solar cell fabrication by depositing the hole transport layer and the metal back contact according to your standard laboratory procedure. [12]
Validation and Characterization Protocols
To validate the effectiveness of the PFHA passivation, a series of characterization techniques should be performed, comparing the passivated devices against control devices (fabricated without the PFHA treatment).
Photovoltaic Performance
-
Protocol: Measure the current density-voltage (J-V) characteristics of both control and passivated devices under simulated AM 1.5G (100 mW/cm²) solar illumination.
-
Expected Outcome: The PFHA-passivated devices are expected to show a significant increase in VOC due to the reduction of non-radiative recombination. An improvement in the fill factor (FF) may also be observed, indicating reduced series resistance and improved charge extraction. This will culminate in a higher overall PCE.
| Parameter | Control Device (Typical) | PFHA-Passivated Device (Expected) | Primary Reason for Change |
| VOC (V) | 1.08 | > 1.15 | Suppression of trap-assisted non-radiative recombination. [4] |
| JSC (mA/cm²) | 23.5 | ~23.8 | Minor improvement due to reduced surface recombination. |
| Fill Factor (%) | 76 | > 80 | Improved charge extraction and reduced interfacial losses. |
| PCE (%) | 19.3 | > 21.9 | Cumulative effect of improved VOC and FF. |
Defect Density Quantification
-
Protocol: Perform space-charge limited current (SCLC) measurements on electron-only or hole-only devices. The trap-filled limit voltage (VTFL) derived from the J-V curve in the dark is directly proportional to the trap density (Nt).
-
Expected Outcome: The VTFL for the PFHA-passivated device will be significantly lower than that of the control device, indicating a quantifiable reduction in the density of electronic trap states. [8]A lower trap density is direct evidence of successful electronic passivation.
Device Stability Assessment
-
Protocol:
-
Environmental Stability: Store unencapsulated devices in an environment with controlled humidity (e.g., 50% RH) in the dark. Measure their PCE periodically.
-
Operational Stability: Perform maximum power point (MPP) tracking under continuous 1-sun illumination at a controlled temperature (e.g., 60 °C).
-
-
Expected Outcome: The PFHA-passivated devices will retain a much higher fraction of their initial PCE over time compared to the control devices. [13]The hydrophobic surface layer provided by the PFHA is expected to significantly slow down moisture-induced degradation. [10]
Surface Property Analysis
-
Protocol: Measure the static water contact angle on the surface of the perovskite films with and without PFHA treatment.
-
Expected Outcome: The untreated perovskite film will be relatively hydrophilic (contact angle < 60°). The PFHA-passivated film will exhibit a highly hydrophobic surface, with a water contact angle exceeding 100°. This confirms the successful formation of the moisture-repellent fluorinated monolayer.
Conclusion
This compound serves as a highly effective dual-function passivation agent for perovskite solar cells. Its amine head group neutralizes performance-limiting surface defects, while its fluorinated tail creates a protective barrier against environmental stressors. The protocols outlined in this guide provide a robust framework for researchers to implement this passivation strategy, leading to demonstrable improvements in device efficiency, reproducibility, and long-term stability. The combination of performance validation and targeted characterization provides a self-validating system to confirm the positive impact of the PFHA treatment.
References
- Journal of Materials Chemistry A. (n.d.). Current state-of-the-art characterization methods for probing defect passivation towards efficient perovskite solar cells. RSC Publishing.
- Chemical Society Reviews. (2022, December 1). Rationalization of passivation strategies toward high-performance perovskite solar cells. RSC Publishing.
- Ossila. (n.d.).
- Xinhua. (2026, January 4). Chinese researchers reveal mechanism of charge transport performance within perovskite films.
- ResearchGate. (2025, October 10). Current state-of-the-art characterization methods for probing defect passivation towards efficient perovskite solar cells | Request PDF.
- PubMed. (2016, April 20). High-Performance Perovskite Solar Cells with Enhanced Environmental Stability Based on Amphiphile-Modified CH3 NH3 PbI3.
- ResearchGate. (2020, December 15).
- MDPI. (2024, October 24). Surface Passivation to Improve the Performance of Perovskite Solar Cells.
- ResearchGate. (2025, August 10). (PDF) Synthesis, Properties and Applications of Lead-Free Perovskites:A Review.
- MDPI. (2023, April 20). Defect Passivation Scheme toward High-Performance Halide Perovskite Solar Cells.
- PubMed Central. (2019, May 14).
- ResearchGate. (n.d.). Perovskite Passivation Strategies for Efficient and Stable Solar Cells.
- PubMed. (2019, May 14).
- MDPI. (2024, August 29).
- OUCI. (n.d.). Perovskite solar cell's efficiency, stability and scalability: A review.
- IntechOpen. (2025, October 23).
- ResearchGate. (n.d.). Performance and Life-Time Stability of Perovskite Solar Cells.
- PubMed. (2019, July 10). Planar perovskite solar cells with long-term stability using ionic liquid additives.
- YouTube. (2021, October 29).
- Journal of Materials Chemistry C. (n.d.).
- MDPI. (n.d.).
- PubMed Central. (n.d.). Enhancing the Performance of Perovskite Solar Cells by Introducing 4-(Trifluoromethyl)
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- 4. Enhancing Perovskite Solar Cell Performance through Propylamine Hydroiodide Passivation | MDPI [mdpi.com]
- 5. Chinese researchers reveal mechanism of charge transport performance within perovskite films-Xinhua [english.news.cn]
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- 8. Enhancing the Performance of Perovskite Solar Cells by Introducing 4-(Trifluoromethyl)-1H-imidazole Passivation Agents - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols for the Analytical Determination of 1H,1H-Perfluoroheptylamine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This comprehensive guide provides detailed analytical methods for the detection and quantification of 1H,1H-Perfluoroheptylamine, a short-chain per- and polyfluoroalkyl substance (PFAS). Recognizing the increasing regulatory and health-related scrutiny of PFAS, this document outlines robust protocols for both liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS). The methodologies are designed to be adaptable to various matrices, including environmental and biological samples. Emphasis is placed on the rationale behind experimental choices, from sample preparation to instrumental parameters, to ensure scientific integrity and reproducibility. This guide serves as a foundational resource for researchers, scientists, and drug development professionals engaged in the analysis of fluorinated compounds.
Introduction: The Analytical Challenge of this compound
This compound belongs to the vast family of per- and polyfluoroalkyl substances (PFAS), a class of synthetic compounds characterized by their exceptional stability and widespread presence in the environment. The strong carbon-fluorine bond imparts unique chemical properties, but also resistance to degradation, leading to bioaccumulation and potential adverse health effects. The analysis of these "forever chemicals" presents significant challenges, including their presence at trace levels, potential for sample contamination, and the need for highly sensitive and selective detection methods.[1][2]
This application note provides a detailed framework for the analysis of this compound, focusing on the two most powerful techniques for this purpose: LC-MS/MS and GC-MS. While a specific validated method for this particular analyte is not widely published, the protocols herein are based on established methodologies for structurally similar short-chain PFAS and provide a strong starting point for method development and validation.[3][4]
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is crucial for developing effective analytical methods.
| Property | Value | Source |
| Molecular Formula | C₇H₄F₁₃N | ECHEMI |
| Molecular Weight | 349.09 g/mol | |
| Boiling Point | 133.1 °C at 760 mmHg | |
| Density | 1.594 g/cm³ | |
| Water Solubility | Not miscible or difficult to mix in water | [5] |
| XLogP3 | 4.4 | [5] |
Note: Some properties are for the structurally similar 1H,1H-Perfluorooctylamine and are used as an estimate.
Core Analytical Strategy: A Dual-Platform Approach
To provide a comprehensive analytical toolkit, we present protocols for both LC-MS/MS and GC-MS. The choice between these platforms will depend on the specific application, sample matrix, and available instrumentation.
-
LC-MS/MS is generally the preferred method for the analysis of a wide range of PFAS, including amines, due to its high sensitivity, selectivity, and applicability to non-volatile and thermally labile compounds.[3][6]
-
GC-MS is a powerful technique for volatile and semi-volatile compounds. For polar analytes like amines, derivatization is often necessary to improve volatility and chromatographic performance.[7][8]
Sample Preparation: The Foundation of Accurate Analysis
Effective sample preparation is paramount for successful PFAS analysis. The primary goals are to isolate the analyte from the sample matrix, concentrate it to a detectable level, and remove interfering substances.[1][9]
Solid-Phase Extraction (SPE) for Aqueous Samples (e.g., Water, Plasma)
Solid-phase extraction is a highly effective technique for the cleanup and concentration of PFAS from liquid samples.[10] For this compound, a weak anion exchange (WAX) sorbent is recommended to retain the amine functionality.
Workflow for Solid-Phase Extraction:
Caption: Solid-Phase Extraction (SPE) workflow for this compound.
Detailed SPE Protocol for Water Samples:
-
Cartridge Conditioning:
-
Sample Loading:
-
Adjust the pH of the water sample (e.g., 500 mL) to approximately 3-4 with a suitable acid.
-
Load the sample onto the conditioned cartridge at a flow rate of about 5-10 mL/min.[11]
-
-
Washing:
-
Wash the cartridge with 5 mL of reagent-grade water to remove any remaining salts or polar interferences.
-
Dry the cartridge under vacuum for 5-10 minutes.
-
-
Elution:
-
Elute the this compound with 5 mL of a solution of 1-2% ammonium hydroxide in methanol.[12]
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume (e.g., 500 µL) of a suitable solvent (e.g., methanol for LC-MS/MS or a derivatization solvent for GC-MS).
-
Liquid-Liquid Extraction (LLE) for Biological Matrices (e.g., Plasma, Serum)
Liquid-liquid extraction is a classic technique for separating analytes based on their differential solubility in two immiscible liquids.[13][14][15]
Detailed LLE Protocol for Plasma Samples:
-
Sample Preparation:
-
Thaw frozen plasma samples to room temperature and vortex to ensure homogeneity.[14]
-
-
Extraction:
-
In a polypropylene tube, combine 500 µL of plasma with 1 mL of a suitable organic solvent (e.g., methyl tert-butyl ether (MTBE) or ethyl acetate).
-
Add a small amount of a basifying agent (e.g., 50 µL of 1M NaOH) to ensure the amine is in its free base form.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.[15]
-
-
Collection and Concentration:
-
Carefully transfer the upper organic layer to a clean tube.
-
Repeat the extraction with another 1 mL of the organic solvent and combine the organic layers.
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen.
-
-
Reconstitution:
-
Reconstitute the dried residue in a suitable solvent for analysis.
-
LC-MS/MS Method: The Gold Standard for PFAS Analysis
LC-MS/MS offers unparalleled sensitivity and selectivity for the analysis of PFAS.[3][6] The following is a proposed starting method for this compound that requires validation.
LC-MS/MS System Configuration:
Caption: Schematic of an LC-MS/MS system for PFAS analysis.
Proposed LC-MS/MS Parameters:
| Parameter | Recommended Condition | Rationale |
| LC Column | C18 or mixed-mode (e.g., WAX) column (e.g., 2.1 x 100 mm, 2.7 µm) | C18 provides good retention for the hydrophobic perfluorinated chain, while a mixed-mode column can offer enhanced retention for the amine group.[4][16][17] |
| Mobile Phase A | 5 mM Ammonium Acetate in Water | Ammonium acetate is a common mobile phase additive for PFAS analysis, promoting ionization.[16] |
| Mobile Phase B | 5 mM Ammonium Acetate in Methanol | Methanol is an effective organic modifier for eluting PFAS from the column. |
| Gradient | Start with a high percentage of A, ramp to a high percentage of B | A gradient elution is necessary to effectively separate the analyte from matrix components. |
| Flow Rate | 0.3 - 0.5 mL/min | Typical flow rate for a 2.1 mm ID column. |
| Column Temperature | 40 °C | Elevated temperature can improve peak shape and reduce viscosity. |
| Injection Volume | 5 - 10 µL | |
| Ionization Mode | Electrospray Ionization (ESI), Positive Ion Mode | The amine group is readily protonated in positive ion mode. |
| MRM Transitions | To be determined experimentally | The precursor ion will be [M+H]⁺. Product ions will result from the fragmentation of the molecule. These must be optimized for the specific instrument. |
Method Validation Parameters:
Any developed method must be validated according to established guidelines.[11][16][18] Key validation parameters include:
-
Linearity and Range
-
Limit of Detection (LOD) and Limit of Quantification (LOQ)
-
Accuracy (Recovery)
-
Precision (Repeatability and Intermediate Precision)
-
Specificity/Selectivity
-
Matrix Effects
GC-MS Method: An Alternative Approach with Derivatization
For laboratories equipped with GC-MS, this technique can be a viable alternative, provided that the analyte is made amenable to gas chromatography through derivatization.[7][8]
Derivatization of this compound
Derivatization is a chemical modification of the analyte to enhance its volatility and thermal stability.[7][19] For primary amines, acylation with reagents such as isocyanates or anhydrides is a common approach.
Proposed Derivatization Protocol:
-
To the dried extract from sample preparation, add 50 µL of a suitable solvent (e.g., acetonitrile).
-
Add 10 µL of a derivatizing agent (e.g., a solution of an isocyanate like 3,5-dinitrophenylisocyanate or an anhydride like pentafluoropropionic anhydride).[5][19]
-
Heat the mixture at 60-70 °C for 30-60 minutes.
-
Cool to room temperature and inject an aliquot into the GC-MS.
Proposed GC-MS Parameters:
| Parameter | Recommended Condition | Rationale |
| GC Column | Mid-polarity column (e.g., 5% Phenyl-Methylpolysiloxane) | Provides good separation for a wide range of derivatized compounds. |
| Injector Temperature | 250 °C | Ensures complete vaporization of the derivatized analyte. |
| Oven Program | Start at a low temperature (e.g., 60 °C), ramp to a high temperature (e.g., 280 °C) | A temperature program is essential for separating the analyte from other components. |
| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) | |
| Ionization Mode | Electron Ionization (EI) or Chemical Ionization (CI) | EI will produce a characteristic fragmentation pattern for identification. CI may provide a more abundant molecular ion. |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |
Data Analysis and Quantification
Quantification is typically performed using an internal standard method. An isotopically labeled analog of this compound would be the ideal internal standard. If unavailable, a structurally similar labeled PFAS can be used. A calibration curve is constructed by analyzing standards of known concentrations, and the concentration of the analyte in the sample is determined from this curve.
Conclusion: A Pathway to Reliable Analysis
This application note provides a comprehensive and scientifically grounded approach to the analytical determination of this compound. While the provided protocols are robust starting points, it is imperative that any method be thoroughly validated for the specific matrix and instrumentation used. By following the principles and detailed steps outlined in this guide, researchers, scientists, and drug development professionals can develop and implement reliable methods for the analysis of this and other emerging PFAS compounds.
References
- Agilent Technologies. (2024).
- PerkinElmer. (n.d.). LC/MS/MS: Analysis of Perfluoroalkyl and Polyfluoroalkyl Substances in Aqueous Samples by EPA Method 1633.
- MatheO. (n.d.). DEVELOPMENT AND VALIDATION OF A METHOD FOR ANALYSING PERFLUOROALKYLS MOLECULES (PFAS) BY UPLC-MS/MS IN ENVIRONMENTAL SAMPLES.
- LCGC. (2025). Expanding PFAS Detection: LC-MS/MS Breakthrough Targets Ultra-Short Chains.
- Waters Corporation. (2024). Enhancing Environmental Testing: Comprehensive Guide to PFAS Analysis Using EPA Method 1633 and LC-MS/MS.
- US EPA. (2023).
- Advanced Materials Technology. (2025). Current LC/MS Approaches For PFAS Testing with Ultrashort and Long Chain Mixtures.
- Crawford Scientific. (n.d.). LC Column Strategies for Ultra-Short Chain PFAS Analysis Using LC-MS.
- SiliCycle. (n.d.).
- The Analytical Scientist. (n.d.). Analysis of PFAS and Ultra- Short Chain PFAS by LC-MS/MS with Solid Phase Extraction.
- ECHEMI. (n.d.). This compound Formula.
- Advanced Materials Technology. (2025). Current LC-MS Approaches for PFAS Analysis with Ultrashort and Long Chain Mixtures.
- Semantic Scholar. (n.d.).
- ACS Publications. (2020).
- Agilent Technologies. (2016). Solid Phase Extraction (SPE)
- Phenomenex. (n.d.). Optimized Total Organic Fluorine Methods Using Strata™ PFAS SPE Cartridges for a More Comprehensive Measurement of PFAS in Environmental Samples.
- BenchChem. (2025). Application Note: Solid-Phase Extraction (SPE) for the Determination of Benzo(k)
- PubMed. (2018). Development of New Extraction Method Based on Liquid-Liquid-Liquid Extraction Followed by Dispersive Liquid-Liquid Microextraction for Extraction of Three Tricyclic Antidepressants in Plasma Samples.
- NIH. (2020). A rapid and simple method to quantify per- and polyfluoroalkyl substances (PFAS)
- MDPI. (2021).
- Sigma-Aldrich. (n.d.). The Derivatization and Analysis of Amino Acids by GC-MS.
- PubMed. (1993).
- BenchChem. (2025).
- NIH. (n.d.). Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS.
- Semantic Scholar. (n.d.).
Sources
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- 2. A rapid and simple method to quantify per- and polyfluoroalkyl substances (PFAS) in plasma and serum using 96-well plates - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. halocolumns.com [halocolumns.com]
- 5. Immobilized isocyanates for derivatization of amines for chiral recognition in liquid chromatography with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. waters.com [waters.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
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- 18. LC/MS/MS: Analysis of Perfluoroalkyl and Polyfluoroalkyl Substances in Aqueous Samples by EPA Method [perkinelmer.com]
- 19. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 1H,1H-Perfluoroheptylamine
Welcome to the technical support center for the purification of crude 1H,1H-Perfluoroheptylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the purification of this fluorinated amine. Our goal is to equip you with the expertise to achieve high purity for your downstream applications.
Introduction to this compound and its Purification Challenges
This compound (C₇H₄F₁₃N) is a valuable building block in medicinal chemistry and materials science due to the unique properties conferred by its perfluorinated tail, such as enhanced metabolic stability and altered lipophilicity. However, its purification can be challenging due to its chemical nature and the potential for various impurities to be present in the crude reaction mixture. This guide will walk you through the most effective purification techniques and provide solutions to common problems.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound relevant to its purification?
Understanding the physical properties of this compound is the first step in designing an effective purification strategy.
| Property | Value | Significance for Purification |
| Boiling Point | 133.1 °C at 760 mmHg[1] | This relatively high boiling point makes fractional distillation a viable primary purification method to remove more volatile impurities. |
| Solubility | Poorly miscible with water; soluble in many organic solvents. | This property is key for employing liquid-liquid extraction to remove water-soluble impurities. |
| Density | ~1.7 g/cm³ | Its high density can be a factor in phase separation during extractions. |
| Corrosivity | Causes severe skin burns and eye damage.[1] | This necessitates the use of appropriate personal protective equipment (PPE) and corrosion-resistant equipment during handling and purification. |
Q2: What are the likely impurities in crude this compound?
The impurity profile of crude this compound largely depends on the synthetic route employed. Common synthesis methods, such as the reduction of the corresponding nitrile or amide, can lead to the following types of impurities:
-
Unreacted Starting Materials: Residual amounts of the perfluorinated nitrile or amide precursor may be present.
-
Intermediates: Incomplete reactions can leave behind partially reduced intermediates.
-
Byproducts of Side Reactions: Depending on the reagents and conditions used, side reactions can generate various fluorinated byproducts.
-
Solvent Residues: Solvents used in the synthesis and work-up can be carried through.
-
Water: Moisture from the reaction or work-up steps is a common impurity.
-
Degradation Products: The amine can be susceptible to oxidation, leading to colored impurities.
Q3: Which analytical techniques are recommended for assessing the purity of this compound?
A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, and ¹³C): ¹H NMR is excellent for quantifying proton-containing impurities. ¹⁹F NMR is particularly powerful for identifying and quantifying other fluorinated species. Quantitative ¹H NMR (qNMR) can be used for accurate purity determination.[2][3][4]
-
High-Performance Liquid Chromatography (HPLC): Useful for separating non-volatile impurities and for purity assessment, especially when coupled with a mass spectrometer (LC-MS).
Purification Methodologies: Protocols and Causality
The choice of purification method depends on the nature and quantity of the impurities present. A multi-step approach is often necessary to achieve high purity.
Fractional Distillation
Fractional distillation is a highly effective technique for separating this compound from impurities with significantly different boiling points.
Step-by-Step Protocol:
-
Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum jacketed Vigreux column or a packed column (e.g., with Raschig rings or structured packing) to enhance separation efficiency. Use ground glass joints with PTFE sleeves or a fluorinated grease to ensure a good seal. All glassware should be thoroughly dried to prevent contamination with water.
-
Charge the Flask: Add the crude this compound to the round-bottom distillation flask, along with a few boiling chips or a magnetic stir bar for smooth boiling. Do not fill the flask to more than two-thirds of its capacity.
-
Vacuum Application (Optional but Recommended): For heat-sensitive impurities or to lower the boiling point, perform the distillation under reduced pressure. Connect the apparatus to a vacuum pump with a cold trap in between.
-
Heating: Gently heat the distillation flask using a heating mantle with a stirrer. Gradually increase the temperature to achieve a steady distillation rate (typically 1-2 drops per second).
-
Fraction Collection:
-
Fore-run: Collect the initial fraction, which will contain low-boiling impurities and residual solvents.
-
Main Fraction: Collect the fraction that distills at a constant temperature, corresponding to the boiling point of this compound (133.1 °C at atmospheric pressure).[1]
-
Tailings: As the distillation proceeds, the temperature may rise, indicating the presence of higher-boiling impurities. Stop the distillation before these impurities co-distill with the product.
-
-
Analysis: Analyze the collected main fraction for purity using GC-MS or NMR.
Causality behind Experimental Choices:
-
Fractional Column: The large surface area provided by the column packing or indentations allows for multiple condensation-vaporization cycles, leading to a much better separation of components with close boiling points compared to simple distillation.
-
Vacuum Distillation: Lowering the pressure reduces the boiling point of the compound, which can prevent thermal degradation of the amine or other components in the mixture.
Liquid-Liquid Extraction
Liquid-liquid extraction is a useful preliminary purification step to remove water-soluble impurities such as salts and some polar organic compounds.
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude this compound in a water-immiscible organic solvent in which it is highly soluble (e.g., diethyl ether, ethyl acetate, or a fluorinated solvent).
-
Aqueous Wash: Transfer the organic solution to a separatory funnel and wash it sequentially with:
-
Dilute Acid (e.g., 1M HCl): To remove any basic impurities. Caution: this compound is an amine and will be protonated and move to the aqueous layer. This step should only be used if the desired product is to be isolated from the aqueous layer by subsequent basification.
-
Water: To remove residual acid.
-
Dilute Base (e.g., 1M NaHCO₃ or Na₂CO₃): To remove any acidic impurities.
-
Brine (saturate d NaCl solution): To reduce the solubility of the organic product in the aqueous layer and to aid in breaking up emulsions.
-
-
Separation: After each wash, allow the layers to separate completely and drain the aqueous layer.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
Causality behind Experimental Choices:
-
pH Adjustment: The basicity of the amine allows for its separation from neutral or acidic impurities by converting it into a water-soluble salt with acid. Subsequent basification of the aqueous layer will regenerate the free amine, which can then be extracted back into an organic solvent. This is a powerful technique for separating amines from other organic compounds.
-
Brine Wash: The high salt concentration in the brine wash increases the polarity of the aqueous phase, thereby decreasing the solubility of the organic compound in it and driving it into the organic phase.
Preparative Chromatography
For achieving the highest purity, preparative chromatography is often the method of choice. Both normal-phase and reverse-phase chromatography can be effective for fluorinated compounds.
Step-by-Step Protocol:
-
Method Development: First, develop a separation method on an analytical scale using HPLC to determine the optimal stationary phase (e.g., silica, C18, or a fluorinated phase) and mobile phase composition.
-
Column Packing (for flash chromatography): If using flash chromatography, carefully pack a column with the chosen stationary phase.
-
Sample Loading: Dissolve the partially purified this compound in a minimal amount of the mobile phase or a suitable solvent and load it onto the column.
-
Elution: Elute the column with the chosen mobile phase, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions using thin-layer chromatography (TLC) or analytical HPLC to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Causality behind Experimental Choices:
-
Fluorinated Stationary Phases: These can offer unique selectivity for fluorinated compounds due to fluorous-fluorous interactions, leading to better separation from non-fluorinated impurities.
-
Gradient Elution: In HPLC, gradually changing the mobile phase composition (gradient elution) can improve the resolution of closely eluting compounds.
Troubleshooting Guide
This section addresses specific issues you might encounter during the purification of this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Poor separation during distillation | - Inefficient column packing.- Distillation rate is too fast.- Fluctuating heat input. | - Repack the column to ensure it is uniform and free of channels.- Reduce the heating rate to allow for proper equilibration on the column.- Use a temperature controller for the heating mantle to maintain a stable temperature. |
| Product is colored (yellow/brown) | - Oxidation of the amine.- Presence of high-boiling, colored impurities. | - Consider performing the distillation under an inert atmosphere (e.g., nitrogen or argon).- A preliminary purification step, such as a wash with a reducing agent solution (e.g., sodium bisulfite), may help.- If the color persists, preparative chromatography may be necessary. |
| Emulsion formation during liquid-liquid extraction | - Vigorous shaking.- Presence of surfactants or particulate matter. | - Gently invert the separatory funnel instead of shaking vigorously.- Add a small amount of brine to help break the emulsion.- If the emulsion is persistent, filtration through a pad of Celite may be effective. |
| Low recovery from chromatography | - Irreversible adsorption onto the stationary phase.- Co-elution of the product with impurities. | - For amines, adding a small amount of a basic modifier (e.g., triethylamine) to the mobile phase can prevent tailing and improve recovery from silica gel.- Optimize the mobile phase composition for better separation. A shallower gradient in HPLC can improve resolution. |
| Presence of unknown peaks in NMR/GC-MS after purification | - Co-distillation of an impurity with a similar boiling point.- Incomplete separation during chromatography.- Decomposition of the product during purification. | - Re-distill using a more efficient fractional distillation column.- Re-purify by chromatography using a different stationary or mobile phase.- Consider milder purification conditions, such as vacuum distillation at a lower temperature. |
Visualizing the Purification Workflow
The following diagram illustrates a typical multi-step purification workflow for crude this compound.
Caption: A multi-step purification workflow for this compound.
Safety Precautions
This compound is a corrosive substance that can cause severe skin burns and eye damage.[1] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
References
-
PubChem. (n.d.). 1H,1H-Perfluorooctylamine. Retrieved from [Link]
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Ship & Shore Environmental, Inc. (2025, August 22). Distillation Column Troubleshooting: Flooding, Weeping, And Tray Damage. Retrieved from [Link]
-
Chemistry For Everyone. (2025, November 10). How Do You Troubleshoot Common Distillation Column Issues? Retrieved from [Link]
-
MedSchoolCoach MCAT Prep. (2020, October 27). Extraction for Separations and Purifications | MCAT Organic Chemistry Prep. Retrieved from [Link]
- Pauli, G. F., Chen, S. N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., ... & Napolitano, J. G. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of medicinal chemistry, 57(22), 9220–9231.
- Gadek, T. R. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of medicinal chemistry, 57(22), 9219.
- Toman, B., Nelson, M., & Lippa, K. (2016).
-
Waters. (n.d.). Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production. Retrieved from [Link]
- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179.
- Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR chemical shifts of trace impurities: industrially preferred solvents used in process and green chemistry. Organic Process Research & Development, 20(3), 661-667.
- Szabó, L., Illyés, T. Z., & Kuki, Á. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering, 11(13), 5267-5283.
-
Pfizer. (n.d.). An Automated Purification Workflow Coupled with Material-Sparing High-Throughput 1H NMR for Parallel Medicinal Chemistry. Retrieved from [Link]
-
RSC Publishing. (2022, February 25). New 19 F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved from [Link]
Sources
Technical Support Center: A Researcher's Guide to 1H,1H-Perfluoroheptylamine
Prepared by the Senior Application Scientist Team
Welcome to the technical support resource for 1H,1H-Perfluoroheptylamine (CAS No. 423-49-4). This guide is designed for researchers, medicinal chemists, and materials scientists who are leveraging the unique properties of this fluorinated amine in their work. This compound is a fascinating molecule, characterized by a highly hydrophobic and lipophobic perfluorohexyl "tail" and a nucleophilic primary amine "head." This duality presents both powerful opportunities and specific experimental challenges.
This document moves beyond standard safety data sheets to provide field-proven insights and troubleshooting advice in a direct question-and-answer format. Our goal is to help you anticipate challenges, solve problems efficiently, and ensure the integrity of your results.
Section 1: Critical Safety & Handling Protocols
Handling fluorinated compounds, especially amines, requires stringent adherence to safety protocols. The corrosive nature of the amine group combined with the unique properties of the perfluoroalkyl chain necessitates a higher level of caution.
Frequently Asked Questions (Safety & Handling)
Q: What are the primary hazards associated with this compound?
A: The primary hazards are significant. It is classified as a corrosive substance that causes severe skin burns and eye damage.[1] Inhalation of its vapors or mists may also cause respiratory irritation.[1] The amine functional group is responsible for its basicity and corrosive nature, while the overall molecule's effects on biological systems are not fully elucidated, warranting careful handling to minimize any exposure.
Q: What is the mandatory Personal Protective Equipment (PPE) when working with this compound?
A: Non-negotiable PPE includes:
-
Eye/Face Protection: Wear tightly fitting safety goggles and a face shield for maximum protection against splashes.[2]
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile or neoprene). Always check the glove manufacturer's breakthrough time for compounds in this class. Discard and replace gloves immediately after contamination.
-
Body Protection: A flame-retardant lab coat or chemical-resistant apron is required. For larger quantities or situations with a high risk of splashing, impervious full-body suits should be considered.[3]
-
Respiratory Protection: All handling of the neat material should be performed in a certified chemical fume hood to avoid inhalation of vapors.[1][4]
Q: How should I properly handle and clean up a spill?
A: A spill requires immediate and careful attention. Do not use water on the initial spill as it may not be miscible and could spread the contamination.[5][6] Follow this validated protocol:
-
Evacuate & Ventilate: Ensure the area is clear of all non-essential personnel and that ventilation is maximized.
-
Containment: Create a dike around the spill using an inert, non-combustible absorbent material like vermiculite, sand, or dry earth.[4][6]
-
Absorption: Carefully cover and absorb the spill with the inert material.
-
Collection: Using non-sparking tools, gently sweep or shovel the absorbed material into a suitable, labeled container for hazardous waste disposal.[7]
-
Decontamination: Wipe down the spill area with a 5% solution of a weak acid, such as acetic acid, to neutralize any remaining amine residue. Follow this with a soap and water wash.[3] All cleaning materials must also be disposed of as hazardous waste.
Below is a workflow diagram for a safe and effective spill response.
Section 2: Physicochemical Properties & Solubility Challenges
The unique structure of this compound dictates its physical behavior, particularly its challenging solubility profile. Understanding these properties is key to designing successful experiments.
| Property | Value | Source |
| CAS Number | 423-49-4 | [8] |
| Molecular Formula | C₇H₄F₁₃N | [8] |
| Molecular Weight | 349.09 g/mol | [9] |
| Boiling Point | 133.1 °C @ 760 mmHg | [9] |
| Density | 1.594 g/cm³ | [9] |
| Water Solubility | Not miscible or difficult to mix | [5] |
Frequently Asked Questions (Properties & Solubility)
Q: Why is this compound so poorly soluble in both aqueous and hydrocarbon solvents?
A: This compound exhibits both hydrophobic (water-repelling) and lipophobic (oil-repelling) characteristics.
-
Hydrophobicity: The perfluoroalkyl chain is intensely hydrophobic. This is not just due to a lack of polarity; the high electronegativity of fluorine atoms creates C-F bonds that are not easily polarized, leading to very weak van der Waals interactions with surrounding water molecules.[10] Water molecules interact more strongly with each other via hydrogen bonds, effectively excluding the "fat" fluorocarbon chain, a process that is energetically unfavorable to overcome.[11]
-
Lipophobicity: Unlike a hydrocarbon chain which readily dissolves in nonpolar organic solvents, a fluorocarbon chain does not. The rigid, helical structure and low polarizability of the C-F bonds prevent effective van der Waals interactions with hydrocarbon chains, leading to poor miscibility.[11]
Q: What are the recommended solvents for this compound?
A: Solubility is best achieved in solvents that can effectively solvate the fluorinated chain. Good starting points include:
-
Fluorinated Solvents: Perfluorohexanes, trifluorotoluene.
-
Highly Polar Aprotic Solvents: Acetonitrile or DMF may work for dilute solutions, as they can interact with the amine headgroup.
-
Ethers: Diethyl ether or THF can sometimes provide moderate solubility. It is always recommended to perform small-scale solubility tests before proceeding with a large-scale reaction.
Q: My compound formed an emulsion during an aqueous workup. How can I resolve this?
A: Emulsion formation is a common issue due to the surfactant-like nature of the molecule. To break the emulsion, you can try:
-
Brine Wash: Add a saturated solution of sodium chloride. The increased ionic strength of the aqueous phase can help force the separation of layers.
-
pH Adjustment: Depending on your reaction, carefully adjusting the pH away from neutral can sometimes destabilize the emulsion. Acidifying will protonate the amine, potentially moving it into the aqueous phase, while making the solution strongly basic will ensure it remains in the organic phase.
-
Centrifugation: If the volume is manageable, centrifuging the mixture is a highly effective physical method to force layer separation.
-
Addition of a Co-solvent: Adding a small amount of a solvent like isopropanol, which is miscible with both aqueous and organic phases, can sometimes break the emulsion.
Section 3: Troubleshooting Experimental Reactions & Applications
As a functionalized building block, this compound is used in a variety of synthetic applications, particularly in drug development where fluorination can enhance metabolic stability and binding affinity.[12][13]
Frequently Asked Questions (Reactions & Applications)
Q: My N-alkylation/acylation reaction is sluggish. What factors should I consider?
A: If your reaction is not proceeding as expected, consider these points:
-
Steric Hindrance: The bulky, rigid perfluorohexyl group creates significant steric hindrance around the amine's nitrogen atom, slowing down reactions with other bulky electrophiles.
-
pKa Modification: The powerful electron-withdrawing effect of the perfluoroalkyl chain significantly reduces the basicity (and nucleophilicity) of the primary amine compared to a non-fluorinated analogue like heptylamine.[12] You may need more forcing conditions: higher temperatures, longer reaction times, or a stronger, non-nucleophilic base (e.g., DBU, proton sponge) to deprotonate the amine or scavenge the acid byproduct.
-
Solvent Choice: Ensure your reactants are fully dissolved. A solvent that poorly solvates the fluorinated chain can cause the starting material to phase out, effectively halting the reaction.
Q: I've noticed the compound degrades or provides inconsistent results over time. Why is it considered air-sensitive?
A: The "air-sensitive" nature of this amine is primarily due to its reaction with atmospheric carbon dioxide (CO₂).[1][7] The basic amine can react with CO₂ to form a solid ammonium carbamate salt. This not only consumes your starting material but can also coat the remaining liquid, inhibiting its reactivity. To prevent this:
-
Always handle under an inert atmosphere (Nitrogen or Argon).
-
Use Sure/Seal™ bottles or store in a desiccator/glovebox.
-
Use fresh syringes and needles to pierce the septum and immediately flush the headspace with inert gas after withdrawal.
Section 4: Purification & Analytical Workflow
Purifying a basic, fluorinated compound requires a tailored approach. Standard silica gel chromatography can be challenging due to the amine's strong interaction with acidic silica.
Frequently Asked Questions (Purification & Analysis)
Q: What is the most reliable method to purify this compound away from neutral or acidic byproducts?
A: Solid-Phase Extraction (SPE) using a Strong Cation Exchange (SCX) cartridge is the superior method for this task.[14] This technique leverages the basicity of the amine for highly selective purification.
Protocol: SPE-SCX Purification of this compound
-
Column Conditioning: Condition an SCX cartridge by washing with methanol.
-
Sample Loading: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., methanol, acetonitrile) and load it onto the conditioned cartridge.
-
Wash Step: Elute the cartridge with the loading solvent (e.g., methanol). Neutral and acidic impurities will wash through, while your protonated amine product remains bound to the acidic resin.
-
Elution Step: Elute the desired amine product by washing the cartridge with a basic solution, typically 2M ammonia in methanol. The ammonia deprotonates your product, releasing it from the resin.
-
Solvent Removal: Collect the basic fraction and remove the solvent under reduced pressure to yield the purified amine.
This workflow is illustrated in the diagram below.
Q: How can I definitively confirm the structure and purity of my final compound?
A: A combination of analytical techniques is essential for validation:
-
¹H NMR: Look for the characteristic triplet for the -CH₂- group adjacent to the fluorinated chain and a broad singlet for the -NH₂ protons. Integration should be consistent with a 2:2 ratio.
-
¹⁹F NMR: This is a critical technique. It will confirm the integrity of the perfluoroalkyl chain and is highly sensitive to any impurities containing fluorine.[15][16]
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight of the compound.
Section 5: Long-Term Storage & Stability
Proper storage is vital to maintain the integrity and reactivity of this compound.
Frequently Asked Questions (Storage & Stability)
Q: What are the ideal conditions for long-term storage?
A: To ensure long-term stability, store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1][4] Crucially, the container should be flushed with an inert gas like nitrogen or argon before sealing to displace air and moisture.[1] Store away from incompatible materials, especially strong acids and oxidizing agents.[3]
Q: I suspect my stored sample has been exposed to air. How can I check if it has degraded?
A: If you suspect CO₂ contamination, you may observe a white solid (the carbamate salt) forming in the container. To confirm chemically, you can take a small aliquot, dissolve it in a suitable NMR solvent, and acquire a ¹³C NMR spectrum. The carbamate carbonyl carbon will appear as a distinct peak. Alternatively, a simple ¹H NMR may show broadened or shifted peaks for the protons near the amine group compared to a reference spectrum of a fresh sample.
References
-
de Voogt, P., et al. (2012). Experimental hydrophobicity parameters of perfluorinated alkylated substances from reversed-phase high-performance liquid chromatography. Environmental Chemistry. Available at: [Link][17][18][19]
-
Caballero, N. R., & Jorgensen, W. L. (2010). Molecular origins of fluorocarbon hydrophobicity. Proceedings of the National Academy of Sciences. Available at: [Link][11]
-
Reddit r/chemistry. (2023). Why are perfluorinated surfaces hydrophobic, despite fluorine being able to do H-bonds with water? Available at: [Link][10]
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science. Available at: [Link][12]
-
Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Available at: [Link][13]
-
Powers, K. W., et al. (2020). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products. Environmental Science & Technology. Available at: [Link][15]
-
Dalvit, C., & Vulpetti, A. (2019). Applications of 19F-NMR in Fragment-Based Drug Discovery. Molecules. Available at: [Link][16]
-
Lebleu, T., et al. (2002). One pot Synthesis of Propargylamines using Solid-Phase Extractive Isolation. Molbank. Available at: [Link][14]
-
El-Dakdouki, M. H., et al. (2013). Perfluorotributylamine: A novel long-lived greenhouse gas. Geophysical Research Letters. Available at: [Link][20]
-
Gee, C. T., et al. (2021). Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. Molecules. Available at: [Link][21]
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- 13. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Applications of 19F-NMR in Fragment-Based Drug Discovery | MDPI [mdpi.com]
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- 18. [PDF] Experimental hydrophobicity parameters of perfluorinated alkylated substances from reversed-phase high-performance liquid chromatography | Semantic Scholar [semanticscholar.org]
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- 21. Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reactions with 1H,1H-Perfluoroheptylamine
Welcome to the technical support center for 1H,1H-Perfluoroheptylamine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reactions involving this unique fluorinated amine. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your success.
Part 1: Fundamentals & Safety
Before optimizing reactions, a firm grasp of the reagent's properties and safety requirements is paramount.
Q1: What are the key chemical properties of this compound that influence its reactivity?
A1: The reactivity of this compound is dominated by the powerful electron-withdrawing effect of its perfluoroheptyl chain (C₆F₁₃CH₂-). This has two major consequences:
-
Reduced Nucleophilicity: Compared to a standard alkylamine like heptylamine, the nitrogen atom in this compound is significantly less basic and less nucleophilic. The fluorine atoms pull electron density away from the nitrogen, making its lone pair less available to attack an electrophile. This is the primary reason why standard amidation or nucleophilic substitution conditions often fail or provide low yields.[1][2]
-
Unique Solubility: Highly fluorinated compounds are both hydrophobic and lipophobic, a property often termed "fluorous."[3][4] This means they may exhibit poor solubility in common organic solvents like hexanes or even dichloromethane, but dissolve well in specialized fluorous solvents (e.g., perfluorohexanes) or highly polar aprotic solvents.[5] This unique solubility can be leveraged for purification.
Q2: What are the essential safety precautions for handling this compound?
A2: this compound is a corrosive substance that can cause severe skin burns and eye damage.[6][7] It may also cause respiratory irritation.[6] Strict adherence to safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical splash goggles with a face shield.[6]
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling vapors.[6][7] Do not breathe fumes, mist, or vapors.[6]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly closed container.[7][8] Keep it in a corrosives-compatible cabinet, away from acids and oxidizing agents.[7][8]
-
Spills & Disposal: In case of a spill, contain the material and dispose of it as hazardous waste according to local regulations. Do not allow it to enter sewers or waterways.[9]
Part 2: Troubleshooting Reaction Failures & Low Yields
This section addresses the most common challenge faced by users: sluggish or incomplete reactions.
Q3: My amidation reaction with a carboxylic acid is failing or giving very low yield. What should I try first?
A3: This is the most common issue and stems directly from the amine's low nucleophilicity. Standard coupling reagents may not be sufficient. The key is to generate a highly activated electrophile.
Troubleshooting Workflow for Low Amidation Yield
Caption: Troubleshooting workflow for low-yield amidation reactions.
Detailed Explanation:
-
Activation is Key: The most reliable method is to convert the carboxylic acid to its corresponding acyl chloride . This is achieved by reacting the acid with thionyl chloride (SOCl₂) or oxalyl chloride.[10][11] The resulting acyl chloride is a highly potent electrophile that will react with the weakly nucleophilic amine, often at room temperature.
-
High-Potency Coupling Reagents: If a one-pot method is desired, use stronger coupling reagents than standard EDC/DCC. Reagents like HATU, HBTU, or PyBOP are designed for difficult couplings, such as in peptide synthesis, and are more effective here.[12]
-
Solvent Choice: The solvent must solubilize both the fluorinated amine and the reaction partners. Acetonitrile (MeCN) and Dimethylformamide (DMF) are often good starting points.[13]
-
Base Selection: A non-nucleophilic, sterically hindered base is crucial to scavenge the acid byproduct (e.g., HCl) without competing with the fluorinated amine. Diisopropylethylamine (DIEA) or 2,6-lutidine are excellent choices.[12] Avoid simpler bases like triethylamine (TEA) which can sometimes cause side reactions.
Q4: I'm attempting a nucleophilic substitution (e.g., on an alkyl halide), but the reaction is not proceeding. How can I optimize it?
A4: Similar to amidation, the low nucleophilicity of the amine is the primary hurdle. The strategy here is to increase the electrophilicity of the reaction partner and enhance the reaction kinetics.
| Parameter | Standard Condition | Optimized Condition for Fluorous Amine | Rationale |
| Leaving Group | -Cl, -Br | -I, -OTs, -OTf (triflate) | A better leaving group lowers the activation energy of the Sₙ2 transition state, compensating for the poor nucleophile. |
| Solvent | THF, DCM | DMF, DMSO, Acetonitrile | Polar aprotic solvents are superior for Sₙ2 reactions as they solvate the cation but not the nucleophile, increasing its effective reactivity. |
| Temperature | Room Temp | 60 - 100 °C | Increased thermal energy is often required to overcome the high activation barrier.[14] Monitor carefully for decomposition. |
| Additives | None | Sodium Iodide (NaI) or KI (catalytic) | In reactions with alkyl chlorides or bromides, iodide acts as a catalyst via the Finkelstein reaction, transiently forming a more reactive alkyl iodide in situ. |
Part 3: Purification Strategies
The unique properties of this compound and its derivatives make purification a non-trivial but powerful step if approached correctly.
Q5: My product is difficult to separate from organic byproducts using standard silica gel chromatography. What are my options?
A5: This is where the "fluorous" nature of your product becomes a major advantage. You can use separation techniques based on fluorous-fluorous interactions.[4]
-
Fluorous Solid-Phase Extraction (F-SPE): This is the most powerful technique.[15] The crude reaction mixture is loaded onto a silica gel column that has been functionalized with a fluorinated phase (e.g., SiliaBond Fluorochrom).
-
Elution Strategy:
-
Wash with a non-fluorous solvent (e.g., methanol/water or acetonitrile). Organic, non-fluorinated impurities and excess reagents will elute.[15]
-
The fluorous product is strongly retained on the column.[3][4]
-
Switch to a more fluorous-miscible solvent (like THF or a specialty fluorous solvent) to elute your highly pure product.
-
-
-
Fluorous Liquid-Liquid Extraction (F-LLE): This method is useful for large-scale purifications. It involves a biphasic system of a common organic solvent (e.g., toluene) and a fluorous solvent (e.g., perfluorohexane, FC-72).[5][16]
Purification Decision Workflow
Caption: Decision tree for selecting a fluorous purification method.
Part 4: Protocols & Methodologies
Protocol 1: General Procedure for Amidation via Acyl Chloride
This protocol describes a robust, two-step method for coupling this compound with a carboxylic acid.
Step A: Acyl Chloride Formation
-
In a round-bottom flask equipped with a stir bar and reflux condenser under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, ~0.5 M).
-
Add oxalyl chloride (1.5 eq) or thionyl chloride (1.5 eq) dropwise at 0 °C. If using oxalyl chloride, add one drop of anhydrous DMF as a catalyst.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.
-
Remove the solvent and excess reagent in vacuo to yield the crude acyl chloride. Caution: The byproduct is corrosive HCl gas. Use a trap.
Step B: Amide Formation
-
Dissolve the crude acyl chloride in anhydrous DCM (~0.5 M) under an inert atmosphere and cool to 0 °C.
-
In a separate flask, dissolve this compound (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIEA, 1.5 eq) in anhydrous DCM.
-
Add the amine/base solution dropwise to the stirring acyl chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water. Extract the product with an organic solvent, wash with dilute acid (e.g., 1M HCl) and brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Proceed with purification (e.g., F-SPE as described in Q5).
References
-
Fluorous Affinity Purification of Oligonucleotides. Glen Research. [Link]
-
Organic/Fluorous Phase Extraction: A New Tool for the Isolation of Organometallic Complexes. ACS Publications. [Link]
-
The Dark Side of Fluorine. National Institutes of Health (NIH). [Link]
-
Amide Synthesis. Fisher Scientific. [Link]
-
Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. National Institutes of Health (NIH). [Link]
-
Optimization of reaction conditions for synthesis of [18F]FMISO using stable [19F]F-. Scielo. [Link]
-
Is it normal to be working on optimizing a single reaction/transformation for weeks, maybe months? Reddit. [Link]
-
Perfluoropolyether functional oligomers: Unusual reactivity in organic chemistry. ResearchGate. [Link]
-
One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Royal Society of Chemistry. [Link]
-
Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Aromatic Compounds. White Rose eTheses Online. [Link]
-
Perfluorotributylamine. Wikipedia. [Link]
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how to avoid degradation of 1H,1H-Perfluoroheptylamine during experiments
Welcome to the technical support center for 1H,1H-Perfluoroheptylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the handling, use, and stability of this unique fluorinated compound. Our goal is to empower you to avoid common pitfalls and ensure the integrity of your experiments.
Understanding the Stability of this compound
This compound (C₇H₄F₁₃N) is a fascinating molecule. Its perfluorinated tail imparts significant chemical and thermal stability due to the immense strength of the carbon-fluorine (C-F) bonds.[1] However, the primary amine (-NH₂) group at the other end is a site of chemical reactivity. The key to successful experimentation is to leverage the stability of the fluorinated chain while being mindful of the amine's reactivity. Degradation, when it occurs, almost always involves the amine functional group.
This guide will help you navigate the experimental landscape to prevent unwanted side reactions and ensure the integrity of your this compound.
Key Physicochemical Properties
| Property | Value |
| Molecular Formula | C₇H₄F₁₃N |
| Molecular Weight | 349.09 g/mol |
| Boiling Point | 133.1°C at 760 mmHg[2] |
| Density | 1.594 g/cm³[2] |
| Appearance | Clear liquid |
Troubleshooting Guide: Experimental Challenges
This section addresses specific issues you might encounter during your experiments, presented in a question-and-answer format.
Q1: My reaction is yielding unexpected side products, and I suspect my amine is the culprit. How can I confirm this and what should I do?
This is a common issue when reaction conditions are not optimized. The amine group is likely reacting in an unintended way.
Causality: The nucleophilic nature of the primary amine makes it susceptible to reactions with electrophiles, oxidants, or even certain solvents at elevated temperatures. For instance, if your reaction mixture contains trace aldehydes or ketones, you could be forming imines.
Troubleshooting Workflow
Caption: Troubleshooting workflow for unexpected side products.
Step-by-Step Protocol: Stability Check
-
Control Reaction: In a reaction vessel identical to your experimental setup, combine this compound with your chosen solvent.
-
Mimic Conditions: Subject this control mixture to the same temperature and reaction time as your main experiment.
-
Analysis: After the allotted time, analyze the mixture using Gas Chromatography-Mass Spectrometry (GC-MS) or ¹⁹F NMR.
-
Interpretation:
-
No Change: If the amine remains unchanged, it is stable under your reaction conditions. The side products are likely from reactions with other reagents.
-
New Peaks Appear: If new peaks are present, the amine is degrading. The solvent or temperature is the likely cause. Consider using a more inert solvent (e.g., fluorinated solvents, toluene) or lowering the reaction temperature.
-
Q2: My reaction yield is consistently low, suggesting my starting amine might be degrading before or during the reaction. How do I address this?
Low yields can often be traced back to the purity of the starting material or its degradation during the reaction.
Causality: Perfluoroalkyl substances are known for their persistence, but this doesn't mean they are completely inert, especially with a reactive functional group.[3][4] Improper storage can lead to slow degradation over time, and harsh reaction conditions (e.g., strong acids/bases, high heat) can accelerate decomposition.
Preventative Measures & Solutions
-
Purity Verification: Always verify the purity of your this compound before use, even with a new bottle. ¹H and ¹⁹F NMR are excellent for this. The ¹⁹F NMR spectrum should be clean, with predictable shifts for the CF₂ and CF₃ groups.
-
Inert Atmosphere: The amine group can be sensitive to oxidation. If your reaction is heated, running it under an inert atmosphere (Nitrogen or Argon) is highly recommended to prevent air-induced degradation.
-
Temperature Control: While the perfluoroalkyl chain has high thermal stability, decomposition can be initiated at lower temperatures in the presence of other reagents.[5] If you suspect thermal degradation, try running your reaction at a lower temperature for a longer duration.
-
pH Considerations: Extreme pH levels can affect the stability of molecules with amine groups.[6][7] If your reaction involves strong acids or bases, consider if a buffered system or a milder reagent could be used.
Frequently Asked Questions (FAQs)
Storage and Handling
Q: What are the ideal storage conditions for this compound? Store the compound in a cool, dry, and well-ventilated area in a tightly sealed container.[8] An amber glass bottle is preferred to protect it from light. For long-term storage, refrigeration under an inert atmosphere is optimal.
Q: Is this compound sensitive to air or moisture? Yes, the amine functional group can react with atmospheric CO₂ to form a carbamate salt and is susceptible to oxidation. While stable for short periods on the benchtop, for long-term storage or sensitive reactions, handling under an inert atmosphere (e.g., in a glove box) is best practice.[8]
Q: What materials should I avoid when working with this amine? Avoid contact with strong oxidizing agents, strong acids, and acid chlorides.[8] For reaction vessels and equipment, glass and PTFE (Teflon) are excellent choices. Some elastomers (rubbers) may swell or degrade upon prolonged contact, so check compatibility charts for seals and tubing.[9]
Chemical Stability
Q: What is the thermal decomposition temperature of this compound? Perfluorinated compounds are known for their high thermal stability.[1][10] While a specific decomposition temperature for this exact molecule is not readily published, similar perfluorinated substances are stable to well over 200-300°C.[5][11] However, decomposition in a reactive environment can occur at much lower temperatures. The stability is dictated by the weakest bond, which in a reaction mixture, might not be in the fluorinated amine itself.
Q: Can this compound degrade under UV light? Yes, photolysis is a known degradation pathway for some fluorinated compounds, especially in aqueous environments.[12][13][14] If your experiment is sensitive and exposed to light for prolonged periods, it is advisable to protect the reaction vessel from light by wrapping it in aluminum foil.
Q: What are the primary degradation pathways I should be aware of? The most likely pathways involve the amine group.
Caption: Key degradation triggers and potential products.
Analytical Confirmation
Q: How can I definitively check for degradation in my sample? A multi-technique approach is best.
-
¹⁹F NMR: This is a powerful tool for analyzing fluorinated compounds. Degradation that alters the electronic environment of the perfluoroalkyl chain will cause shifts in the fluorine signals or the appearance of new peaks. It is also quantitative.[14][15]
-
GC-MS: Ideal for identifying volatile degradation products. A comparison of the chromatogram of a fresh sample versus a suspect sample can quickly reveal impurities.
-
LC-MS: Useful for identifying less volatile, polar degradation products.[16]
-
Ion-Selective Electrode (ISE): If you suspect C-F bond cleavage (which requires very harsh conditions), an ISE can be used to detect the presence of free fluoride ions in an aqueous solution.[16][17]
References
- Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry.
- Photoproduct Formation during the Photolysis of Fluorinated Pesticides.
- Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach.
- Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach.
- Safety and handling of fluorin
- Degradation of Organics and Change Concentration in Per-Fluorinated Compounds (PFCs)
- A Review: Per- and Polyfluoroalkyl Substances—Biological Degradation.
- This compound Formula. ECHEMI.
- Buy 1h,1h-perfluorooctylamine | 307-29-9. Smolecule.
- Fluorine Safety. Princeton University.
- ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry.
- Recent developments in methods for analysis of perfluorinated persistent pollutants.
- Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
- Development of an 19F NMR Method for the Analysis of Fluorinated Acids in Environmental Water Samples.
- Thermal Stability and Decomposition of Perfluoroalkyl Substances on Spent Granular Activated Carbon.
- The effect of pH and temperature on the stability and bioactivity of nystatin and amphotericin B.
- Thermal stability of Perfluorocyclohexane for high-temperature applic
- Thermal Stability Analysis of Perfluorohexane.
Sources
- 1. Buy 1h,1h-perfluorooctylamine | 307-29-9 [smolecule.com]
- 2. echemi.com [echemi.com]
- 3. Degradation of Organics and Change Concentration in Per-Fluorinated Compounds (PFCs) during Ozonation and UV/H2O2 Advanced Treatment of Tertiary-Treated Sewage | MDPI [mdpi.com]
- 4. A Review: Per- and Polyfluoroalkyl Substances—Biological Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Recent developments in methods for analysis of perfluorinated persistent pollutants - PMC [pmc.ncbi.nlm.nih.gov]
- 17. atsdr.cdc.gov [atsdr.cdc.gov]
Technical Support Center: 1H,1H-Perfluoroheptylamine-Based Coatings
Welcome to the technical support center for 1H,1H-Perfluoroheptylamine-based coatings. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the application and testing of these specialized coatings. Our goal is to provide you with not only solutions but also the underlying scientific principles to empower your research and development efforts.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: My this compound-based coating is exhibiting poor wetting, resulting in beads or a non-uniform film. What is causing this and how can I fix it?
A1: Poor wetting, or dewetting, is a common issue with fluorinated coatings due to their inherently low surface energy. This phenomenon occurs when the surface energy of your substrate is lower than the surface tension of your coating solution. To achieve a uniform film, the coating solution must be able to spread across the substrate.
Probable Causes & Solutions:
-
Substrate Contamination: The most common culprit is organic or particulate contamination on the substrate surface. Even a monolayer of contaminants can drastically lower the surface energy.
-
Solution: Implement a rigorous substrate cleaning protocol. A multi-step process is recommended:
-
Sonication in a sequence of solvents such as acetone, and isopropyl alcohol.
-
Plasma cleaning (e.g., oxygen or argon plasma) or UV-ozone treatment to remove residual organic contaminants and activate the surface.
-
-
-
Incompatible Solvent System: The solvent system's surface tension might be too high to wet the substrate effectively.
-
Solution: Select a solvent with a lower surface tension. Fluorinated solvents are often the best choice for dissolving fluorinated compounds and promoting wetting on a variety of substrates.
-
| Solvent | Boiling Point (°C) | Surface Tension (mN/m) |
| HFE-7100 | 61 | 13.6 |
| HFE-7200 | 76 | 13.6 |
| FC-40 | 155 | 16 |
| Acetone | 56 | 23.7 |
| Isopropanol | 82.6 | 21.7 |
-
Application Technique: The method of applying the coating can influence its uniformity.
-
Solution: For spin coating, optimize the spin speed and acceleration. A slower spread speed followed by a high-speed spin can improve uniformity. For dip coating, control the withdrawal speed to allow for even drainage and solvent evaporation.
-
Q2: The hydrophobicity of my coating is lower than expected. How can I improve the water contact angle?
A2: A lower-than-expected water contact angle is typically indicative of incomplete formation of the fluorinated monolayer or surface contamination. The goal is to have a densely packed layer of the perfluoroheptyl chains oriented away from the substrate.
Probable Causes & Solutions:
-
Insufficient Coating Thickness: An incomplete monolayer will not provide the expected hydrophobicity.
-
Solution: Increase the concentration of the this compound solution or adjust the application parameters (e.g., slower spin speed in spin coating) to deposit a thicker film. However, be aware that an overly thick coating can lead to other issues like cracking.
-
-
Suboptimal Curing/Annealing: The orientation and packing of the fluorinated molecules are often improved with thermal treatment.
-
Solution: Introduce a post-deposition annealing step. The optimal temperature and time will depend on the substrate and the specific formulation, but a good starting point is to anneal at a temperature slightly above the boiling point of the solvent used.
-
-
Surface Contamination After Coating: The highly hydrophobic surface can be susceptible to adsorbing airborne contaminants over time.
-
Solution: Store coated substrates in a clean, controlled environment, such as a desiccator or a nitrogen box.
-
Experimental Workflow for Optimizing Hydrophobicity:
Caption: Workflow for optimizing the hydrophobicity of the coating.
Q3: My this compound coating shows poor adhesion and delaminates easily. What can I do to improve it?
A3: Adhesion is a critical factor for the durability of any coating. Fluorinated coatings, due to their low surface energy and chemical inertness, can be challenging in this regard.[1] Poor adhesion is often a result of weak interfacial bonding between the coating and the substrate.
Probable Causes & Solutions:
-
Lack of Covalent Bonding: this compound itself may not form strong chemical bonds with all substrates.
-
Solution: Introduce an adhesion promoter or a primer layer that can bond with both the substrate and the fluorinated coating. Silane-based adhesion promoters with a functional group that can react with the amine group of the perfluoroheptylamine are a good option for hydroxylated surfaces like glass or silicon wafers.
-
-
Surface Preparation: An improperly prepared surface will have weak boundary layers.
-
Solution: Ensure the substrate surface is not only clean but also chemically activated to promote bonding. For substrates like glass or silicon, a piranha etch or UV-ozone treatment can generate hydroxyl groups that can serve as bonding sites.
-
-
Internal Stress: High internal stress in the coating, often from rapid solvent evaporation or a large mismatch in the coefficient of thermal expansion between the coating and the substrate, can lead to delamination.
-
Solution: Control the solvent evaporation rate by using a solvent with a higher boiling point or by drying the coating in a solvent-saturated atmosphere. Optimize the annealing ramp rates to minimize thermal stress.
-
Troubleshooting Adhesion Issues:
Caption: A decision tree for troubleshooting poor coating adhesion.
Frequently Asked Questions (FAQs)
Q1: What are the key properties and applications of this compound-based coatings?
A1: this compound-based coatings are primarily known for their extremely low surface energy, which imparts both hydrophobicity (water repellency) and oleophobicity (oil repellency).[2][3] Key properties include:
-
High Contact Angles: Water contact angles can exceed 110°, and oil contact angles can also be very high.
-
Chemical Inertness: The perfluorinated chains are highly resistant to chemical attack.[4][5]
-
Low Friction: These coatings can provide a lubricious surface.
Common Applications:
-
Biomedical Devices: To create anti-fouling surfaces that resist protein adsorption and cell adhesion.[6]
-
Microfluidics: To control fluid flow and prevent cross-contamination.
-
Electronics: As anti-smudge and anti-stiction coatings for displays and MEMS devices.[7]
Q2: What are the recommended solvents for preparing this compound solutions?
A2: Due to the fluorinated nature of the solute, fluorinated solvents are highly recommended. These solvents offer good solubility and have low surface tensions that aid in the wetting of various substrates. Some common choices include:
-
Fluorinated ethers (e.g., HFE-7100, HFE-7200)
-
Perfluorinated alkanes (e.g., FC-40, FC-770)
In some cases, a co-solvent system with a more common organic solvent might be possible, but solubility and solution stability should be carefully evaluated.
Q3: What are the safety precautions I should take when working with this compound and its formulations?
A3: As with any chemical, it is crucial to follow standard laboratory safety procedures.
-
Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area or a fume hood, especially when working with volatile solvents.[8][9]
-
Thermal Decomposition: Avoid exposing the fluorinated material to very high temperatures, as thermal decomposition of fluoropolymers can release hazardous substances.[10]
-
Material Safety Data Sheet (MSDS): Always consult the MSDS for this compound and any solvents used for detailed safety information.
Q4: How can I characterize the quality and performance of my this compound-based coating?
A4: A multi-technique approach is often best for a comprehensive characterization of your coatings.[4][6][11]
| Characterization Technique | Information Provided |
| Contact Angle Goniometry | Quantifies the hydrophobicity and oleophobicity of the surface. |
| Atomic Force Microscopy (AFM) | Provides information on surface topography, roughness, and the presence of pinholes or defects.[6] |
| X-ray Photoelectron Spectroscopy (XPS) | Confirms the elemental composition of the surface, verifying the presence and chemical state of fluorine.[4][5] |
| Ellipsometry | Measures the thickness of the coating with high precision.[4][6] |
References
- Ok, S. (2008). Structure characterization of fluoropolymers.
- Cheneler, D., et al. (2011). Characteristics and durability of fluoropolymer thin films.
-
AIC-Coatings. (2014). PTFE Delamination / Adhesion Issues: Don't Be Fooled. [Link]
- Kumar, S., et al. (2005). Nanotribological characterization of fluoropolymer thin films for biomedical micro/nanoelectromechanical system applications. Journal of Vacuum Science & Technology A, 23(4), 863-872.
- Brumlik, C. J., & Martin, C. R. (1991). Preparation of hydrophobic coatings. U.S.
- McKeen, L. W. (2012).
-
Cheneler, D., et al. (2011). Characteristics and durability of fluoropolymer thin films. Lancaster University. [Link]
- Wang, H., et al. (2024). Preparation of Robust Superhydrophobic Coatings Using Hydrophobic and Tough Micro/Nano Particles.
- Li, Y., et al. (2018). One-Step Preparation of Durable Super-Hydrophobic MSR/SiO2 Coatings by Suspension Air Spraying.
- Wang, H., et al. (2024). Preparation of Robust Superhydrophobic Coatings Using Hydrophobic and Tough Micro/Nano Particles.
- Zhang, Y., et al. (2023). Preparation of a Superhydrophobic Surface by a One-Step Powder Pressing Method with Liquid Silicone Rubber As the Carrier. ACS Omega, 8(9), 8689–8697.
- Yasui, S., et al. (2023). Vapor Deposition of Fluoropolymer Thin Films for Antireflection Coating. IEICE Transactions on Electronics, E106-C(6), 195-201.
-
Aexcel Corporation. (n.d.). Guide to Troubleshooting Common Coating Problems. [Link]
-
Paint & Coatings. (2023). Researchers Study Anti-adhesive Nano-thin Liquid-like Coatings to End PFAS Dependence by Paving the Way to Non-Stick Materials. [Link]
-
Scribd. (n.d.). Perfecting PFOA-free PTFE Coating Adhesion On Stainless Guidewires. [Link]
-
Custom Bilt Metals. (n.d.). Cleaning and Maintenance Guide for Fluoropolymer Coatings. [Link]
- Welchert, J., et al. (2024). Investigation into the adhesion properties of PFAS on model surfaces. RSC Applied Interfaces.
-
Biolin Scientific. (n.d.). PFAS-Free Coatings: Challenges and Solutions. [Link]
-
Valspar. (n.d.). CLEANING AND MAINTENANCE GUIDE Fluoropolymer Coatings. [Link]
-
Dongye Chemical. (n.d.). Understanding the Properties and Applications of 1h,1h,2h,2h-perfluorooctyltriethoxysilane: A Comprehensive Guide. [Link]
-
PlasticsEurope. (n.d.). Guide to the Safe Handling of Fluoropolymer Resins. [Link]
- JCT CoatingsTech. (2008).
Sources
- 1. aic-coatings.com [aic-coatings.com]
- 2. Understanding the Properties and Applications of 1h,1h,2h,2h-perfluorooctyltriethoxysilane: A Comprehensive Guide-Quzhou Dongye Chemical Technology Co.,Ltd [en.zjdy-chem.com]
- 3. organosilicon.alfa-chemistry.com [organosilicon.alfa-chemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. research.lancaster-university.uk [research.lancaster-university.uk]
- 6. pubs.aip.org [pubs.aip.org]
- 7. Vapor Deposition of Fluoropolymer Thin Films for Antireflection Coating [globals.ieice.org]
- 8. custombiltmetals.com [custombiltmetals.com]
- 9. f.hubspotusercontent10.net [f.hubspotusercontent10.net]
- 10. theic2.org [theic2.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Stability of 1H,1H-Perfluoroheptylamine Solutions
Welcome to the Technical Support Center for 1H,1H-Perfluoroheptylamine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting assistance for enhancing the stability of this compound solutions. Our goal is to equip you with the knowledge to anticipate and address stability challenges, ensuring the integrity and reliability of your experiments.
Frequently Asked Questions (FAQs)
Here are some quick answers to common questions about the stability of this compound solutions.
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound can be influenced by several factors, including the choice of solvent, pH of the solution, storage temperature, and exposure to light. Fluorinated amines, in general, can be susceptible to degradation, particularly under basic conditions.
Q2: What are the visual signs of degradation in my this compound solution?
A2: Visual indicators of degradation can include a change in color, the formation of precipitates, or the development of a hazy appearance in the solution. However, significant degradation can occur without any visible changes. Therefore, analytical monitoring is crucial for confirming stability.
Q3: What are the recommended general storage conditions for this compound solutions?
A3: As a general guideline, solutions of this compound should be stored in a cool, dark place in a tightly sealed, appropriate container. For long-term storage, refrigeration (2-8 °C) is often recommended. The specific storage conditions may vary depending on the solvent used.
Q4: Can I use any type of plastic container to store my solutions?
A4: Caution should be exercised when using plastic containers. Some fluorinated compounds have the potential to leach plasticizers or other contaminants from certain types of plastics, which could interfere with your experiments. It is advisable to use high-quality, chemically resistant containers such as borosilicate glass or specific fluoropolymer containers.
In-Depth Troubleshooting Guides
This section provides detailed guidance on common stability-related issues you may encounter during your experiments.
Issue 1: Unexpected Experimental Results or Poor Reproducibility
If you are observing inconsistent results, it could be a sign of compound degradation in your stock or working solutions.
Root Cause Analysis:
-
Solvent Incompatibility: The choice of solvent is critical. While many organic solvents can be used, some may promote degradation. For instance, polar aprotic solvents have been shown to degrade some per- and polyfluoroalkyl substances (PFAS).[1][2]
-
pH-Related Degradation: The amine functional group can be susceptible to pH extremes. Basic conditions, in particular, may lead to the degradation of certain fluorinated amines.[3]
-
Improper Storage: Exposure to elevated temperatures or light can accelerate degradation processes.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent experimental results.
Corrective Actions:
-
Solvent Selection: Consult solvent selection guides to choose an appropriate solvent with low reactivity.[1][4][5][6][7] Consider less reactive solvents like fluorinated solvents or high-purity acetonitrile.
-
pH Control: If your experimental conditions allow, ensure the pH of your solution is neutral or slightly acidic to minimize the risk of base-catalyzed degradation.
-
Storage Protocol: Store solutions in amber glass vials with PTFE-lined caps to protect from light and prevent leaching. For anything other than short-term use, store at 2-8°C.
Issue 2: Precipitate Formation in the Solution
The appearance of solid material in your solution is a clear indicator of a stability problem.
Root Cause Analysis:
-
Low Solubility: The precipitate may be the compound itself crashing out of solution due to low solubility at the storage temperature or a change in solvent composition.
-
Degradation Product: The precipitate could be an insoluble degradation product. Fluorinated compounds can sometimes degrade into less soluble substances.
-
Contamination: The precipitate might be a contaminant introduced during solution preparation or from the storage container.
Troubleshooting Steps:
-
Solubility Check: Gently warm the solution to see if the precipitate redissolves. If it does, this suggests a solubility issue. Consider using a co-solvent or preparing a more dilute solution.
-
Characterize the Precipitate: If possible, isolate the precipitate and analyze it using techniques like Mass Spectrometry or NMR to determine if it is the parent compound or a degradant.
-
Filtration: If the precipitate is suspected to be a contaminant, filter the solution through a chemically compatible filter (e.g., PTFE).
Experimental Protocols
Protocol 1: General Procedure for Preparing a Stable Stock Solution
-
Solvent Selection: Choose a high-purity, anhydrous solvent. Refer to the solvent compatibility table below.
-
Weighing: Accurately weigh the required amount of this compound in a clean, dry glass vial.
-
Dissolution: Add the chosen solvent to the desired concentration and mix thoroughly until the compound is fully dissolved. Sonication may be used cautiously if needed.
-
Storage: Store the stock solution in a tightly sealed amber glass vial with a PTFE-lined cap at 2-8°C.
-
Labeling: Clearly label the vial with the compound name, concentration, solvent, and date of preparation.
Protocol 2: Forced Degradation Study to Assess Stability
Forced degradation studies are essential to understand the intrinsic stability of a compound.[8]
-
Prepare Solutions: Prepare solutions of this compound in the solvent of interest.
-
Stress Conditions: Expose the solutions to a range of stress conditions as outlined in the table below. Include a control sample stored under optimal conditions.
-
Time Points: Analyze the samples at initial, intermediate, and final time points (e.g., 0, 24, 48, 72 hours).
-
Analysis: Use a stability-indicating analytical method, such as UPLC-MS or ¹⁹F NMR, to quantify the parent compound and detect any degradation products.[9][10]
| Stress Condition | Typical Parameters |
| Acidic | 0.1 M HCl at 60°C |
| Basic | 0.1 M NaOH at 60°C |
| Oxidative | 3% H₂O₂ at room temperature |
| Thermal | 60°C in the dark |
| Photolytic | Exposure to UV light at 254 nm |
Data Presentation
Table 1: Recommended Solvents and Compatibility
| Solvent | Recommendation | Rationale |
| Acetonitrile (High Purity) | Recommended | Good solubility and generally lower reactivity. |
| Methanol | Use with Caution | Can be a good solvent, but protic nature may interact with the amine. |
| Dimethyl Sulfoxide (DMSO) | Use with Caution | Aprotic, but can promote degradation of some PFAS.[1][2] |
| Dichloromethane (DCM) | Not Recommended | Potential for reactivity and environmental concerns. |
| Water (Buffered) | Application Dependent | Stability is highly pH-dependent.[11][12][13][14][15] |
Visualization of Potential Degradation
While specific degradation pathways for this compound are not extensively documented, a potential area of instability is the amine functional group.
Caption: Potential degradation pathway of this compound.
Analytical Methods for Stability Monitoring
1. Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)
UPLC-MS is a powerful technique for separating and identifying the parent compound from its potential degradation products with high sensitivity and resolution.[16][17] A reverse-phase C18 column is often a good starting point for method development.
2. ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
¹⁹F NMR is a highly specific and quantitative method for monitoring the stability of fluorinated compounds.[18][19][20][21] The appearance of new signals or changes in the integration of the parent compound's signals can indicate degradation. The wide chemical shift range of ¹⁹F NMR provides excellent signal dispersion, minimizing peak overlap.[2]
References
-
ACS Organic & Inorganic Au. (2023). Synthesis of Fluorinated Amines: A Personal Account. [Link]
-
PubMed. (2019). 19F-substituted amino acids as an alternative to fluorophore labels: monitoring of degradation and cellular uptake of analogues of penetratin by 19F NMR. [Link]
-
Magritek. (n.d.). On-line reaction monitoring of an SNAr reaction by 1H and 19F NMR. [Link]
-
ChemRxiv. (2023). Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis. [Link]
-
University of York. (n.d.). Solvent Selection Guides: Summary and Further Reading. [Link]
-
University of Arizona. (n.d.). 19Flourine NMR. [Link]
-
MedCrave online. (2016). Forced Degradation Studies. [Link]
-
Waters. (n.d.). Utilizing UPLC/MS for Conducting Forced Degradation Studies. [Link]
-
ACS Publications. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. [Link]
-
University of York. (n.d.). Solvent Selection Guide. [Link]
-
Green Chemistry Teaching and Learning Community. (2024). Tools and techniques for solvent selection: green solvent selection guides. [Link]
-
Fluoride Alert. (2019). The Dark Side of Fluorine. [Link]
-
P2 InfoHouse. (n.d.). Solvent Guide. [Link]
-
Waters Corporation. (n.d.). Utilizing UPLC-MS for Conducting Forced Degradation Studies. [Link]
-
PMC. (n.d.). 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates. [Link]
-
ResearchGate. (2025). Study of forced degradation behavior of fluorometholone by reversed-phase high-performance liquid chromatography. [Link]
-
ResearchGate. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. [Link]
-
European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. [Link]
-
MDPI. (2020). LC-UV and UPLC-MS/MS methods for analytical study on degradation of three antihistaminic drugs, ketotifen, epinastine and emedastine. [Link]
-
NPRA. (n.d.). GUIDELINE FOR STABILITY DATA The purpose of stability testing is to provide evidence on how the quality of a product, in its pro -. [Link]
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NIH. (2023). pH Effects Can Dominate Chemical Shift Perturbations in 1H,15N-HSQC NMR Spectroscopy for Studies of Small Molecule/α-Synuclein Interactions. [Link]
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FDA. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. [Link]
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Scribd. (n.d.). ICH Guidelines for Stability Testing. [Link]
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Pharmaceutical Technology. (2014). Stability Testing Operations. [Link]
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PubMed. (2023). pH Effects Can Dominate Chemical Shift Perturbations in 1H,15N-HSQC NMR Spectroscopy for Studies of Small Molecule/α-Synuclein Interactions. [Link]
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ResearchGate. (2025). A Fragmentation behavior-guided UHPLC-Q-Orbitrap HRMS method for the quantitative analysis of 26 perfluoroalkyl substances and their alternatives in water. [Link]
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Chromatography Today. (n.d.). Journal Watch: Development and validation of a green/blue UHPLC-MS/MS method for trace pharmaceutical monitoring. [Link]
-
ResearchGate. (n.d.). pH Effects Can Dominate Chemical Shift Perturbations in 1H,15N-HSQC NMR Spectroscopy for Studies of Small Molecule/α-Synuclein Interactions. [Link]
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ResearchGate. (n.d.). pH dependence of the 1 H NMR chemical shift. The 1 H NMR signal shifts to a low. [Link]
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CP Lab Safety. (n.d.). Chemical Compatibility by Container Resin. [Link]
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Technical Support Center: Solving Solubility. Issues with 1H,1H-Perfluoroheptylamine
<
Welcome to the technical support center for 1H,1H-Perfluoroheptylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the solubility challenges often encountered with this highly fluorinated compound. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the successful integration of this compound into your experimental workflows.
Introduction to this compound
This compound (C₇H₄F₁₃N) is a unique molecule characterized by a heptyl amine backbone with extensive fluorination.[1] This high degree of fluorination imparts properties such as high thermal stability, chemical inertness, and a distinct lipophobicity and hydrophobicity, which are the root of its solubility challenges.[2][3] Understanding these foundational characteristics is the first step in overcoming experimental hurdles.
Frequently Asked Questions (FAQs)
Here we address the most common initial questions regarding the solubility of this compound.
Q1: Why is this compound so difficult to dissolve in common laboratory solvents?
A1: The solubility of this compound is dictated by its perfluorinated nature. The high electronegativity of the fluorine atoms creates strong carbon-fluorine bonds, reducing the molecule's polarizability and limiting its ability to interact with polar solvents.[2] This results in a compound that is both hydrophobic (water-repelling) and lipophobic (fat-repelling), leading to poor solubility in both aqueous and many organic solvents.[2]
Q2: What are the best starting solvents to try for dissolving this compound?
A2: Due to its fluorinated nature, this compound shows preferential solubility in fluorinated or semi-fluorinated organic solvents.[3] While comprehensive quantitative data is not widely available for this specific compound, analogous perfluorinated amines show good solubility in solvents like perfluoropolyethers (PFPE) and other fluorous media.[3] For non-fluorinated options, start with highly polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), though solubility may still be limited.
Q3: My this compound has precipitated out of solution. What should I do?
A3: Precipitation indicates that the solvent has become saturated or that environmental conditions (e.g., temperature) have changed. First, try gently warming the solution while stirring. If the precipitate does not redissolve, the addition of a co-solvent may be necessary. For aqueous-based systems, a small amount of a water-miscible organic solvent can sometimes help. In organic systems, a fluorinated co-solvent could be effective. If these methods fail, it may be necessary to restart the dissolution process with a different solvent system or at a lower concentration. It's also crucial to ensure the solution was thoroughly mixed before centrifugation, as incomplete mixing can lead to precipitation.[4]
Q4: Are there any safety precautions I should be aware of when handling this compound and its solvents?
A4: Yes, this compound is classified as a hazardous substance that can cause severe skin burns and eye damage, and may also cause respiratory irritation.[5] Always handle this chemical in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5][6][7] Refer to the Safety Data Sheet (SDS) for detailed handling and emergency procedures.[5]
Troubleshooting Guide: Advanced Solubility Challenges
This section provides a more detailed, step-by-step approach to resolving complex solubility issues.
Issue 1: Incomplete Dissolution in a Chosen Solvent
If you are observing that this compound is not fully dissolving even at low concentrations, consider the following workflow:
A workflow for troubleshooting incomplete dissolution.
Protocol for Enhancing Solubility:
-
Mechanical Agitation and Thermal Energy:
-
Increase the vortexing or sonication time to ensure adequate mechanical energy is applied.
-
Gently warm the solution. For many compounds, a modest increase in temperature can significantly improve solubility. However, be mindful of the boiling point of your solvent and the thermal stability of other components in your experiment.
-
-
Co-Solvent Addition:
-
If using an aqueous buffer, consider adding a water-miscible organic co-solvent like DMSO or ethanol in a stepwise manner (e.g., 1-5% v/v increments).
-
If using an organic solvent, a small amount of a fluorinated solvent can act as a "bridge" to improve solvation.
-
-
Solvent System Re-evaluation:
-
If the above steps fail, a different primary solvent is likely required. Consult the table below for a summary of potential solvent classes.
-
Issue 2: Precipitation Upon Addition to an Aqueous Medium
A common challenge in biological and drug development applications is the precipitation of a compound when a stock solution (often in DMSO) is diluted into an aqueous buffer.
A decision tree for addressing precipitation in aqueous media.
Strategies for Aqueous Formulations:
-
Surfactants: Non-ionic surfactants like Tween® 80 or Solutol® HS 15 can form micelles that encapsulate poorly soluble compounds, increasing their apparent solubility in aqueous solutions.[8]
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior.[9][10] They can form inclusion complexes with hydrophobic molecules like this compound, effectively increasing their water solubility.[9][10] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and safety.[10]
-
Particle Size Reduction: For suspension formulations, reducing the particle size of the compound increases the surface area available for dissolution.[8][11] Techniques like micronization or nanomilling can be employed.[9][11]
Data-Driven Solvent Selection
While specific solubility data for this compound is sparse, we can infer potential solubility from the properties of similar perfluorinated compounds and general solvent characteristics.
| Solvent Class | Examples | Expected Solubility of this compound | Rationale |
| Fluorinated | Perfluorohexane, Perfluorodecalin, Fluorinert™ liquids | High | "Like dissolves like" principle; strong intermolecular forces between fluorinated molecules.[3] |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to Low | Can engage in dipole-dipole interactions, but the highly fluorinated tail limits strong interactions.[12][13] |
| Polar Protic | Water, Ethanol, Methanol | Very Low | The hydrophobic and lipophobic nature of the perfluorinated chain prevents favorable interactions with protic solvents.[3] |
| Non-Polar | Hexane, Toluene | Very Low | The polarity of the amine group and the unique nature of the fluorinated chain lead to poor miscibility.[14] |
Experimental Protocol: A General Method for Solubility Determination (Shake-Flask Method)
This protocol provides a standardized approach to determining the solubility of this compound in a solvent of your choice.[2]
-
Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Centrifuge the vial to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved this compound using a suitable analytical method (e.g., LC-MS, GC-MS, or ¹⁹F NMR).
Concluding Remarks
The unique physicochemical properties of this compound present both opportunities for novel applications and challenges in experimental handling. A systematic and informed approach to solvent selection and formulation is crucial for success. By understanding the underlying principles of its limited solubility and employing the troubleshooting strategies outlined in this guide, researchers can effectively overcome these hurdles and unlock the full potential of this intriguing molecule.
References
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PubChem. 1H,1H-Perfluorononylamine. Retrieved from [Link]
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Pion Inc. How poorly soluble compounds are formulated into drugs. Retrieved from [Link]
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PubChem. 1H,1H-Perfluorooctylamine. Retrieved from [Link]
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Nottingham ePrints. New Methods for the Construction of Fluorinated Cyclic Amines and Amides. Retrieved from [Link]
-
World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]
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Hilaris Publisher. Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Retrieved from [Link]
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National Institutes of Health. Coordinative Properties of Highly Fluorinated Solvents with Amino and Ether Groups. Retrieved from [Link]
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ResearchGate. (PDF) Formulation strategies for poorly soluble drugs. Retrieved from [Link]
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Vapourtec. Fluorination Chemistry Performed in a Modular Flow Reactor Introduction to Flow Chemistry. Retrieved from [Link]
- Google Patents. Solubility of perfluorinated polyethers in fluorinated solvents.
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Illumina. Precipitation and Resuspension Troubleshooting Guide in Infinium Assay. Retrieved from [Link]
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Royal Society of Chemistry. Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations. Retrieved from [Link]
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National Institutes of Health. Synthesis of Fluorinated Amines: A Personal Account. Retrieved from [Link]
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ResearchGate. An overview on Common Organic Solvents and their Toxicity. Retrieved from [Link]
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University of Rochester. COMMON SOLVENT PROPERTIES. Retrieved from [Link]
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PubMed. Discovery of (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone (CHMFL-FLT3-122) as a Potent and Orally Available FLT3 Kinase Inhibitor for FLT3-ITD Positive Acute Myeloid Leukemia. Retrieved from [Link]
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Technical Support Center: 1H,1H-Perfluoroheptylamine Synthesis
A Guide for Researchers and Drug Development Professionals on Minimizing Reaction Impurities
Introduction: The Critical Role of Purity in Fluorinated Compounds
1H,1H-Perfluoroheptylamine and related fluorinated amines are pivotal building blocks in medicinal chemistry and materials science. The introduction of fluorine can significantly enhance metabolic stability and modify the basicity of the amine, properties that are highly desirable in drug design.[1] However, the unique reactivity of fluorinated compounds also presents challenges in synthesis, often leading to impurities that can be difficult to separate and may carry their own reactivity or toxicity. This guide provides a structured approach to identifying, minimizing, and eliminating common impurities encountered during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound and their associated impurity risks?
A1: The most prevalent methods are typically variations of reducing a corresponding nitrogen-containing precursor. A primary route is the hydrogenation reduction of 1H,1H-perfluoroheptylnitrile or the reduction of 1H,1H-perfluorooctanamide. Each pathway has a distinct impurity profile:
-
Reduction of Perfluorinated Nitriles: This is a common and effective method. However, incomplete reduction is a primary concern, leading to residual nitrile starting material or the formation of secondary amines (from the reaction of the primary amine product with an intermediate imine).
-
Reduction of Perfluorinated Amides: Using strong reducing agents like lithium aluminum hydride (LAH) is effective. The main impurities are typically unreacted amide starting material and potential by-products from the work-up procedure.
-
Fluoroamination of Alkenes: While a powerful strategy for creating fluorinated amines, this method is more complex and can introduce multiple impurities, including unreacted starting materials and regioisomers.[1]
Q2: Which analytical techniques are essential for accurate impurity profiling of this compound?
A2: A multi-technique approach is required for comprehensive impurity profiling.[2][3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the workhorse technique for this application. It is ideal for separating volatile impurities and provides both retention time and mass-to-charge ratio, allowing for confident identification of by-products, residual solvents, and starting materials.[4]
-
Nuclear Magnetic Resonance (¹H, ¹⁹F, and ¹³C NMR): NMR is indispensable for structural elucidation of unknown impurities and for quantifying impurities without the need for an analytical standard. ¹⁹F NMR is particularly powerful for identifying any by-products resulting from reactions involving the perfluoroalkyl chain.[5]
-
High-Performance Liquid Chromatography (HPLC): While GC-MS is often preferred for this specific amine, HPLC can be valuable for analyzing less volatile impurities or for reactions conducted in non-volatile solvents.[2]
Q3: Why is moisture control so critical in reactions involving fluorinated amines?
A3: Moisture can be highly detrimental for several reasons. First, many of the reagents used in the synthesis, such as LAH or organometallics, react violently with water, quenching the reagent and reducing yields. Second, the amine product itself is basic and can form hydrates. During work-up and purification, particularly distillation, the presence of water can lead to the formation of azeotropes, making it difficult to achieve high purity and remove all residual water.
Troubleshooting Guide: A Proactive Approach to Purity
This section addresses specific issues encountered during synthesis, work-up, and analysis, providing both solutions and the scientific rationale behind them.
Category 1: Reaction & Synthesis Issues
Problem: My reaction is incomplete, and I observe significant amounts of starting material (e.g., perfluorooctanamide) in the crude product.
Root Cause Analysis & Solution:
This issue typically points to three areas: reagent stoichiometry, reaction temperature, or catalyst activity (if applicable).
-
Causality: Strong reducing agents like LAH are highly reactive and can be quenched by moisture or acidic impurities in the solvent or on the glassware. An insufficient molar excess of the reducing agent will result in an incomplete reaction. Furthermore, low reaction temperatures can significantly slow down the reduction, leading to a stalled reaction.
-
Troubleshooting Protocol:
-
Ensure Rigorous Anhydrous Conditions: Dry all glassware in an oven ( >120°C) for several hours and cool under a stream of inert gas (Argon or Nitrogen). Use freshly distilled, anhydrous solvents.
-
Verify Reagent Activity: Use a fresh, unopened bottle of the reducing agent or titrate it before use to determine its active concentration.
-
Optimize Stoichiometry: Increase the molar equivalents of the reducing agent incrementally (e.g., from 2.0 eq to 2.5 eq). Monitor the reaction progress by TLC or GC-MS to find the optimal amount.
-
Control Temperature: Ensure the reaction is maintained at the optimal temperature. For LAH reductions, this often involves an initial addition at a low temperature (e.g., 0°C) followed by a gradual warming to room temperature or gentle reflux to drive the reaction to completion.
-
Category 2: Work-up & Purification Challenges
Problem: After aqueous work-up, I have difficulty separating the product, and my final distilled product is "wet" or has poor purity.
Root Cause Analysis & Solution:
Fluorinated amines can form stable emulsions during aqueous work-up, and their purification by distillation requires careful attention to detail.
-
Causality: The combination of a hydrophilic amine group and a long, hydrophobic perfluoroalkyl chain gives this compound surfactant-like properties, which can promote the formation of emulsions during the partitioning between aqueous and organic layers. Furthermore, the basic amine can form hydrates, which are difficult to break by simple drying with agents like MgSO₄.
-
Troubleshooting Workflow: The following workflow is designed to break emulsions and ensure an anhydrous product for final purification.
Caption: Optimized Work-up and Purification Workflow.
-
Step-by-Step Protocol for High-Purity Distillation:
-
Transfer the crude, dried oil to a distillation flask equipped with a short fractionating column (e.g., Vigreux) and a vacuum-jacketed distillation head.
-
Add a few boiling chips or a magnetic stir bar.
-
Slowly apply vacuum to the desired pressure.
-
Gradually heat the flask in an oil bath.
-
Discard any initial low-boiling fractions (likely residual solvent).
-
Collect the main fraction at a stable temperature and pressure. The boiling point of 1H,1H-perfluorooctylamine is approximately 75°C at 50 mmHg.[6]
-
Stop the distillation before the pot runs dry to prevent the concentration of non-volatile impurities.
-
Category 3: Impurity Identification & Analysis
Problem: I see extra peaks in my ¹H NMR spectrum and I'm not sure if they are impurities or artifacts.
Root Cause Analysis & Solution:
Unidentified peaks in an NMR spectrum are often due to common laboratory solvents used during synthesis or work-up.
-
Causality: Solvents like diethyl ether, tetrahydrofuran (THF), ethyl acetate, or hexane are frequently used and can be difficult to remove completely, especially if they form azeotropes with the product or if the final drying step is insufficient. Their characteristic chemical shifts can help in their identification.[7]
-
Data Interpretation Aid: The following table summarizes the ¹H NMR chemical shifts of common laboratory solvents in CDCl₃, the most common NMR solvent for this type of analysis.
| Solvent | Chemical Shift (δ, ppm) in CDCl₃ | Multiplicity |
| Diethyl Ether | 3.48 (q), 1.21 (t) | Quartet, Triplet |
| Tetrahydrofuran (THF) | 3.76, 1.85 | Multiplets |
| Ethyl Acetate | 4.12 (q), 2.05 (s), 1.26 (t) | Quartet, Singlet, Triplet |
| Hexane / Heptane | ~1.2-1.4, ~0.9 | Broad Multiplets |
| Acetone | 2.17 | Singlet |
| Dichloromethane | 5.30 | Singlet |
| This data is compiled from established literature sources.[7][8][9] |
-
Troubleshooting Decision Tree: Use the following logic to diagnose and address purity issues identified during analysis.
Caption: Troubleshooting Decision Tree for Impurity Analysis.
References
-
New Methods for the Construction of Fluorinated Cyclic Amines and Amides. Nottingham ePrints. Available at: [Link]
-
Tlili, A. (2023). Synthesis of Fluorinated Amines: A Personal Account. ACS Organic & Inorganic Au. Available at: [Link]
-
Tlili, A. (2023). Synthesis of Fluorinated Amines: A Personal Account. National Center for Biotechnology Information. Available at: [Link]
-
Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). The Dark Side of Fluorine. Journal of Medicinal Chemistry. Available at: [Link]
-
Babij, N. R., McCusker, E. O., Whiteker, G. T., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Available at: [Link]
-
Kasparec, J., Khandelwal, A., & Gedeon, T. (2022). An Automated Purification Workflow Coupled with Material-Sparing High-Throughput 1H NMR for Parallel Medicinal Chemistry. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Available at: [Link]
-
Babij, N. R., McCusker, E. O., Whiteker, G. T., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ResearchGate. Available at: [Link]
-
Analytical Method Summaries. (2021). State of California. Available at: [Link]
-
Fulmer, G. R., Miller, A. J. M., Sherden, N. H., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Available at: [Link]
-
Falandysz, J., & Taniyasu, S. (2016). Recent developments in methods for analysis of perfluorinated persistent pollutants. National Center for Biotechnology Information. Available at: [Link]
-
Impurity profiling and HPLC methods for drug quality compliance. (2023). AMS Biotechnology (AMSBIO). Available at: [Link]
-
Singh, G., & Kumar, A. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research. Available at: [Link]
-
Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis. Agilent Technologies. Available at: [Link]
-
1H,1H-Perfluorooctylamine | CAS#:307-29-9. Chemsrc. Available at: [Link]
-
One pot Synthesis of Propargylamines using Solid-Phase Extractive Isolation. Sciforum. Available at: [Link]
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scaling up 1H,1H-Perfluoroheptylamine synthesis from lab to pilot plant
Technical Support Center: Scaling 1H,1H-Perfluoroheptylamine Synthesis
From the Desk of the Senior Application Scientist
Welcome to the technical support center for the synthesis and scale-up of this compound. As researchers and process chemists, we understand that transitioning a synthetic route from the bench to a pilot plant introduces a new set of complex challenges. Fluorinated compounds, in particular, demand rigorous process control and a deep understanding of the underlying chemistry to ensure safety, scalability, and product quality.[1][2]
This guide is structured to address the common hurdles you may encounter. We will move from the foundational chemistry to specific, actionable troubleshooting advice and protocols. Our goal is to provide not just the "how," but the critical "why" behind each recommendation, empowering your team to make informed decisions at every stage of the scale-up process.
Section 1: The Synthetic Pathway - Foundational Principles
The most common and scalable laboratory synthesis of this compound involves the reduction of the corresponding nitrile, 1H,1H-Perfluoroheptanenitrile. While several reducing agents can accomplish this transformation, Lithium Aluminum Hydride (LiAlH₄ or LAH) is frequently used due to its high reactivity and efficacy.[3][4][5] An alternative, often preferred at industrial scale for safety and cost reasons, is catalytic hydrogenation.[6][7]
The Core Reaction: Nitrile Reduction
The transformation centers on the reduction of the nitrile group (-C≡N) to a primary amine (-CH₂NH₂).
-
With Lithium Aluminum Hydride (LAH): The reaction proceeds via nucleophilic attack of hydride ions (H⁻) from the LAH complex onto the electrophilic carbon of the nitrile.[5][8][9] This occurs in two successive additions, first forming an imine intermediate which is then further reduced to the amine.[9][10]
-
With Catalytic Hydrogenation: This method uses hydrogen gas (H₂) and a metal catalyst (e.g., Palladium on Carbon, Raney Nickel) to reduce the nitrile.[6][7] This is a heterogeneous catalysis process where the nitrile and hydrogen adsorb onto the catalyst surface, facilitating the addition of hydrogen across the triple bond.[11]
Caption: Key synthetic routes to this compound.
Section 2: Pilot Plant Scale-Up Considerations
Transitioning from a 1 L flask to a 100 L reactor is not a linear process. The physics of heat and mass transfer change dramatically, and what was a manageable exotherm in the lab can become a serious safety hazard in a pilot plant.[12]
-
Heat Transfer: The surface-area-to-volume ratio decreases significantly upon scale-up. This means the reactor's ability to dissipate heat is reduced. LAH reductions are highly exothermic, and without adequate cooling capacity and controlled addition rates, a thermal runaway is a significant risk.[13][14]
-
Mass Transfer (Mixing): Ensuring efficient mixing in a large reactor is critical. Poor mixing can lead to localized "hot spots" where reagents concentrate, causing runaway reactions or the formation of impurities. The choice of impeller type, baffle design, and stirring speed (RPM) must be carefully evaluated.
-
Reagent Addition: The slow, dropwise addition of a reagent in the lab must be translated to a precisely controlled pumping rate at the pilot scale. This rate is often dictated by the reactor's ability to remove the heat generated by the reaction.
-
Materials of Construction: Fluorinated compounds, especially if trace hydrofluoric acid (HF) is present or generated, can be corrosive.[15][16] While glass-lined reactors are common, careful consideration must be given to gaskets, valves, and transfer lines. Materials like Monel, certain stainless steels, and PTFE are often required for handling HF-containing streams.[17]
Section 3: Troubleshooting Guide (Q&A Format)
This section addresses specific issues you may encounter during the synthesis and scale-up.
Problem Area 1: Low Yield & Incomplete Conversion
Q: My GC/MS analysis shows significant unreacted nitrile starting material, even after extended reaction times. What are the likely causes?
A: This is a common issue that can point to several root causes, depending on your chosen reduction method.
-
For LAH Reductions:
-
Inactive LAH: LAH is extremely sensitive to moisture and can degrade upon improper storage or handling, leading to reduced activity.[13] Always use freshly opened LAH or titrate older batches to determine their active hydride content.
-
Insufficient Equivalents: Ensure you are using a sufficient molar excess of LAH. Typically, 1.5 to 2.0 equivalents are used for nitrile reductions to drive the reaction to completion.[18]
-
Poor Mixing: At scale, the LAH slurry may not be adequately suspended. This leads to poor contact with the dissolved nitrile. Re-evaluate your agitation speed and impeller design for the pilot reactor.
-
Too-Low Temperature: While the reaction must be cooled to control the exotherm, running it at an excessively low temperature can slow the kinetics to a crawl. A common procedure is to add the nitrile at 0°C and then allow the reaction to warm to room temperature.[18]
-
-
For Catalytic Hydrogenation:
-
Catalyst Poisoning: The catalyst can be poisoned by impurities in the starting material, solvent, or hydrogen gas (e.g., sulfur compounds). Pre-treating your starting material by passing it through a plug of silica or activated carbon can help.
-
Insufficient Catalyst Loading: Typical loadings for Pd/C are 5-10 mol%. At pilot scale, this can be a significant cost, but reducing it too much will drastically slow the reaction.
-
Poor Hydrogen Mass Transfer: The reaction rate is often limited by the transfer of hydrogen from the gas phase to the catalyst surface. Increase agitation to improve surface gas dispersion and ensure your sparging tube design is effective.
-
Pressure and Temperature: These are critical parameters. A higher hydrogen pressure and temperature will generally increase the reaction rate, but this must be balanced against safety limits and potential side reactions.
-
Sources
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Technical Support Center: 1H,1H-Perfluoroheptylamine Spill Protocol
This guide provides a comprehensive protocol for the safe and effective cleanup of 1H,1H-Perfluoroheptylamine spills. It is intended for researchers, scientists, and drug development professionals who may handle this compound in a laboratory setting. The information herein is synthesized from established safety data sheets and hazardous material response protocols to ensure scientific integrity and promote a self-validating system of safety.
I. Immediate Actions & Emergency Assessment
In the event of a this compound spill, immediate and calm assessment is critical. The primary goal is to ensure the safety of all personnel and to contain the spill to prevent further contamination.
Frequently Asked Questions (FAQs): Initial Response
Q1: What are the most immediate dangers of a this compound spill?
A1: this compound is corrosive and can cause severe skin burns and eye damage.[1] It may also cause respiratory irritation if inhaled.[1] Prompt action is necessary to prevent injury.
Q2: What is the first thing I should do after a spill occurs?
A2: Your immediate priority is to ensure your own safety and the safety of others. Alert colleagues in the vicinity and evacuate the immediate area if the spill is large or if there is a risk of inhalation.[2]
Q3: When should I evacuate the lab versus handling the spill myself?
A3: A spill of more than one liter is considered a major spill and requires immediate evacuation of the area.[3] For smaller, manageable spills, trained personnel with the appropriate personal protective equipment (PPE) can proceed with the cleanup.[3] If you are ever in doubt about your ability to handle a spill safely, evacuate and call for emergency assistance.[4]
II. Spill Cleanup Protocol: A Step-by-Step Guide
This protocol outlines the necessary steps for cleaning up a small-scale (less than 1 liter) this compound spill. For larger spills, evacuate the area and contact your institution's environmental health and safety (EHS) office immediately.
Experimental Workflow: Spill Cleanup
Caption: Workflow for this compound spill cleanup.
Detailed Steps:
-
Preparation:
-
Alert Personnel: Verbally alert others in the lab.[4]
-
Secure the Area: Prevent others from entering the spill area by using signs or closing doors.[5]
-
Ventilation: If the substance is volatile, increase exhaust ventilation through fume hoods.[6]
-
Personal Protective Equipment (PPE): Don the appropriate PPE as detailed in the table below.[1][7]
-
Spill Kit: Gather your laboratory's chemical spill kit.
-
-
Containment and Cleanup:
-
Contain the Spill: Create a dike around the spill using an inert absorbent material like vermiculite or cat litter to prevent it from spreading.[6][8]
-
Absorb the Liquid: Apply the absorbent material starting from the outside of the spill and working your way inward.[6]
-
Collect the Residue: Once the liquid is fully absorbed, carefully scoop the material into a designated, chemically resistant waste container.[5][6] Use non-sparking tools if the material is flammable.[3]
-
-
Decontamination and Disposal:
-
Decontaminate the Area: Clean the spill area with soap and water.[4] Be aware that some per- and polyfluoroalkyl substances (PFAS) may require special decontamination procedures.[9] Avoid using materials containing Teflon for cleanup.[9]
-
Waste Disposal: All contaminated materials, including absorbents and PPE, must be disposed of as hazardous waste.[1][5] The waste should be placed in a leak-proof, puncture-resistant container.[5] Follow your institution's and the EPA's guidelines for PFAS disposal, which may include incineration by an authorized facility.[1][10]
-
Post-Cleanup: Remove PPE carefully to avoid contaminating yourself. Wash your hands thoroughly with soap and water. Report the incident to your supervisor as required by your institution.[8]
-
III. Personal Protective Equipment (PPE) & First Aid
Proper PPE is your first line of defense against chemical exposure. In case of accidental contact, immediate and correct first aid is crucial.
Required Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., neoprene). | To prevent skin contact and burns.[1][11][12] |
| Eye/Face Protection | Safety goggles and a face shield. | To protect against splashes and eye damage.[1][11] |
| Body Protection | A lab coat or chemical-resistant apron. For larger spills, a chemical-resistant suit may be necessary. | To protect skin and clothing from contamination.[1][11][13] |
| Respiratory Protection | In case of inadequate ventilation or large spills, a respirator may be required. | To prevent inhalation and respiratory irritation. |
First Aid Troubleshooting Guide
Caption: First aid decision tree for this compound exposure.
Q4: What should I do if this compound gets on my skin or clothes?
A4: Immediately flush the affected skin with large amounts of water for 15 to 30 minutes.[11] Remove all contaminated clothing while under a safety shower if possible.[11] Seek immediate medical attention.[11]
Q5: What is the procedure for eye contact?
A5: Immediately flush the eyes with running water for at least 15 minutes, holding the eyelids open.[11] Remove contact lenses if it is safe to do so.[11] Transport to a hospital or doctor without delay.[11]
Q6: What if I inhale the vapors?
A6: Move to an area with fresh air immediately.[11][14] If breathing is difficult or has stopped, administer artificial respiration and seek immediate medical attention.[11][14]
Q7: What is the first aid for ingestion?
A7: Rinse your mouth with water.[7][11] Do NOT induce vomiting.[7][11] Seek immediate medical attention.[11]
IV. Chemical Compatibility & Waste Disposal
Understanding the chemical properties of this compound is essential for safe handling, storage, and disposal.
FAQs: Chemical Properties and Disposal
Q8: Are there any chemicals that this compound should not come into contact with?
A8: Yes, it should be stored away from incompatible materials such as acids and oxidizing agents.[11] Always consult the Safety Data Sheet (SDS) for a comprehensive list of incompatible materials.
Q9: How should I dispose of the waste generated from the cleanup?
A9: Waste materials from the cleanup are considered hazardous waste.[11] They should be collected in a sealed, properly labeled, and compatible container.[1] Disposal must be handled by an authorized waste disposal plant, often through incineration with a flue gas scrubber, in accordance with EPA guidelines for "Forever Chemicals".[1][10]
Q10: Why are there special considerations for PFAS compound disposal?
A10: Per- and polyfluoroalkyl substances (PFAS) like this compound are known as "forever chemicals" because they are very persistent in the environment and do not readily biodegrade.[1] This persistence necessitates specialized disposal methods to prevent long-term environmental contamination.[10]
References
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Operating Procedure - EPA. [Link]
-
First Aid Procedures for Chemical Hazards | NIOSH - CDC. [Link]
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Spill procedure: Clean-up guidance - Queen Mary University of London. [Link]
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First Aid - Chemical Poisoning - Ministry of Health. [Link]
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Personal Protective Equipment | US EPA. [Link]
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First Aid Strategies for Managing Exposure to Toxic Substances - MyCPR NOW. [Link]
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Decontamination and Surface Analysis of PFAS-Contaminated Fire Suppression System Pipes: Effects of Cleaning Agents and Temperature - PMC - NIH. [Link]
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Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS | US EPA. [Link]
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Understanding PFAS Cleanup: Effective Strategies and Techniques - RJ Lee Group. [Link]
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PFAS EQUIPMENT DECONTAMINATION CASE STUDY - Ivey International. [Link]
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5 Types of PPE for Hazardous Chemicals | Hazmat School. [Link]
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Recommended PPE to handle chemicals - Bernardo Ecenarro. [Link]
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First Aid: Chemical Exposure | UMass Memorial Health. [Link]
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CHEMICAL SPILL CLEAN-UP - University of Manitoba. [Link]
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OSHA Technical Manual (OTM) - Section VIII: Chapter 1 | Occupational Safety and Health Administration. [Link]
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Laboratory Chemical Spill Cleanup and Response Guide - CUNY. [Link]
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Chemical Spill Clean-up Procedure - Safety & Risk Services. [Link]
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Chemical Spill Clean-Up | TBEP Labs. [Link]
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Fluorine - Rutgers University. [Link]
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Fluorination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
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Chemical Compatibility Database from Cole-Parmer. [Link]
-
Fluorine Safety - Princeton University. [Link]
-
Guide for the Safe Handling of Fluoropolymer Resins November 2012 - Toxic Docs. [Link]
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Some considerations in the handling of fluorine and the chlorine fluorides - Office of Scientific and Technical Information. [Link]
-
Chemical Resistance Chart of PFA/PTFE - Trebor International. [Link]
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Technical Support Center: Optimizing 1H,1H-Perfluoroheptylamine Concentration for Surface Treatment
Welcome to the technical support center for surface treatment optimization using 1H,1H-Perfluoroheptylamine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to create highly hydrophobic and oleophobic surfaces. Here, we move beyond simple protocols to explain the scientific principles behind each step, enabling you to troubleshoot and optimize your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work for surface treatment?
This compound (C₇H₄F₁₃N) is a fluorinated organic compound. Its structure consists of a short hydrocarbon segment (1H,1H-), a perfluorinated tail (C₆F₁₃), and a terminal amine group (-NH₂). This amphiphilic nature is the key to its function.[1]
-
Mechanism of Action : When applied to a suitable substrate, the molecules self-assemble. The polar amine headgroup interacts with the surface, while the long, fluorinated tails orient themselves away from the surface. These fluorinated chains have extremely low surface energy, which is responsible for repelling both water (hydrophobicity) and oils (oleophobicity).[2] The high strength of the carbon-fluorine bond also imparts significant thermal and chemical stability to the resulting coating.[1]
Q2: What are the key properties of this compound?
Understanding the physical and chemical properties is crucial for designing your experiment.
| Property | Value / Description | Significance in Surface Treatment |
| Molecular Weight | 349.08 g/mol | Affects solution concentration calculations. |
| Boiling Point | ~130-132 °C | Relevant for any thermal curing or annealing steps.[3] |
| Density | ~1.65 g/cm³ | Useful for converting between mass and volume.[3] |
| Solubility | Poorly miscible in water; soluble in fluorinated solvents and some organic solvents like ethanol.[1][4] | Dictates the choice of solvent for creating a stable coating solution. |
| Appearance | Colorless liquid | Visual inspection of the solution for clarity is a first-line quality check. |
Q3: What are the primary safety considerations when handling this compound?
This compound is a chemical that requires careful handling.
-
Hazards : It is classified as causing severe skin burns and eye damage, and may cause respiratory irritation.[5] Always consult the latest Safety Data Sheet (SDS) from your supplier.
-
Precautions :
-
Always work in a well-ventilated area or a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE): chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[5]
-
Avoid inhaling fumes or vapors.[5]
-
In case of contact with skin or eyes, rinse immediately and thoroughly with water and seek medical attention.[3]
-
Experimental Workflow & Optimization Guide
Optimizing the concentration is not about finding a single "correct" value, but rather a range that is ideal for your specific substrate, application method, and desired outcome.
Core Experimental Workflow Diagram
The following diagram outlines the logical flow for developing and optimizing your surface treatment protocol.
Caption: Workflow for optimizing surface treatment.
Step-by-Step Optimization Protocol
Causality : The amine headgroup of this compound must have direct access to the substrate to form a uniform, well-adhered monolayer. Any organic or particulate contaminants will create defects, leading to poor performance and inconsistent results. The cleaning protocol must be tailored to the substrate.[6][7]
-
For Glass/Silicon Wafers :
-
Sonicate in a sequence of acetone, then isopropanol (5-10 minutes each).
-
Rinse thoroughly with deionized (DI) water.
-
Optional but recommended for creating surface hydroxyl groups (-OH) for better amine interaction: Treat with a piranha solution (H₂SO₄/H₂O₂) or an oxygen plasma cleaner. (Extreme caution is required with piranha solution) .
-
Rinse again with DI water and dry completely under a stream of dry nitrogen or in an oven at 60-80°C.[6]
-
-
For Metals (e.g., Aluminum, Steel) :
-
Degrease by sonicating in a suitable solvent (e.g., hexane or acetone).
-
Perform an acid or alkaline etch appropriate for the specific metal to remove the native oxide layer and create a fresh, reactive surface.
-
Rinse with DI water and dry thoroughly.
-
-
For Polymers (e.g., PEEK, Polycarbonates) :
-
Polymers often have low surface energy and are chemically inert, making adhesion challenging.[7]
-
Clean with isopropanol to remove surface oils.
-
Activate the surface using oxygen plasma or corona treatment to introduce polar functional groups that can interact with the amine.
-
Causality : The concentration of the amine in the solvent directly influences the formation of the self-assembled monolayer (SAM). Too low a concentration results in an incomplete, patchy layer. Too high a concentration can lead to the formation of disordered multilayers or aggregates in the solution, which deposit as a hazy, non-uniform film.[8]
-
Solvent Selection : Choose a solvent in which this compound is readily soluble. Ethanol is a common starting point due to its moderate evaporation rate and good solvency.[1] For more sensitive applications, fluorinated solvents like FC-40 can be used to ensure perfect miscibility, though they are more expensive.[9]
-
Prepare a Concentration Series : It is inefficient to test single points. Prepare a series of concentrations to identify the optimal range.
| Concentration Level | Suggested Range (% w/v or v/v) | Purpose |
| Low | 0.1% - 0.5% | To identify the minimum concentration for monolayer formation. |
| Medium | 0.5% - 2.0% | Often the optimal range for many substrates.[6] |
| High | 2.0% - 5.0% | To check for issues with aggregation or multilayer formation. |
Protocol :
-
Prepare a stock solution (e.g., 5% w/v in ethanol).
-
Perform serial dilutions to create the desired concentrations.
-
It is good practice to gently sonicate the solutions for 5-10 minutes to ensure homogeneity.
Causality : The application method determines the uniformity of the coating. Dip-coating is a simple, effective method for achieving consistent results in a lab setting. The withdrawal speed is a critical parameter; a slow, steady withdrawal allows for a uniform film to form as the solvent front recedes.
-
Dip-Coating Protocol :
-
Immerse the cleaned substrate into the treatment solution.
-
Allow it to incubate for a set time, typically 15-60 minutes. This allows for equilibrium to be reached between the amine molecules and the substrate surface.[6]
-
Withdraw the substrate from the solution at a slow, constant speed (e.g., 1-5 mm/s). A motorized stage is ideal for reproducibility.
-
Allow the solvent to evaporate in a clean, controlled environment.
-
Causality : A post-deposition thermal treatment (annealing) can provide the molecules with enough thermal energy to rearrange into a more densely packed, ordered monolayer, improving performance. Rinsing removes any physisorbed (loosely bound) molecules that are not part of the primary monolayer.
-
Curing/Annealing : Gently heat the coated substrate in an oven. A typical starting point is 60-80°C for 15-30 minutes.[6] This should be below the boiling point of the amine.
-
Rinsing : Gently rinse the surface with fresh solvent (the same used for the solution) to remove excess, non-adhered molecules.
-
Final Dry : Dry the substrate again with a stream of dry nitrogen.
Troubleshooting Guide
This section addresses common issues encountered during the optimization process in a direct Q&A format.
Q: My final surface shows a low water contact angle (<90°). What went wrong?
A low contact angle is the most common failure mode, indicating an ineffective hydrophobic surface. This can stem from multiple root causes. Follow this diagnostic flowchart.
Caption: Troubleshooting low water contact angles.
Q: The coated surface appears hazy, streaky, or iridescent. Why?
This visual defect points to a non-uniform coating, likely thicker than a monolayer.
-
Cause : This is a classic sign of using too high a concentration. The amine molecules aggregate in the solution or on the surface, forming disordered multilayers that scatter light.[8]
-
Solution :
-
Reduce the concentration of your this compound solution significantly. Refer to your concentration series to see where the issue begins.
-
Ensure your withdrawal speed during dip-coating is slow and consistent. A jerky motion can cause streaks.
-
Check the purity of your solvent, as contaminants can induce aggregation.
-
Q: The coating performs well initially but degrades quickly (poor durability). How can I improve it?
Poor durability suggests a weak bond between the amine monolayer and the substrate. The coating is likely being removed by abrasion or delaminating.
-
Cause : The interaction between the amine headgroup and the substrate is purely physical (physisorption) rather than chemical (chemisorption). This is common on chemically inert surfaces like some polymers or noble metals.
-
Solution :
-
Enhance Surface Reactivity : As mentioned in the preparation step, surface activation via plasma or corona treatment can create chemical handles on the substrate that form stronger bonds with the amine group.[9]
-
Consider a Primer or Adhesion Promoter : For very difficult substrates, a bifunctional molecule may be needed. One end binds strongly to the substrate, and the other end presents a surface that the perfluoroheptylamine can bind to more effectively.
-
Alternative Chemistry : If durability is paramount, you may need to switch to a fluorinated compound with a more reactive headgroup, such as a fluoroalkylsilane (e.g., 1H,1H,2H,2H-Perfluorooctyltriethoxysilane), which forms robust covalent Si-O-Si bonds with hydroxylated surfaces.[2][10]
-
References
- Selective fluorination of the surface of polymeric materials after stereolithography 3D printing. (n.d.). pubs.rsc.org.
- Hydrophobicity of Perfluoroalkyl Isocyanate Monolayers on Oxidized Aluminum Surfaces. (2009). pubs.acs.org.
- Fabricating superhydrophobic surfaces via coating amine-containing fluorinated emulsion and Michael addition reaction. (n.d.).
- Effects of Hydrophobic Modification of Linear- and Branch-Structured Fluorinated and Nonfluorinated Silanes on Mesoporous Silica Particles. (2022). ACS Omega.
- A Comparative Guide to the Surface Characterization of 1H,1H,2H,2H-Perfluoro-1-decanol Self-Assembled Monolayers. (n.d.). Benchchem.
- Fluorine Based Superhydrophobic Co
- What's The Using Method Of 1H,1H,2H,2H-Perfluorooctyltriethoxysilane. (2024). sifefunctional.com.
- Preparation and characterization of fluoroalkylsilane self-assembled monolayers on magnetic head surfaces. (n.d.).
- Fabrication of Corrosion-Resistant Superhydrophobic Coatings and Impermeable Porous Structures Using Fluorinated Microemulsions Containing Thermally Decomposable Surfactants. (2024). MDPI.
- 1h,1h-perfluorooctylamine | 307-29-9. (2023). Smolecule.
- Fluoro Silanes as surface modification, fluorosilane co
- Surface modification by fluoroalkyl-functional silanes. (n.d.). Semantic Scholar.
- PFAS-free Co
- Super-Hydrophobic Nano-Coating & Tre
- Hydrophobicity-Hydrophilicty and Silane Surface Modific
- PFAS-Free Coatings: Challenges and Solutions. (2025). Biolin Scientific.
- 1H,1H-Perfluorononylamine. (n.d.). PubChem.
- Fluorinated self-assembled monolayers: Composition, structure and interfacial properties. (n.d.). ScienceDirect.
- (PDF) Hydrophobization of epoxy nanocomposite surface with 1H,1H,2H,2H-perfluorooctyltrichlorosilane for superhydrophobic properties. (n.d.).
- 1H,1H-Perfluorooctylamine AldrichCPR. (n.d.). Sigma-Aldrich.
- PFAS in the coatings industry: risks, applications, and regulatory challenges. (2024).
- 1H,1H-Perfluorooctylamine(307-29-9). (n.d.). ChemicalBook.
- The effect of surface treatments on the bond strength of polyetheretherketone posts: a systematic review protocol. (n.d.). F1000Research.
- Effect of chemical surface treatments on the repair of composite restor
- Structure and Chemical Characterization of Self-Assembled Mono-Fluoro-Substituted Oligo(phenylene-ethynlyene) Monolayers on Gold. (2004). National Institute of Standards and Technology.
- Mass Spectrometry of Self-Assembled Monolayers: A New Tool for Molecular Surface Science. (n.d.). PMC - NIH.
- Myths vs Facts: PTFE, PFAS and the Drive for PTFE-Free Medical Co
- Per- and Polyfluoroalkyl Substances and Alternatives in Coatings, Paints and Varnishes (CPVs). (2022). OECD.
- 1H,1H-Perfluorooctylamine. (2025). ChemicalBook.
- Exploring how surface treatments affect the bond stability of lithium disilicate ceramic to resin cement during try-in. (n.d.). PMC - NIH.
- This compound. (n.d.). Synquest Labs.
- 1H,1H-Perfluorooctylamine. (n.d.). PubChem.
- 1H,1H-Perfluorooctylamine | CAS#:307-29-9. (n.d.). Chemsrc.
- Coating properties of 1H,1H-perfluorooctylamine-terminated polyimides based on hexafluoroisopropylidene diphthalic anhydride and 1,4,5,8 naphthalenetetracarboxylic dianhydride. (n.d.).
- Coating properties of 1H,1H-perfluorooctylamine-terminated polyimides based on hexafluoroisopropylidene diphthalic anhydride and 1,4,5,8 naphthalenetetracarboxylic dianhydride. (n.d.).
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- 3. 1H,1H-Perfluorooctylamine(307-29-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
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- 10. researchgate.net [researchgate.net]
Technical Support Center: Managing the Corrosivity of 1H,1H-Perfluoroheptylamine
Welcome to the technical support center for 1H,1H-Perfluoroheptylamine. This guide is designed for researchers, scientists, and drug development professionals who work with this versatile yet challenging compound. My aim is to provide you with not just protocols, but the scientific reasoning behind them, ensuring your experiments are both successful and safe.
Section 1: Understanding the Corrosive Nature of this compound
FAQ: What makes this compound potentially corrosive?
This compound (C₇H₄F₁₃N) is classified as a corrosive substance, primarily due to its amine functional group (-NH₂).[1][2] Amines are basic and can act as nucleophiles, allowing them to react with and degrade various materials, particularly metals. The presence of the extensive perfluorinated chain in the molecule also influences its reactivity and physical properties. While the carbon-fluorine bond is incredibly strong and stable, the overall molecule can still participate in corrosive reactions.[3][4] Safety data sheets consistently label this compound as causing severe skin burns and eye damage, underscoring its hazardous nature.[1][2][5][6]
FAQ: How does its corrosivity compare to other amines or fluorinated compounds?
The corrosivity of this compound is significant, comparable to other corrosive amines used in industrial and laboratory settings. The primary hazard stems from its basicity and potential to react with acidic substances and metals. When considering its fluorinated nature, it's important to distinguish it from more inert perfluorinated compounds. The presence of the reactive amine group makes it more aggressive than, for example, a fully fluorinated alkane.
Section 2: Material Compatibility and Selection
Troubleshooting Guide: My stainless steel reactor is showing signs of corrosion. What's happening and what should I do?
If you're observing corrosion in a stainless steel reactor, it's likely due to a reaction between the amine and the metal surface, potentially accelerated by elevated temperatures or the presence of moisture.
Immediate Actions:
-
Safely terminate your experiment and transfer the reactor contents to a compatible container (e.g., glass or PTFE).
-
Thoroughly clean and inspect the reactor to assess the extent of the damage.
-
Do not reuse the reactor until you have determined the cause and implemented a solution.
Long-Term Solutions:
-
Material Selection: For future experiments, consider using a reactor made of more resistant materials. Glass-lined reactors or those constructed from highly resistant alloys are preferable.
-
Process Conditions: Evaluate if reducing the reaction temperature or ensuring anhydrous conditions can mitigate the corrosion.
Recommended Materials for Handling and Storing this compound
| Material Category | Recommended | Use with Caution | Not Recommended | Rationale |
| Metals | Hastelloy, Tantalum | Stainless Steel (316) | Aluminum, Carbon Steel, Copper | Highly resistant alloys are necessary for prolonged contact. Stainless steel may be suitable for short-term use at ambient temperatures. Other metals are susceptible to attack by amines. |
| Plastics | Polytetrafluoroethylene (PTFE), Perfluoroalkoxy (PFA), High-density polyethylene (HDPE) | Polyvinyl chloride (PVC) | Fluoropolymers offer excellent chemical resistance. HDPE is a good, cost-effective option for storage containers.[7] PVC can be degraded by amines. | |
| Elastomers | Perfluoroelastomers (FFKM), Viton® (FKM) | Butyl Rubber | Natural Rubber, Nitrile (Buna-N) | FFKM and FKM offer the best resistance to a wide range of chemicals, including amines.[8] Other elastomers may swell or degrade upon contact.[9] |
Section 3: Safe Handling and Experimental Protocols
Troubleshooting Guide: I'm observing unexpected side reactions or product degradation. Could it be related to the handling of the amine?
Yes, improper handling can introduce contaminants or cause the amine to degrade, leading to unexpected results.
-
Moisture Contamination: this compound can absorb moisture from the air, which can interfere with moisture-sensitive reactions.[7] Always handle the compound under an inert atmosphere (e.g., nitrogen or argon) and use dry solvents and glassware.
-
Incompatible Materials: As discussed, contact with incompatible materials can lead to leaching of metal ions or other contaminants into your reaction mixture.
Experimental Workflow for Handling this compound
Sources
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- 2. 1H,1H-Perfluorononylamine | C9H4F17N | CID 2776259 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 7. diplomatacomercial.com [diplomatacomercial.com]
- 8. Working Safely with PFAS: A Practical Guide to Selecting the Right PPE - RSG Safety [rsgsafety.com]
- 9. roymech.org [roymech.org]
Technical Support Center: Optimizing High-Throughput Screening for 1H,1H-Perfluoroheptylamine Reactions
Welcome to the technical support center for high-throughput screening (HTS) of reactions involving 1H,1H-Perfluoroheptylamine. This resource is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by this highly fluorinated building block. The following frequently asked questions (FAQs) and troubleshooting guides are structured to provide practical, in-depth solutions to common issues encountered during experimental workflows.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries and problems that can often be resolved with straightforward adjustments to your experimental setup.
1. Q: My this compound solution appears to be immiscible with my standard organic solvent system. What are my options?
A: This is a common challenge due to the lipophobic nature of highly fluorinated compounds. The high electronegativity of the fluorine atoms reduces the polarizability of the molecule, limiting its interaction with many common organic solvents.[1]
-
Immediate Action: Consider using fluorinated solvents like trifluorotoluene or perfluorohexanes for stock solutions. However, these are often not ideal for reaction chemistry.
-
Alternative Solvents: A table of recommended solvents for initial solubility screening is provided below. Polar aprotic solvents such as DMF and NMP, or ethereal solvents like THF and dioxane, may offer better solubility.
-
Co-solvent Strategy: Employing a co-solvent system can be effective. A small percentage of a fluorinated solvent or a more polar solvent like DMSO can enhance the solubility of this compound in the primary reaction solvent.
2. Q: I am observing inconsistent dispensing of my this compound stock solution with our automated liquid handler. What could be the cause?
A: The high density and viscosity of fluorinated compounds can pose challenges for automated liquid handlers.[2][3]
-
Liquid Class Settings: Ensure that the liquid class settings on your automated liquid handler are optimized for viscous and high-density liquids. This may involve adjusting aspiration and dispensing speeds, as well as incorporating air gaps to prevent dripping.[4][5]
-
Reverse Pipetting: Utilize the "reverse pipetting" technique, where an excess of the liquid is aspirated, and the desired volume is dispensed. This method is particularly suitable for viscous liquids.[5]
-
Tip Selection: Use wide-bore or low-retention pipette tips to minimize shear forces and prevent the liquid from adhering to the tip surface.
3. Q: My fluorescence-based assay is showing significant quenching or background noise in wells containing this compound. How can I troubleshoot this?
A: Perfluorinated compounds have been known to cause fluorescence quenching.[6] This can occur through various mechanisms, including interactions with the fluorophore or aggregation of the fluorinated compound in the assay medium.
-
Assay Compatibility: Run a control plate with your fluorophore and varying concentrations of this compound (without the other reaction components) to quantify the extent of quenching.
-
Alternative Detection Methods: If quenching is significant, consider alternative detection methods that are less prone to interference from fluorinated compounds, such as mass spectrometry or 19F NMR-based screening.[7]
-
Red-Shifted Dyes: Fluorophores that excite and emit at longer wavelengths (red-shifted dyes) are often less susceptible to quenching by library compounds.
4. Q: My amide coupling reaction with this compound is showing low conversion. What are the likely culprits?
A: The electron-withdrawing nature of the perfluoroalkyl chain can decrease the nucleophilicity of the amine, making it less reactive than its non-fluorinated counterparts.
-
Activation Method: Ensure your carboxylic acid is sufficiently activated. Stronger coupling reagents or the formation of an acyl fluoride may be necessary.
-
Base Selection: The choice and stoichiometry of the base are critical. A non-nucleophilic, sterically hindered base is often preferred to avoid side reactions.
-
Reaction Temperature: A moderate increase in reaction temperature can often overcome the activation energy barrier. However, monitor for potential decomposition of reagents or products.
Part 2: Troubleshooting Guides
This section provides more detailed, step-by-step guidance for resolving complex experimental issues.
Guide 1: Troubleshooting Poor Solubility of this compound in HTS
Poor solubility is a primary hurdle in achieving reliable HTS data. This guide provides a systematic approach to identifying a suitable solvent system.
Step 1: Initial Solvent Screening
The first step is to perform a small-scale, systematic screen of various solvents to assess the solubility of this compound.
Protocol: High-Throughput Solubility Screen
-
Prepare a stock solution of this compound in a compatible solvent where it is known to be soluble (e.g., trifluorotoluene).
-
In a 96-well plate, dispense a small, precise amount of the stock solution into each well.
-
Evaporate the solvent to leave a consistent amount of the amine in each well.
-
Add a panel of test solvents to the wells, covering a range of polarities and properties (see Table 1).
-
Seal the plate and agitate at a controlled temperature for a set period (e.g., 1 hour at 25°C).
-
Visually inspect each well for undissolved material. For a more quantitative assessment, analyze the supernatant by HPLC or another suitable analytical method to determine the concentration.
Table 1: Recommended Solvents for Initial Solubility Screening
| Solvent Class | Examples | Properties to Consider |
| Aprotic Polar | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP) | High boiling points, can be difficult to remove. |
| Ethereal | Tetrahydrofuran (THF), 2-Methyltetrahydrofuran (2-MeTHF), Dioxane | Generally good solvating properties for a range of compounds. |
| Chlorinated | Dichloromethane (DCM), 1,2-Dichloroethane (DCE) | Good solubility for many organics, but potential for reactivity. |
| Aromatic | Toluene, Xylenes | Lower polarity, may not be suitable for all reaction types. |
| Fluorinated | Trifluorotoluene (TFT), Perfluorohexanes | High solubility for fluorinated compounds, but may not be compatible with all reaction partners. |
Data compiled from various sources, including[8],[9],[10],[11].
Step 2: Co-Solvent Optimization
If a single solvent does not provide adequate solubility, a co-solvent system can be employed.
Workflow for Co-Solvent Selection
Caption: Workflow for optimizing a co-solvent system.
Guide 2: Addressing Inconsistent Automated Liquid Handling
Precision and accuracy in liquid handling are paramount for reliable HTS results. This guide focuses on troubleshooting issues related to the dispensing of this compound solutions.
Decision Tree for Liquid Handling Troubleshooting
Caption: Decision tree for troubleshooting automated liquid handling.
Guide 3: Deconvoluting Assay Interference
Distinguishing true reaction "hits" from false positives caused by assay interference is a critical step in HTS. This guide provides a workflow for identifying and mitigating interference from this compound.
Protocol: Assay Interference Counter-Screen
-
Prepare Three Sets of Assay Plates:
-
Plate A (Full Reaction): Contains all reaction components, including the enzyme/catalyst, substrates (including this compound), and detection reagents.
-
Plate B (No Enzyme/Catalyst): Contains all components as Plate A, but without the enzyme or catalyst. This will identify compounds that directly interact with the detection system.
-
Plate C (No Substrate): Contains the enzyme/catalyst and this compound, but not the other substrate. This identifies compounds that interact with the enzyme/catalyst in a non-productive manner.
-
-
Incubate and Read Plates: Follow the standard assay protocol for incubation times and reading the plates.
-
Analyze the Data:
-
A "hit" in Plate A but not in Plates B or C is likely a true positive.
-
A "hit" in Plate B suggests interference with the detection system (e.g., fluorescence quenching or enhancement).
-
A "hit" in Plate C may indicate non-specific binding to the enzyme or catalyst.
-
Visualizing Potential Sources of Assay Interference
Caption: Potential sources of assay interference.
Part 3: Reaction Optimization Protocols
This section provides detailed protocols for optimizing common reactions involving this compound in an HTS format.
Protocol 1: High-Throughput Amide Coupling Reaction Optimization
This protocol outlines a method for screening different coupling reagents and bases for the reaction between a carboxylic acid and this compound.
Materials:
-
96-well reaction block
-
Automated liquid handler
-
Stock solution of carboxylic acid in a suitable solvent (e.g., DMF)
-
Stock solution of this compound in a co-solvent system if necessary
-
Stock solutions of various coupling reagents (e.g., HATU, HBTU, T3P)
-
Stock solutions of various non-nucleophilic bases (e.g., DIPEA, 2,4,6-collidine)
-
Quenching solution (e.g., aqueous ammonium chloride)
-
Internal standard for analytical quantification
Procedure:
-
Dispense Carboxylic Acid: Using the automated liquid handler, dispense the carboxylic acid stock solution into all wells of the 96-well reaction block.
-
Dispense Coupling Reagents: Dispense the different coupling reagent stock solutions into designated rows of the reaction block.
-
Dispense Bases: Dispense the different base stock solutions into designated columns of the reaction block.
-
Incubate for Activation: Allow the mixture to incubate for a short period (e.g., 15 minutes) to ensure activation of the carboxylic acid.
-
Dispense Amine: Dispense the this compound stock solution into all wells.
-
Reaction Incubation: Seal the reaction block and incubate at the desired temperature with agitation.
-
Quench Reaction: Add the quenching solution to each well to stop the reaction.
-
Prepare for Analysis: Add the internal standard and dilute the reaction mixtures for analysis by LC-MS or another suitable method.
Protocol 2: High-Throughput Nucleophilic Aromatic Substitution (SNAr) Optimization
This protocol is designed to screen solvents and bases for the SNAr reaction of this compound with an activated aryl fluoride.
Materials:
-
96-well reaction block with reflux capabilities
-
Automated liquid handler
-
Stock solution of the activated aryl fluoride in a high-boiling solvent (e.g., NMP)
-
Stock solution of this compound
-
A panel of organic bases (e.g., DBU, K2CO3, Cs2CO3) pre-dispensed as solids or as solutions
-
A panel of solvents for screening (e.g., DMF, DMSO, NMP, sulfolane)
-
Internal standard for analytical quantification
Procedure:
-
Dispense Reagents: Dispense the aryl fluoride and this compound stock solutions into the wells.
-
Add Bases and Solvents: Add the different bases and screening solvents to the designated wells.
-
Reaction Incubation: Seal the reaction block and heat to the desired temperature with stirring.
-
Cool and Quench: Cool the reaction block to room temperature and quench the reactions.
-
Analysis: Prepare the samples for analysis by LC-MS or 19F NMR to determine the conversion to product.[12][13]
References
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- Automated Liquid Handlers as Sources of Error. (n.d.). Advanced Instruments.
- Automated Liquid Handlers As Sources of Error. (2019).
- Tips and Tricks for Automating Viscous Liquid Handling. (2021). Labroots.
- Challenges and Solution of High Viscous Liquid Filling. (2023). Filsilpek.
- Supramolecular interactions in luminescent sensing of per- and polyfluoroalkyl substances (PFAS). (2023). TrAC Trends in Analytical Chemistry.
- Luminescence Lifetime-Based Sensing Platform Based on Cyclometalated Iridium(III) Complexes for the Detection of Perfluorooctanoic Acid in Aqueous Samples. (2024). ACS Sensors.
- Fluorescence Turn-on Detection of Perfluorooctanoic Acid (PFOA) by Perylene Diimide-Based Metal–Organic Framework. (2022).
- Supramolecular Interactions in Luminescent Sensing of Per- and Polyfluoroalkyl Substances (PFAS). (2023).
- How to Troubleshoot a Reaction. (n.d.). University of Rochester, Department of Chemistry.
- Detection and differentiation of per- and polyfluoroalkyl substances (PFAS) in water using a fluorescent imprint-and-report sensor array. (2023). R Discovery.
- A Review of Treatment Techniques for Short-Chain Perfluoroalkyl Substances. (2022). MDPI.
- Rapid fluorometric determination of perfluorooctanoic acid by its quenching effect on the fluorescence of quantum dots. (2015).
- Reaction Kinetics of Hydroxyl Radicals with Model Compounds of Fuel Cell Polymer Membranes. (2008).
- Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021). University of Windsor.
- Reaction between linear perfluoroaldehydes and hydroperoxy radical in the atmosphere. (2023).
- Gaining confidence in high-throughput screening. (2012). PNAS.
- Transient Kinetics of Short-Chain Perfluoroalkyl Sulfonate with Radiolytic Reducing Species. (2023).
- Reaction between linear perfluoroaldehydes and hydroperoxy radical in the atmosphere: reaction mechanisms, reaction kinetics modelling, and atmospheric implications. (2023).
- Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening. (2014). PMC.
- On-line reaction monitoring of an SNAr reaction by 1H and 19F NMR. (n.d.). Magritek.
- Development of a Fluorescent Quenching Based High Throughput Assay to Screen for Calcineurin Inhibitors. (2015). PMC.
- Synthesis of Fluorinated Amines: A Personal Account. (2023). PMC.
- Scheme 4 Monitoring the amide coupling reaction by 1 H NMR (in THF-d 6... (n.d.).
- Synthesis of Fluorinated Amines: A Personal Account. (2023). ACS Organic & Inorganic Au.
- Concerted Nucleophilic Aromatic Substitution Reactions. (2019). PMC.
- Cell-based assays in high-throughput mode (HTS). (2013). BioTechnologia.
- Amide bond formation: beyond the myth of coupling reagents. (2009). Luxembourg Bio Technologies.
- Specific Solvent Issues with Fluorin
- Simultaneous 19F-1H medium resolution NMR spectroscopy for online reaction monitoring. (2016). PubMed.
- Sequential Nucleophilic Aromatic Substitution Reactions of Activ
- Fluorination Reactions. (n.d.). Professor Steven V. Ley Research Group.
- Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties. (2021). New Journal of Chemistry.
- Fluorescence polarization assays in high-throughput screening and drug discovery: a review. (2017). PMC.
- 1 H NMR monitoring of the progress of the reaction with time at 30 minute intervals. (n.d.).
- Online reaction monitoring by single-scan 2D NMR under flow conditions. (2020). RSC Publishing.
- Amide Synthesis. (n.d.). Fisher Scientific.
- High-Throughput Screening to Identify Quality Hits Quickly. (n.d.). Eurofins Discovery.
- Concerted Nucleophilic Arom
- Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Deriv
- Relative Reactivities of Activated Carboxylic Acids in Amide-Forming Reactions Employed for the Synthesis of Tetraphenylporphyrin Libraries. (2020). MDPI.
- Design and generation of highly diverse fluorinated fragment libraries and their efficient screening with improved (19) F NMR methodology. (2013). PubMed.
- Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chrom
- Common Organic Solvents - Table of Properties. (2009). Scribd.
- Efficient and accessible silane-mediated direct amide coupling of carboxylic acids and amines. (2020). Squarespace.
- Properties of Common Organic Solvents. (2022).
- Common Solvents Used in Organic Chemistry: Table of Properties 1. (2020).
- Common Organic Solvents: Table of Properties1,2,3. (n.d.).
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Technical Support Center: Self-Optimization of Reactions Involving 1H,1H-Perfluoroheptylamine
This guide is designed for researchers, chemists, and drug development professionals employing self-optimization algorithms for chemical reactions that utilize 1H,1H-Perfluoroheptylamine. As a highly fluorinated amine, this reagent introduces unique challenges and opportunities within automated reaction platforms. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure robust and efficient experimentation.
Introduction to Self-Optimization with this compound
Self-optimization platforms, which couple automated reactor systems with intelligent algorithms, are revolutionizing chemical synthesis by enabling rapid and efficient reaction optimization.[1][2][3] These systems iteratively adjust reaction parameters based on real-time analytical data to achieve a predefined goal, such as maximizing yield or minimizing impurities.[4][5] The use of this compound in these systems can be advantageous due to its unique properties, but it also presents specific challenges that must be addressed for successful optimization campaigns.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the integration of this compound into self-optimizing reaction workflows.
Q1: Why is my Bayesian optimization algorithm failing to converge when using this compound?
Answer:
Algorithm convergence issues with this compound often stem from unexpected non-linearities or discontinuities in the reaction response surface, which can be caused by the physicochemical properties of the fluorinated amine.
-
Phase Behavior and Immiscibility: this compound can exhibit limited miscibility with common organic solvents, leading to multiphasic reaction mixtures. This can cause abrupt changes in reaction kinetics as concentrations of reactants in each phase shift with temperature or composition, creating a complex response surface that is difficult for the optimization algorithm to model.
-
Influence on Reaction Mechanisms: The basicity of the amine group can be influenced by the electron-withdrawing nature of the perfluoroheptyl chain. This can lead to unexpected catalytic activity or inhibition, altering the expected reaction pathway and creating a disconnect between the model's predictions and experimental outcomes.
-
Analytical Challenges: In-line analytical techniques, such as NMR or HPLC, may struggle with quantitative analysis in the presence of a fluorinated phase, leading to noisy or inaccurate data being fed back to the algorithm. Bayesian optimization is particularly sensitive to the quality of input data, and unreliable measurements can prevent the model from converging on an optimal set of conditions.[6][7]
Self-Validation Protocol:
-
Visual Inspection: If your reactor system allows, visually inspect the reaction mixture at different temperatures and concentrations to assess miscibility.
-
Off-line Analysis: Run a small set of experiments with varying concentrations of this compound and analyze the samples off-line using a validated analytical method to confirm the accuracy of your in-line measurements.
-
Model Selection: Consider using a more robust surrogate model within your Bayesian optimization framework, such as a Gaussian Process with a non-stationary kernel, which can better handle abrupt changes in the response surface.[7]
Q2: How does the presence of this compound affect in-line pH monitoring and control?
Answer:
This compound can interfere with standard pH measurements in a self-optimizing reactor in several ways:
-
Non-Aqueous Environments: Many reactions involving this amine are conducted in non-aqueous or partially aqueous systems where the concept of pH is not well-defined. Standard pH electrodes are calibrated for aqueous solutions and will provide unstable or meaningless readings in organic solvents.
-
Electrode Fouling: The fluorinated amine and potential side products can adsorb onto the surface of the pH electrode, leading to fouling and a sluggish or non-existent response.
-
Reference Junction Issues: The liquid junction of the reference electrode can become clogged or the filling solution can be contaminated by the reaction mixture, leading to a drift in the measured potential.
Troubleshooting Steps:
-
Use a Suitable Electrode: For non-aqueous systems, use a pH electrode specifically designed for organic solvents, which will have a compatible filling solution and junction.
-
Regular Calibration and Cleaning: Implement a frequent calibration schedule for your pH probe. After each run, clean the electrode according to the manufacturer's instructions, which may involve washing with a series of solvents to remove organic and fluorinated residues.
-
Consider Alternative Monitoring: If direct pH measurement proves unreliable, consider monitoring the concentration of an acidic or basic species in the reaction using in-line spectroscopy (e.g., IR, Raman) as a proxy for reaction progress or pH.
Q3: What are the best practices for cleaning a flow reactor system after a reaction involving this compound?
Answer:
Due to its low surface energy and potential for immiscibility, this compound and its byproducts can be challenging to remove from a reactor system. A thorough cleaning protocol is essential to prevent cross-contamination between experiments.
Recommended Cleaning Protocol:
| Step | Solvent/Solution | Purpose | Duration |
| 1 | Reaction Solvent (e.g., Acetonitrile) | To flush out the bulk of the reaction mixture. | 5-10 reactor volumes |
| 2 | Isopropanol | To remove less polar organic residues. | 5-10 reactor volumes |
| 3 | Acetone | To rinse away the isopropanol and any remaining organic materials. | 5-10 reactor volumes |
| 4 | Fluorinated Solvent (e.g., HFE-7100) | To dissolve and remove residual this compound. | 3-5 reactor volumes |
| 5 | Acetone | To rinse out the fluorinated solvent. | 5-10 reactor volumes |
| 6 | Deionized Water (if compatible) | To remove any water-soluble materials. | 5-10 reactor volumes |
| 7 | Dry Nitrogen or Air | To thoroughly dry the system. | Until solvent is fully evaporated |
Causality: The multi-solvent approach ensures that a wide range of potential contaminants, from the organic reactants and products to the fluorinated amine, are effectively removed. The use of a fluorinated solvent is crucial for solvating the perfluoroheptyl chains.
Part 2: Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving specific issues encountered during the self-optimization of reactions with this compound.
Issue 1: Inconsistent or Non-Reproducible Results from the Self-Optimization Algorithm
Symptoms:
-
The optimization algorithm explores the same regions of the parameter space repeatedly without converging.
-
Identical starting conditions lead to significantly different optimal conditions in separate optimization runs.
Workflow for Troubleshooting Inconsistent Results
Caption: Troubleshooting workflow for inconsistent self-optimization results.
Detailed Troubleshooting Steps:
-
Verify Hardware Integrity:
-
Pumps: Check the calibration of all pumps to ensure accurate and precise delivery of reagents. Small errors in stoichiometry can lead to large variations in yield.
-
Temperature Control: Confirm that the reactor temperature is stable and uniform. Temperature fluctuations can significantly impact reaction kinetics.
-
-
Confirm Reagent Purity and Concentration:
-
Analyze the purity of this compound and other reagents, as impurities can act as catalysts or inhibitors.
-
Ensure that stock solutions are homogeneous and have not stratified, especially if the fluorinated amine is not fully miscible in the solvent.
-
-
Assess Mixing Efficiency:
-
Poor mixing in a multiphasic system is a common cause of irreproducibility. If possible, visually inspect the reactor for phase separation.
-
Consider increasing the stirring rate or using a different reactor design that promotes better mixing of immiscible phases.
-
-
Validate In-line Analytical Method:
-
Calibration: Perform a multi-point calibration of your analytical instrument (e.g., HPLC, NMR) with known concentrations of your product in a matrix that mimics the reaction mixture, including this compound.
-
Sample Presentation: Ensure that the sample loop for in-line analysis is representative of the bulk reaction mixture and not preferentially sampling one phase.
-
-
Adjust Algorithm Parameters:
-
If the above factors are ruled out, the issue may lie with the algorithm itself. In a Bayesian optimization framework, consider increasing the initial "exploration" phase to allow the model to build a more accurate representation of the entire parameter space before "exploiting" promising regions.[8][9]
-
Issue 2: In-line NMR Analysis Yields Broadened Peaks and Inaccurate Integrals
Symptoms:
-
Proton NMR signals of reactants and products are significantly broadened in the presence of this compound.
-
Quantitative analysis based on peak integration is unreliable.
Potential Causes and Solutions:
-
Magnetic Field Inhomogeneity: The presence of a separate fluorinated phase can disrupt the local magnetic field homogeneity within the NMR flow tube, leading to peak broadening.
-
Solution: Improve mixing within the reactor and transfer lines to create a more uniform emulsion. Consider using a wider bore flow tube to minimize wall effects.
-
-
Chemical Exchange: The amine group of this compound can undergo chemical exchange with protons on other molecules, leading to signal broadening.
-
Solution: Lowering the temperature of the NMR probe can sometimes slow down the exchange process and sharpen the peaks.
-
-
Paramagnetic Impurities: Trace metal impurities in the reagents can cause significant line broadening.
-
Solution: Purify the reagents or use high-purity grades. Adding a small amount of a chelating agent like EDTA can sometimes sequester paramagnetic ions.
-
Experimental Protocol for Diagnosing NMR Issues:
-
Baseline Spectrum: Acquire a high-resolution spectrum of your starting materials (excluding the amine) in the reaction solvent.
-
Amine Addition: Add this compound and re-acquire the spectrum. Note any changes in peak shape and chemical shift.
-
Variable Temperature Study: Acquire spectra at several temperatures to assess the impact of chemical exchange.
-
¹⁹F NMR: Acquire a ¹⁹F NMR spectrum to confirm the structure and purity of the this compound and to monitor any changes to the fluorinated portion of the molecule during the reaction.[10]
Data Presentation: Example of Peak Broadening
| Compound | Peak of Interest | Linewidth without Amine (Hz) | Linewidth with Amine (Hz) |
| Substrate A | Aromatic CH | 0.5 | 5.2 |
| Product B | Aliphatic CH₂ | 0.8 | 8.5 |
Part 3: Advanced Topics and System Validation
Self-Validating Experimental Design
To ensure the trustworthiness of your self-optimization results, it is crucial to build self-validation into your experimental design.
Workflow for a Self-Validating Optimization Run
Caption: Workflow incorporating self-validation into a Bayesian optimization campaign.
Explanation of Key Steps:
-
Initial Design of Experiments (DoE): Instead of starting with random points, begin with a small, well-structured DoE (e.g., a Latin hypercube design) to provide the algorithm with a good initial understanding of the parameter space.[4]
-
Monitor Model Uncertainty: During the optimization, track the uncertainty of the model's predictions. The algorithm should be actively choosing points that reduce this uncertainty.
-
Replicate Runs at the Optimum: Once the algorithm has identified an optimal set of conditions, perform several replicate experiments at that point to confirm the result and assess the reproducibility of the system.
By incorporating these steps, you can be more confident that the identified optimum is a true reflection of the reaction chemistry and not an artifact of the experimental setup or algorithm.
References
-
Clayton, A. D., et al. (2019). Algorithms for the self-optimisation of chemical reactions. Reaction Chemistry & Engineering, 4(9), 1535-1547. [Link]
-
Noël, T., et al. (2024). Autonomous synthesis robot uses AI to speed up chemical discovery. ScienceDaily. [Link]
-
Green, W. H., et al. (2020). Multi-task Bayesian Optimization of Chemical Reactions. ChemRxiv. [Link]
-
Jensen, K. F., et al. Toward Autonomous Molecular Discovery. Jensen Research Group - MIT. [Link]
-
Bourne, R. A., et al. (2019). Algorithms for the self-optimisation of chemical reactions. RSC Publishing. [Link]
-
Zhang, J., et al. (2022). Machine Learning in Unmanned Systems for Chemical Synthesis. MDPI. [Link]
-
Schwaller, P., et al. (2023). Bayesian Optimization for Chemical Reactions. CHIMIA. [Link]
-
McMullen, J. P., & Coley, C. W. (2020). A Brief Introduction to Chemical Reaction Optimization. ACS Publications. [Link]
-
Shields, B. J., et al. (2021). Bayesian reaction optimization as a tool for chemical synthesis. Nature, 590(7844), 89-96. [Link]
-
Doyle, M. P., et al. (2022). Bayesian Optimization for Chemical Synthesis in the Era of Artificial Intelligence: Advances and Applications. MDPI. [Link]
-
Gómez-Bombarelli, R., et al. (2024). Race to the bottom: Bayesian optimisation for chemical problems. Digital Discovery. [Link]
-
Benaissa, M., et al. (2023). Self-Optimization of Chemical Reaction Under Dynamic Flow Conditions Using Reinforcement Learning. AIChE Proceedings. [Link]
-
de la Hoz, A., et al. (2021). Autonomous reaction self-optimization using in-line high-field NMR spectroscopy. Chemical Science, 12(30), 10257-10263. [Link]
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Validation & Comparative
A Comparative Analysis of 1H,1H-Perfluoroheptylamine and 1H,1H-Perfluorooctylamine for Advanced Research Applications
In the realm of fluorinated compounds, 1H,1H-Perfluoroheptylamine and 1H,1H-Perfluorooctylamine stand out for their unique physicochemical properties, driving their application in diverse fields, from materials science to drug development. This guide provides an in-depth, objective comparison of these two homologous amines, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
Molecular Structure and Identity: The Foundation of Functionality
The fundamental difference between this compound and 1H,1H-Perfluorooctylamine lies in the length of their perfluoroalkyl chains, with the latter possessing one additional difluoromethylene (-CF2-) group. This seemingly minor structural variance leads to significant differences in their physical and chemical behaviors.
Caption: Molecular Structures of this compound and 1H,1H-Perfluorooctylamine.
Below is a summary of their key identifiers:
| Property | This compound | 1H,1H-Perfluorooctylamine |
| CAS Number | 423-49-4[1][2] | 307-29-9[3][4][5] |
| Molecular Formula | C7H4F13N[1] | C8H4F15N[3][4][5] |
| Molecular Weight | 349.09 g/mol [1] | 399.10 g/mol [3][4][6] |
Comparative Physicochemical Properties: A Tale of Two Chains
The addition of a single -CF2- unit in 1H,1H-Perfluorooctylamine significantly impacts its physicochemical properties compared to its shorter-chain counterpart. The increased molecular weight and the greater number of highly electronegative fluorine atoms enhance intermolecular van der Waals forces and dipole-dipole interactions.
| Physicochemical Property | This compound | 1H,1H-Perfluorooctylamine | Scientific Rationale for the Difference |
| Boiling Point | 129 - 133.1 °C at 760 mmHg[1][2] | 149 - 150 °C at 760 mmHg[4][7][8] | The longer perfluoroalkyl chain in the octyl derivative leads to stronger intermolecular forces, requiring more energy to transition into the gaseous phase. |
| Density | 1.624 g/cm³[1] | 1.714 g/cm³[3][4][9] | The higher fluorine content relative to the hydrocarbon portion in the octylamine results in a more densely packed molecular structure. |
| Vapor Pressure | 8.61 mmHg at 25°C[2] | Lower (exact value not readily available but expected to be lower than the heptyl derivative) | Vapor pressure is inversely related to the strength of intermolecular forces. The stronger forces in the octylamine lead to lower volatility and thus lower vapor pressure at a given temperature. |
| Solubility | Sparingly soluble in Chloroform, Slightly soluble in Methanol[1] | Not miscible or difficult to mix in water.[3][10] Good solubility in fluorinated and semi-fluorinated media.[7] | Both compounds are hydrophobic due to the perfluoroalkyl chain. The longer chain in the octylamine enhances its lipophilicity and preference for fluorous phases. |
| Predicted pKa | 6.01 ± 0.30[1] | 6.05 ± 0.30[10] | The electron-withdrawing effect of the perfluoroalkyl chain influences the basicity of the amine group. The similar predicted pKa values suggest this effect is comparable for both compounds. |
Applications: Tailoring Properties to Function
The distinct properties of these two amines lend themselves to different applications.
This compound is noted for its use in the synthesis of perfluoroalkyl chromophores, which are utilized as colorless IR absorbers in optical filter applications.[1] Its lower boiling point may be advantageous in processes requiring easier removal of the solvent or reactant.
1H,1H-Perfluorooctylamine has found broader applications, particularly in materials science. It is used as a surface modification agent to enhance the stability and efficiency of perovskite solar cells.[7] Its strong hydrophobicity and low surface energy also make it suitable for use as a fluorinated surfactant.[7] The higher thermal stability, implied by its higher boiling point, is beneficial in applications requiring processing at elevated temperatures.
Safety and Handling: A Shared Profile of Corrosivity
Both this compound and 1H,1H-Perfluorooctylamine are classified as corrosive materials.
-
This compound is assigned the UN transport number 2734 and the hazard class code R34, indicating it causes burns.[2]
-
1H,1H-Perfluorooctylamine is also classified as a corrosive substance that causes severe skin burns and eye damage.[3]
Standard laboratory safety protocols for handling corrosive amines should be strictly followed. This includes the use of personal protective equipment (PPE) such as safety goggles, chemical-resistant gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Experimental Protocols for Characterization: Determining Vapor Pressure
To quantitatively assess the volatility of these compounds, the determination of their vapor pressure as a function of temperature is crucial. The ebulliometric method is a precise technique for this purpose.
Experimental Workflow: Ebulliometric Vapor Pressure Measurement
Caption: Workflow for Ebulliometric Vapor Pressure Measurement.
Step-by-Step Methodology
-
Apparatus Setup : A modified Swietoslawski ebulliometer is used, which allows for precise measurement of the boiling temperature of a liquid at a controlled pressure.[11]
-
Sample Introduction : A pure sample of the perfluoroalkylamine is introduced into the ebulliometer.
-
Pressure Control : The system is connected to a vacuum pump and a nitrogen supply to accurately control the pressure.[11]
-
Heating and Equilibration : The sample is heated until it boils. The apparatus is designed to ensure that the boiling liquid and its vapor are in equilibrium.
-
Temperature and Pressure Measurement : The temperature of the boiling liquid is measured with a high-precision thermometer, and the system pressure is recorded.
-
Data Acquisition : The vapor pressure measurements are carried out at various temperatures by adjusting the system pressure.[11]
-
Data Analysis : The collected data points of pressure and temperature are typically fitted to an equation such as the Antoine equation to describe the vapor pressure-temperature relationship.
Causality in Experimental Design : The choice of the ebulliometric method is based on its high accuracy for determining the vapor-liquid equilibrium of pure components.[11] By precisely controlling the pressure, the boiling point can be accurately determined over a range of conditions, providing a comprehensive understanding of the compound's volatility.
Conclusion: Selecting the Right Tool for the Job
The choice between this compound and 1H,1H-Perfluorooctylamine should be guided by the specific requirements of the intended application.
-
Choose this compound for:
-
Applications requiring higher volatility and a lower boiling point.
-
Specific synthetic routes where its reactivity profile is advantageous.
-
-
Choose 1H,1H-Perfluorooctylamine for:
-
Applications demanding greater thermal stability and lower volatility.
-
Surface modification and surfactant applications where a more pronounced hydrophobic and lipophobic character is beneficial.
-
Understanding the subtle yet significant differences in the physicochemical properties of these two homologous amines, which are a direct consequence of their perfluoroalkyl chain length, is paramount for the successful design and execution of advanced research and development projects.
References
- Smolecule. (2023, August 15). Buy 1h,1h-perfluorooctylamine | 307-29-9.
- ECHEMI. (n.d.). 307-29-9, 1H,1H-Perfluorooctylamine Formula.
- ChemicalBook. (n.d.). 1H,1H-Perfluorooctylamine(307-29-9).
- Chemsrc. (2025, September 11). 1H,1H-Perfluorooctylamine | CAS#:307-29-9.
- ChemicalBook. (n.d.). This compound CAS#: 423-49-4.
- ECHEMI. (n.d.). 423-49-4, this compound Formula.
- Sigma-Aldrich. (n.d.). 1H,1H-Perfluorooctylamine AldrichCPR.
- ChemicalBook. (2025, July 16). 1H,1H-Perfluorooctylamine | 307-29-9.
- Thermo Fisher Scientific. (n.d.). 1H,1H-Perfluorooctylamine, 97%.
- ECHEMI. (n.d.). 1H,1H-Perfluorooctylamine SDS, 307-29-9 Safety Data Sheets.
- Klepacova, K., & Huttenhuis, P. J. G. (2011). Vapor Pressures of Several Commercially Used Alkanolamines. Journal of Chemical & Engineering Data, 56(4), 1334-1339.
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A Comparative Guide to the Hydrophobicity of Perfluoroalkylamines for Researchers and Drug Development Professionals
In the landscape of modern chemistry and drug development, the unique properties of organofluorine compounds are increasingly harnessed to modulate the physicochemical characteristics of molecules. Among these, perfluoroalkylamines (PFAAs) represent a critical class of compounds whose hydrophobicity is a key determinant of their behavior in biological and chemical systems. This guide provides an in-depth comparison of the hydrophobicity of different PFAAs, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their applications.
The Significance of Perfluoroalkylamine Hydrophobicity
The substitution of hydrogen with fluorine atoms in an alkyl chain dramatically alters a molecule's properties. The high electronegativity of fluorine and the strength of the C-F bond lead to compounds with unique electronic and steric characteristics. In the context of PFAAs, the length of the perfluoroalkyl chain is a primary determinant of its hydrophobicity. This property, in turn, influences a range of critical parameters for researchers and drug developers, including:
-
Protein Binding and Enzyme Inhibition: The hydrophobic nature of the perfluoroalkyl chain can drive interactions with hydrophobic pockets in proteins, influencing binding affinity and inhibitory potency.
-
Membrane Permeability: The ability of a drug candidate to cross cellular membranes is intrinsically linked to its lipophilicity, a close relative of hydrophobicity.
-
Aqueous Solubility: Higher hydrophobicity generally leads to lower solubility in aqueous media, a crucial consideration for drug formulation and delivery.
-
Chromatographic Behavior: The retention of PFAAs in reversed-phase high-performance liquid chromatography (RP-HPLC) is directly related to their hydrophobicity, impacting purification and analytical strategies.
This guide will delve into the experimental quantification of PFAAs' hydrophobicity, focusing on three key metrics: the partition coefficient (logP), water contact angle, and reversed-phase HPLC retention time.
Comparative Analysis of Perfluoroalkylamine Hydrophobicity
To provide a quantitative perspective, this guide will present methodologies to determine and compare the hydrophobicity of PFAAs such as perfluorobutylamine, perfluorohexylamine, and perfluorooctylamine.
Partition Coefficient (logP)
The octanol-water partition coefficient (logP) is a widely accepted measure of a compound's lipophilicity, which is closely related to its hydrophobicity. A higher logP value indicates a greater preference for the lipid-like octanol phase over the aqueous phase, signifying higher hydrophobicity.
While experimental logP values for the specific perfluoroalkylamines of interest are not consistently reported across databases, the trend of increasing logP with chain length is well-established for other perfluorinated compounds. For instance, the calculated XLogP3 value for Perfluorotributylamine is 9.9, highlighting the significant hydrophobicity of longer-chain perfluorinated amines.[3]
Water Contact Angle
The water contact angle on a surface modified with a PFAA provides a direct measure of the surface's hydrophobicity. A higher contact angle indicates greater water repellency and thus higher hydrophobicity of the modifying molecule. Studies on surfaces modified with fluoroalkylsilanes have shown that the water contact angle increases with the length of the fluoroalkyl chain.[1] We can extrapolate that a similar trend would be observed for surfaces functionalized with perfluoroalkylamines.
Table 1: Expected Trend in Water Contact Angles on Perfluoroalkylamine-Modified Surfaces
| Perfluoroalkylamine | Perfluoroalkyl Chain Length | Expected Water Contact Angle |
| Perfluorobutylamine | C4 | Increasing Hydrophobicity |
| Perfluorohexylamine | C6 | ↓ |
| Perfluorooctylamine | C8 | Highest Hydrophobicity |
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Retention Time
In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. Compounds with greater hydrophobicity will have a stronger affinity for the stationary phase, resulting in longer retention times.[4][5] Therefore, when analyzing a mixture of perfluoroalkylamines, the elution order will directly correlate with their hydrophobicity, with the shortest chain amine eluting first.
Table 2: Expected Elution Order and Relative Retention Times in RP-HPLC
| Perfluoroalkylamine | Perfluoroalkyl Chain Length | Expected Relative Retention Time |
| Perfluorobutylamine | C4 | Shortest |
| Perfluorohexylamine | C6 | Intermediate |
| Perfluorooctylamine | C8 | Longest |
Experimental Protocols for Hydrophobicity Determination
To empower researchers to generate their own comparative data, this section provides detailed, step-by-step methodologies for the key experiments discussed.
Protocol 1: Determination of logP using the Shake-Flask Method and HPLC Analysis
This protocol describes the classic "shake-flask" method for logP determination, followed by quantification using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Perfluoroalkylamine of interest
-
n-Octanol (pre-saturated with water)
-
Water (HPLC grade, pre-saturated with n-octanol)
-
Separatory funnel
-
Volumetric flasks
-
Pipettes
-
HPLC system with a C18 column and UV detector
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Buffer (e.g., phosphate buffer, pH 7.4)
Procedure:
-
Preparation of Saturated Solvents:
-
Mix equal volumes of n-octanol and water in a large container.
-
Shake vigorously for at least 24 hours to ensure mutual saturation.
-
Allow the phases to separate completely before use.
-
-
Partitioning of the Perfluoroalkylamine:
-
Accurately weigh a known amount of the perfluoroalkylamine and dissolve it in a known volume of either the water-saturated n-octanol or the n-octanol-saturated water.
-
Transfer a known volume of this solution to a separatory funnel.
-
Add an equal volume of the other saturated solvent to the separatory funnel.
-
Shake the funnel vigorously for at least 2 minutes to allow for partitioning of the analyte between the two phases.
-
Allow the layers to separate completely.
-
-
Sample Preparation for HPLC Analysis:
-
Carefully withdraw an aliquot from both the n-octanol and the aqueous layers.
-
Dilute the aliquots with the appropriate mobile phase to a concentration within the linear range of the HPLC detector.
-
-
HPLC Analysis:
-
Set up the HPLC system with a C18 column.
-
Use a suitable mobile phase, typically a mixture of acetonitrile and a buffer solution. The exact composition will need to be optimized for the specific PFAAs being analyzed.[6]
-
Inject the diluted samples from both the n-octanol and aqueous phases.
-
Record the peak areas of the perfluoroalkylamine in each chromatogram.
-
-
Calculation of logP:
-
Calculate the concentration of the perfluoroalkylamine in each phase based on the peak areas and the dilution factors.
-
The partition coefficient, P, is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase: P = [PFAA]octanol / [PFAA]water
-
The logP is the base-10 logarithm of the partition coefficient: logP = log10(P)
-
Causality Behind Experimental Choices: The use of pre-saturated solvents is crucial to prevent volume changes during the partitioning experiment, which would affect the concentration calculations. A C18 column is chosen for its nonpolar stationary phase, which effectively retains hydrophobic compounds like PFAAs.[7] The choice of a buffered aqueous phase at a specific pH is important as the ionization state of the amine group can influence partitioning.
Diagram of the logP Determination Workflow:
Caption: Workflow for logP determination.
Protocol 2: Measurement of Static Water Contact Angle
This protocol outlines the procedure for measuring the static water contact angle on a surface functionalized with a perfluoroalkylamine.
Materials:
-
Substrate (e.g., silicon wafer, glass slide)
-
Perfluoroalkylamine of interest
-
Solvent for dissolving the PFAA (e.g., a fluorinated solvent)
-
Deionized water
-
Contact angle goniometer with a high-resolution camera and analysis software
Procedure:
-
Substrate Preparation:
-
Thoroughly clean the substrate to remove any organic or particulate contamination. This may involve sonication in a series of solvents (e.g., acetone, isopropanol) and drying with a stream of nitrogen.
-
For some substrates, a surface activation step (e.g., oxygen plasma treatment) may be necessary to create reactive sites for amine attachment.
-
-
Surface Functionalization:
-
Prepare a dilute solution of the perfluoroalkylamine in a suitable solvent.
-
Coat the cleaned substrate with the PFAA solution. This can be done by various methods such as dip-coating, spin-coating, or vapor deposition. The chosen method will depend on the desired coating thickness and uniformity.
-
Anneal the coated substrate at an appropriate temperature to promote covalent bonding of the amine to the surface and to remove the solvent.
-
-
Contact Angle Measurement:
-
Place the functionalized substrate on the sample stage of the contact angle goniometer.
-
Carefully dispense a small droplet of deionized water (typically 2-5 µL) onto the surface.
-
Capture a high-resolution image of the droplet at the solid-liquid-vapor interface.
-
Use the instrument's software to measure the angle between the tangent to the droplet and the solid surface. This is the static contact angle.
-
Repeat the measurement at several different locations on the surface to ensure reproducibility and obtain an average value.
-
Causality Behind Experimental Choices: A clean and smooth substrate is essential for obtaining accurate and reproducible contact angle measurements, as surface roughness and contaminants can significantly affect the results. The choice of deposition method for the PFAA will influence the packing density and orientation of the molecules on the surface, which in turn affects the measured hydrophobicity.
Diagram of the Contact Angle Measurement Workflow:
Caption: Workflow for contact angle measurement.
Protocol 3: Reversed-Phase HPLC for Hydrophobicity Ranking
This protocol details the use of RP-HPLC to rank the hydrophobicity of a series of perfluoroalkylamines based on their retention times.
Materials:
-
Mixture of perfluoroalkylamines (e.g., perfluorobutylamine, perfluorohexylamine, perfluorooctylamine)
-
HPLC system with a C18 column and a suitable detector (e.g., UV-Vis or Mass Spectrometer)
-
Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% trifluoroacetic acid (TFA)
Procedure:
-
Sample Preparation:
-
Prepare a standard mixture containing all the perfluoroalkylamines to be compared at a known concentration in a suitable solvent (e.g., acetonitrile/water).
-
-
HPLC Method Setup:
-
Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).
-
Set up a linear gradient elution method. A typical gradient might start at a low percentage of organic solvent (e.g., 5% B) and ramp up to a high percentage (e.g., 95% B) over a set period (e.g., 20-30 minutes).
-
Set the flow rate to a standard value (e.g., 1 mL/min).
-
Set the detector to the appropriate wavelength for the analytes if using a UV detector, or set up the mass spectrometer for detection of the target ions.
-
-
Analysis:
-
Inject the sample mixture onto the equilibrated column.
-
Run the gradient method and record the chromatogram.
-
Identify the peaks corresponding to each perfluoroalkylamine based on their mass-to-charge ratio (if using MS detection) or by injecting individual standards.
-
-
Data Interpretation:
-
Record the retention time for each perfluoroalkylamine.
-
The order of elution from the column corresponds to increasing hydrophobicity. The compound with the shortest retention time is the least hydrophobic, and the compound with the longest retention time is the most hydrophobic.
-
Causality Behind Experimental Choices: A C18 column is the standard choice for separating compounds based on hydrophobicity.[2] The use of a gradient elution is necessary to elute compounds with a wide range of hydrophobicities in a reasonable time with good peak shape. Trifluoroacetic acid is a common mobile phase additive that acts as an ion-pairing agent, improving the peak shape of basic compounds like amines.[6]
Diagram of the RP-HPLC Hydrophobicity Ranking:
Caption: Elution order in RP-HPLC.
Conclusion and Future Outlook
The hydrophobicity of perfluoroalkylamines is a critical parameter that dictates their utility in various scientific and industrial applications, particularly in the realm of drug discovery and materials science. This guide has provided a framework for understanding and comparing the hydrophobicity of different PFAAs, emphasizing the direct relationship between perfluoroalkyl chain length and hydrophobicity. While direct comparative experimental data remains somewhat scarce in the public domain, the provided protocols for logP determination, contact angle measurement, and RP-HPLC analysis offer researchers the tools to generate this valuable data in their own laboratories. As the field of organofluorine chemistry continues to expand, a deeper understanding of the structure-property relationships of PFAAs will undoubtedly fuel further innovation and the development of novel molecules with tailored functionalities.
References
-
Fluoropharm. (n.d.). 355-34-0 | 1H,1H-Perfluorohexylamine. Retrieved from [Link][8]
-
Giovambattista, N., Rossky, P. J., & Debenedetti, P. G. (2007). Effect of surface polarity on water contact angle and interfacial hydration structure. The Journal of Physical Chemistry B, 111(33), 9581–9587.[1]
-
Graupe, M., Takenaga, M., Koini, T., Colorado, R., Jr., & Lee, T. R. (1999). Oriented Surface Dipoles Strongly Influence Interfacial Wettabilities. Journal of the American Chemical Society, 121(14), 3222–3223.[9]
-
Nagae, N., Enami, T., & Doshi, M. (2000). The Retention Behavior of Reversed-Phase HPLC Columns with 100% Aqueous Mobile Phase. Chromatographia, 51(5-6), 347-352.[10]
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link][7]
-
PubChem. (n.d.). Perfluorotributylamine. Retrieved from [Link][3]
-
ResearchGate. (n.d.). Graph showing water contact angles of FP, FH, FO, and FD. Hydrophobicity increases with fluoroalkyl chain length. Retrieved from [Link][1][11]
-
Separation Science. (n.d.). Factors Impacting Chromatography Retention Time. Retrieved from [Link][5]
-
Stack Exchange. (2021). Retention Time Change in Reversed Phase Chromatography. Retrieved from [Link][2]
-
Science.gov. (n.d.). hplc retention times: Topics by Science.gov. Retrieved from [Link][6]
-
Reddit. (2021). [Analytical Chemistry] Question about HPLC retention time. Retrieved from [Link][4]
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- 8. 355-34-0 | 1H,1H-Perfluorohexylamine - Fluoropharm [fluoropharm.com]
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- 11. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Validation of 1H,1H-Perfluoroheptylamine Purity by NMR Spectroscopy
In the exacting worlds of pharmaceutical development and materials science, the purity of a chemical reagent is the cornerstone of reliable and reproducible outcomes. For specialized molecules such as 1H,1H-Perfluoroheptylamine, utilized in the synthesis of advanced surfactants and surface modifiers, a rigorous assessment of purity is not merely a quality check—it is a fundamental necessity. This guide provides a comprehensive, comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy for validating the purity of this compound, benchmarked against other analytical techniques.
The Imperative of Purity in Advanced Research
This compound (C₇H₄F₁₃N) is a partially fluorinated amine, possessing a unique combination of a fluorinated tail and a functional amine group. This distinct structure makes it a valuable component in the creation of novel materials and potential drug candidates. However, the presence of even minute impurities can significantly alter its chemical and physical properties, potentially leading to failed experiments, subpar product performance, or even unforeseen toxicity in pharmaceutical applications. Consequently, a robust and accurate method for purity determination is indispensable.[1][2][3]
NMR Spectroscopy: The Definitive Method for Fluorinated Compounds
While various analytical methods can be employed for purity assessment, NMR spectroscopy stands out as a particularly powerful tool for analyzing fluorinated compounds like this compound.[4] By examining the magnetic properties of atomic nuclei, specifically ¹H and ¹⁹F, NMR provides a detailed and quantitative overview of a sample's composition.[5][6]
A Dual-Pronged Analysis: The Synergy of ¹H and ¹⁹F NMR
A significant advantage of NMR is its capacity to analyze different types of atomic nuclei within a molecule. For this compound, both proton (¹H) and fluorine-19 (¹⁹F) NMR spectroscopy yield crucial information.
-
¹H NMR: This technique focuses on the hydrogen atoms in the molecule, providing insights into the non-fluorinated segment. In this compound, the primary signals originate from the -CH₂- group adjacent to the amine and the -NH₂ protons. The precise location (chemical shift) and intensity (integration) of these signals are highly sensitive to the molecular structure and can readily expose the presence of any proton-containing impurities.[7][8][9][10][11]
-
¹⁹F NMR: With its 100% natural abundance and high sensitivity, ¹⁹F NMR is an exceptionally effective technique for studying fluorinated compounds.[12][13][14] It generates a unique "fingerprint" of the perfluorinated chain, displaying distinct signals for each CF₂ group and the terminal CF₃ group.[15] The presence of any structural isomers or degradation byproducts with different fluorine environments would be immediately evident in the ¹⁹F NMR spectrum.[16][17]
Comparative Efficacy: NMR Versus Alternative Methods
To fully appreciate the advantages of NMR for this specific application, it's useful to compare it with other common analytical techniques.
| Technique | Principle | Strengths for this compound | Limitations |
| NMR Spectroscopy | Nuclear spin resonance in a magnetic field. | Provides quantitative and structural information for both protonated and fluorinated parts of the molecule; non-destructive.[4][5] | Requires specialized equipment; may be less sensitive to trace impurities than mass spectrometry. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation based on volatility, followed by detection based on mass-to-charge ratio. | Highly sensitive to volatile impurities and provides molecular weight information.[18][19] | May require chemical modification (derivatization) for polar amines; can be destructive; quantification can be less precise than NMR without careful calibration.[20][21] |
| Elemental Analysis | Combustion of the sample to determine the percentage of Carbon, Hydrogen, and Nitrogen. | Provides the bulk elemental composition of the sample.[22] | Does not provide information on the specific molecular structure; cannot identify or quantify individual impurities.[23][24][25] |
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity. | Effective for non-volatile impurities. | Finding a suitable column and mobile phase for highly fluorinated compounds can be difficult; quantification requires a reference standard.[26] |
Table 1. A comparative overview of analytical techniques for assessing the purity of this compound.
Experimental Protocol: A Step-by-Step Guide to NMR Purity Validation
This protocol details the essential steps for performing a quantitative NMR (qNMR) analysis to determine the purity of this compound.[27][28][29]
I. Sample Preparation
-
Selection of an Internal Standard: An internal standard is a compound of known purity that is added to the sample to act as a reference. It should be stable, non-reactive, and have NMR signals that do not overlap with the analyte. For ¹H NMR, 1,3,5-trimethoxybenzene is a suitable choice. For ¹⁹F NMR, trifluorotoluene can be used.[30]
-
Accurate Weighing: Precisely weigh a known quantity of the this compound sample and the internal standard into an NMR tube.
-
Solvent Choice: Dissolve the sample and standard in a deuterated solvent that ensures good solubility and does not have signals that interfere with the regions of interest. Acetone-d₆ or acetonitrile-d₃ are often appropriate choices.[16]
II. NMR Data Acquisition
-
Spectrometer Configuration: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal separation and sensitivity.
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
It is crucial to use a sufficient relaxation delay (D1) to allow all protons to return to their equilibrium state before the next pulse. This ensures accurate integration for quantification. A D1 of at least five times the longest T1 relaxation time is recommended.[31]
-
-
¹⁹F NMR Acquisition:
-
Acquire a standard ¹⁹F NMR spectrum, ensuring the spectral width is adequate to cover the large chemical shift range of fluorine.
-
Proton decoupling is typically employed to simplify the spectrum and enhance sensitivity.[31]
-
III. Data Processing and Analysis
-
Phasing and Baseline Correction: Carefully adjust the phase and correct the baseline of the spectra to ensure accurate integration of the signals.[32]
-
Signal Integration: Integrate the well-resolved signals of both the this compound and the internal standard.
-
In the ¹H NMR spectrum, integrate the triplet corresponding to the -CH₂- group.
-
In the ¹⁹F NMR spectrum, integrate the signal for the -CF₂- group adjacent to the CH₂ group or the terminal -CF₃ group.
-
-
Purity Calculation: The purity of the this compound can be determined using the following formula:
Where:
-
I = Integral value
-
N = Number of nuclei contributing to the signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Visualizing the Workflow
Caption: Workflow for NMR-based purity validation.
Interpreting the Data: A Hypothetical Case Study
Consider a hypothetical analysis of a this compound sample.
¹H NMR Spectrum:
-
A triplet signal around 3.2 ppm, corresponding to the -CH₂- group (2 protons).
-
A broad singlet around 1.5 ppm, corresponding to the -NH₂ protons (2 protons).
-
The internal standard, 1,3,5-trimethoxybenzene, shows a sharp singlet for the methoxy protons at approximately 3.8 ppm (9 protons) and a singlet for the aromatic protons at around 6.1 ppm (3 protons).
¹⁹F NMR Spectrum:
-
A triplet around -126 ppm, corresponding to the -CF₂- group adjacent to the CH₂ group (2 fluorine atoms).
-
Signals between -120 and -124 ppm for the other -CF₂- groups.
-
A triplet around -81 ppm for the terminal -CF₃ group (3 fluorine atoms).
Quantitative Results:
| Parameter | Value |
| Mass of this compound | 25.3 mg |
| Mass of 1,3,5-trimethoxybenzene (Standard) | 10.1 mg |
| Purity of Standard | 99.9% |
| Integral of -CH₂ (Analyte) | 1.00 |
| Integral of OCH₃ (Standard) | 2.15 |
| Molecular Weight of Analyte | 351.09 g/mol |
| Molecular Weight of Standard | 168.19 g/mol |
Using these values in the qNMR formula:
Purity (%) = (1.00 / 2) * (9 / 2.15) * (351.09 / 168.19) * (10.1 / 25.3) * 99.9% = 98.7%
This result indicates a high-purity sample. Any significant unassigned peaks in either the ¹H or ¹⁹F NMR spectra would necessitate further investigation to identify potential impurities.[7]
Logical Data Interpretation
Caption: Logical workflow for interpreting NMR data in purity validation.
Conclusion: An Authoritative and Trustworthy Method
The validation of this compound purity using NMR spectroscopy is a robust, reliable, and highly informative approach. The combined use of ¹H and ¹⁹F NMR provides a comprehensive structural and quantitative assessment that is challenging to achieve with other methods.[4][31][33] By adhering to a well-structured experimental protocol and a logical framework for data interpretation, researchers, scientists, and drug development professionals can confidently ensure the quality and integrity of this vital chemical building block. This, in turn, underpins the validity and reproducibility of their scientific work. The self-validating nature of qNMR, where the consistency of the data can be cross-verified between the proton and fluorine spectra, further establishes it as the authoritative choice for this application.
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A Comparative Analysis of 1H,1H-Perfluoroheptylamine and Other Fluorinated Surfactants: A Technical Guide for Researchers
This guide provides a detailed comparative analysis of 1H,1H-Perfluoroheptylamine and other notable fluorinated surfactants. Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced performance characteristics, underlying chemical principles, and practical experimental methodologies for evaluating these specialized compounds. We will explore the landscape of fluorinated surfactants, from the historically significant long-chain compounds to the shorter-chain alternatives that are now at the forefront of research and development due to environmental and health considerations.
Introduction to Fluorinated Surfactants: A Legacy of Performance and a Future of Innovation
Fluorinated surfactants, a class of organofluorine compounds, are distinguished by their unique properties stemming from the high electronegativity and stability of the carbon-fluorine bond.[1][2] This fundamental characteristic imparts exceptional chemical and thermal stability, as well as both hydrophobic (water-repelling) and oleophobic (oil-repelling) properties.[1][2] These attributes have made them indispensable in a wide array of applications, including coatings, firefighting foams, and various industrial processes.[2]
Historically, long-chain perfluoroalkyl substances (PFAS) such as perfluorooctanoic acid (PFOA) and perfluorooctanesulfonic acid (PFOS) were widely used due to their superior surfactant properties. However, their persistence in the environment and potential for bioaccumulation have led to regulatory restrictions and a shift towards shorter-chain alternatives.[3] This guide will focus on this compound as a representative of a newer generation of fluorinated compounds and compare its projected performance with established long- and short-chain fluorinated surfactants.
Profiling this compound: Physicochemical Characteristics
Key Physicochemical Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₇H₄F₁₃N | |
| Molecular Weight | 349.09 g/mol | [4] |
| Boiling Point | 133.1 °C at 760 mmHg | [4] |
| Density | 1.594 g/cm³ | [4] |
| Flash Point | 45.9 °C | [4] |
| Vapor Pressure | 8.61 mmHg at 25°C | [4] |
| XLogP3 | 4.38420 | [4] |
The presence of the amine group provides a hydrophilic head, while the perfluoroheptyl chain acts as a highly hydrophobic and oleophobic tail. This amphiphilic nature is the basis for its potential as a surfactant.
Comparative Analysis with Other Fluorinated Surfactants
A direct quantitative comparison of this compound is challenging due to the absence of specific experimental performance data. However, we can draw valuable insights by comparing its structural features and the known performance of other key fluorinated surfactants.
Long-Chain Perfluoroalkyl Substances (PFAS): The Benchmarks
PFOA and PFOS have been the workhorses of the fluorinated surfactant industry. Their long perfluoroalkyl chains are highly effective at reducing surface tension and forming stable micelles at low concentrations.
Performance Data for PFOA and PFOS:
| Surfactant | Critical Micelle Concentration (CMC) | Surface Tension at CMC (γcmc) |
| Perfluorooctanoic Acid (PFOA) | Varies with conditions (e.g., pH, counterion) | As low as 20 mN/m |
| Perfluorooctanesulfonic Acid (PFOS) | Generally lower than PFOA | Generally lower than PFOA |
Note: The CMC and γcmc of ionic surfactants like PFOA and PFOS are highly dependent on factors such as pH, counterion identity, and the presence of electrolytes.[5]
Short-Chain Alternatives: A Move Towards Reduced Environmental Impact
In response to the environmental concerns associated with long-chain PFAS, research has focused on shorter-chain alternatives, such as those with six or fewer perfluorinated carbons.[6] These compounds are generally less bioaccumulative.[6]
Performance Data for a Representative Short-Chain Fluorinated Surfactant:
| Surfactant | Critical Micelle Concentration (CMC) | Surface Tension at CMC (γcmc) | Source |
| 6:2 Fluorotelomer Sulfonate (6:2 FTS) | 2.2 g/L | 17.6 mN/m | [3] |
Positioning this compound: A Qualitative Assessment
Based on its structure, this compound, with its seven-carbon fluorinated chain, sits between the classic long-chain and the more recent short-chain alternatives.
-
Expected Surface Activity: It is anticipated to exhibit strong surface activity, likely superior to shorter-chain alternatives but potentially less potent than PFOA or PFOS. The amine head group will influence its pH-dependent behavior.
-
Environmental Profile: Its environmental persistence and bioaccumulation potential are expected to be lower than that of eight-carbon and longer-chain perfluorinated compounds.
Experimental Protocols for Surfactant Performance Evaluation
To facilitate further research and direct comparison, this section provides detailed methodologies for key experiments used to characterize surfactant performance.
Measurement of Surface Tension and Determination of Critical Micelle Concentration (CMC)
The relationship between surfactant concentration and the surface tension of a solution is fundamental to understanding its efficacy. The CMC is the concentration at which surfactant monomers begin to self-assemble into micelles, and it is identified as the point where the surface tension of the solution ceases to decrease significantly with increasing surfactant concentration.
Experimental Workflow:
Caption: Workflow for determining CMC and γcmc.
Causality Behind Experimental Choices:
-
Logarithmic Concentration Scale: Plotting against the logarithm of concentration allows for a clear visualization of the sharp change in surface tension that occurs around the CMC.
-
Tensiometer Selection: The choice between the Du Noüy ring and Wilhelmy plate methods depends on factors such as sample volume and desired precision. The Wilhelmy plate method is often preferred for its accuracy and ease of use.
Conclusion and Future Perspectives
This compound represents a class of fluorinated surfactants that balance performance with a potentially improved environmental profile compared to legacy long-chain compounds. While a lack of direct experimental data currently limits a quantitative comparative analysis, its chemical structure suggests it holds promise as a high-performance surfactant.
The future of fluorinated surfactants lies in the development of effective, yet environmentally benign, alternatives. This will require a concerted effort in synthesizing novel structures and rigorously evaluating their performance and environmental fate. The experimental protocols outlined in this guide provide a framework for such evaluations, enabling researchers to contribute to the next generation of sustainable surfactant technology.
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Performance Under Pressure: A Comparative Guide to 1H,1H-Perfluoroheptylamine Coatings for Advanced Surface Modification
For researchers, scientists, and drug development professionals, the creation of precisely controlled surface properties is not merely a technical detail—it is foundational to experimental success. Whether preventing biofouling on medical devices, ensuring droplet integrity in microfluidics, or protecting sensitive electronics, the choice of surface coating is critical. Among the vast array of available surface modifiers, fluorinated compounds are renowned for their exceptional stability and repellency.
This guide provides an in-depth performance comparison of coatings derived from short-chain perfluoroalkylamines, specifically focusing on the characteristics of 1H,1H-Perfluoroheptylamine, against established alternatives. We will dissect the causal mechanisms behind their performance, provide actionable experimental protocols, and present objective data to support your selection process. Our analysis will be grounded in the principles of scientific integrity, offering a trustworthy resource for your most demanding applications.
The Rationale for Fluorination: Understanding Surface Energy
The defining characteristic of a fluorinated surface is its remarkably low surface free energy. The strength and stability of the carbon-fluorine (C-F) bond, coupled with the high electronegativity of fluorine, create a dense electron shield around the carbon backbone. This minimizes intermolecular interactions (van der Waals forces), leading to surfaces that are both hydrophobic (water-repellent) and oleophobic (oil-repellent).
Short-chain fluorinated compounds like this compound (C7) have emerged as effective alternatives to legacy long-chain (C8 or greater) chemistries, driven by a more favorable environmental and health profile.[1] This guide will explore whether these shorter-chain alternatives can deliver the performance demanded by high-stakes research and development.
Comparative Performance Analysis
We will compare the performance of this compound-type coatings against two widely used alternatives:
-
Polytetrafluoroethylene (PTFE): A long-chain fluoropolymer, famously known as Teflon®, valued for its extreme chemical inertness and low friction.[2]
-
Octadecyltrichlorosilane (OTS): A non-fluorinated, long-chain alkylsilane that forms self-assembled monolayers (SAMs) to create hydrophobic, but not typically oleophobic, surfaces.[3]
Wettability: Hydrophobicity and Oleophobicity
The primary measure of a coating's repellency is the contact angle of a liquid droplet on its surface. A higher contact angle signifies greater repellency. Surfaces with a water contact angle (WCA) above 90° are hydrophobic, while those exceeding 150° are termed superhydrophobic.[3]
| Coating Type | Substrate | Water Contact Angle (WCA) | Oil Contact Angle (Diiodomethane) | Key Insight |
| Short-Chain Perfluoroalkyl Silane (PFOTS) | Glass/Silicon | ~110-120°[4] | ~70-80° | Exhibits both high hydrophobicity and oleophobicity due to low surface energy from the fluorinated chain.[3] |
| Polytetrafluoroethylene (PTFE) | Various | ~111-122°[5] | Oleophobic | Excellent hydrophobicity and oleophobicity, setting a benchmark for fluoropolymer performance. |
| Octadecyltrichlorosilane (OTS) | Glass/Silicon | ~105-112°[3][6] | < 20° (Wetting) | Highly hydrophobic due to packed alkyl chains, but lacks oleophobicity as oils can wet the hydrocarbon surface.[3] |
Durability and Adhesion
A coating is only as effective as its ability to remain bonded to the substrate under stress. Durability is assessed through abrasion resistance, while adhesion is measured by the force required to pull the coating from the surface.
| Coating Type | Durability Metric | Typical Result | Key Insight |
| Short-Chain Perfluoroalkyl Silane (PFOTS) | Waterfall Impact & Outdoor Exposure | WCA remains >100° after 24h rainfall simulation and 8 weeks of outdoor exposure.[6] | Forms a robust, covalently bonded self-assembled monolayer, offering excellent environmental stability. |
| Polytetrafluoroethylene (PTFE) | Taber Abrasion (ASTM D1044) | Wear index of 9–11 mg/1000 cycles for unfilled PTFE.[7] | Good intrinsic wear resistance, but as a physically applied layer, its adhesion can be a failure point if not primed correctly. |
| Octadecyltrichlorosilane (OTS) | Waterfall Impact & Outdoor Exposure | WCA drops below 90° after 24h rainfall simulation.[6] | While forming a covalent bond, the hydrocarbon chain is more susceptible to environmental degradation compared to the fluorinated counterpart. |
Adhesion Strength: The adhesion of these coatings is fundamentally tied to their bonding mechanism. Silane-based coatings (like OTS and PFOTS) form strong, covalent Si-O-Si bonds with hydroxylated surfaces (e.g., glass, silicon), leading to high adhesion strength.[8] The adhesion of amine-terminated molecules like this compound depends on the surface chemistry of the substrate, often requiring specific surface activation or the use of coupling agents to form robust bonds. PTFE coatings are typically applied in layers and sintered, with adhesion relying on mechanical interlocking and specialized primers.
Chemical Stability
For applications in drug development and chemical research, resistance to a wide range of chemical agents is paramount.
| Coating Type | Chemical Resistance | Key Insight |
| Short-Chain Perfluoroalkyl Silane | Stable in boiling nitric acid (pH 1.8) and warm sodium hydroxide (pH 12, 60°C) for at least 30 minutes.[9][10] | The high stability of the C-F bond and the robust siloxane anchor to the substrate provide excellent resistance to both acidic and basic conditions. |
| Polytetrafluoroethylene (PTFE) | Inert to most acids, alkalis, and solvents. Affected only by molten alkali metals and highly reactive fluorinating agents.[2] | Considered one of the most chemically inert polymers, making it suitable for extremely harsh chemical environments. |
| Octadecyltrichlorosilane (OTS) | Susceptible to degradation by strong oxidizing agents and certain organic solvents that can disrupt the packed alkyl chains. | The hydrocarbon monolayer is less chemically robust than its fluorinated counterparts. |
Experimental Methodologies
Trustworthy comparisons rely on standardized and reproducible experimental protocols. Below are methodologies for the application and testing of these coatings.
Workflow for Coating Application
The following diagram illustrates a typical workflow for creating a self-assembled monolayer coating using a fluorinated silane, which is a common method for achieving the surface properties discussed for short-chain perfluoroalkyl coatings.
Protocol: Contact Angle Goniometry
Objective: To quantify the hydrophobicity and oleophobicity of the coated surface.
Materials:
-
Goniometer with imaging capabilities
-
Precision dispensing system (e.g., syringe pump)
-
High-purity deionized water
-
Diiodomethane (or other standard oil)
-
Coated substrate
Procedure:
-
Calibration: Ensure the goniometer is level and the camera is calibrated for accurate measurements.
-
Substrate Placement: Securely place the coated substrate on the sample stage.
-
Droplet Dispensing: Gently dispense a droplet of the test liquid (e.g., 5 µL of deionized water) onto the surface. Avoid any impact velocity that could artificially alter the droplet shape.
-
Image Capture: Immediately capture a high-resolution image of the droplet profile at the solid-liquid-vapor interface.
-
Angle Measurement: Use the goniometer software to measure the static contact angle on both sides of the droplet.
-
Replication: Repeat the measurement at a minimum of five different locations on the surface to ensure statistical validity.
-
Reporting: Report the average contact angle with the standard deviation.
Protocol: Taber Abrasion Resistance (Adapted from ASTM D4060)
Objective: To assess the mechanical durability of the coating against abrasive wear.[11]
Materials:
-
Taber Abraser instrument
-
Appropriate abrasive wheels (e.g., CS-10 Calibrase® wheels)
-
Standardized load weights (e.g., 500g or 1000g)
-
Coated test panels
-
Analytical balance (for measuring weight loss)
Procedure:
-
Initial Measurement: Record the initial weight of the coated test panel. If assessing by other means (e.g., contact angle), measure the initial performance.
-
Sample Mounting: Secure the test panel on the turntable of the Taber Abraser.
-
Instrument Setup: Install the specified abrasive wheels and apply the designated load. Ensure the vacuum nozzle is positioned correctly to remove abraded particles.
-
Abrasion Cycles: Run the instrument for a predetermined number of cycles (e.g., 100, 500, 1000 cycles).[7]
-
Post-Abrasion Measurement: Carefully remove the panel, clean off any loose debris, and re-weigh it to determine mass loss. Alternatively, re-measure the performance characteristic of interest (e.g., water contact angle) in the wear track.
-
Data Analysis: Calculate the wear index (weight loss in mg per 1000 cycles) or report the degradation in performance as a function of abrasion cycles.
Logical Relationships and Causality
The performance of these coatings is a direct result of their molecular architecture and their interaction with the substrate.
Conclusion and Recommendations
The selection of a hydrophobic or oleophobic coating requires a nuanced understanding of the trade-offs between performance, durability, and application constraints.
-
For applications requiring both hydrophobicity and oleophobicity with high durability, short-chain perfluoroalkyl coatings applied via silanization (e.g., using PFOTS) offer a superior combination of properties. They provide performance comparable to traditional PTFE but with the enhanced adhesion characteristic of self-assembled monolayers.[3][6]
-
For extreme chemical inertness where a thicker, mechanically robust layer is needed, PTFE remains a benchmark standard, though careful attention must be paid to surface preparation to ensure adequate adhesion.[2]
-
For cost-effective hydrophobicity where oleophobicity is not required, alkylsilane coatings like OTS are a viable option, though with compromised durability and chemical resistance compared to their fluorinated counterparts.[3]
Coatings based on this compound and its analogs represent the forefront of surface modification technology. By leveraging the unique properties of short-chain fluorination, they provide a high-performance, durable, and more environmentally conscious solution for controlling surface interactions at the molecular level.
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Anti-Adhesive Organosilane Coating Comprising Visibility on Demand. (2022, September 24). Polymers. Available: [Link]
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- Influence of Aminosilane Self-assembled Layers on the Adhesion of Electroless Nickel–Phosphorus on a Silicon Wafer. (n.d.).
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how to interpret the 1H NMR spectrum of 1H,1H-Perfluoroheptylamine
A Senior Application Scientist's Guide to Interpreting the ¹H NMR Spectrum of 1H,1H-Perfluoroheptylamine
In the realm of pharmaceutical and materials science, the incorporation of fluorine into organic molecules is a cornerstone strategy for modulating properties such as metabolic stability, lipophilicity, and binding affinity.[1] The perfluoroalkyl chain, in particular, imparts unique electronic characteristics that are directly observable through Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides an in-depth analysis of the ¹H NMR spectrum of this compound, offering a comparative framework for researchers, scientists, and drug development professionals. We will dissect the causal relationships behind the observed spectral features, grounded in the fundamental principles of NMR and supported by comparative data.
The Molecular Structure and Its Predicted ¹H NMR Signature
This compound (H₂N-CH₂-(CF₂)₅-CF₃) presents a deceptively simple structure for ¹H NMR analysis. Only two proton environments exist: the amine (NH₂) protons and the methylene (CH₂) protons. However, the profound electron-withdrawing nature of the adjacent perfluorinated chain creates a distinct and informative spectrum.
Key Structural Features Influencing the ¹H NMR Spectrum:
-
Methylene Group (CH₂): Positioned between a nitrogen atom and a difluoromethylene (CF₂) group, these protons are subject to strong deshielding effects.
-
Amine Group (NH₂): These protons are labile and their signal characteristics are highly dependent on solvent, concentration, and temperature.
-
Perfluoroalkyl Chain: This chain creates a powerful inductive effect and is the source of through-bond heteronuclear (¹H-¹⁹F) coupling.
Based on these features, we can predict the primary characteristics of the spectrum. The CH₂ protons will be significantly shifted downfield and will be split by the two equivalent fluorine atoms of the adjacent CF₂ group. The NH₂ protons will likely appear as a broad singlet with a variable chemical shift.
Caption: Key through-bond coupling interactions in this compound.
Detailed Spectral Interpretation
The utility of NMR lies in its high sensitivity to the local electronic environment of a nucleus.[2] For fluorinated compounds, this sensitivity is amplified, providing a wealth of structural information.[3]
| Signal Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| -CH ₂-CF₂- | ~3.2 - 3.6 | Triplet (t) | ³JHF ≈ 13-15 Hz | 2H |
| -NH ₂ | ~1.5 - 2.5 (variable) | Broad Singlet (br s) | N/A | 2H |
Note: These values are predictive and can vary based on solvent and spectrometer frequency. The chemical shift of the CH₂ group is estimated based on the known powerful deshielding effect of perfluoroalkyl chains.
The Methylene (-CH₂) Signal: A Downfield Triplet
The most informative signal in the spectrum is the triplet corresponding to the CH₂ protons.
-
Chemical Shift: The extreme electron-withdrawing nature of the C₆F₁₃ chain inductively pulls electron density away from the CH₂ group. This deshielding effect causes the protons to resonate at a significantly lower field (higher ppm value) than a typical alkyl amine. For comparison, the α-methylene protons in standard heptylamine appear around δ 2.7 ppm.
-
Multiplicity: The signal appears as a clean triplet. This splitting pattern arises from coupling to the two adjacent fluorine atoms of the CF₂ group. According to the n+1 rule, where n is the number of equivalent neighboring nuclei (in this case, two ¹⁹F atoms), the signal is split into 2+1 = 3 lines.[4] This is a classic example of three-bond heteronuclear coupling (³JHF). The magnitude of this coupling is typically in the range of 13-15 Hz.
The Amine (-NH₂) Signal: A Variable Broad Singlet
The signal for the amine protons is often less defined due to two primary factors:
-
Quadrupole Broadening: The ¹⁴N nucleus has a nuclear spin I=1 and possesses a quadrupole moment, which can lead to faster relaxation and signal broadening for adjacent protons.
-
Proton Exchange: The amine protons can undergo chemical exchange with each other and with trace amounts of acidic protons (like water) in the solvent. If this exchange is rapid on the NMR timescale, it averages the spin states and collapses any potential coupling to the CH₂ group. This results in a broad singlet. The chemical shift of this peak is highly variable and depends on concentration, temperature, and solvent.[1] In many cases, shaking the sample with a drop of deuterium oxide (D₂O) will cause the NH₂ signal to disappear as the protons are replaced by deuterium, confirming its assignment.
Comparative Analysis: The Fluoroalkane Effect
To fully appreciate the spectral features of this compound, it is instructive to compare its spectrum with that of related molecules.
| Compound | Moiety | α-CH₂ Chemical Shift (δ, ppm) | α-CH₂ Multiplicity | Key Coupling |
| This compound | H₂N-CH₂ -CF₂- | ~3.2 - 3.6 | Triplet | ³JHF |
| Heptylamine | H₂N-CH₂ -CH₂- | ~2.7 | Triplet | ³JHH |
| 1,1,1-Trifluoro-2-aminoethane | H₂N-CH₂ -CF₃ | ~3.0 | Quartet | ³JHF |
This comparison clearly illustrates the impact of fluorine substitution. The perfluoroalkyl chain in this compound exerts a stronger deshielding effect on the α-methylene protons than a single methyl group in heptylamine or even a trifluoromethyl group. Furthermore, the multiplicity directly reports on the number of fluorine atoms on the adjacent carbon, providing unambiguous structural confirmation.
Experimental Protocol
Acquiring a high-quality ¹H NMR spectrum of a fluorinated amine requires careful sample preparation and parameter selection.
Step-by-Step Sample Preparation
-
Analyte Preparation: Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.
-
Solvent Selection: Add approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice. For observing NH-CH coupling, a non-exchangeable solvent like DMSO-d₆ may be preferred, as it can slow down proton exchange.
-
Homogenization: Cap the NMR tube and gently invert it several times or use a vortex mixer at a low setting to ensure the sample is fully dissolved and the solution is homogeneous.
-
Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean NMR tube.
-
Referencing: The solvent peak (e.g., residual CHCl₃ at δ 7.26 ppm) is typically used as the primary internal reference.[5] For highly accurate work, a small amount of an internal standard like tetramethylsilane (TMS) can be added, though it is often avoided to prevent sample contamination.
Caption: A standardized workflow for NMR sample preparation and data acquisition.
Conclusion
The ¹H NMR spectrum of this compound is a powerful demonstration of fluorine's influence on proton environments. The key diagnostic features are a significantly downfield-shifted triplet for the α-methylene (CH₂) protons and a broad, variable singlet for the amine (NH₂) protons. The triplet multiplicity provides direct evidence of the adjacent CF₂ group through ³JHF coupling. By comparing this signature to non-fluorinated and differently fluorinated analogues, researchers can confidently assign the structure and appreciate the profound electronic effects imparted by perfluoroalkyl chains. This understanding is critical for the rational design and characterization of novel fluorinated molecules in drug discovery and materials science.
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Dalvit, C., et al. (n.d.). CF2H, a Hydrogen Bond Donor. PMC, NIH. Retrieved from [Link]
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Aguilar, J. A., et al. (2015). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. NIH. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). Spin-spin splitting and coupling - Coupling in 1H NMR. Organic Chemistry at CU Boulder. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000870). Retrieved from [Link]
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A Senior Application Scientist's Guide to the Comparative Toxicokinetics of Perfluorocarboxylic Acids: The Critical Role of Chain Length
Authored for Researchers, Scientists, and Drug Development Professionals
Per- and polyfluoroalkyl substances (PFAS) represent a large class of synthetic chemicals characterized by their remarkable stability. Within this class, perfluorocarboxylic acids (PFCAs) are a significant subgroup, distinguished by a saturated carbon chain of varying length where hydrogen atoms have been replaced by fluorine, terminating in a carboxylic acid functional group. This structural motif confers unique physicochemical properties that govern their environmental persistence and biological behavior. For toxicologists and drug development professionals, understanding the toxicokinetics—how the body absorbs, distributes, metabolizes, and excretes these compounds—is paramount for assessing potential risks and developing safer alternatives. A primary determinant dictating the toxicokinetic profile of a PFCA is the length of its perfluoroalkyl chain. This guide provides an in-depth comparison of PFCA toxicokinetics, focusing on the profound influence of carbon chain length and the experimental methodologies used to elucidate these properties.
The Chain Length Paradigm: A Shift in Biological Fate
The number of carbons in the fluorinated chain is a critical factor that dictates the biological persistence of PFCAs. Generally, PFCAs are categorized as short-chain (typically with fewer than eight carbons) and long-chain (eight carbons or more). This distinction is not arbitrary; it reflects a significant divergence in their toxicokinetic properties and bioaccumulation potential.[1] Long-chain PFCAs are generally more bioaccumulative and are often associated with longer biological half-lives.[1][2]
Absorption
Following oral exposure, both short- and long-chain PFCAs are readily and efficiently absorbed from the gastrointestinal tract. Their high water solubility and acidic nature facilitate this process. While the extent of absorption is generally high for most PFCAs, the focus of toxicokinetic differentiation lies in the post-absorption processes.
Distribution: The Influence of Protein Binding
Once absorbed into the bloodstream, the distribution of PFCAs is largely dictated by their affinity for plasma proteins, particularly serum albumin.[3][4] The strength of this binding is highly dependent on the carbon chain length.
-
Mechanism of Interaction: The binding is primarily driven by hydrophobic interactions between the perfluoroalkyl chain and the hydrophobic pockets of albumin, as well as electrostatic interactions involving the terminal carboxylate group.[5]
-
Chain Length Effect: The affinity for plasma proteins increases with the length of the perfluoroalkyl chain.[6][7] For instance, PFCAs with six to ten carbons are the most highly bound.[8][9] This strong binding effectively sequesters PFCAs in the blood, limiting their distribution to other tissues and, crucially, restricting their filtration by the kidneys. Interestingly, for PFCAs with a carbon chain length of 11 or more, the binding affinity has been observed to decrease slightly.[8][9]
Longer-chain PFCAs, such as perfluorooctanoic acid (PFOA, C8), perfluorononanoic acid (PFNA, C9), and perfluorodecanoic acid (PFDA, C10), exhibit very high plasma protein binding, often exceeding 98%.[10] This high degree of binding is a key reason for their long retention times in the body. In contrast, shorter-chain PFCAs like perfluorohexanoic acid (PFHxA, C6) have a lower binding affinity, which contributes to their more rapid elimination.[8]
Long-chain PFCAs also tend to accumulate in well-perfused organs rich in proteins, such as the liver.[11] This sequestration in the liver is a significant factor in the overall disposition of these compounds.[11]
Metabolism: A Tale of Inertness
A defining characteristic of PFCAs, regardless of chain length, is their remarkable resistance to metabolic transformation.[2] The strength of the carbon-fluorine bond makes them biologically inert in this regard. As a result, they are not broken down in the body and are excreted unchanged. This lack of metabolism means that elimination processes are the sole determinants of their biological half-life.
Excretion: The Renal Route and the Role of Transporters
Excretion is the toxicokinetic phase where the influence of chain length is most pronounced. The primary route of elimination for most PFCAs is via the kidneys.[3][4] However, the efficiency of renal clearance is inversely related to chain length.
-
Short-Chain PFCAs (e.g., PFHxA): These compounds are eliminated relatively quickly.[2][11] Their lower plasma protein binding allows for more efficient glomerular filtration. They are rapidly excreted in the urine.[11]
-
Long-Chain PFCAs (e.g., PFOA, PFNA, PFDA): These compounds are eliminated very slowly, with half-lives that can extend to several years in humans.[12][13] The high plasma protein binding limits their filtration at the glomerulus. More importantly, they undergo active tubular reabsorption, a process where they are transported from the kidney tubules back into the blood.[3][4][14] This reabsorption is mediated by organic anion transporters (OATs) and organic anion-transporting polypeptides (OATPs) located in the renal tubules.[4][14] The affinity for these transporters generally increases with chain length, further contributing to the retention of long-chain PFCAs.[14]
In addition to renal excretion, longer-chain PFCAs (C8 to C14) can also be excreted in the feces, suggesting a role for biliary excretion and enterohepatic circulation.[11]
The following diagram illustrates the key differences in the renal handling of short- and long-chain PFCAs.
Caption: Differential renal handling of short- vs. long-chain PFCAs.
Comparative Toxicokinetic Data
The table below summarizes key toxicokinetic parameters for representative short- and long-chain PFCAs in male rats, highlighting the dramatic effect of chain length.
| Parameter | PFHxA (C6) | PFOA (C8) | PFNA (C9) | PFDA (C10) |
| Elimination Half-life (t½) | ~2-9 hours[15] | ~5.6 days[10] | ~29.5 days[10] | ~39.9 days[10] |
| Total Clearance (CLtot) | High[15] | Low[10] | Lower[10] | Extremely Low[7][10] |
| Primary Excretion Route | Urine[11] | Urine[10] | Feces/Urine[11] | Feces/Urine[11] |
| Plasma Protein Binding | >98% (but lower than C8-C10)[8][10] | >98%[10] | >98%[10] | >98%[10] |
| Primary Tissue Distribution | Kidney, Liver[15] | Liver, Kidney[15] | Liver, Kidney[15] | Liver[11][15] |
Note: Significant sex- and species-specific differences exist in PFCA toxicokinetics.[4][10] The data presented are for illustrative purposes.
Experimental Methodologies
Accurate characterization of PFCA toxicokinetics relies on robust and well-designed experimental protocols.
In Vivo Toxicokinetic Study Protocol (Rodent Model)
This protocol outlines a typical study to determine the toxicokinetic profile of a PFCA following a single intravenous or oral dose.
Objective: To determine key toxicokinetic parameters (Cmax, Tmax, AUC, t½, CL, Vd) and tissue distribution.
Materials:
-
Test PFCA compound
-
Vehicle (e.g., 0.5% Tween-20 in water)
-
Male and female Sprague-Dawley rats (8-10 weeks old)
-
Dosing gavage needles and syringes
-
Blood collection supplies (e.g., capillary tubes, EDTA tubes)
-
Metabolism cages for urine and feces collection
-
Analytical instrumentation (LC-MS/MS)
Methodology:
-
Acclimation: Animals are acclimated for at least one week prior to the study.
-
Dose Preparation: The PFCA is formulated in the vehicle to the desired concentration.
-
Dosing:
-
Intravenous (IV) Group: A cohort of animals receives a single IV injection (e.g., via the tail vein) to determine bioavailability and clearance.
-
Oral (PO) Gavage Group: Another cohort receives a single oral gavage dose.
-
-
Sample Collection:
-
Serial Blood Sampling: Blood samples (~100-200 µL) are collected from a subset of animals at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24, 48, 72 hours post-dose). A staggered sampling design can be used to minimize stress on individual animals.[16]
-
Urine and Feces Collection: Animals are housed in metabolism cages for the collection of urine and feces over specified intervals.
-
Terminal Tissue Collection: At the end of the study, animals are euthanized, and key tissues (liver, kidneys, brain, fat) are collected.[17]
-
-
Sample Processing:
-
Plasma is separated from blood by centrifugation.
-
Tissues are homogenized.
-
All samples are stored at -80°C until analysis.
-
-
Bioanalysis: The concentration of the PFCA in plasma, urine, feces, and tissue homogenates is quantified using a validated LC-MS/MS method.
-
Data Analysis:
-
Toxicokinetic parameters are calculated using non-compartmental analysis software (e.g., Phoenix WinNonlin).
-
Tissue concentrations are reported as µg/g of tissue.
-
The following diagram provides a visual workflow for this experimental protocol.
Caption: Experimental workflow for an in vivo toxicokinetic study.
Implications for Research and Drug Development
The profound influence of perfluoroalkyl chain length on the toxicokinetics of PFCAs has several critical implications:
-
Risk Assessment: The long biological half-lives and bioaccumulation potential of long-chain PFCAs necessitate lower acceptable exposure limits compared to their short-chain counterparts.
-
Design of Safer Alternatives: In the development of new fluorinated compounds for industrial or pharmaceutical applications, there is a clear impetus to design molecules with shorter fluoroalkyl chains to promote more rapid elimination and reduce the potential for bioaccumulation.
-
Interspecies Extrapolation: Significant species- and sex-related differences in PFCA toxicokinetics, particularly in renal transporter activity, complicate the extrapolation of animal data to humans.[4][11] This underscores the need for robust physiologically based pharmacokinetic (PBPK) models to improve human health risk assessments.[4]
References
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N.D. (n.d.). Toxicokinetics of perfluoroalkyl carboxylic acids with different carbon chain lengths in mice and humans. PubMed. Retrieved from [Link]
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Kudo, N., Suzuki, E., Katakura, M., Ohmori, K., Noshiro, R., & Kawashima, Y. (2001). Comparison of the toxicokinetics between perfluorocarboxylic acids with different carbon chain length. PubMed. Retrieved from [Link]
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A.D. (2023). Plasma Protein Binding Evaluations of Per- and Polyfluoroalkyl Substances for Category-Based Toxicokinetic Assessment. PMC - NIH. Retrieved from [Link]
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N.A. (2024). Broad PFAS binding with fatty acid binding protein 4 is enabled by variable binding modes. Retrieved from [Link]
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Chen, X., Qin, P., Zheng, X., Hu, Z., Zong, W., Zhang, D., & Yang, B. (2019). Impact of Carbon Chain Length on Binding of Perfluoroalkyl Acids to Bovine Serum Albumin Determined by Spectroscopic Methods. Journal of Agricultural and Food Chemistry - ACS Publications. Retrieved from [Link]
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Harada, K., Inoue, K., Morikawa, A., Yoshinaga, T., Saito, N., & Koizumi, A. (2017). Toxicokinetics of perfluoroalkyl carboxylic acids with different carbon chain lengths in mice and humans. J-Stage. Retrieved from [Link]
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N.A. (n.d.). Renal Elimination of Perfluorocarboxylates (PFCAs). Request PDF - ResearchGate. Retrieved from [Link]
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Han, X., Nabb, D. L., Russell, M. H., & Kennedy, G. L. (2012). Renal elimination of perfluorocarboxylates (PFCAs). PubMed. Retrieved from [Link]
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N.A. (n.d.). Broad PFAS Binding with Fatty Acid Binding Protein 4 Is Enabled by Variable Binding Modes. ResearchGate. Retrieved from [Link]
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N.A. (n.d.). Comparison of the toxicokinetics between perfluorocarboxylic acids with different carbon chain length. ResearchGate. Retrieved from [Link]
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Allendorf, F., D'Errico, J. N., Hoke, R. A., & Sloman, T. L. (2023). Plasma Protein Binding Evaluations of Per- and Polyfluoroalkyl Substances for Category-Based Toxicokinetic Assessment. PubMed. Retrieved from [Link]
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Fender, A. C., Bischel, H. N., & Valdiviezo, N. (2019). Toxicokinetics of perfluorohexanoic acid (PFHxA), perfluorooctanoic acid (PFOA) and perfluorodecanoic acid (PFDA) in male and female Hsd:Sprague dawley SD rats following intravenous or gavage administration. PubMed. Retrieved from [Link]
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N.A. (2023). 129/2023 Literature review and assessment of available toxicological data for PFAS. Umweltbundesamt. Retrieved from [Link]
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Niu, S., Cao, Y., Chen, R., & Ng, C. (2023). A State-of-the-Science Review of Interactions of Per- and Polyfluoroalkyl Substances (PFAS) with Renal Transporters in Health and Disease. NIH. Retrieved from [Link]
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Chiu, W. A., LaKind, J. S., & Aylward, L. L. (2022). Bayesian Estimation of Human Population Toxicokinetics of PFOA, PFOS, PFHxS, and PFNA from Studies of Contaminated Drinking Water. PubMed. Retrieved from [Link]
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N.A. (n.d.). Long-chain PFAS potently disrupt renal carboxylesterase activity and exacerbate nephrotoxicity: an investigation of the chain length-dependent nephrotoxicity of PFAS. ResearchGate. Retrieved from [Link]
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N.A. (2024). FINAL: Human Health Toxicity Assessment for Perfluorooctanoic Acid (PFOA) and Related Salts. Environmental Protection Agency (EPA). Retrieved from [Link]
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N.A. (n.d.). Bayesian Estimation of Human Population Toxicokinetics of PFOA, PFOS, PFHxS, and PFNA from Studies of Contaminated Drinking Water. Request PDF - ResearchGate. Retrieved from [Link]
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N.A. (n.d.). Absorption, distribution, metabolism, and excretion of [1-14C]-perfluorohexanoate ([14C]-PFHx) in rats and mice. Request PDF - ResearchGate. Retrieved from [Link]
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N.A. (2024). Understanding Mechanisms of PFAS Absorption, Distribution, and Elimination Using a Physiologically Based Toxicokinetic Model. PubMed. Retrieved from [Link]
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N.A. (n.d.). Evaluation of 14 PFAS for permeability and organic anion transporter interactions: Implications for renal clearance in humans. DigitalCommons@URI. Retrieved from [Link]
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N.A. (n.d.). Effects of chain length and pH on the uptake and distribution of perfluoroalkyl substances in maize (Zea mays). Request PDF - ResearchGate. Retrieved from [Link]
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N.A. (2024). Perfluorinated Carbon Chain Length Drives Uptake of Diverse Per- and Polyfluoroalkyl Substances in Field-Deployed Passive Samplers. PMC - NIH. Retrieved from [Link]
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de Souza, C., & de Oliveira, A. C. (2016). Non-clinical studies in the process of new drug development - Part II: Good laboratory practice, metabolism, pharmacokinetics, safety and dose translation to clinical studies. PubMed Central. Retrieved from [Link]
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A Senior Application Scientist's Guide to Cross-Referencing 1H,1H-Perfluoroheptylamine Data with Literature Values
Introduction
In the realm of drug development and materials science, the purity and identity of starting materials are paramount. 1H,1H-Perfluoroheptylamine (CAS No. 423-49-4), a member of the per- and polyfluoroalkyl substances (PFAS) family, serves as a critical building block in the synthesis of various high-performance materials and specialized pharmaceuticals. Its unique properties, conferred by the highly fluorinated alkyl chain, demand rigorous characterization to ensure the reliability and reproducibility of experimental outcomes.
This guide provides a comprehensive framework for researchers to empirically verify the physicochemical and spectroscopic properties of a commercial sample of this compound. We will delve into established literature values, present detailed analytical protocols with the underlying scientific rationale, and offer a systematic approach to cross-referencing your experimental findings. This process is not merely a quality control checkpoint; it is a foundational step in robust scientific inquiry.
Section 1: Literature Compendium of Physicochemical Properties
Before embarking on any experimental work, it is crucial to collate the established physical constants for the target compound. These values serve as the primary benchmark for your analysis. While data for this compound can be sparse, we can infer and compare properties from its close, well-documented homologs like 1H,1H-Perfluorooctylamine.
| Property | Reported Value (1H,1H-Perfluorooctyl amine) | Reported Value (1H,1H-Perfluoroheptyl amine) | Source (Citation) |
| CAS Number | 307-29-9 | 423-49-4 | [1] |
| Molecular Formula | C₈H₄F₁₅N | C₇H₄F₁₃N | [1] |
| Molecular Weight | 399.10 g/mol | 349.09 g/mol | [1] |
| Boiling Point | 149-150 °C | Data not consistently available | [2] |
| Density | 1.714 g/cm³ at 20 °C | Data not consistently available | [2][3] |
| Refractive Index (n_D_²⁰) | 1.3092 at 20 °C | Data not consistently available | [2] |
Note: The lack of consistently reported data for the C7 amine underscores the importance of the empirical verification detailed in this guide.
Section 2: A Practical Guide to Empirical Verification
A multi-technique approach is essential for the unambiguous confirmation of a chemical's identity and purity. The following workflow provides a logical sequence for characterizing this compound.
Protocol 2.1: Purity Assessment and Identification by Gas Chromatography-Mass Spectrometry (GC-MS)
Rationale: GC is an ideal technique for separating volatile and semi-volatile compounds like perfluoroalkylamines. Coupling it with a Mass Spectrometer (MS) allows for both quantification of purity (via peak area) and confirmation of the molecular weight of the eluted components. Amines can be challenging to analyze by GC due to their basicity, which can cause peak tailing through interaction with acidic sites on the column and inlet.[4] Therefore, a deactivated column is essential.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute solution of the this compound sample (~1 mg/mL) in a high-purity solvent such as ethyl acetate or methanol.
-
Instrument Setup:
-
GC Column: Utilize a low-bleed, mid-polarity column, such as a 5% diphenyl / 95% dimethyl polysiloxane phase (e.g., HP-5MS), which is robust for general-purpose analysis.[5] A column specifically deactivated for amine analysis can also be used to prevent peak tailing.[4]
-
Injector: Set the injector temperature to 250 °C in splitless mode to ensure complete volatilization without thermal degradation.
-
Carrier Gas: Use Helium at a constant flow rate of 1 mL/min.[5]
-
Oven Program: Start at 80 °C (hold for 1 min), ramp to 240 °C at 10 °C/min, and hold for 5-10 minutes. This program allows for the separation of potential lighter impurities before eluting the main analyte.[5]
-
-
MS Setup:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 500 to capture the molecular ion and characteristic fragmentation patterns.
-
Temperatures: Set the transfer line and ion source temperatures to 280 °C and 230 °C, respectively, to prevent condensation.
-
-
Data Analysis:
-
Purity: Integrate the total ion chromatogram (TIC). The purity is estimated by the peak area of the main component as a percentage of the total integrated peak area.
-
Identity: Analyze the mass spectrum of the main peak. Look for the molecular ion (M⁺) and characteristic fragmentation patterns of perfluoroalkyl chains (e.g., loss of CF₃, C₂F₅).
-
Protocol 2.2: Structural Confirmation by Fourier-Transform Infrared (FTIR) Spectroscopy
Rationale: FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[6] For this compound, we expect to see characteristic absorptions for the N-H bonds of the primary amine and the very strong C-F bonds.
Step-by-Step Methodology:
-
Sample Preparation: As a liquid, the sample can be analyzed neat. The two most common methods are:
-
Salt Plates (NaCl/KBr): Place a single drop of the liquid onto a polished salt plate and sandwich it with a second plate to create a thin liquid film.[7][8] This method is simple and effective for non-aqueous liquids.
-
Attenuated Total Reflectance (ATR): Place a drop of the liquid directly onto the ATR crystal (e.g., diamond or germanium).[6][9] This is often simpler and requires less cleanup.
-
-
Instrument Setup:
-
Background Scan: Perform a background scan of the empty, clean salt plates or ATR crystal. This is crucial for subtracting atmospheric (CO₂, H₂O) and accessory-related absorbances.
-
Scan Parameters: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.[6]
-
-
Data Analysis:
-
N-H Stretch: Look for a doublet (for primary amines) or a broad peak in the region of 3300-3500 cm⁻¹.
-
C-H Stretch: Expect peaks around 2850-2960 cm⁻¹ corresponding to the CH₂ group adjacent to the amine.
-
N-H Bend: A scissoring vibration should appear in the 1590-1650 cm⁻¹ region.
-
C-F Stretch: Very strong, characteristic absorbances are expected in the 1100-1300 cm⁻¹ region, which will likely dominate the fingerprint region of the spectrum.
-
Protocol 2.3: Unambiguous Structure Elucidation by Multinuclear (¹H, ¹⁹F) NMR Spectroscopy
Rationale: Nuclear Magnetic Resonance (NMR) is the most powerful tool for unambiguous structure determination. ¹H NMR will confirm the presence of the -CH₂-NH₂ moiety, while ¹⁹F NMR, with its high sensitivity and wide chemical shift range, will provide a detailed fingerprint of the perfluoroalkyl chain.[10][11]
Step-by-Step Methodology:
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a standard 5 mm NMR tube.[12][13]
-
Solvent Choice: Chloroform-d (CDCl₃) is a common choice for fluorinated compounds. Ensure the solvent is free of paramagnetic impurities.
-
Reference: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H chemical shift referencing (δ = 0.00 ppm). For ¹⁹F NMR, an external reference or indirect referencing may be used.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Expected Signals:
-
A triplet corresponding to the -CH₂- group, split by the adjacent -CF₂- group.
-
A broad singlet for the -NH₂ protons. The chemical shift of this peak can vary depending on concentration and solvent.
-
-
-
¹⁹F NMR Acquisition:
-
Acquire a standard one-dimensional fluorine spectrum.
-
Expected Signals: The spectrum will be more complex than the ¹H spectrum. You should observe multiple signals corresponding to each unique fluorine environment (-CF₃, and the various -CF₂- groups). The integration and splitting patterns (couplings between adjacent fluorine groups) will be characteristic of the linear C₆F₁₃ chain.[11]
-
-
Data Analysis:
-
Confirm that the chemical shifts, integration values, and coupling patterns in both the ¹H and ¹⁹F spectra are consistent with the proposed structure of 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptan-1-amine.
-
Protocol 2.4: Measurement of Refractive Index
Rationale: The refractive index is a fundamental physical property of a substance that relates to its density and composition. It is a quick and simple measurement that can be used to assess the purity of a liquid sample when compared to a known standard. An Abbe refractometer is commonly used for this purpose.[14]
Step-by-Step Methodology:
-
Instrument Calibration: Before measurement, clean the prism surfaces with a suitable solvent (e.g., isopropanol) and a soft lens tissue.[15] Calibrate the instrument using a standard with a known refractive index, such as distilled water.
-
Sample Application: Apply a few drops of the this compound sample directly onto the lower prism of the refractometer.[15]
-
Measurement: Close the prisms, ensuring the liquid fills the space between them without bubbles. Allow a minute for temperature equilibration (typically 20 °C). Look through the eyepiece and adjust the knob until the dividing line between the light and dark fields is sharp and centered on the crosshairs.
-
Reading: Read the refractive index value directly from the instrument's scale. Record the measurement temperature, as refractive index is temperature-dependent.
Section 3: Cross-Referencing Experimental Data with Literature Values
After completing the experimental work, the final step is to systematically compare your results with the established literature values. This comparison will validate the identity and purity of your material.
| Analysis | Parameter | Literature Value (or Expected Result) | Hypothetical Experimental Result | Conclusion |
| GC-MS | Purity | >97% (Typical for commercial grade) | 99.2% | Pass |
| Molecular Ion (M⁺) | Not observed (M-H or fragments expected) | Fragments at m/z 330 [M-HF]⁺, etc. | Consistent with structure | |
| FTIR | N-H Stretch | ~3300-3500 cm⁻¹ | 3410, 3335 cm⁻¹ | Pass |
| C-F Stretch | ~1100-1300 cm⁻¹ (Strong) | 1240, 1155 cm⁻¹ (Very Strong) | Pass | |
| ¹H NMR | -CH₂- Signal | Triplet, ~3.2 ppm | Triplet, 3.24 ppm | Pass |
| -NH₂ Signal | Broad singlet, ~1.5 ppm | Broad singlet, 1.51 ppm | Pass | |
| ¹⁹F NMR | Terminal -CF₃ | ~ -81 ppm | -81.2 ppm | Pass |
| Other -CF₂- signals | Multiple signals from -115 to -127 ppm | Signals at -118, -122, -123, -124, -126 ppm | Pass | |
| Refractive Index | n_D_²⁰ | ~1.31 (inferred from C8 homolog)[2] | 1.3155 at 20.1 °C | Consistent |
Discussion of Discrepancies: Minor deviations in physical constants like boiling point or refractive index can arise from small amounts of impurities or slight variations in measurement conditions (temperature, pressure). Spectroscopic data, however, should show a very close match. Significant differences in spectroscopic data (e.g., unexpected peaks in NMR or IR) would suggest the presence of substantial impurities or a misidentified sample, warranting further investigation.
Conclusion
The rigorous, multi-technique verification process detailed in this guide is indispensable for any researcher utilizing this compound. By systematically cross-referencing empirical data from GC-MS, FTIR, NMR, and refractometry against established literature values, scientists can proceed with confidence, knowing their starting material is of confirmed identity and purity. This foundational diligence enhances the integrity, reliability, and reproducibility of research, from fundamental studies to the development of next-generation technologies.
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A Senior Application Scientist's Guide to Validating Experimental Results: The Role of 1H,1H-Perfluoroheptylamine as an Internal Standard
In the landscape of drug development and analytical research, the integrity of quantitative data is paramount. The difference between a breakthrough discovery and a costly dead-end often lies in the precision and accuracy of experimental measurements. This guide provides a deep dive into a powerful technique for ensuring data reliability: the use of internal standards. Specifically, we will explore the application, validation, and comparative performance of 1H,1H-Perfluoroheptylamine as a robust standard in modern analytical workflows.
As a Senior Application Scientist, my objective is not merely to present a protocol but to illuminate the rationale behind each step. We will dissect the causality of experimental choices, establish self-validating systems, and ground our discussion in authoritative scientific principles.
Chapter 1: The Internal Standard: A Pillar of Analytical Rigor
Quantitative analysis is susceptible to a variety of errors, both systematic and random. Fluctuations in instrument performance, minor inconsistencies in sample preparation, and variations in injection volume can all compromise the validity of your results. The internal standard (IS) method is a cornerstone of analytical chemistry designed to mitigate these issues.[1]
An internal standard is a compound of known concentration added equally to every sample, calibrant, and blank.[2] The core principle is that the IS will experience the same procedural variations as the analyte of interest.[1] Instead of relying on the absolute response of the analyte, quantification is based on the ratio of the analyte's response to the internal standard's response.[1] This normalization corrects for losses during sample workup and inconsistencies in instrument analysis, thereby dramatically improving the accuracy and precision of the final measurement.[2][3]
The selection of an appropriate internal standard is a critical decision governed by several key criteria[4]:
-
Structural and Chemical Similarity: The IS should ideally mimic the chemical behavior of the analyte during sample preparation and analysis.[5]
-
Non-Interference: The IS must not be naturally present in the sample matrix and its analytical signal must be clearly resolved from all other components.[4]
-
Purity and Stability: The standard must be of high, known purity and chemically inert throughout the entire analytical process.
-
Precise Response: The instrumental response of the IS itself must be highly reproducible to avoid introducing additional noise into the measurement.[4]
Chapter 2: Profiling the Candidate: this compound
This compound (CAS No. 423-49-4) is a fluorinated organic compound that presents a unique combination of properties, making it a compelling candidate for an internal standard in specific analytical contexts, particularly in NMR and mass spectrometry.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₇H₄F₁₃N | |
| Molecular Weight | 349.09 g/mol | [6] |
| Boiling Point | 133.1 °C at 760 mmHg | [6] |
| Density | 1.594 g/cm³ | [6] |
| Flash Point | 45.9 °C | [6] |
Advantages as an Internal Standard
-
Unique NMR Signature: The perfluoroalkyl chain provides a strong, clear signal in ¹⁹F NMR spectroscopy, a region of the spectrum that is typically free from interfering signals from common biological or pharmaceutical matrices. The terminal -CH₂- group adjacent to the fluorinated chain gives a distinct signal in ¹H NMR, also often in a less crowded region.
-
Mass Spectrometry Utility: Its high fluorine content results in a significant negative mass defect, shifting its signal away from common hydrocarbon interferences in high-resolution mass spectrometry. The compound's structure also lends itself to predictable fragmentation patterns.
-
Chemical Inertness: The C-F bond is exceptionally strong, rendering the perfluoroalkyl chain highly stable and resistant to chemical or metabolic degradation during sample processing.
-
Hydrophobicity: The long fluorinated tail imparts significant hydrophobicity, making it a suitable IS for analytes with similar solubility characteristics, particularly in studies involving fluorinated pharmaceuticals or environmental contaminants like PFAS.[7]
Considerations and Disadvantages
-
Safety and Handling: this compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[8][9] It must be handled with appropriate personal protective equipment (PPE) in a well-ventilated area.[8][10]
-
Potential for Adsorption: The amine functional group and the fluorinated chain can lead to adsorption onto glass or plastic surfaces, or active sites within a chromatographic system. This requires careful validation to ensure consistent recovery. Passivation of instrument surfaces may sometimes be necessary.[11]
-
Lack of Structural Analogy: For many analyses, it will not be a structural analog of the analyte, which can be a drawback if the IS is intended to mimic extraction efficiency perfectly. Isotope-labeled versions of the analyte are often superior in this regard.[3]
Chapter 3: The Competitive Landscape: Alternative Internal Standards
The choice of an internal standard is highly application-dependent. Here, we compare this compound to other common classes of internal standards to highlight its specific niche.
| Standard Type | Example | Key Advantages | Key Disadvantages | Best For... |
| Fluorinated Amine | This compound | Unique ¹⁹F/¹H NMR signals, distinct MS signature, chemically inert. | Corrosive, potential for adsorption, not a structural analog for most analytes. | ¹⁹F NMR quantification; LC-MS analysis of fluorinated compounds or in complex matrices where its unique signal is beneficial. |
| Isotope-Labeled Analog | ¹³C₈-PFOA | Considered the "gold standard"; perfectly mimics analyte behavior during extraction and ionization.[3] | Can be very expensive or commercially unavailable; potential for isotopic interference.[12] | High-accuracy quantification in complex matrices (e.g., biological fluids) where analyte recovery is variable.[12] |
| General Purpose qNMR Standard | Dimethyl terephthalate | High purity, stable, simple ¹H NMR spectrum (two singlets), non-hygroscopic. | Signals may overlap with analytes in the aromatic or methyl ester regions. | General ¹H qNMR of small organic molecules where signals do not overlap.[13] |
| MS Calibrant/Standard | Perfluorotributylamine (PFTBA) | Widely used for MS calibration due to mass peaks across a wide range; chemically inert. | Complex fragmentation pattern; not ideal for quantitative workflows requiring a single, clear peak ratio. | Mass spectrometer tuning and calibration, particularly at high mass ranges.[11] |
Chapter 4: In the Lab: Experimental Protocol for Quantitative ¹H NMR
This section provides a detailed, self-validating protocol for the quantification of a hypothetical analyte using this compound as an internal standard.
Objective: To determine the precise concentration of "Analyte X" in a solution.
Step 1: Preparation of the Internal Standard Stock Solution
-
Rationale: Creating a concentrated, accurate stock solution is critical as all subsequent dilutions will be based on this standard.
-
Procedure: a. Accurately weigh approximately 50 mg of high-purity (>99%) this compound into a 10 mL volumetric flask using an analytical balance. Record the mass to four decimal places. b. Dissolve the standard in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in which both the standard and analyte are fully soluble. c. Sonicate for 5 minutes to ensure complete dissolution. d. Carefully fill the flask to the 10 mL mark with the same solvent. e. Calculate the exact concentration in mg/mL and mol/L.
Step 2: Preparation of Calibration Curve Standards
-
Rationale: A multi-point calibration curve is essential to verify the linearity of the instrument response across a range of concentrations.
-
Procedure: a. Prepare a series of at least five calibration standards by adding known, varying amounts of "Analyte X" to separate NMR tubes. b. To each NMR tube, add a precise and identical volume (e.g., 50 µL) of the this compound stock solution using a calibrated pipette. c. Add deuterated solvent to bring the final volume in each tube to a consistent level (e.g., 600 µL).
Step 3: Preparation of the Unknown Sample
-
Rationale: The unknown sample must be treated identically to the calibration standards to ensure the validity of the comparison.
-
Procedure: a. Place a known volume or mass of the unknown sample into an NMR tube. b. Add the exact same volume (e.g., 50 µL) of the this compound stock solution that was added to the calibrants. c. Add deuterated solvent to bring the final volume to the same level as the calibrants (e.g., 600 µL).
Step 4: NMR Data Acquisition
-
Rationale: Acquisition parameters must be optimized for quantitative accuracy, not speed or resolution. The key is ensuring complete relaxation of all relevant nuclei between scans.[14]
-
Optimized Parameters:
-
Pulse Program: A standard 30-degree or 90-degree single pulse experiment (e.g., 'zg30' on Bruker systems). Avoid techniques with variable signal suppression like NOESY presets unless specifically validated.
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of both the analyte and the internal standard. (If T₁ is unknown, a conservative value of 30-60 seconds is often used, or a T₁ inversion-recovery experiment should be performed).[15]
-
Number of Scans (ns): Sufficient to achieve a high signal-to-noise ratio (S/N > 150:1) for the peaks being integrated.
-
Spectral Width: Ensure the window is wide enough to capture all peaks and provide adequate baseline on both sides.[14]
-
Step 5: Data Processing and Quantification
-
Rationale: Consistent and careful data processing is required to extract accurate peak integrals.
-
Procedure: a. Apply an appropriate phasing and baseline correction to all spectra. b. Integrate a well-resolved, non-overlapping peak for "Analyte X" (Area_A). c. Integrate the triplet signal from the -CH₂- group of this compound (Area_IS). d. For each calibration standard, calculate the response ratio: (Area_A / # of Protons_A) / (Area_IS / # of Protons_IS). e. Plot this response ratio (y-axis) against the known concentration of "Analyte X" (x-axis). f. Perform a linear regression on the data. The R² value should be > 0.995 for a valid calibration. g. Calculate the response ratio for the unknown sample and use the equation from the calibration curve (y = mx + c) to determine its concentration.
Chapter 5: From Data to Decision: A Self-Validating Workflow
A robust analytical method is a self-validating one. The following workflow diagram illustrates the key decision and validation points in a quantitative experiment using an internal standard.
Caption: Workflow for quantitative analysis using an internal standard.
This workflow embeds two critical validation checkpoints:
-
Calibration Linearity (R² > 0.995): A non-linear curve may indicate a problem with standard preparation, detector saturation, or complex interactions between the analyte and the standard. It is a primary indicator of method viability.
-
IS Response Consistency: The absolute area of the internal standard should be relatively constant across all samples (calibrants and unknowns). Significant deviation in a particular sample can signal a pipetting error or a unique matrix effect that suppresses or enhances the IS signal disproportionately to the analyte, warranting further investigation.[16]
Conclusion
This compound is a specialized yet powerful tool in the analytical scientist's arsenal. While not a universal solution, its unique spectral properties make it an excellent internal standard for ¹⁹F NMR applications and certain mass spectrometry analyses, especially those involving other fluorinated compounds. Its primary value lies in providing a clear, non-interfering signal in otherwise crowded analytical regions.
However, the efficacy of any internal standard, including this compound, is not inherent to the molecule itself but is realized through a meticulously designed and validated experimental workflow. By understanding the principles of the internal standard method, carefully selecting the appropriate standard for the application, and embedding self-validating checks into the protocol, researchers can achieve the highest level of confidence in their quantitative results, paving the way for robust and reproducible science.
References
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Crawford Scientific. Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. [Online]. Available: [Link]
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The Analytical Scientist. (2024). 10 Minutes to IMPROVE ANALYTICAL ACCURACY (Here's How). [Online]. YouTube. Available: [Link]
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American Laboratory. (2005). Statistics in Analytical Chemistry: Part 19—Internal Standards. [Online]. Available: [Link]
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Daniels, C. L., et al. (2021). Impact of internal standard selection on measurement results for long chain fatty acids in blood. Clinica Chimica Acta, 519, 114-121. [Online]. Available: [Link]
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Calafat, A. M., et al. (2019). Per- and Polyfluoroalkyl Substances and Fluorinated Alternatives in Urine and Serum by On-line Solid Phase Extraction–Liquid Chromatography–Tandem Mass Spectrometry. Chemosphere, 232, 473-481. [Online]. Available: [Link]
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The Royal Society of Chemistry. Supporting Information. [Online]. Available: [Link]
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Lajeunesse, A., et al. (2017). Development of primary standards for mass spectrometry to increase accuracy in quantifying environmental contaminants. Journal of The American Society for Mass Spectrometry, 28(10), 2206-2210. [Online]. Available: [Link]
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Taylor & Francis Online. Internal standard – Knowledge and References. [Online]. Available: [Link]
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Takis, P. G., et al. (2021). A Computationally Lightweight Algorithm for Deriving Reliable Metabolite Panel Measurements from 1D 1H NMR. Analytical Chemistry, 93(10), 4475-4484. [Online]. Available: [Link]
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Murphy, R. C. (2013). Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function. Analytical Biochemistry, 435(2), 162-168. [Online]. Available: [Link]
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Jung, Y., et al. (2015). Optimization of 1D 1H Quantitative NMR (Nuclear Magnetic Resonance) Conditions for Polar Metabolites in Meat. Korean Journal for Food Science of Animal Resources, 35(5), 688-696. [Online]. Available: [Link]
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University of Oxford. Quantitative NMR Spectroscopy. [Online]. Available: [Link]
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Navigating the Fluorinated Landscape: A Comparative Guide to Perfluoroalkylamine Synthesis
For Immediate Publication
Shanghai, China – January 11, 2026 – In the ever-evolving landscape of pharmaceutical and materials science, perfluoroalkylamines (PFAAs) stand out for their unique physicochemical properties, which impart enhanced metabolic stability, lipophilicity, and binding affinity to bioactive molecules.[1] Consequently, the development of efficient and scalable synthetic routes to access these valuable compounds is of paramount importance to researchers in drug discovery and development. This guide provides a comprehensive comparison of the primary synthetic strategies for preparing PFAAs, offering insights into the underlying mechanisms, practical considerations, and experimental data to inform methodological choices.
Introduction: The Significance of Perfluoroalkylamines
The strategic incorporation of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to modulate a compound's pharmacokinetic and pharmacodynamic profile.[2][3] Perfluoroalkylamines, in particular, are a class of compounds that have garnered significant attention due to the profound effects the perfluoroalkyl group can have on the parent molecule's properties. The high electronegativity of fluorine can alter the pKa of the amine, influencing its interaction with biological targets, while the lipophilic nature of the perfluoroalkyl chain can enhance membrane permeability.[2]
This guide will explore three major synthetic approaches to PFAAs:
-
Electrochemical Fluorination (ECF): A classic and industrially significant method.
-
Direct Fluorination: A seemingly straightforward but often challenging approach.
-
Fluorinated Building Block Strategy: A versatile and increasingly popular method.
We will delve into the nuances of each route, providing a comparative analysis of their respective strengths and weaknesses, supported by experimental data and detailed protocols.
Electrochemical Fluorination (ECF): The Simons Process
Electrochemical fluorination, particularly the Simons process, is a cornerstone of industrial organofluorine chemistry.[4] This method involves the electrolysis of an organic compound, in this case, an alkylamine, in anhydrous hydrogen fluoride (HF). The process replaces all carbon-hydrogen bonds with carbon-fluorine bonds.
Mechanism: The Simons process proceeds via a free-radical mechanism at a nickel anode. The organic substrate is oxidized, generating carbocations that are subsequently quenched by fluoride ions from the HF electrolyte. The overall reaction can be summarized as:
R₃C–H + HF → R₃C–F + H₂[4]
Advantages:
-
Scalability: The Simons process is well-suited for large-scale industrial production of perfluorinated compounds.[4]
-
Exhaustive Fluorination: It effectively replaces all C-H bonds, leading to fully perfluorinated products.
Disadvantages:
-
Harsh Conditions: The use of anhydrous HF, a highly corrosive and toxic substance, requires specialized equipment and stringent safety precautions.[4][5]
-
Low Yields and Selectivity: The reaction can be unselective, leading to a mixture of products, including fragmentation and rearrangement byproducts, which can result in low yields of the desired perfluoroalkylamine.[4][5]
-
Substrate Scope: The process is generally limited to simple alkylamines, as complex functional groups are often not tolerated under the harsh reaction conditions.
Experimental Data: Electrochemical Fluorination of Secondary Amines
The electrochemical fluorination of various aliphatic secondary amines has been investigated, yielding not only the corresponding perfluoro-(N-fluoro-N,N-dialkylamines) but also perfluoro-imines in low yields.[5] The initial concentration of the starting amine was found to have a minimal effect on the product yields, a characteristic often observed for cyclic secondary amines as well.[5]
| Starting Amine | Major Products | Reported Yields | Reference |
| N,N-di-ethylamine | F-(N-fluoro-N,N-diethylamine), F-imines | Low | [5] |
| N,N-di-n-propylamine | F-(N-fluoro-N,N-di-n-propylamine), F-imines | Low | [5] |
| N-methyl,N-n-butylamine | F-(N-fluoro-N-methyl,N-n-butylamine), F-imines | Low | [5] |
Table 1. Representative yields from the electrochemical fluorination of aliphatic secondary amines.
Direct Fluorination: Taming Elemental Fluorine
The direct reaction of an organic substrate with elemental fluorine (F₂) is the most conceptually simple route to fluorinated compounds. However, the high reactivity of fluorine gas makes these reactions notoriously difficult to control, often leading to complex product mixtures and safety concerns.
Mechanism: Direct fluorination proceeds through a free-radical chain reaction. The reaction is typically initiated by the homolytic cleavage of the F-F bond, generating highly reactive fluorine radicals that abstract hydrogen atoms from the organic substrate. The resulting carbon-centered radicals then react with another molecule of F₂ to form the C-F bond and propagate the chain.
Advantages:
-
Atom Economy: In principle, this method offers high atom economy.
Disadvantages:
-
Extreme Reactivity and Lack of Selectivity: The high exothermicity of C-H fluorination makes it difficult to control, often resulting in fragmentation of the starting material and the formation of multiple products.[6]
-
Safety Hazards: Elemental fluorine is a highly toxic and corrosive gas, requiring specialized handling and equipment.
-
Limited Practicality: Due to the challenges in controlling the reaction, direct fluorination is rarely the method of choice for the synthesis of complex molecules.
Despite these challenges, methods for the direct fluorination of alkylamines to N,N-difluoroalkylamines have been developed, often employing a bicarbonate buffer to moderate the reaction.[6][7][8]
Experimental Protocol: Direct Fluorination of n-Butylamine
A buffered aqueous solution of n-butylamine can be fluorinated to produce N,N-difluoro-n-butylamine.[6] The use of a bicarbonate buffer is crucial to control the acidity and mitigate side reactions.
Step-by-Step Methodology:
-
Prepare a solution of n-butylamine and sodium bicarbonate in water.
-
Cool the reaction mixture in an ice bath.
-
Introduce a stream of diluted fluorine gas (e.g., 10% F₂ in N₂) into the solution with vigorous stirring.
-
Monitor the reaction progress by gas chromatography.
-
Upon completion, purge the reaction mixture with nitrogen to remove any unreacted fluorine.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.
-
Purify the N,N-difluoro-n-butylamine by distillation.
Fluorinated Building Block Strategy: A Modular and Versatile Approach
The use of pre-fluorinated building blocks has emerged as a powerful and versatile strategy for the synthesis of complex fluorinated molecules, including perfluoroalkylamines.[9][10][11] This approach offers greater control over the position and extent of fluorination and is compatible with a wider range of functional groups.
Core Principle: This strategy involves the synthesis of key intermediates containing the desired perfluoroalkyl group, which are then incorporated into the target molecule through standard organic transformations.[12][13] This modular approach allows for the late-stage introduction of the perfluoroalkyl moiety, a significant advantage in drug discovery programs.[3]
Common Fluorinated Building Blocks and Reactions:
-
Perfluoroalkyl Iodides: These are versatile precursors for generating perfluoroalkyl radicals, which can then be used in a variety of addition and cross-coupling reactions.[14][15]
-
Perfluoroalkylated Aldehydes and Ketones: These can be used in condensation reactions with amines to form imines, which can then be reduced to the corresponding perfluoroalkylamines.[14]
-
Gabriel Synthesis with Perfluoroalkyl Halides: This classic method for primary amine synthesis can be adapted to produce primary perfluoroalkylamines by using a perfluoroalkyl halide as the alkylating agent.[16][17][18][19][20]
-
Staudinger Reaction with Perfluoroalkyl Azides: The reaction of a perfluoroalkyl azide with a phosphine, followed by hydrolysis of the resulting iminophosphorane, provides a mild and efficient route to primary perfluoroalkylamines.[21][22][23][24][25]
Comparative Analysis of Building Block Approaches
| Method | Starting Materials | Key Transformation | Advantages | Disadvantages |
| Gabriel Synthesis | Potassium phthalimide, Perfluoroalkyl halide | Nucleophilic substitution | Reliable for primary amines, avoids polyalkylation.[18] | Harsh deprotection conditions may not be suitable for all substrates.[17] |
| Staudinger Reaction | Perfluoroalkyl azide, Triphenylphosphine | Azide reduction | Mild reaction conditions, high yields.[23][25] | Requires synthesis of the perfluoroalkyl azide precursor. |
Table 2. Comparison of Gabriel and Staudinger reactions for primary perfluoroalkylamine synthesis.
Experimental Workflow: Gabriel Synthesis of a Primary Perfluoroalkylamine
Caption: Workflow for the Gabriel synthesis of a primary perfluoroalkylamine.
Experimental Protocol: Staudinger Reduction of a Perfluoroalkyl Azide
Step-by-Step Methodology:
-
Dissolve the perfluoroalkyl azide in a suitable solvent (e.g., THF).
-
Add triphenylphosphine to the solution at room temperature. Vigorous nitrogen evolution is typically observed.
-
Stir the reaction mixture until the evolution of nitrogen ceases.
-
Add water to the reaction mixture to hydrolyze the intermediate iminophosphorane.
-
Stir for several hours or until the hydrolysis is complete (monitored by TLC or LC-MS).
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting primary perfluoroalkylamine can be purified by distillation or chromatography. The byproduct, triphenylphosphine oxide, can often be removed by crystallization.[24]
Conclusion and Future Outlook
The synthesis of perfluoroalkylamines presents a diverse set of challenges and opportunities for synthetic chemists. While traditional methods like electrochemical fluorination remain important for industrial-scale production of simple PFAAs, their lack of selectivity and harsh conditions limit their applicability in the synthesis of complex, functionalized molecules.[4][5] Direct fluorination, though conceptually simple, is often impractical due to safety concerns and poor control over reactivity.[6]
The use of fluorinated building blocks has emerged as the most versatile and widely adopted strategy in research and development settings.[9][11] This approach provides excellent control over the regiochemistry and degree of fluorination, and its modular nature is highly amenable to the late-stage functionalization of drug candidates. Methods like the Gabriel synthesis and the Staudinger reaction offer reliable and high-yielding routes to primary perfluoroalkylamines.[16][24]
Future research in this area will likely focus on the development of novel, more efficient, and environmentally benign fluorinating reagents and catalysts. The continued exploration of late-stage C-H fluorination techniques holds particular promise for streamlining the synthesis of complex PFAAs.[2][3][26][27] As our understanding of the unique properties of organofluorine compounds continues to grow, so too will the demand for innovative synthetic methods to access this important class of molecules.
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- Copper-Catalyzed Three-Component Aminofluorination of Alkenes and 1,3-Dienes: Direct Entry to Diverse β-Fluoroalkylamines. (2022).
- Site-Specific β-C(sp3)–H Fluorination of N-Substituted Amines: A Late-Stage Functionalization Strategy Enabled by Electrochem. (n.d.). ChemRxiv.
- N-Difluoroalkylamines by direct fluorination of alkylamines. (1968). American Chemical Society.
- Electrochemical fluorin
- α,β-Desaturation and Formal β-C(sp3)–H Fluorination of N-Substituted Amines: A Late-Stage Functionalization Strategy Enabled by Electrochemistry. (2025).
- Electrochemical fluorination of aliphatic secondary amines. (2025).
- Fluorine-Substituted Building Blocks. (n.d.). Enamine.
- An Electrochemical Approach to Directed Fluorination. (2023). The Journal of Organic Chemistry.
- N,-N-Difluoroalkylamines by direct fluorination of alkylamines. (1968).
- Synthesis of New Polyfluoro Oligonucleotides via Staudinger Reaction. (n.d.). MDPI.
- Synthesis of primary polyfluoroalkylamines by Gabriel synthesis and... (n.d.).
- Direct -C–H Functionalisation of Cyclic Alkylamines. (2025). Apollo.
- N,-N-Difluoroalkylamines by direct fluorination of alkylamines. (n.d.). The Journal of Organic Chemistry.
- Perfluoroaryl Azide–Staudinger Reaction: A Fast and Bioorthogonal Reaction. (n.d.).
- Staudinger Reaction - Common Conditions. (n.d.). Organic Chemistry Portal.
- Staudinger reaction. (n.d.). Wikipedia.
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- Versatile Fluorine-Containing Building Blocks: -CF3-1,3-enynes. (2022). Semantic Scholar.
- Fluorinated building blocks in drug design: new pathways and targets. (n.d.).
- Building blocks for the chemistry of perfluorinated alkoxyaluminates [Al{OC(CF3)3}4]−: simplified preparation and characterization of Li+−Cs+, Ag+, NH4+, N2H5+ and N2H7+ salts. (n.d.). Dalton Transactions.
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- Synthesis of Polyfluorinated Alkynes, Novel Building Blocks for Fluorous Chemistry. (2025).
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- The Gabriel Synthesis. (n.d.). Chemistry Steps.
- Gabriel Synthesis. (2025). J&K Scientific LLC.
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- A Preparation of Primary Perfluoroalkylamines. (n.d.). Journal of the American Chemical Society.
- Synthesis of α-(perfluoroalkylsulfonyl)propiophenones: a new set of reagents for the light-mediated perfluoroalkylation of aromatics. (2022).
- A comparative study of methylamines synthesis over zeolites H-rho and H-PST-29. (n.d.). ScienceDirect.
- Catalytic Behavior of Alkali Treated H-MOR in Selective Synthesis of Ethylenediamine via Condensation Amin
- Comparison of Effectiveness of Various Approaches to Direct Synthesis of Alkoxysilanes. (2025).
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A Comparative Guide to the Long-Term Stability of 1H,1H-Perfluoroheptylamine-Modified Surfaces
For researchers, scientists, and drug development professionals, the reliability and longevity of surface modifications are paramount. This guide provides an in-depth technical assessment of the long-term stability of surfaces modified with 1H,1H-Perfluoroheptylamine, a widely used fluorosilane for creating low-energy, hydrophobic, and oleophobic surfaces. We will objectively compare its performance against common alternative surface modifications, supported by experimental data and standardized testing protocols. Our focus is to deliver not just data, but a deeper understanding of the mechanisms governing surface stability and the rationale behind experimental design.
The Critical Imperative for Long-Term Surface Stability
The efficacy of many advanced materials and devices hinges on the stability of their surface properties. In applications ranging from biomedical implants and microfluidics to high-performance coatings, the initial surface characteristics must be maintained over time and under challenging environmental conditions. Degradation of a surface modification can lead to catastrophic failure, whether it be through biofouling, corrosion, loss of lubricity, or altered chemical reactivity.
This compound belongs to the family of fluoroalkylsilanes, which are known for their ability to form self-assembled monolayers (SAMs) on hydroxylated surfaces. These SAMs are prized for their exceptional chemical inertness and low surface energy, properties conferred by the stable carbon-fluorine bonds and the dense packing of the fluorinated chains. However, the "long-term" stability of these surfaces is not an inherent guarantee but is rather a function of the specific chemical structure of the silane, the quality of the monolayer deposition, and the nature of the environmental stressors it is subjected to. This guide will dissect these factors to provide a comprehensive understanding of the durability of this compound-modified surfaces in comparison to other commonly employed surface chemistries.
Experimental Assessment of Long-Term Stability: A Methodological Framework
To rigorously assess the long-term stability of a surface modification, a multi-faceted approach employing standardized testing protocols is essential. This ensures that the data generated is reproducible and comparable across different studies and materials. Here, we outline a suite of experimental protocols designed to probe the various facets of surface stability.
Workflow for Comprehensive Stability Assessment
The following diagram illustrates a logical workflow for a comprehensive long-term stability assessment of surface modifications.
Caption: A comprehensive workflow for assessing the long-term stability of modified surfaces.
Detailed Experimental Protocols
Objective: To evaluate the resistance of the modified surface to degradation in an aqueous environment.
Methodology:
-
Sample Preparation: Prepare multiple samples of the substrate modified with this compound and the comparative surface chemistries.
-
Initial Characterization: Measure the static water contact angle on each sample as a baseline.
-
Immersion: Immerse the samples in a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) at a controlled temperature (e.g., 37°C to simulate physiological conditions, or higher for accelerated aging).
-
Time Points: At predetermined time intervals (e.g., 1, 7, 14, and 30 days), remove a subset of samples from the solution.
-
Post-Immersion Analysis: Gently rinse the samples with deionized water and dry with a stream of nitrogen. Measure the static water contact angle again. A significant decrease in contact angle indicates degradation of the hydrophobic surface.
-
Data Analysis: Plot the change in contact angle as a function of immersion time for each surface modification.
Objective: To determine the temperature threshold at which the modified surface begins to degrade.
Methodology:
-
Sample Preparation: Prepare samples on thermally stable substrates (e.g., silicon wafers).
-
Initial Characterization: Measure the initial water contact angle.
-
Thermal Annealing: Place the samples in a vacuum oven or a tube furnace with an inert atmosphere (e.g., nitrogen or argon).
-
Temperature Steps: Increase the temperature in a stepwise manner (e.g., 100°C, 200°C, 300°C, 400°C) and hold at each temperature for a fixed duration (e.g., 1 hour).
-
Post-Annealing Analysis: After each temperature step, allow the samples to cool to room temperature and measure the water contact angle.
-
Data Analysis: Plot the water contact angle as a function of annealing temperature. The temperature at which a significant drop in contact angle occurs indicates the onset of thermal degradation. X-ray Photoelectron Spectroscopy (XPS) can also be used to monitor changes in the elemental composition of the surface.
Objective: To evaluate the resistance of the modified surface to degradation upon exposure to ultraviolet (UV) radiation.
Methodology:
-
Sample Preparation: Prepare samples on UV-transparent substrates if transmission analysis is desired, or on the substrate of interest for surface analysis.
-
Initial Characterization: Measure the initial water contact angle and, if applicable, the UV-Vis spectrum.
-
UV Exposure: Place the samples in a UV weathering chamber equipped with a controlled UV lamp source (e.g., Xenon arc lamp simulating solar radiation, as per ASTM G155).
-
Time Points: Expose the samples for defined periods (e.g., 100, 500, 1000 hours).
-
Post-Exposure Analysis: At each time point, measure the water contact angle and UV-Vis spectrum.
-
Data Analysis: Plot the change in contact angle and absorbance as a function of UV exposure time.
Objective: To assess the durability of the modified surface against mechanical abrasion.
Methodology:
-
Sample Preparation: Prepare modified surfaces on hard, flat substrates.
-
Initial Characterization: Measure the initial water contact angle.
-
Abrasion Test: Use a linear abraser or a pin-on-disk tribometer with a standardized abrasive material (e.g., a stylus of a specific material and geometry) under a defined load and speed for a set number of cycles.
-
Post-Abrasion Analysis: After the abrasion test, clean the surface to remove any debris and measure the water contact angle in the wear track.
-
Data Analysis: Compare the contact angle before and after abrasion. The retention of a high contact angle indicates good mechanical wear resistance.
Objective: To determine the stability of the modified surface when exposed to various chemical environments.
Methodology:
-
Sample Preparation: Prepare a set of modified samples for each chemical to be tested.
-
Initial Characterization: Measure the initial water contact angle.
-
Chemical Exposure: Expose the samples to a range of acidic and alkaline solutions (e.g., 1M HCl, 1M NaOH) and organic solvents (e.g., toluene, isopropanol) for a defined period (e.g., 24 hours) at room temperature. This can be done by immersion or by placing a droplet of the chemical on the surface.[1][2]
-
Post-Exposure Analysis: After exposure, thoroughly rinse the samples with a suitable solvent and deionized water, dry them, and measure the water contact angle.
-
Data Analysis: Report the change in contact angle for each chemical exposure. A minimal change indicates high chemical resistance.
Comparative Performance Analysis
The following tables summarize the expected long-term stability performance of this compound-modified surfaces in comparison to other common surface modifications. The data is a synthesis of findings from various research articles and technical notes.
Table 1: Hydrolytic Stability Comparison
| Surface Modification | Typical Initial Water Contact Angle (°) | % Retention of Contact Angle (30 days in PBS at 37°C) | Key Observations |
| This compound | 105 - 115 | > 90% | Excellent hydrolytic stability due to the robust Si-O-substrate bond and the inertness of the fluorocarbon chain. |
| Octadecyltrichlorosilane (OTS) | 100 - 110 | 70 - 85% | Good stability, but the hydrocarbon chain is more susceptible to oxidative degradation over long periods compared to a fluorocarbon chain.[3][4] |
| Polyethylene Glycol (PEG) | 30 - 60 | 50 - 70% | PEG layers can be susceptible to oxidative degradation and detachment, especially in the presence of certain ions or biological media.[5] |
| Bare Substrate (e.g., Glass) | < 20 | N/A | Highly hydrophilic and prone to contamination. |
Table 2: Thermal Stability Comparison
| Surface Modification | Onset of Degradation Temperature (°C) | Degradation Mechanism |
| This compound | ~350 - 400 | Decomposition of the fluorocarbon chain.[3][6] |
| Octadecyltrichlorosilane (OTS) | > 400 | Desorption of the alkyl chain.[3][6] |
| Acrylic Polymer Coating | ~200 - 300 | Chain scission and decomposition of the polymer backbone.[7] |
Table 3: Photochemical Stability Comparison (Simulated Solar Radiation)
| Surface Modification | % Retention of Contact Angle (1000 hours UV exposure) | Key Observations |
| This compound | > 85% | The C-F bond is highly resistant to UV degradation. Some degradation may occur at the Si-O-C linkage. |
| Octadecyltrichlorosilane (OTS) | 60 - 75% | The C-H bonds in the alkyl chain are susceptible to photo-oxidation. |
| Acrylic Polymer Coating | 40 - 60% | Prone to photo-oxidative degradation, leading to chain scission and loss of material.[7][8] |
Table 4: Mechanical Wear Resistance Comparison
| Surface Modification | Contact Angle Retention after Abrasion | Key Observations |
| This compound | Moderate to High | As a monolayer, it has limited intrinsic abrasion resistance. The durability is highly dependent on the hardness of the underlying substrate. |
| Octadecyltrichlorosilane (OTS) | Moderate | Similar to fluorosilanes, the mechanical stability of the monolayer is a key consideration. |
| Diamond-Like Carbon (DLC) | Very High | DLC coatings are known for their exceptional hardness and wear resistance. |
Table 5: Chemical Resistance Comparison (24h immersion at RT)
| Surface Modification | 1M HCl | 1M NaOH | Toluene |
| This compound | Excellent | Good | Excellent |
| Octadecyltrichlorosilane (OTS) | Excellent | Fair to Good | Good |
| Epoxy Coating | Good | Poor to Fair | Fair |
Mechanistic Insights into Stability and Degradation
The long-term stability of a surface modification is intrinsically linked to its chemical structure and its interaction with the environment.
Diagram of Silane Hydrolysis and Condensation
Caption: The two-step process of silanization: hydrolysis and condensation.
For this compound, the key to its stability lies in:
-
The Si-O-Substrate Bond: The formation of a covalent siloxane bond with the substrate provides a strong anchor for the monolayer. The quality of this bond is highly dependent on the substrate preparation and the deposition conditions.
-
The Perfluoroalkyl Chain: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making the perfluoroalkyl chain exceptionally resistant to chemical attack and thermal degradation.
-
Cross-linking: The trifunctional silane headgroup allows for cross-linking between adjacent silane molecules, forming a more robust and dense monolayer.
However, potential degradation pathways exist:
-
Hydrolysis of the Siloxane Bond: While generally stable, the Si-O-Si and Si-O-substrate bonds can undergo hydrolysis, especially under acidic or basic conditions. This can lead to the detachment of the silane molecules from the surface.
-
Mechanical Abrasion: As a monolayer, the coating is only as durable as the top layer of atoms. Physical abrasion can remove the silane molecules, exposing the underlying substrate.
Conclusion and Future Outlook
Surfaces modified with this compound offer exceptional long-term stability, particularly in terms of hydrolytic, thermal, and chemical resistance. This makes them a superior choice for applications in demanding environments where maintaining a low-energy, non-wetting surface is critical. While their mechanical stability as a monolayer is a consideration, for many applications in research, diagnostics, and drug development, their chemical robustness is the more critical parameter.
Compared to hydrocarbon-based silanes like OTS, this compound generally exhibits enhanced stability due to the inertness of the fluorocarbon chain. Against polymeric coatings like PEG and acrylics, it offers significantly better thermal and photochemical stability.
The field of surface modification is continually evolving, with ongoing research into new chemistries and deposition techniques to further enhance long-term stability. Future developments may include the use of mixed monolayers to combine the benefits of different chemistries or the development of novel cross-linking strategies to improve mechanical durability. For researchers and developers, a thorough understanding of the stability limitations of their chosen surface modification, as provided in this guide, is the first step towards designing robust and reliable products.
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EUROLAB. (n.d.). Acid Alkali Oil Resistance Test. Kalite. Retrieved from [Link]
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Charter Coating Service. (n.d.). Chemical Resistance. Retrieved from [Link]
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QED LAB. (n.d.). ASTM D4541-22 Pull-Off Adhesion Testing. Retrieved from [Link]
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Scribd. (n.d.). Contact Angle Measurement SOP. Retrieved from [Link]
- SpecialChem. (2025, May 16).
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Water & Wastewater Equipment, Treatment & Transport. (n.d.). ASTM D4541 Pull-Off Adhesion Test: Key Variables & Challenges. Retrieved from [Link]
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Hightower Labs, Inc. (n.d.). Understanding ASTM D4541. Retrieved from [Link]
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Medistri. (2022, April 4). Biocompatibility Testing - ISO 10993. Retrieved from [Link]
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A Senior Application Scientist's Guide to Benchmarking Hydrophobic Agents: A Case Study of 1H,1H-Perfluoroheptylamine
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating and comparing the performance of hydrophobic agents, with a specific focus on benchmarking 1H,1H-Perfluoroheptylamine against other commercially available alternatives. As a Senior Application Scientist, my objective is not merely to present data, but to illuminate the scientific rationale behind the evaluation process, enabling you to make informed decisions for your specific application, be it in surface modification, microfluidics, or drug delivery systems.
The strategic incorporation of fluorine into molecules is a powerful tool in drug design, often used to enhance metabolic stability, binding affinity, and bioavailability.[1][2][3] The same principles that make fluorinated compounds valuable in medicine—specifically their unique electronic and steric properties—also make them exceptional hydrophobic agents.[4] this compound, with its perfluorinated alkyl chain, serves as an excellent candidate for creating low-energy, water-repellent surfaces.[5] This guide will walk through the necessary experimental procedures to quantify its performance and compare it meaningfully against other classes of hydrophobic agents.
The Fundamentals of Hydrophobicity: Beyond the Eye Test
A surface is deemed hydrophobic, or "water-fearing," when it repels water, causing droplets to bead up rather than spread. This phenomenon is governed by the surface free energy (SFE) of the solid material.[6] Low surface energy results in poor wetting by liquids.[7] We quantify this behavior primarily through contact angle measurements.
-
Contact Angle (θ): The angle formed between a liquid droplet and the solid surface it rests on.[8][9] A contact angle greater than 90° indicates a hydrophobic surface.[8][9]
-
Dynamic Contact Angles: For a more complete picture, we measure the advancing angle (as the droplet volume increases) and the receding angle (as it decreases).[10][11] The difference between these two, known as contact angle hysteresis , reveals information about surface roughness, chemical heterogeneity, and droplet mobility.[10] A low sliding angle, which correlates with low hysteresis, is critical for applications requiring self-cleaning properties.[12]
The goal of a hydrophobic agent is to modify a substrate, drastically lowering its surface energy and thereby increasing its water contact angle.
The Contenders: A Landscape of Hydrophobic Agents
To establish a robust benchmark, this compound must be compared against agents from different chemical families, each with a distinct mechanism and application profile.
-
Fluorinated Compounds (e.g., this compound): These agents leverage the extreme electronegativity and low polarizability of the C-F bond. The perfluoroalkyl chain creates a dense, stable layer of low surface energy.[5] They are known for providing both hydrophobicity and oleophobicity (oil repellency).
-
Silanes (e.g., Alkyltrichlorosilanes): These molecules react with surface hydroxyl groups (present on glass, silicon, and many metals) to form a covalent bond and a self-assembled monolayer (SAM).[13][14] The exposed alkyl chains then present a hydrophobic interface.
-
Silicones (e.g., Polydimethylsiloxane - PDMS): These are polymers with a silicon-oxygen backbone and organic side groups.[14] They are applied as coatings and are valued for their flexibility, thermal stability, and low surface tension.
-
Waxes (e.g., Carnauba Wax Emulsions): These are long-chain hydrocarbons that form a simple physical barrier on the surface.[14] While effective, they typically offer lower durability compared to covalently bonded or polymeric systems.[14]
The Benchmarking Workflow: A Structured Approach
To ensure a fair and reproducible comparison, a systematic workflow is essential. This process moves from initial surface treatment to quantitative performance measurement and finally to durability assessment.
Caption: Experimental workflow for benchmarking hydrophobic agents.
Quantitative Performance Comparison
The following table outlines the key metrics for comparison. The values for this compound and other agents should be populated through the experimental protocols detailed in the next section. For illustrative purposes, typical ranges are provided based on literature.
| Parameter | This compound | Alkylsilane (e.g., OTS) | Silicone (PDMS) | Wax Coating | Test Standard |
| Static Water Contact Angle (°) | >110 (Expected) | 105 - 115 | 95 - 110 | 90 - 105 | ASTM D7490[15] |
| Contact Angle Hysteresis (°) | Low (Expected) | < 10 | 10 - 30 | > 30 | ASTM D7334[11] |
| Surface Free Energy (mN/m) | Very Low (Expected) | 15 - 25 | 20 - 30 | 25 - 35 | OWRK Method[6] |
| Thermal Stability (°C) | ~150-200 (Boiling Point: ~150°C[16]) | > 200 | > 200 | < 100 | TGA Analysis |
| Abrasion Resistance | Moderate | Good (Covalent Bond) | Good (Elastomeric) | Poor | ASTM D4060[17] |
| Chemical Resistance | Excellent (Fluorinated) | Good | Moderate | Poor | ASTM D1308[17] |
Standard Operating Procedures (SOPs)
Reproducibility is the cornerstone of trustworthy science. The following protocols are designed to be self-validating systems.
SOP 1: Substrate Preparation and Agent Application
Causality: The cleanliness and surface chemistry of the substrate are paramount. Any organic residue will lead to poor coating adhesion and inconsistent wettability, invalidating all subsequent measurements.
-
Substrate Selection: Use standard glass microscope slides or polished silicon wafers as substrates.
-
Cleaning: a. Sequentially sonicate substrates in acetone, then isopropanol, for 15 minutes each. b. Rinse thoroughly with deionized (DI) water. c. Dry the substrates under a stream of high-purity nitrogen. d. For silane deposition, activate the surface by treating with oxygen plasma or a Piranha solution (use extreme caution) to generate hydroxyl (-OH) groups.
-
Agent Application:
-
For this compound & Silanes (Solution Deposition): Prepare a 1% (w/v) solution in a suitable anhydrous solvent (e.g., hexane or toluene). Immerse the cleaned, activated substrates in the solution for 1 hour.
-
For Silicones/Waxes: Apply via spin-coating or dip-coating according to the manufacturer's specifications to achieve a controlled thickness.
-
-
Rinsing: After deposition, rinse the substrates with fresh solvent to remove any physisorbed molecules.
-
Curing: Heat the coated substrates in an oven at the recommended temperature (e.g., 100-120°C for silanes) to drive the covalent bonding reaction and remove residual solvent.[13]
SOP 2: Contact Angle and Surface Energy Measurement
Causality: This protocol uses the sessile drop method with multiple probe liquids to not only measure wettability but also to calculate the underlying surface free energy, providing deeper insight into the surface chemistry.
-
Instrument Setup: Use a contact angle goniometer equipped with a high-resolution camera and automated dispensing system.[9]
-
Probe Liquids: Use at least two liquids with known surface tension components (polar and dispersive). Standard choices are DI water and diiodomethane.[18]
-
Static Contact Angle Measurement: a. Place the coated substrate on the measurement stage. b. Dispense a 5 µL droplet of DI water onto the surface. c. Capture the image within 5 seconds of deposition to minimize evaporation effects.[19] d. Use the software to fit the droplet shape (e.g., Young-Laplace method) and calculate the contact angle.[11] e. Repeat the measurement at five different locations on the surface and average the results.
-
Dynamic Contact Angle Measurement: a. Dispense a 3 µL droplet onto the surface with the needle remaining in the droplet. b. Slowly increase the droplet volume at a rate of 0.5 µL/sec until the contact line advances. The maximum angle before advancing is the advancing contact angle . c. Slowly decrease the volume at the same rate. The minimum angle before the contact line recedes is the receding contact angle . d. Calculate Hysteresis = Advancing Angle - Receding Angle.
-
Surface Free Energy (SFE) Calculation: a. Repeat the static contact angle measurement using diiodomethane as the probe liquid. b. Using the contact angles for both water and diiodomethane, calculate the SFE of the solid using the Owens-Wendt-Rabel-Kaelble (OWRK) model.[6][20] This model separates SFE into its polar and dispersive components.
Caption: Logic for calculating Surface Free Energy (SFE) via the OWRK method.
SOP 3: Durability Assessment - Linear Abrasion
Causality: A hydrophobic coating is only useful if it remains on the surface during use.[21] This protocol provides a standardized method to quantify mechanical robustness.
-
Instrument: Use a Taber Abraser or a similar linear abrasion tester.
-
Abradant: Select a standard abradant, such as CS-10 Calibrase wheels, as specified in ASTM D4060.[17]
-
Procedure: a. Mount the coated substrate in the tester. b. Measure the initial water contact angle at three marked locations. c. Subject the surface to a defined number of abrasion cycles (e.g., 100 cycles) under a specified load (e.g., 250g). d. Remove the substrate, clean gently with a soft brush or nitrogen stream to remove debris, and re-measure the contact angle at the same locations. e. Repeat in increments (e.g., every 100 cycles) until the contact angle drops below 90° or a predefined endpoint.
-
Analysis: Plot the water contact angle as a function of the number of abrasion cycles. A more durable coating will maintain a high contact angle for more cycles.
Conclusion for the Practicing Scientist
Choosing the optimal hydrophobic agent is a multi-faceted decision. While this compound is expected to provide exceptional hydrophobicity and chemical stability due to its fluorinated nature, its performance must be weighed against other factors. Silane-based agents may offer superior mechanical durability on compatible surfaces due to covalent bonding. Silicones provide a balance of hydrophobicity and flexibility.
This guide provides the framework to move beyond catalog specifications and generate your own robust, application-specific data. By systematically applying these protocols, you can confidently select the agent that provides the required performance and durability, ensuring the success and reliability of your research or product development efforts.
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Surface Energy Measurement: The Definitive Guide (2026). (2024, August 17). Droplet Lab. Retrieved from [Link]
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A Comparative Guide to the Quantitative Analysis of 1H,1H-Perfluoroheptylamine
<
Introduction: The Analytical Imperative for 1H,1H-Perfluoroheptylamine
This compound belongs to the vast family of per- and polyfluoroalkyl substances (PFAS), a class of synthetic chemicals of significant industrial and environmental interest.[1][2] Its unique properties, derived from the high-energy carbon-fluorine bond, make it a valuable component in various applications. However, the same stability that makes PFAS useful also leads to their persistence in the environment, raising concerns about bioaccumulation and potential health effects.[2] Accurate and reliable quantification of this compound in complex mixtures—ranging from pharmaceutical formulations and industrial process streams to environmental and biological samples—is therefore not just an analytical challenge, but a critical necessity for quality control, regulatory compliance, and risk assessment.
This guide provides an in-depth comparison of the primary analytical methodologies for the quantitative analysis of this compound. We will explore the causality behind experimental choices, present detailed protocols, and offer data-driven comparisons to empower researchers, scientists, and drug development professionals in selecting the optimal strategy for their specific analytical needs.
The Challenge: Unique Properties of Fluorinated Amines
The physicochemical properties of this compound present distinct analytical hurdles. Its volatility allows for gas-phase analysis, yet the primary amine group can cause peak tailing and adsorption on analytical columns. Furthermore, its presence in complex matrices necessitates robust sample preparation to remove interferences and ensure accurate quantification.[3][4] This guide will address these challenges by comparing three powerful analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).
Methodology 1: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile compounds.[5] For this compound, GC-MS offers high chromatographic resolution and sensitive detection, making it a powerful quantitative tool.
Expertise & Rationale: Why GC-MS?
The choice of GC-MS is predicated on the volatility of this compound. By converting the analyte into a gaseous state, GC can efficiently separate it from non-volatile matrix components.[2] However, the primary amine functionality can lead to undesirable interactions with the stationary phase of the GC column. To mitigate this, a crucial step of derivatization is often employed.[6][7][8]
Derivatization chemically modifies the amine group, typically through acylation, to create a less polar and more stable derivative.[8][9] This not only improves peak shape and reduces tailing but can also enhance detector response, particularly for electron capture detection (ECD) if a halogenated derivatizing agent is used.[7]
Experimental Protocol: GC-MS with Acylation
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Rationale: SPE is employed to isolate the analyte from the sample matrix and pre-concentrate it, thereby improving sensitivity.[4][10][11]
-
Steps:
-
Condition a weak anion exchange (WAX) SPE cartridge with methanol followed by deionized water.
-
Load the sample (pH adjusted to be 2 units below the pKa of the amine to ensure it is protonated).
-
Wash the cartridge with a non-polar solvent to remove hydrophobic interferences.
-
Elute the this compound with an acidic methanolic solution.[12]
-
Evaporate the eluent to dryness under a gentle stream of nitrogen.
-
-
-
Derivatization (Acylation):
-
Rationale: To block the active amine hydrogen, improving volatility and chromatographic performance.[8][13]
-
Steps:
-
Reconstitute the dried extract in a suitable solvent (e.g., pyridine).
-
Add an excess of a perfluoroacid anhydride (e.g., trifluoroacetic anhydride - TFAA).[6]
-
Heat the mixture at 60-70°C for 30 minutes.
-
Cool and inject a portion of the derivatized sample into the GC-MS.
-
-
-
GC-MS Parameters:
-
Column: A mid-polarity column (e.g., DB-5ms) is often suitable.
-
Injector: Splitless injection at 240°C to ensure complete volatilization.
-
Oven Program: Start at a low temperature (e.g., 40°C) and ramp up to a final temperature of around 300°C to ensure elution of the derivative.[14]
-
MS Detection: Electron Ionization (EI) with Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.
-
Workflow Diagram: GC-MS Analysis
Caption: Workflow for quantitative GC-MS analysis of this compound.
Methodology 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become the gold standard for the analysis of a wide range of PFAS, including amines, particularly in environmental and biological matrices.[1][3] Its high sensitivity and selectivity make it ideal for trace-level quantification.
Expertise & Rationale: Why LC-MS/MS?
LC-MS/MS is particularly advantageous when dealing with complex matrices or when the analyte is not sufficiently volatile for GC.[2][5] The key strengths of this technique are:
-
High Sensitivity: Tandem mass spectrometry (MS/MS) provides exceptional sensitivity by monitoring specific precursor-to-product ion transitions, effectively filtering out background noise.[15]
-
Minimal Sample Preparation: Often, a simple "dilute-and-shoot" approach can be used for cleaner samples, reducing sample preparation time and potential for analyte loss.[16][17]
-
No Derivatization Required: LC-MS/MS directly analyzes the polar amine, eliminating the need for chemical modification.
However, challenges exist, including potential matrix effects (ion suppression or enhancement) and background contamination from PFAS in LC system components.[18]
Experimental Protocol: LC-MS/MS
-
Sample Preparation (Dilute-and-Shoot or SPE):
-
For Cleaner Matrices (e.g., drinking water):
-
Mix the sample with a suitable solvent (e.g., methanol).[16]
-
Add an isotopically labeled internal standard (e.g., ¹³C-labeled this compound) to correct for matrix effects.
-
Inject directly into the LC-MS/MS system.
-
-
For Complex Matrices (e.g., plasma, soil):
-
Perform a Solid-Phase Extraction (SPE) as described in the GC-MS section to clean up the sample.[3]
-
Reconstitute the final extract in the initial mobile phase.
-
-
-
LC-MS/MS Parameters:
-
LC Column: A C18 reversed-phase column is commonly used.[19] For very short-chain amines, specialized columns with charged surfaces or HILIC may improve retention.[20][21][22]
-
Mobile Phase: A gradient of water and methanol or acetonitrile, often with a modifier like ammonium formate, is used.
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode, monitoring at least two transitions for confident identification and quantification.
-
Workflow Diagram: LC-MS/MS Analysis
Caption: Workflow for quantitative LC-MS/MS analysis of this compound.
Methodology 3: Quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR)
Quantitative NMR (qNMR) is a primary analytical method that allows for the determination of analyte concentration without the need for an identical analyte standard.[23] For fluorinated compounds like this compound, ¹⁹F qNMR offers a highly specific and powerful alternative to chromatographic techniques.
Expertise & Rationale: Why ¹⁹F qNMR?
The choice of ¹⁹F qNMR is based on several unique advantages:[24]
-
Absolute Quantification: The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, allowing for quantification against a certified internal standard of a different chemical structure.
-
High Specificity: The ¹⁹F nucleus has a wide chemical shift range and 100% natural abundance, resulting in well-resolved signals with minimal background interference, which is a common issue in ¹H NMR.[23][25]
-
Non-destructive: The sample can be recovered after analysis.
-
No Derivatization: Direct analysis of the native compound.
The main limitation of qNMR is its lower sensitivity compared to mass spectrometry-based methods, making it more suitable for the analysis of bulk materials or concentrated solutions rather than trace analysis.
Experimental Protocol: ¹⁹F qNMR
-
Sample Preparation:
-
Rationale: To ensure a homogeneous solution and accurate weighing for precise concentration calculation.
-
Steps:
-
Accurately weigh a known amount of the sample mixture.
-
Accurately weigh a known amount of a certified internal standard (e.g., trifluorotoluene). The standard should have a simple ¹⁹F spectrum that does not overlap with the analyte signals.
-
Dissolve both in a deuterated solvent (e.g., CDCl₃) in a precision NMR tube.
-
-
-
¹⁹F NMR Acquisition:
-
Rationale: To obtain a high-quality spectrum with accurate signal integration, specific parameters must be optimized.
-
Key Parameters:
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of both the analyte and the standard to ensure complete relaxation and accurate signal integration.
-
Pulse Angle: A 90° pulse is often used, but a 30° pulse can shorten the required relaxation delay.[25]
-
Number of Scans: Sufficient scans (e.g., 32 or more) should be acquired to achieve an adequate signal-to-noise ratio.[25]
-
-
-
Data Processing and Calculation:
-
Integrate the area of a well-resolved signal from this compound and a signal from the internal standard.
-
Calculate the concentration using the following equation:
-
Comparative Performance Data
The selection of an analytical method often depends on its performance characteristics. The table below summarizes typical performance metrics for the three discussed techniques.
| Parameter | GC-MS (with Derivatization) | LC-MS/MS | ¹⁹F qNMR |
| Typical Limit of Quantification (LOQ) | 1-10 ng/L (ppb) | 0.1-5 ng/L (ppt)[5] | 1-20 mg/mL |
| Linear Dynamic Range | 3-4 orders of magnitude | 4-5 orders of magnitude | 2-3 orders of magnitude |
| Precision (%RSD) | < 15% | < 10% | < 2% |
| Analysis Time (per sample) | 20-30 minutes | 5-15 minutes | ~8 minutes[23] |
| Matrix Effect Susceptibility | Low to Moderate | High | Low |
| Throughput | Moderate | High | Moderate |
| Suitability | Volatile compounds, requires derivatization | Broad applicability, trace analysis | High concentration/purity analysis |
Conclusion and Recommendations
The quantitative analysis of this compound requires a careful consideration of the sample matrix, required sensitivity, and available instrumentation.
-
For ultra-trace quantification in complex environmental or biological matrices, LC-MS/MS is the superior choice. Its unparalleled sensitivity and selectivity, combined with established EPA methods for related PFAS compounds, make it the most robust option.[1][19]
-
GC-MS is a viable and powerful alternative, especially in laboratories where LC-MS/MS is unavailable. When coupled with an effective derivatization strategy, it provides excellent chromatographic resolution and sensitivity. It is particularly well-suited for matrices where volatility is a key separation factor.[14]
-
¹⁹F qNMR stands out for its role in purity assessment and the analysis of bulk materials or reference standards. Its status as a primary ratio method provides a high degree of confidence in the results without the need for analyte-specific standards, making it invaluable for validating chromatographic methods and certifying reference materials.[26]
By understanding the fundamental principles and practical considerations of each technique, researchers can confidently select and implement the most appropriate method to achieve accurate and reliable quantification of this compound in their specific application.
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case studies comparing 1H,1H-Perfluoroheptylamine in different applications
For researchers, scientists, and drug development professionals navigating the landscape of specialized fluorochemicals, the selection of the appropriate agent is paramount to achieving desired performance and outcomes. This guide provides an in-depth technical comparison of 1H,1H-Perfluoroheptylamine, a partially fluorinated amine, against common alternatives in key application areas: surface modification, nanoparticle synthesis, and as an ion-pairing agent in chromatography. By presenting available experimental data and elucidating the causal relationships behind methodological choices, this document serves as a practical resource for informed decision-making in your research and development endeavors.
Understanding this compound: Physicochemical Properties
This compound, with the chemical formula C₇H₄F₁₃N, is a liquid at room temperature characterized by a high density and a boiling point of approximately 129°C. Its structure, featuring a hydrocarbon spacer between the amine group and the perfluorinated chain, imparts unique solubility and reactivity characteristics compared to its fully fluorinated or non-fluorinated counterparts.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₄F₁₃N | [1] |
| Molecular Weight | 349.09 g/mol | [1] |
| Boiling Point | 129 °C (@ 740 mm Hg) | [1] |
| Density | 1.624 g/mL (@ 20 °C) | [1] |
| Refractive Index | 1.309 (@ 20 °C) | [1] |
Before delving into specific applications, it is crucial to acknowledge the safety considerations associated with this compound and its analogues. These compounds are classified as corrosive and can cause severe skin burns and eye damage[2][3]. Therefore, handling requires strict adherence to safety protocols, including the use of personal protective equipment such as gloves, goggles, and a face shield, and working in a well-ventilated fume hood[2][4].
Application in Surface Modification: Creating Hydrophobic and Oleophobic Surfaces
The primary utility of fluorinated compounds in surface modification lies in their ability to dramatically lower surface energy, resulting in surfaces that are both hydrophobic (water-repellent) and oleophobic (oil-repellent). This is a direct consequence of the low polarizability of the C-F bond.
Comparative Performance with Other Fluorinated Silanes
For instance, surfaces modified with 1H,1H,2H,2H-perfluorodecyl isocyanate have demonstrated advancing and receding water contact angles of 125°/103°[5]. Another study on epoxy-based surfaces treated with 1H,1H,2H,2H-perfluorooctyltriethoxysilane reported complete hydrophobicity, with contact angles consistently greater than 90°[6]. It is reasonable to hypothesize that surface modification with this compound would yield a significantly hydrophobic surface, though likely with a slightly lower contact angle than its longer-chain perfluoroalkyl counterparts due to a lower density of fluorine atoms at the surface.
The choice of a modifying agent often depends on the substrate and the desired linkage. Silanes, for example, readily react with hydroxyl groups on surfaces like glass and silicon wafers to form stable siloxane bonds. The amine group of this compound offers a different reactive handle for covalent attachment to surfaces with complementary functional groups, such as carboxylic acids or epoxides.
Experimental Workflow: Surface Modification
The following is a generalized workflow for the surface modification of a substrate with hydroxyl groups using a fluorinated amine, adaptable for this compound. The causality behind each step is explained to provide a deeper understanding of the process.
Caption: Fig. 1: General workflow for surface modification.
Explanation of Experimental Choices:
-
Substrate Cleaning: The initial cleaning step is critical to remove organic contaminants and to ensure a high density of hydroxyl groups on the surface, which are the primary reaction sites for many coupling chemistries. Piranha solution (a mixture of sulfuric acid and hydrogen peroxide) is a highly effective but hazardous cleaning agent for this purpose.
-
Anhydrous Conditions: The modification step is performed in an anhydrous solvent to prevent the self-condensation of some coupling agents and to avoid the interference of water with the surface reaction.
-
Curing: The final curing step, typically involving heating, drives the reaction to completion and removes any remaining solvent, leading to a more stable and durable surface coating.
Role in Nanoparticle Synthesis: A Capping and Stabilizing Agent
Amines are frequently employed in the synthesis of nanoparticles as capping agents to control particle size and prevent aggregation. The choice of amine can significantly influence the final properties of the nanoparticles. While specific case studies detailing the use of this compound in nanoparticle synthesis are limited, the principles of nanoparticle stabilization can be applied to understand its potential role.
Comparative Context with Other Amines
In a typical synthesis of gold nanoparticles, for example, a reducing agent is used to reduce a gold salt in the presence of a capping agent. The capping agent adsorbs to the surface of the newly formed nanoparticles, sterically hindering their further growth and aggregation. The length and nature of the capping agent's chain affect the final particle size and their dispersibility in various solvents.
A study on the synthesis of oleylamine-capped gold nanoparticles demonstrated that by systematically varying reaction parameters, the size and dispersity of the nanoparticles could be precisely controlled[7]. Oleylamine, a long-chain unsaturated amine, provides excellent stability in nonpolar solvents.
This compound, with its fluorinated tail, would be expected to impart different solubility characteristics to the resulting nanoparticles, favoring dispersion in fluorinated solvents or creating fluorous domains in multiphasic systems. The shorter chain length compared to oleylamine might result in smaller nanoparticles, as the steric barrier to aggregation would be less substantial.
Experimental Protocol: Nanoparticle Synthesis
The following is a generalized protocol for the synthesis of silver nanoparticles, which can be adapted for the use of this compound as a capping agent.
Caption: Fig. 2: Workflow for silver nanoparticle synthesis.
Explanation of Experimental Choices:
-
Rapid Addition of Reducing Agent: The rapid addition of a strong reducing agent like sodium borohydride leads to a burst of nucleation, resulting in a large number of small nanoparticle seeds. This is crucial for obtaining a monodisperse population of nanoparticles[8].
-
Vigorous Stirring: Continuous and vigorous stirring ensures homogeneous mixing of the reactants and prevents localized high concentrations of the reducing agent, which could lead to uncontrolled particle growth and aggregation.
-
Characterization Techniques: UV-Vis spectroscopy is a quick and easy way to confirm the formation of silver nanoparticles, as they exhibit a characteristic surface plasmon resonance peak[9]. Transmission Electron Microscopy (TEM) provides direct visualization of the nanoparticles, allowing for the determination of their size, shape, and morphology. Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter of the nanoparticles in solution, providing information about their aggregation state.
Application as an Ion-Pairing Agent in Chromatography
In reversed-phase high-performance liquid chromatography (RP-HPLC), ion-pairing agents are used to enhance the retention of ionic or highly polar analytes on nonpolar stationary phases. The ion-pairing agent, which has a hydrophobic part and an ionic head group, interacts with the analyte to form a neutral ion pair that has a greater affinity for the stationary phase.
Comparative Performance with Other Amines
The choice of ion-pairing agent is critical for achieving the desired separation. Common ion-pairing agents for the analysis of anionic species like oligonucleotides are alkylamines, such as triethylamine (TEA), hexylamine (HA), and dibutylamine (DBA)[10][11]. The hydrophobicity of the amine influences the retention of the analyte; more hydrophobic amines generally lead to longer retention times.
A study comparing different amine ion-pairing reagents for the analysis of oligonucleotides found that hexylamine and dibutylamine provided significantly better performance than the more commonly used triethylamine[10]. This is attributed to the increased hydrophobicity of the ion pair formed, leading to stronger interaction with the C18 stationary phase.
While there is no direct comparative data for this compound as an ion-pairing agent in the reviewed literature, its partially fluorinated structure suggests it would offer unique selectivity. The fluorinated portion would interact differently with the stationary phase compared to a purely alkyl chain, potentially leading to improved resolution of closely related analytes, especially other fluorinated compounds.
Experimental Protocol: HPLC Method with an Ion-Pairing Agent
The following is a general protocol for an HPLC method using an amine as an ion-pairing agent for the separation of anionic analytes.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1H,1H-Perfluoroheptylamine
As researchers and scientists at the forefront of drug development, our commitment to safety and environmental stewardship is paramount. The handling and disposal of specialized chemicals like 1H,1H-Perfluoroheptylamine, a member of the per- and polyfluoroalkyl substances (PFAS) family, demand a meticulous and informed approach. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a procedural framework grounded in scientific causality and regulatory awareness.
Immediate Safety Profile: Understanding the Inherent Risks
This compound (CAS No: 423-49-4) is a corrosive and hazardous substance that requires careful handling to prevent immediate and long-term harm.[1][2] The primary hazards associated with this compound are:
-
Severe Skin Burns and Eye Damage: Direct contact can cause significant tissue damage.[1]
-
Respiratory Irritation: Inhalation of fumes, mists, or vapors may lead to irritation of the mucous membranes and upper respiratory tract, potentially causing symptoms like coughing, shortness of breath, headache, and nausea.[1]
-
Environmental Persistence: As a PFAS, it is considered a "forever chemical," meaning it is not readily biodegradable and can persist in the environment, leading to potential long-term adverse effects.[1]
Given these risks, all handling and disposal procedures must be designed to minimize exposure and prevent environmental release.
Personal Protective Equipment (PPE) Protocol: A Non-Negotiable Barrier
A robust PPE protocol is the first line of defense against the hazards of this compound. The following table outlines the minimum required PPE, with the understanding that a site-specific hazard assessment is always necessary.
| Protection Level | Required PPE | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields and a face shield.[3][4][5] | To protect against splashes and vapors that can cause severe eye damage.[1] |
| Skin and Body Protection | Chemical-resistant gloves (e.g., nitrile, neoprene), a lab coat or chemical-resistant apron, and closed-toe shoes.[5][6] For larger quantities or in case of a spill, a chemical-resistant suit or coveralls are recommended.[7][8] | To prevent skin contact that can lead to severe burns.[1] |
| Respiratory Protection | Use only in a well-ventilated area, preferably within a fume hood.[1] If exposure limits are exceeded or irritation is experienced, a full-face respirator with appropriate cartridges is necessary.[4] | To avoid inhalation of harmful vapors that can cause respiratory irritation.[1] |
Step-by-Step PPE Protocol:
-
Inspect all PPE for damage before use.
-
Don PPE in the following order: lab coat/apron, respirator (if needed), safety goggles, and then gloves.
-
Ensure gloves are of the correct material and thickness for the duration of the task.
-
Doff PPE carefully to avoid self-contamination, removing gloves first.
-
Wash hands thoroughly after removing PPE.
Spill Management Protocol: Rapid and Safe Response
In the event of a spill, a swift and correct response is crucial to mitigate risks.
Immediate Actions:
-
Alert personnel in the immediate area.
-
Evacuate non-essential personnel.
-
If the spill is large or involves a significant release of vapors, activate the emergency fire alarm and evacuate the building.
-
If safe to do so, eliminate all ignition sources. [9]
Cleanup Procedure for Small Spills (by trained personnel):
-
Don the appropriate PPE as outlined in the section above.
-
Contain the spill by creating a dike with absorbent materials like vermiculite or cat litter (note potential for toxic gas production with certain chemicals).[10]
-
Absorb the liquid by working from the outside of the spill inwards.[10]
-
Collect the absorbed material using non-sparking tools and place it into a compatible, labeled hazardous waste container.[11]
-
Decontaminate the spill area with a mild detergent and water, collecting the cleaning materials as hazardous waste.[12]
-
Ventilate the area to remove any residual vapors.[10]
Core Disposal Directive: A Framework for Responsible Management
The disposal of this compound, as a PFAS-containing material, falls under the guidance provided by the U.S. Environmental Protection Agency (EPA). While there are no federally mandated disposal methods for PFAS as of early 2026, the EPA has issued interim guidance outlining the available technologies and their potential for environmental release.[13][14][15][16] The primary goal is to destroy the chemical or contain it to prevent environmental contamination.
The following decision-making workflow is designed to guide you through the proper disposal process:
Caption: Disposal decision workflow for this compound waste.
Step-by-Step Disposal Protocol:
-
Waste Characterization: Identify all waste streams containing this compound. This includes pure unused product, reaction mixtures, contaminated labware, and spill cleanup materials.
-
Segregation and Accumulation:
-
Collect all this compound waste in a designated, compatible, and clearly labeled hazardous waste container.
-
Do not mix with other waste streams unless directed by your institution's Environmental Health and Safety (EHS) department.
-
Store the waste container in a cool, dry, well-ventilated area away from incompatible materials.[17]
-
-
Consult with EHS: Contact your institution's EHS department to arrange for the pickup and disposal of the waste. They will have the most up-to-date information on approved disposal facilities and regulatory requirements.
-
Recommended Disposal Method: The Safety Data Sheet for this compound recommends disposal in an authorized incinerator equipped with an afterburner and a flue gas scrubber.[1] This aligns with the EPA's guidance on thermal destruction as a method to break down PFAS compounds.[13][18] High-temperature incineration at facilities permitted to handle hazardous waste is a promising method for the permanent elimination of PFAS.[16][19]
-
Alternative Disposal Options: If high-temperature incineration is not available, other options identified by the EPA include:
-
Permitted Hazardous Waste Landfills (RCRA Subtitle C): These landfills have stringent design and monitoring requirements to contain hazardous materials and their leachate.[15][16][19][20]
-
Underground Injection (Class I Wells): This method is suitable for liquid waste streams and involves injecting the waste deep underground into geologically stable formations.[15][16][20]
-
-
Interim Storage: In some cases, due to the evolving nature of PFAS disposal technologies and regulations, interim storage of the waste may be recommended until more definitive guidance is available.[18][20]
Causality and Trustworthiness: The "Why" Behind the Protocol
The stringent procedures outlined in this guide are a direct result of the unique chemical properties of this compound and the broader class of PFAS. The carbon-fluorine bond in these molecules is exceptionally strong, making them resistant to degradation in the environment and in biological systems.[19] This persistence is the primary driver for the recommended disposal methods that focus on either complete destruction (high-temperature incineration) or secure, long-term containment (hazardous waste landfills or deep well injection).
By adhering to these protocols, you are not only ensuring your own safety and that of your colleagues but also contributing to the responsible management of chemicals that can have a lasting impact on our environment and public health.
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A Senior Application Scientist's Guide to Handling 1H,1H-Perfluoroheptylamine: A Proactive Approach to Laboratory Safety
As researchers and scientists, our primary focus is on innovation and discovery. However, the foundation of groundbreaking work is a deeply ingrained culture of safety. When handling potent reagents like 1H,1H-Perfluoroheptylamine, a reactive and corrosive compound, our safety protocols cannot be mere checklists. They must be dynamic, risk-assessed procedures grounded in a thorough understanding of the chemical's properties. This guide moves beyond simple instructions to provide a framework for thinking about and implementing safety, ensuring that your work is not only successful but also fundamentally secure.
Hazard Profile: Understanding the Adversary
This compound is classified under the Globally Harmonized System (GHS) as a significant hazard. The primary dangers are its corrosive and irritant properties.
-
Hazard Statements:
The designation "Skin Corrosion, Sub-category 1B" indicates that this chemical can cause irreversible skin damage after an exposure of up to one hour.[1][2] In a practical laboratory setting, this means that even brief, accidental contact can lead to serious injury. The potential for severe eye damage is particularly critical, as splashes can result in permanent vision loss.[3] Furthermore, its vapors are irritating to the respiratory system, necessitating stringent controls to prevent inhalation.[1]
Core Directive: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is non-negotiable. Each component serves a specific purpose, and the failure of one layer can be compensated by another. The selection of PPE must be based on a risk assessment of the specific procedure being performed.
Eye and Face Protection: The Last Line of Defense for Your Sight
Standard safety glasses are insufficient for handling this compound.[5] Due to its severe corrosive nature, protection against splashes, sprays, and mists is paramount.
-
Primary Protection: Tightly fitting chemical splash goggles are mandatory.[2][5][6] These create a seal around the eyes, providing robust protection against liquid ingress from all angles.
-
Secondary Protection: A full-face shield must be worn over the safety goggles.[5][6][7][8] This is a critical secondary barrier, protecting the entire face from splashes that could otherwise bypass goggles and cause severe burns to the skin.
Skin and Body Protection: An Impermeable Barrier
Given the chemical's ability to cause severe burns, comprehensive skin and body protection is essential.
-
Gloves: Standard disposable nitrile gloves offer minimal protection and are suitable only for incidental contact.[5] For direct handling, consider heavier-duty options or double-gloving.
-
Recommended: Neoprene or other chemical-resistant gloves are advised.[8] Always check the manufacturer's glove compatibility charts for breakthrough times specific to amines and fluorinated compounds.
-
Protocol: After any contact, gloves must be removed immediately and hands washed thoroughly before donning a new pair.[5]
-
-
Clothing: A flame-resistant lab coat is the minimum requirement. For procedures with a higher risk of splashing, such as large-volume transfers, a chemical-resistant apron over the lab coat is necessary.[2][8] All clothing must be fully buttoned, with sleeves rolled down. Long pants and closed-toe shoes are mandatory in any laboratory setting.[5]
Respiratory Protection: Safeguarding Against Invisible Hazards
The risk of respiratory irritation means that engineering controls are the first line of defense.[1]
-
Primary Control: All handling of this compound must be conducted within a certified chemical fume hood to control vapor exposure.[9]
-
Secondary Control: If engineering controls are insufficient or during a large-scale spill, a full-face respirator with appropriate cartridges may be necessary.[2][6]
Operational Workflow: From Bench to Disposal
A systematic workflow minimizes the risk of exposure at every stage. The following diagram and protocols outline a self-validating system for safe handling.
Caption: PPE selection workflow based on task-specific risk assessment.
Experimental Protocol: Safe Handling and Dispensing
-
Preparation: Before bringing the chemical into the workspace, ensure a chemical fume hood is operational. Designate a specific area for the work. Ensure an eyewash station and safety shower are accessible and unobstructed.
-
PPE Donning: Don PPE in the following order: lab coat, inner gloves, goggles, face shield, outer gloves (pulling the cuff of the outer glove over the sleeve of the lab coat).
-
Chemical Handling:
-
Place an absorbent, chemical-resistant pad on the work surface inside the fume hood.
-
Secure the primary container.
-
Slowly open the container, avoiding any splashes.
-
Use a clean pipette or syringe to transfer the required amount to a secondary, labeled container.
-
Tightly close both containers.
-
-
Immediate Cleanup: Wipe any minor drips on the exterior of the containers or work surface with a compatible absorbent material. Dispose of the contaminated wipe immediately into a designated solid waste container.
-
PPE Doffing: To prevent cross-contamination, remove PPE in the reverse order of donning, being careful not to touch the outside of contaminated items with bare skin. Remove outer gloves first, followed by the face shield and goggles, lab coat, and finally inner gloves.
-
Hygiene: Wash hands thoroughly with soap and water immediately after completing the task.[1][2]
Disposal Plan
Chemical waste must be handled with as much care as the reagent itself.
-
Liquid Waste: Unused or waste this compound must be collected in a designated, labeled, and sealed hazardous waste container. Never pour it down the drain.
-
Solid Waste: All contaminated materials, including gloves, absorbent pads, and pipette tips, must be disposed of in a separate, clearly labeled solid hazardous waste container.
-
Final Disposal: All waste must be disposed of through an approved hazardous waste disposal plant, following all local, regional, and national regulations.[1][2]
Emergency Response and First Aid
In the event of an exposure, immediate and correct action is critical. All personnel must be familiar with these procedures before beginning work.
| Exposure Route | Immediate Action |
| Inhalation | Move the affected person to fresh air immediately. Keep them warm and at rest. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[1][2][10] |
| Skin Contact | Immediately flush the affected area with large amounts of water for at least 15-20 minutes while removing all contaminated clothing, including shoes.[1][4][10] Seek immediate medical attention. Do not reuse contaminated clothing until it has been properly decontaminated.[1][2] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15-20 minutes, holding the eyelids open to ensure complete irrigation.[1][4][10] Remove contact lenses if present and easy to do.[1][2] Seek immediate medical attention from an ophthalmologist.[4] |
| Ingestion | Rinse the mouth thoroughly with water. Do NOT induce vomiting. [1][2][4] Seek immediate medical attention. Ingestion can cause severe damage and perforation of the digestive tract.[3] |
This guide provides a comprehensive framework for the safe handling of this compound. By integrating these principles of hazard assessment, correct PPE selection, and diligent operational protocols, you build a resilient safety culture that protects you, your colleagues, and the integrity of your research.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
